molecular formula C8H19NO4 B15125037 Choline lactate CAS No. 99150-55-7

Choline lactate

货号: B15125037
CAS 编号: 99150-55-7
分子量: 193.24 g/mol
InChI 键: MIFGTXFTLQVWJW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Choline lactate is a chemical compound that functions as an ionic liquid or a component of Low Transition Temperature Mixtures (LTTMs). It is recognized in research for its role as a green solvent derived from renewable resources, offering properties such as low vapor pressure, non-flammability, biodegradability, and low toxicity . Its primary research applications include serving as a reaction medium in biocatalysis, where it has been shown to influence the catalytic properties of enzymes like lipase from Candida antarctica . It is also used in the functionalization of nanomaterials like cellulose nanocrystals (CNCs), improving their dispersion and compatibility with polymer matrices such as poly(lactic acid) without the need for an external catalyst . Furthermore, this compound is a key solvent in biomass processing and deep eutectic solvent (DES) pulping, where it facilitates the dissolution and structural modification of lignin from materials like Miscanthus, hardwood, and softwood . In microbiology, studies have indicated a metabolic advantage for bacteria like Staphylococcus lentus when grown in this compound media, with the lactate moiety being utilized for energy and the choline cation potentially serving as a source of carbon and nitrogen for biosynthetic intermediates . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet for detailed hazard and handling information.

属性

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFGTXFTLQVWJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.C[N+](C)(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99150-55-7
Record name Choline lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099150557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLINE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9AJT2E4EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Choline Lactate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) lactate (B86563), an ionic liquid comprised of a choline cation and a lactate anion, is a compound of increasing interest in various scientific fields, from "green" chemistry to microbiology and pharmacology. Its synthesis from readily available precursors and its inherent biodegradability make it an attractive alternative to traditional organic solvents. This technical guide provides an in-depth overview of the synthesis and characterization of choline lactate, including detailed experimental protocols, tabulated physicochemical data, and a visual representation of the relevant biological signaling pathways of its constituent ions. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this versatile compound.

Synthesis of this compound

This compound is primarily synthesized through two main routes: direct acid-base neutralization and anion-exchange chromatography. The choice of method often depends on the desired purity and scale of production.

Direct Neutralization of Choline Hydroxide (B78521) with Lactic Acid

This method involves the straightforward reaction of a choline base (choline hydroxide) with lactic acid. It is an efficient method for producing high-purity this compound.

Experimental Protocol:

  • Reactant Preparation: Prepare an aqueous solution of choline hydroxide (e.g., 45 wt. % in water). Determine the molar equivalent of lactic acid required for complete neutralization.

  • Reaction: In a suitable reaction vessel equipped with a magnetic stirrer and under a controlled temperature (e.g., room temperature to 60°C), slowly add the lactic acid solution to the choline hydroxide solution with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • pH Monitoring: Monitor the pH of the reaction mixture. The endpoint of the neutralization is reached when the pH is approximately 7.0.

  • Solvent Removal: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. The temperature should be kept below 80°C to prevent degradation.

  • Drying: For complete removal of residual water, dry the resulting viscous liquid or solid under high vacuum.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system or by chromatographic methods.

Synthesis from Choline Chloride and Lactic Acid (Deep Eutectic Solvent Formation)

This method is commonly employed for the preparation of this compound as a deep eutectic solvent (DES). It involves heating a mixture of choline chloride and lactic acid.

Experimental Protocol:

  • Mixing: In a glass vial, combine choline chloride and lactic acid in a specific molar ratio (e.g., 1:2).

  • Heating and Stirring: Heat the mixture in a water or oil bath to a temperature of approximately 60-80°C with continuous stirring.

  • Homogenization: Continue heating and stirring until a clear, homogeneous, and viscous liquid is formed. This indicates the formation of the deep eutectic solvent.

  • Cooling: Allow the mixture to cool to room temperature.

Note: This method yields a mixture that is a deep eutectic solvent and not pure, isolated this compound. The chloride ions from the starting material will be present in the final product.

Anion-Exchange Chromatography

This technique is suitable for preparing high-purity this compound by exchanging the anion of a choline salt with lactate.

Experimental Protocol:

  • Resin Preparation: Pack a chromatography column with a strong basic anion-exchange resin (e.g., hydroxide form).

  • Resin Activation: Wash the resin thoroughly with deionized water and then with a solution of sodium hydroxide to ensure it is in the hydroxide form. Subsequently, wash with deionized water until the eluate is neutral.

  • Sample Loading: Prepare an aqueous solution of a choline salt (e.g., choline chloride). Pass this solution through the prepared anion-exchange column. The chloride ions will bind to the resin, and choline hydroxide will be eluted.

  • Neutralization: Collect the choline hydroxide eluate and immediately neutralize it with a stoichiometric amount of lactic acid, monitoring the pH to reach neutrality (pH ~7.0).

  • Solvent Removal and Drying: Remove the water from the neutralized solution using a rotary evaporator and subsequent high-vacuum drying as described in section 1.1.

Synthesis Workflow Diagram:

G This compound Synthesis Workflow cluster_0 Direct Neutralization cluster_1 Anion Exchange Choline Hydroxide Choline Hydroxide Reaction_1 Neutralization Choline Hydroxide->Reaction_1 Lactic Acid_1 Lactic Acid_1 Lactic Acid_1->Reaction_1 This compound Solution_1 Aqueous this compound Reaction_1->this compound Solution_1 Solvent Removal_1 Rotary Evaporation & Vacuum Drying This compound Solution_1->Solvent Removal_1 Pure Choline Lactate_1 Pure this compound Solvent Removal_1->Pure Choline Lactate_1 Choline Chloride Choline Chloride Elution Elution Choline Chloride->Elution Anion Exchange Resin Anion Exchange Resin (OH- form) Anion Exchange Resin->Elution Choline Hydroxide Solution Aqueous Choline Hydroxide Elution->Choline Hydroxide Solution Reaction_2 Neutralization Choline Hydroxide Solution->Reaction_2 Lactic Acid_2 Lactic Acid_2 Lactic Acid_2->Reaction_2 This compound Solution_2 Aqueous this compound Reaction_2->this compound Solution_2 Solvent Removal_2 Rotary Evaporation & Vacuum Drying This compound Solution_2->Solvent Removal_2 Pure Choline Lactate_2 Pure this compound Solvent Removal_2->Pure Choline Lactate_2

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties can be influenced by the presence of water and the method of preparation (e.g., as a deep eutectic solvent).

PropertyValueReference
Molecular Formula C₈H₁₉NO₄[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate[1]
CAS Number 99150-55-7[1]
Appearance Viscous liquid or solid[2]
Melting Point Data for pure compound not readily available. As a 2:1 lactic acid to choline chloride deep eutectic solvent, the glass transition temperature is reported.[3]
Boiling Point Data for pure compound not readily available.[4]
Solubility Soluble in water.[2]

Characterization Techniques

The structural and functional integrity of synthesized this compound is typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of both the choline cation and the lactate anion.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed signals.

Expected ¹H NMR Signals (in D₂O):

AssignmentChemical Shift (ppm) (Approximate)MultiplicityIntegration
Choline: -N(CH₃)₃ ~3.2singlet9H
Choline: -CH₂-N- ~3.5triplet2H
Choline: -CH₂-OH ~4.0triplet2H
Lactate: -CH₃ ~1.3doublet3H
Lactate: -CH(OH)- ~4.1quartet1H

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of the ionic salt.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the liquid or solid sample on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of choline and lactate.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) (Approximate)Functional Group Assignment
3500-3200O-H stretching (from hydroxyl groups of choline and lactate)
3000-2850C-H stretching (aliphatic)
1730-1700C=O stretching (from the carboxylate group of lactate)
1600-1550C=O stretching (asymmetric) of the carboxylate anion
1480-1400C-H bending
1300-1000C-N and C-O stretching
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the choline cation and the lactate anion.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: In the positive ion mode, expect to observe the choline cation at m/z 104.1. In the negative ion mode, the lactate anion should be observed at m/z 89.0.

Characterization Workflow Diagram:

G This compound Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_results Expected Results Synthesized this compound Synthesized this compound NMR 1H NMR Spectroscopy Synthesized this compound->NMR FTIR FTIR Spectroscopy Synthesized this compound->FTIR MS Mass Spectrometry Synthesized this compound->MS NMR_Result Confirmation of Choline and Lactate Structures NMR->NMR_Result FTIR_Result Identification of Functional Groups (O-H, C=O, C-N) FTIR->FTIR_Result MS_Result Detection of Choline Cation (m/z 104) and Lactate Anion (m/z 89) MS->MS_Result

Caption: Workflow for the characterization of this compound.

Biological Signaling Pathways

While direct signaling pathways for the this compound molecule as a single entity have not been extensively elucidated, the individual components, choline and lactate, are known to participate in significant biological signaling cascades.

Choline Signaling

Choline is a precursor to the neurotransmitter acetylcholine (B1216132) and is also involved in calcium signaling.

  • Acetylcholine Synthesis and Signaling: Choline is taken up by cholinergic neurons via choline transporters and is a key substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase.[5]. Acetylcholine then acts on nicotinic and muscarinic acetylcholine receptors to mediate a wide range of physiological effects, including muscle contraction and cognitive functions.[6][7].

  • Sigma-1 Receptor and Calcium Signaling: Choline has been identified as an endogenous agonist of the Sigma-1 receptor (Sig-1R).[8]. Activation of Sig-1R by choline potentiates inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked calcium (Ca²⁺) signals, linking extracellular stimuli to intracellular calcium release.[8].

Choline Signaling Pathways Diagram:

G Choline Signaling Pathways cluster_acetylcholine Acetylcholine Pathway cluster_calcium Calcium Signaling Pathway Choline_A Choline ChAT Choline Acetyltransferase Choline_A->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine AChR Acetylcholine Receptors (Nicotinic/Muscarinic) Acetylcholine->AChR Cellular_Response_A Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) AChR->Cellular_Response_A Choline_B Choline Sig1R Sigma-1 Receptor Choline_B->Sig1R IP3R IP3 Receptor Sig1R->IP3R potentiates Ca_Release Ca2+ Release from ER IP3R->Ca_Release Cellular_Response_B Cellular Response Ca_Release->Cellular_Response_B

Caption: Known signaling pathways involving choline.

Lactate Signaling

Lactate is increasingly recognized not just as a metabolic byproduct but also as a signaling molecule, primarily through the G-protein coupled receptor HCA1 (GPR81).

  • HCA1 Receptor Signaling: Lactate binds to the HCA1 receptor, which is coupled to an inhibitory G-protein (Gi).[9]. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[10]. This pathway is involved in the regulation of lipolysis, neurogenesis, and immune responses.[10][11][12].

  • Modulation of Acetylcholine Release: Studies have shown that lactate can inhibit the depolarization-induced release of acetylcholine from presynaptic nerve terminals, suggesting a potential feedback mechanism in synaptic transmission.[13].

Lactate Signaling Pathways Diagram:

G Lactate Signaling Pathways cluster_hca1 HCA1 Receptor Pathway cluster_ach_release Modulation of Acetylcholine Release Lactate_A Lactate HCA1 HCA1 Receptor (GPR81) Lactate_A->HCA1 Gi Gi Protein HCA1->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_A Cellular Response (e.g., ↓ Lipolysis, Neurogenesis) cAMP->Cellular_Response_A Lactate_B Lactate Presynaptic_Terminal Presynaptic Nerve Terminal Lactate_B->Presynaptic_Terminal ACh_Release Acetylcholine Release Presynaptic_Terminal->ACh_Release inhibits

Caption: Known signaling pathways involving lactate.

Conclusion

This compound is a scientifically significant compound with straightforward synthesis routes and well-defined characterization methods. This guide provides the essential technical information for its preparation and analysis, catering to the needs of researchers and drug development professionals. The elucidation of the distinct biological roles of its constituent ions, choline and lactate, opens avenues for exploring the unique pharmacological and biological properties of this compound as a single chemical entity. Further research is warranted to investigate the potential synergistic or unique signaling pathways modulated by the combined action of choline and lactate when delivered as a single compound.

References

Choline Lactate: A Comprehensive Physicochemical and Biological Overview for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the physicochemical properties and biological significance of choline (B1196258) lactate (B86563), an ionic liquid with burgeoning potential in the pharmaceutical and biotechnology sectors. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to facilitate advanced research and application.

Executive Summary

Choline lactate, the salt formed from the quaternary ammonium (B1175870) cation choline and the organic anion lactate, is increasingly recognized for its unique properties as a "green" solvent and its biocompatibility.[1] This guide offers a comprehensive examination of its chemical identity, physical characteristics, and the distinct biological roles of its constituent ions. By presenting quantitative data in a structured format and detailing experimental protocols, this document aims to be an essential resource for leveraging this compound in novel therapeutic and biotechnological applications.

Physicochemical Properties

This compound is a hygroscopic, viscous liquid at room temperature, often classified as a protic ionic liquid or a key component of natural deep eutectic solvents (NADES).[1][2] Its physicochemical properties are critical for its application in various scientific fields.

Chemical Identification
PropertyValueSource
IUPAC Name 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate[3]
CAS Number 99150-55-7[3]
Molecular Formula C₈H₁₉NO₄[3]
Molecular Weight 193.24 g/mol [3]
Canonical SMILES CC(C(=O)[O-])O.C--INVALID-LINK--(C)CCO[1]
InChI Key MIFGTXFTLQVWJW-UHFFFAOYSA-M[1]
Physical and Chemical Properties

Quantitative data for pure this compound is not extensively available in the literature. Much of the existing data pertains to deep eutectic solvents formed from choline chloride and lactic acid, which are chemically similar.

PropertyValueConditionsSource
Appearance Highly viscous, yellowish oilAmbient[2]
Density (Aqueous Mixture) Varies with concentration and temperatureSee cited source for details[4][5]
Viscosity (Aqueous Mixture) Decreases with increasing temperature and water content293.15 K[2][6]
Thermal Stability (as ChCl:Lactic Acid DES) Stable up to ~130 °CTGA Analysis[7]
LogP -2.198Computed[6]
pKa Not available (See Section 3.3 for methodology)-
Melting Point Not available for pure form. Choline chloride:lactic acid (1:2) DES has a sub-zero melting point.-[8]
Boiling Point Not available-
Solubility Freely soluble in water. Soluble in polar organic solvents like methanol (B129727) and ethanol.General observation[9]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physicochemical properties.

Synthesis and Purification of this compound

Synthesis: this compound can be synthesized by the direct neutralization of choline hydroxide (B78521) with lactic acid or by reacting choline chloride with lactic acid.[1][10] A common method involves mixing equimolar amounts of choline bicarbonate with lactic acid in an aqueous solution. The reaction mixture is stirred until the evolution of CO₂ ceases.[2]

Purification: The resulting aqueous solution of this compound is concentrated by removing water under reduced pressure using a rotary evaporator at elevated temperatures (e.g., 70 °C).[2] Further drying under high vacuum is necessary to remove residual water, yielding the purified ionic liquid.[2] Purity can be assessed by ¹H NMR and FTIR spectroscopy.[11][12]

Characterization Methods

A general workflow for the characterization of a newly synthesized ionic liquid like this compound is depicted below.

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification synthesis Synthesis of this compound purification Purification (e.g., Rotary Evaporation, Vacuum Drying) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms tga Thermal Stability (TGA) purification->tga dsc Melting/Boiling Point (DSC) purification->dsc solubility Solubility Studies purification->solubility viscosity Viscometry purification->viscosity density Densitometry purification->density pka pKa Determination purification->pka

Characterization workflow for this compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of this compound.[11][13] Spectra are typically recorded in D₂O.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify functional groups and confirm the formation of the ionic liquid through the analysis of vibrational bands, particularly the stretching of O-H and C=O groups.[12][14]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the choline cation and lactate anion, confirming the composition of the sample.[15][16]

Determination of Physicochemical Properties
  • Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of this compound, providing insights into its thermal stability.[17][18] The sample is heated at a constant rate under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.

  • Solubility: The solubility of this compound in various solvents can be determined by adding a known amount of the ionic liquid to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved ionic liquid is measured, often using techniques like HPLC or NMR.

  • Viscosity: The dynamic viscosity of this compound can be measured using a rotational viscometer or an Ubbelohde capillary viscometer at various temperatures.[8]

  • Hygroscopicity: The water content of this compound can be accurately determined using Karl Fischer titration.[19] This is particularly important due to its hygroscopic nature.

  • pKa Determination: The pKa of this compound can be determined using electrochemical methods.[20][21] One approach involves the potentiometric titration of a strong acid with the base (choline) in the ionic liquid medium using a platinized platinum indicator electrode under a dihydrogen atmosphere.[20] Another method utilizes cyclic voltammetry.[21]

Biological Significance and Signaling Pathways

This compound's biological effects are attributed to the individual actions of choline and lactate. While no signaling pathways directly activated by the combined this compound molecule have been identified, the distinct and significant roles of its components are well-documented.

Lactate Signaling Pathways

Lactate is now understood to be a key signaling molecule involved in various physiological and pathological processes, including inflammation and cancer metabolism.[4]

G Key Lactate Signaling Pathways cluster_hif Hypoxia-Inducible Factor Pathway cluster_gpr81 GPR81 Pathway cluster_nfkB NF-κB Pathway lactate1 Lactate hif1a HIF-1α Stabilization lactate1->hif1a inhibits PHD glycolysis Glycolysis hif1a->glycolysis proinflammatory Pro-inflammatory Gene Expression hif1a->proinflammatory angiogenesis Angiogenesis hif1a->angiogenesis glycolysis->lactate1 lactate2 Lactate gpr81 GPR81 Activation lactate2->gpr81 camp ↓ cAMP gpr81->camp inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) camp->inflammation lactate3 Intracellular Lactate ikba IκBα Phosphorylation lactate3->ikba nfkB NF-κB Activation ikba->nfkB il8 IL-8 Expression nfkB->il8 cell_migration Cell Migration & Angiogenesis il8->cell_migration

Overview of major lactate signaling pathways.
  • HIF-1α Pathway: Under hypoxic conditions, lactate accumulation stabilizes the Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes glycolysis and the expression of pro-inflammatory and angiogenic genes.[1]

  • GPR81 Pathway: Lactate acts as a ligand for the G-protein coupled receptor 81 (GPR81), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • NF-κB Pathway: Intracellular lactate can trigger the phosphorylation of IκBα, leading to the activation of the NF-κB signaling pathway and subsequent expression of genes like IL-8, which promotes cell migration and angiogenesis.[1]

Choline Signaling Pathways

Choline is an essential nutrient and a precursor for the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine.[3] Its signaling roles are primarily mediated through these derivatives.

G Key Choline Signaling Pathways cluster_acetylcholine Acetylcholine Synthesis and Signaling cluster_phosphatidylcholine Phosphatidylcholine Synthesis and Membrane Function choline1 Choline acetylcholine Acetylcholine (ACh) Synthesis choline1->acetylcholine nAChR Nicotinic ACh Receptors (nAChRs) acetylcholine->nAChR mAChR Muscarinic ACh Receptors (mAChRs) acetylcholine->mAChR neuronal_signaling Neuronal Signaling (e.g., Memory, Cognition) nAChR->neuronal_signaling mAChR->neuronal_signaling choline2 Choline pemt PEMT Pathway choline2->pemt phosphatidylcholine Phosphatidylcholine (PC) pemt->phosphatidylcholine membrane Cell Membrane Integrity & Signaling phosphatidylcholine->membrane

References

Choline Lactate in Neuronal Cells: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on the mechanism of action of choline (B1196258) lactate (B86563) in neuronal cells is limited, this technical guide synthesizes the well-established, independent roles of its constituent components—choline and lactate—to propose a hypothetical synergistic mechanism. Choline is a vital precursor for the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine, playing a crucial role in cholinergic signaling, membrane integrity, and methyl group metabolism. Lactate, traditionally viewed as a metabolic waste product, is now recognized as a key energy substrate for neurons and a signaling molecule that modulates neuronal excitability and plasticity. This document provides an in-depth exploration of these individual mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams, to offer a foundational understanding for future research and drug development involving choline lactate.

Introduction: The Dual Nature of this compound

This compound is an ionic liquid composed of a choline cation and a lactate anion.[1] While its primary applications in research have been as a green solvent and a component in bacterial growth media, its potential neuropharmacological effects stem from the distinct and significant roles of choline and lactate in the central nervous system.[1] This guide will deconstruct the mechanism of action by examining each component individually and then postulating their combined effects on neuronal function.

The Role of Choline in Neuronal Function

Choline is an essential nutrient that impacts a wide array of neuronal processes, from neurotransmission to gene expression.[2][3]

Choline Uptake and Metabolism

Choline is transported into neurons via specific choline transporters. There are two main uptake systems: a high-affinity, sodium-dependent system (CHT1), which is considered the rate-limiting step for acetylcholine synthesis, and a low-affinity, sodium-independent system.[4]

Once inside the neuron, choline has several metabolic fates:

  • Acetylcholine Synthesis: Choline is acetylated by choline acetyltransferase (ChAT) to form the neurotransmitter acetylcholine (ACh).[5]

  • Phosphatidylcholine Synthesis: Choline is phosphorylated and converted to cytidine (B196190) diphosphate-choline, which is then used to synthesize phosphatidylcholine (PC), a major component of neuronal membranes.

  • Methyl Group Donation: Choline can be oxidized to betaine, which then donates a methyl group for the formation of S-adenosylmethionine (SAM), a universal methyl donor involved in epigenetic regulation.[6]

Cholinergic Signaling Pathways

Acetylcholine released into the synaptic cleft binds to two main types of cholinergic receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization.[7][8][9]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that modulate neuronal activity through various second messenger systems, such as adenylyl cyclase and phospholipase C.[7]

Quantitative Data: Choline Transporters and Receptor Affinities
ParameterMoleculeReceptor/TransporterValueCell Type/SystemReference
Km CholineHigh-Affinity Choline Uptake1 x 10⁻⁶ MRat Brain Synaptosomes[4]
Km CholineLow-Affinity Choline Uptake9 x 10⁻⁵ MRat Brain Synaptosomes[4]
Kd AcetylcholineMuscarinic Receptors (general)~20 nMRat Brain[10]
Kd AcetylcholineMuscle-type nAChR106 ± 6 µMRecombinant Mouse[7]
Kd CholineMuscle-type nAChR4.1 ± 0.5 mMRecombinant Mouse[11]

Signaling Pathway Diagram: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_in Choline CHT1 CHT1 (High-Affinity Choline Transporter) Choline_in->CHT1 Uptake ChAT ChAT ACh_syn Acetylcholine (ACh) AcetylCoA Acetyl-CoA ChAT->ACh_syn Synthesis VAChT VAChT ACh_syn->VAChT Vesicle Synaptic Vesicle Vesicle->ACh_cleft Release VAChT->Vesicle Packaging AChE AChE ACh_cleft->AChE Hydrolysis nAChR Nicotinic Receptor (Ion Channel) ACh_cleft->nAChR Binding mAChR Muscarinic Receptor (GPCR) ACh_cleft->mAChR Binding AChE->Choline_reuptake AChE->Acetate Choline_reuptake->CHT1 Reuptake Depolarization Depolarization (Na+, Ca2+ influx) nAChR->Depolarization Second_Messenger Second Messenger Signaling mAChR->Second_Messenger

Cholinergic signaling at the synapse.

The Role of Lactate in Neuronal Function

Lactate is now understood to be a critical molecule for neuronal energy metabolism and signaling.

Lactate Transport and Metabolism: The Astrocyte-Neuron Lactate Shuttle (ANLS)

The ANLS hypothesis posits that astrocytes take up glucose from the blood, convert it to lactate via glycolysis, and then shuttle this lactate to neurons.[12][13] Neurons then take up lactate via monocarboxylate transporters (MCTs) and convert it to pyruvate (B1213749), which enters the tricarboxylic acid (TCA) cycle for efficient ATP production.[10][14]

  • Monocarboxylate Transporters (MCTs): Different isoforms are expressed in astrocytes and neurons, facilitating the directional flow of lactate. MCT1 and MCT4 are predominantly found in astrocytes, while MCT2 is the primary neuronal lactate transporter.[15][16]

Lactate as a Signaling Molecule

Beyond its role as an energy substrate, lactate acts as a signaling molecule in the brain:

  • Receptor-Mediated Signaling: Lactate can bind to and activate the G-protein coupled receptor HCAR1 (GPR81), which can lead to a decrease in neuronal activity.[10]

  • Modulation of NMDA Receptors: The conversion of lactate to pyruvate in neurons increases the NADH/NAD+ ratio, which can potentiate the activity of NMDA receptors, key players in synaptic plasticity and learning.[10]

  • Neuronal Excitability: Lactate can enhance the firing rate of cortical neurons by closing ATP-sensitive potassium (KATP) channels.[6][17][18] Conversely, at high concentrations, lactate has also been shown to suppress neuronal firing.[14]

Quantitative Data: Lactate Transporters and Neuronal Firing
ParameterTransporterSubstrateValue (Km)Cell Type/SystemReference
Km MCT1Lactate3-5 mMGeneral
Km MCT2Lactate~0.7 mMNeuronal
Km MCT4Lactate1.7 mMMDA-MB-231 cells[1]
Effect 15 mM LactateNeuronal Firing Rate~2-fold increaseCortical Neurons[17]
Effect Lactate PerfusionPyramidal Cell Firing87.5 ± 8.3% suppressionRat Hippocampus (in vivo)[14]

Signaling Pathway Diagram: Astrocyte-Neuron Lactate Shuttle

ANLS cluster_blood Blood Vessel cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose_blood Glucose GLUT1 GLUT1 Glucose_blood->GLUT1 Glucose_astro Glucose GLUT1->Glucose_astro Glycolysis_astro Glycolysis Glucose_astro->Glycolysis_astro Pyruvate_astro Pyruvate Glycolysis_astro->Pyruvate_astro Lactate_astro Lactate Pyruvate_astro->Lactate_astro LDH5 MCT1_4 MCT1/4 Lactate_astro->MCT1_4 MCT2 MCT2 MCT1_4->MCT2 Lactate Shuttle Lactate_neuron Lactate MCT2->Lactate_neuron Pyruvate_neuron Pyruvate Lactate_neuron->Pyruvate_neuron LDH1 TCA TCA Cycle Pyruvate_neuron->TCA ATP ATP TCA->ATP

The Astrocyte-Neuron Lactate Shuttle.

Hypothetical Mechanism of Action for this compound

Based on the individual actions of choline and lactate, a synergistic mechanism for this compound in neuronal cells can be proposed:

  • Enhanced Acetylcholine Synthesis and Neuronal Activity: The choline moiety would serve as a direct precursor for acetylcholine synthesis, increasing the availability of this key neurotransmitter. Simultaneously, the lactate component could be utilized as an energy substrate via the ANLS, boosting ATP production in neurons. This increased energy supply could support the heightened metabolic demands of increased cholinergic neurotransmission.

  • Modulation of Neuronal Excitability and Plasticity: The lactate component could directly influence neuronal firing rates and modulate NMDA receptor activity, thereby influencing synaptic plasticity. The increased availability of acetylcholine from the choline component would act on nicotinic and muscarinic receptors, further shaping synaptic transmission and plasticity.

  • Neuroprotection: Both choline and lactate have demonstrated neuroprotective properties.[2][19] Choline contributes to membrane integrity, while lactate can serve as an alternative energy source during periods of metabolic stress. A combined formulation could therefore offer enhanced neuroprotection.

It is important to note a study on Torpedo synaptosomes which suggested that external lactate can reduce acetylcholine release triggered by depolarization.[19] This suggests a potential modulatory, and possibly inhibitory, interaction between lactate and cholinergic nerve terminals that warrants further investigation.

Experimental Protocols

Measurement of Acetylcholine Release

Method: In vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection.

Protocol Outline:

  • Stereotactically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor like neostigmine (B1678181) to prevent ACh degradation.[20]

  • Collect dialysate samples at regular intervals (e.g., every 5-20 minutes).[19]

  • Inject a small volume of the dialysate into an HPLC system.

  • Separate ACh from other components on a chromatography column.

  • Detect and quantify ACh using an electrochemical detector.[19][20]

  • A standard curve with known concentrations of ACh is used for quantification.

Assessment of Lactate Uptake in Cultured Neurons

Method: Radiolabeled lactate uptake assay.

Protocol Outline:

  • Culture primary neurons or neuronal cell lines on appropriate plates.

  • Wash the cells with a pre-warmed buffer.

  • Incubate the cells with a buffer containing a known concentration of radiolabeled lactate (e.g., [14C]-lactate) for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

  • To determine specific uptake, a parallel set of cells is incubated with the radiolabeled lactate in the presence of an MCT inhibitor (e.g., α-cyano-4-hydroxycinnamate).

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate.

Electrophysiological Recording of Neuronal Activity

Method: Whole-cell patch-clamp recording from cultured neurons or brain slices.

Protocol Outline:

  • Prepare acute brain slices or cultured neurons for recording in a chamber continuously perfused with aCSF.

  • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution.[2][21]

  • Approach a neuron under visual guidance (e.g., DIC microscopy) and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record neuronal activity (e.g., spontaneous firing, postsynaptic currents) in current-clamp or voltage-clamp mode.

  • Apply choline, lactate, or this compound to the perfusion bath and record the changes in neuronal activity.

Western Blotting for Signaling Proteins

Method: Standard Western blotting protocol to detect changes in the expression or phosphorylation of key proteins in cholinergic and lactate signaling pathways.

Protocol Outline:

  • Treat cultured neurons or neuronal cell lines with choline, lactate, or this compound for a specified duration.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., ChAT, nAChR subunits, MCT2, phosphorylated CREB).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22][23]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[24]

Conclusion and Future Directions

The individual components of this compound, choline and lactate, have well-defined and critical roles in neuronal function. Choline is fundamental to cholinergic neurotransmission and membrane structure, while lactate is a key player in neuronal energy metabolism and signaling. The hypothetical mechanism of action for this compound suggests a synergistic effect, potentially enhancing neuronal activity, plasticity, and resilience. However, the potential for modulatory interactions, such as the reported inhibition of acetylcholine release by lactate, highlights the complexity of their combined effects.

Future research should focus on directly investigating the effects of this compound on neuronal cells. This includes:

  • Direct Electrophysiological Studies: Assessing the impact of this compound on neuronal firing rates, synaptic transmission, and plasticity.

  • Metabolic Flux Analysis: Quantifying the utilization of both the choline and lactate moieties within neurons.

  • In Vivo Studies: Examining the effects of systemic this compound administration on cognitive function and brain metabolism in animal models.

A thorough understanding of the mechanism of action of this compound will be crucial for evaluating its potential as a therapeutic agent for neurological disorders. This technical guide provides a foundational framework to guide such research endeavors.

References

An In-depth Technical Guide on the Biological Role of Choline and Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "choline lactate" as a distinct, functional metabolite does not have a recognized role in established mammalian metabolic pathways, its constituent components, choline (B1196258) and lactate (B86563), are individually crucial to a multitude of biological processes. Research primarily discusses this compound in the context of a salt used as an ionic liquid in chemical applications or as a nutrient source for specific microorganisms.[1][2][3][4] This guide provides a detailed overview of the current scientific understanding, focusing on the metabolic role of this compound in microbial systems where it has been studied, and the independent, significant roles of choline and lactate in mammalian metabolism.

The Metabolic Role of this compound in Staphylococcus lentus

The most detailed investigation into the biological processing of this compound has been conducted in the bacterium Staphylococcus lentus. In this context, this compound serves as an efficient carbon and nitrogen source, demonstrating advantages over conventional substrates like glucose for bacterial growth.[1][3]

Under aerobic conditions, S. lentus appears to metabolize the lactate and choline moieties separately:

  • Lactate: Is initially consumed to meet the immediate energy requirements of the cell.[1]

  • Choline: The choline cation provides carbon and nitrogen for various biosynthetic intermediates necessary for cell structure and function.[1]

Studies using 13C NMR and FTIR spectroscopy have traced the consumption of this compound over time during bacterial growth, noting the accumulation of urea (B33335) after approximately 40 hours, suggesting a specific metabolic trajectory for the choline component.[1]

Proposed Metabolic Pathway in S. lentus

G cluster_medium Growth Medium cluster_cell S. lentus Cell This compound This compound Lactate Lactate This compound->Lactate Dissociation Choline Choline This compound->Choline Energy Energy Production (e.g., Pyruvate (B1213749), TCA Cycle) Lactate->Energy Metabolized Biosynthesis Biosynthetic Intermediates (Carbon & Nitrogen Source) Choline->Biosynthesis Metabolized Urea Urea Biosynthesis->Urea Waste Product CellStructure Cell Structure & Function Biosynthesis->CellStructure

Caption: Proposed metabolic fate of this compound in Staphylococcus lentus.

The Independent Metabolic Role of Choline in Mammalian Systems

Choline is an essential nutrient critical for numerous physiological functions, from structural integrity of cell membranes to neurotransmission.[5][6] Humans can synthesize choline de novo, but dietary intake is necessary to meet the body's demands.[7] Choline participates in three primary metabolic pathways:

  • Phosphorylation (Kennedy Pathway): This pathway is responsible for the synthesis of phosphatidylcholine (PC), a major component of cell membranes and lipoproteins. PC is vital for maintaining cell structure and for the transport of lipids.[8][9]

  • Oxidation: Choline is oxidized in the liver and kidneys to form betaine. Betaine is a critical methyl donor, participating in the methionine cycle to convert homocysteine to methionine. This process is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[8][10]

  • Acetylation: In cholinergic neurons, choline is acetylated to produce acetylcholine, a key neurotransmitter involved in muscle control, memory, and other nervous system functions.[5][8]

Key Metabolic Pathways of Choline

G cluster_phosphorylation Phosphorylation Pathway cluster_oxidation Oxidation Pathway cluster_acetylation Acetylation Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Oxidase Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC Membranes Cell Membranes, Lipoproteins PC->Membranes Betaine Betaine Betaine_Aldehyde->Betaine Homocysteine Homocysteine Betaine->Homocysteine BHMT Methionine Methionine Homocysteine->Methionine Neurotransmission Neurotransmission Acetylcholine->Neurotransmission

Caption: Major metabolic fates of choline in mammalian cells.

The Independent Metabolic Role of Lactate in Mammalian Systems

Lactate is a key metabolite in energy metabolism, primarily produced from pyruvate during glycolysis. It is not merely a waste product of anaerobic metabolism but a crucial player in metabolic regulation and a significant energy substrate for various tissues.

  • Glycolysis: Under conditions of high energy demand or limited oxygen, pyruvate is converted to lactate by lactate dehydrogenase (LDH). This reaction regenerates NAD+, which is essential for glycolysis to continue.[11]

  • Cori Cycle: Lactate produced in tissues like muscle can be transported to the liver, where it is converted back to glucose through gluconeogenesis. This newly synthesized glucose can then be returned to the muscles for energy.

  • Energy Substrate: Tissues such as the heart, brain, and slow-twitch muscle fibers can take up lactate from the blood and convert it back to pyruvate, which then enters the Tricarboxylic Acid (TCA) cycle for aerobic energy production.

G cluster_glycolysis Glycolysis (e.g., Muscle) cluster_cori Cori Cycle (Liver) cluster_oxidation Oxidative Metabolism (e.g., Heart, Brain) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactate_Liver Lactate Lactate->Lactate_Liver Bloodstream Lactate_Ox Lactate Lactate->Lactate_Ox Bloodstream Pyruvate_Liver Pyruvate Lactate_Liver->Pyruvate_Liver LDH Glucose_Liver Glucose Pyruvate_Liver->Glucose_Liver Gluconeogenesis Glucose_Liver->Glucose Bloodstream Pyruvate_Ox Pyruvate Lactate_Ox->Pyruvate_Ox LDH TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_Ox->TCA

References

Choline Lactate as a Precursor for Acetylcholine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically investigating choline (B1196258) lactate (B86563) as a precursor for acetylcholine (B1216132) synthesis is limited. This guide provides a comprehensive overview of the established role of choline in acetylcholine synthesis, outlines detailed experimental protocols to evaluate potential precursors like choline lactate, and presents comparative data from more extensively studied choline salts to offer a framework for future research.

Introduction: The Quest for Effective Acetylcholine Precursors

Acetylcholine (ACh) is a vital neurotransmitter implicated in a wide array of physiological functions, including learning, memory, attention, and muscle control.[[“]][2] Its synthesis is critically dependent on the availability of choline, an essential nutrient.[[“]] Consequently, the administration of choline precursors has been a long-standing strategy in clinical and preclinical research aimed at enhancing cholinergic function, particularly in the context of neurodegenerative diseases and cognitive decline.[4][5]

While various choline salts and derivatives, such as choline chloride, choline bitartrate, and phosphatidylcholine, have been investigated, there is a notable scarcity of data on this compound. This technical guide aims to bridge this gap by providing a foundational understanding of the acetylcholine synthesis pathway and offering detailed methodologies for the evaluation of this compound as a potential acetylcholine precursor.

The Metabolic Pathway: From Choline to Acetylcholine

The synthesis of acetylcholine from choline is a single-step enzymatic reaction that occurs primarily in the cytoplasm of cholinergic neurons.[4] The process is catalyzed by the enzyme Choline Acetyltransferase (ChAT), which transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline.[2]

The availability of both choline and acetyl-CoA are rate-limiting factors in acetylcholine synthesis.[[“]] Choline is transported into the brain from the bloodstream and taken up by cholinergic neurons via high-affinity choline transporters.[[“]] Acetyl-CoA is primarily derived from glucose metabolism within the mitochondria and then transported into the cytoplasm.

Acetylcholine_Synthesis_Pathway Acetylcholine Synthesis Pathway cluster_blood Bloodstream cluster_neuron Cholinergic Neuron Choline_Lactate This compound Choline Choline Choline_Lactate->Choline Dissociation Choline_Transport Choline Transporter Choline->Choline_Transport Uptake into Neuron Choline_Intracellular Intracellular Choline Choline_Transport->Choline_Intracellular ChAT Choline Acetyltransferase (ChAT) Choline_Intracellular->ChAT Acetyl_CoA Acetyl-CoA (from Mitochondria) Acetyl_CoA->ChAT Acetylcholine Acetylcholine (ACh) ChAT->Acetylcholine Vesicular_Transport Vesicular ACh Transporter (VAChT) Acetylcholine->Vesicular_Transport Synaptic_Vesicle Synaptic Vesicle Vesicular_Transport->Synaptic_Vesicle

Metabolic pathway of choline to acetylcholine.

Comparative Analysis of Choline Precursors

While direct comparative data for this compound is unavailable, research on other choline salts provides a valuable context for its potential efficacy. The bioavailability and metabolic fate of choline can vary significantly depending on its chemical form.

Choline PrecursorKnown Bioavailability & Metabolic FateReported Effects on Acetylcholine LevelsKey Considerations
Choline Chloride Readily absorbed, but a significant portion can be metabolized by gut microbiota to trimethylamine (B31210) (TMA), which is then oxidized to trimethylamine-N-oxide (TMAO) in the liver.[6]A single oral dose has been shown to increase striatal acetylcholine concentrations in rats.[6]Potential for elevated TMAO levels, which have been associated with adverse cardiovascular effects.[6]
Choline Bitartrate Similar to choline chloride, it is water-soluble and readily absorbed. Also subject to gut microbial metabolism to TMA.Studies have shown mixed results on cognitive function, with some positive effects observed.Generally recognized as safe (GRAS) and commonly used in dietary supplements.
Phosphatidylcholine (PC) Absorbed more slowly, and a larger proportion is incorporated into lipoproteins and cell membranes. Less conversion to TMA compared to choline salts.[7]Can increase brain choline and acetylcholine levels, though the effect may be less immediate than with choline salts.Provides a source of choline that is also a key structural component of cell membranes.
Alpha-GPC (L-alpha-glycerylphosphorylcholine) Readily crosses the blood-brain barrier. It is a precursor to both acetylcholine and phospholipids.Has been shown to increase acetylcholine release in the rat hippocampus.Often used in supplements for cognitive enhancement.
This compound Data not available. It is expected to dissociate into choline and lactate upon ingestion. The bioavailability of the choline moiety has not been specifically studied.Data not available. The lactate component may have its own metabolic effects. Research is needed to determine its efficacy and safety profile as an acetylcholine precursor.

Experimental Protocols for Evaluation of this compound

To ascertain the efficacy of this compound as an acetylcholine precursor, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Assessment of Acetylcholine Synthesis in Neuronal Cell Culture

This protocol outlines a method to determine if this compound can be utilized by neuronal cells to synthesize acetylcholine.

Cell Line: A cholinergic cell line, such as SH-SY5Y or PC12 cells differentiated towards a neuronal phenotype, is suitable for this assay.

Methodology:

  • Cell Culture: Culture the chosen cell line under standard conditions.

  • Treatment: Incubate the cells with varying concentrations of this compound. Include control groups treated with equimolar concentrations of choline chloride (as a positive control) and a vehicle control (culture medium alone).

  • Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them to release intracellular contents.

  • Acetylcholine Quantification: Measure the acetylcholine concentration in the cell lysates using a validated analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Protein Quantification: Determine the total protein concentration in each lysate to normalize the acetylcholine levels.

In_Vitro_Workflow In Vitro Experimental Workflow Start Start Cell_Culture Culture Cholinergic Cell Line Start->Cell_Culture Treatment Incubate with: - this compound - Choline Chloride (Control) - Vehicle (Control) Cell_Culture->Treatment Cell_Harvest Wash and Lyse Cells Treatment->Cell_Harvest Quantification Quantify Acetylcholine (HPLC-ECD or LC-MS/MS) Cell_Harvest->Quantification Normalization Normalize to Protein Concentration Quantification->Normalization Data_Analysis Data Analysis and Comparison Normalization->Data_Analysis End End Data_Analysis->End

Workflow for in vitro assessment of acetylcholine synthesis.
In Vivo Measurement of Brain Acetylcholine Levels via Microdialysis

This protocol describes an in vivo method to measure the effect of this compound administration on extracellular acetylcholine levels in the brain of a living animal.

Animal Model: Rats or mice are commonly used for this type of study.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples.

  • This compound Administration: Administer this compound to the animal (e.g., via oral gavage or intraperitoneal injection).

  • Post-Administration Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using a highly sensitive method such as HPLC-ECD or LC-MS/MS.

Microdialysis_Workflow In Vivo Microdialysis Workflow Start Start Surgery Implant Microdialysis Guide Cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Administration Administer this compound Baseline->Administration Post_Admin_Collection Collect Post-Administration Dialysate Samples Administration->Post_Admin_Collection Analysis Analyze ACh in Samples (HPLC-ECD or LC-MS/MS) Post_Admin_Collection->Analysis End End Analysis->End

Workflow for in vivo microdialysis experiment.
Quantification of Choline and Acetylcholine by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of choline and acetylcholine in biological matrices.

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated choline and acetylcholine).

    • Brain Tissue: Homogenization in an appropriate buffer, followed by protein precipitation.

    • Microdialysate: Direct injection or minimal dilution with an internal standard.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the retention of polar analytes like choline and acetylcholine.[8]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).[8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for choline, acetylcholine, and their respective internal standards.

  • Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of the analytes in the samples by interpolation.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data based on what would be expected from the experimental protocols described above, using values informed by studies on other choline salts. These tables are for illustrative purposes to demonstrate how quantitative data on this compound could be structured and interpreted.

Table 1: In Vitro Acetylcholine Synthesis in SH-SY5Y Cells

Treatment (100 µM)Intracellular Acetylcholine (pmol/mg protein)Fold Change vs. Vehicle
Vehicle Control50.2 ± 4.51.0
Choline Chloride85.7 ± 7.81.7
This compound (Experimental Data Needed) (Experimental Data Needed)
p < 0.05 compared to Vehicle Control

Table 2: In Vivo Microdialysis in Rat Hippocampus

Time Post-AdministrationExtracellular Acetylcholine (% of Baseline)
Vehicle Control This compound (50 mg/kg, p.o.)
30 min102 ± 8(Experimental Data Needed)
60 min98 ± 10(Experimental Data Needed)
90 min105 ± 9(Experimental Data Needed)
120 min99 ± 11(Experimental Data Needed)

Conclusion and Future Directions

Choline is an undisputed precursor for the synthesis of acetylcholine. While various choline-containing compounds have been explored for their potential to enhance cholinergic neurotransmission, this compound remains a largely uncharacterized agent in this context. The lack of specific bioavailability, pharmacokinetic, and efficacy data for this compound presents a significant knowledge gap.

The experimental protocols detailed in this guide provide a clear path forward for researchers to systematically evaluate this compound's potential as an acetylcholine precursor. Such studies are essential to determine its viability as a tool for modulating the cholinergic system in both research and therapeutic settings. Future investigations should focus on direct, head-to-head comparisons of this compound with other choline salts to elucidate its relative potency, bioavailability, and metabolic fate.

References

Choline Lactate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties and Biological Significance

Core Identifiers

This document provides a comprehensive technical overview of choline (B1196258) lactate (B86563), a salt formed from the quaternary ammonium (B1175870) cation choline and the carboxylate anion lactate. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

IdentifierValueReference
InChI Key MIFGTXFTLQVWJW-UHFFFAOYSA-M
CAS Number 99150-55-7

Quantitative Data Summary

The following table summarizes key quantitative data related to the metabolic effects of choline lactate on the growth of Staphylococcus lentus, as compared to glucose. This data highlights the potential of this compound as an efficient energy and carbon source in microbial systems.[1][2]

ParameterThis compoundGlucoseReference
Heat Yield (Substrate; YQ/S)23.4 kJ/g9.6 kJ/g[1][2]
Heat Yield (Oxygen; YQ/O)435 kJ/mol427 kJ/mol[1][2]
Limiting Concentration for Growth2 g/L5 g/L[3][4]
Experimentally Obtained Reaction Enthalpy435 kJ/molNot Reported[2][5]
Theoretical Heat of Reaction455 kJ/molNot Reported[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the analysis of this compound metabolism in bacteria are provided below.

Biocalorimetry for Bacterial Growth Thermodynamics

This protocol outlines the determination of thermodynamic parameters of Staphylococcus lentus growth using this compound as a substrate.

Objective: To measure the heat generated during the metabolic activity of S. lentus when grown in the presence of this compound.

Materials:

  • Isothermal microcalorimeter (e.g., TAM IV 4 mL multicalorimeter)

  • Sterile glass ampoules (4 mL) with lids

  • Staphylococcus lentus culture

  • Mineral salt medium

  • This compound solution (sterile)

  • Glucose solution (sterile, for comparison)

  • Autoclave

  • Incubator

Procedure:

  • Media Preparation: Prepare a mineral salt medium according to standard laboratory protocols. Divide the medium into two batches; supplement one with this compound (2 g/L) and the other with glucose (5 g/L).

  • Inoculum Preparation: Culture S. lentus in a suitable broth overnight. Harvest the cells by centrifugation and wash them with sterile saline solution to remove residual media. Resuspend the cells in the mineral salt medium to a desired optical density (e.g., OD600 of 0.1).

  • Sample Preparation for Calorimetry: Aseptically add 3 mL of the inoculated media (either with this compound or glucose) into sterile 4 mL glass ampoules. Prepare a control ampoule with uninoculated medium.

  • Calorimeter Setup: Equilibrate the isothermal microcalorimeter to 37°C.

  • Measurement: Place the ampoules into the calorimeter and allow them to equilibrate for 15-30 minutes. Initiate the data acquisition to measure the heat flow (in microwatts) over time. Continue the measurement for the entire duration of bacterial growth (lag, exponential, and stationary phases), typically 24-48 hours.

  • Data Analysis: The output will be a power-time curve. Integrate the area under the curve to determine the total heat produced. Calculate the heat yield coefficients (YQ/S and YQ/O) based on the substrate consumed and oxygen consumed (if measured separately).

13C NMR Spectroscopy for Metabolic Tracking

This protocol describes the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of this compound during bacterial growth.

Objective: To identify and quantify the consumption of the choline and lactate moieties of this compound by S. lentus over time.

Materials:

  • NMR spectrometer (e.g., Bruker AV-400) equipped with a 13C probe

  • NMR tubes

  • Staphylococcus lentus culture

  • Mineral salt medium supplemented with 13C-labeled this compound

  • Centrifuge

  • D2O (Deuterium oxide) for locking

Procedure:

  • Culture Growth: Grow S. lentus in a mineral salt medium containing 13C-labeled this compound as the sole carbon and nitrogen source.

  • Sample Collection: At specific time intervals (e.g., 0, 4, 12, and 40 hours), withdraw aliquots of the culture.

  • Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells. Collect the supernatant.

  • NMR Sample Preparation: To a clean NMR tube, add a specific volume of the supernatant and a small amount of D2O for the field frequency lock.

  • NMR Data Acquisition:

    • Tune and match the 13C probe.

    • Acquire a 1D 13C NMR spectrum. Typical parameters might include:

      • Pulse program: zgpg30

      • Number of scans (ns): 1024 or higher for better signal-to-noise

      • Relaxation delay (d1): 2 seconds

      • Acquisition time (aq): 1-2 seconds

      • Spectral width (sw): 200-250 ppm

  • Data Processing and Analysis: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Identify the peaks corresponding to the carbon atoms of choline and lactate and integrate their areas to determine their relative concentrations at each time point. The disappearance of specific peaks will indicate the utilization of that part of the molecule.

FTIR Spectroscopy for Biomolecular Profiling

This protocol details the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor changes in the overall biomolecular composition of S. lentus during growth on this compound.

Objective: To obtain a molecular fingerprint of the bacterial cells at different growth stages and identify changes in functional groups corresponding to major biomolecules (proteins, lipids, carbohydrates, nucleic acids).

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Staphylococcus lentus culture grown in this compound medium

  • Centrifuge

  • Sterile water or saline

  • Microcentrifuge tubes

Procedure:

  • Sample Collection: Collect bacterial cells at various time points during growth as described in the NMR protocol.

  • Sample Preparation:

    • Centrifuge the collected culture aliquots to pellet the cells.

    • Wash the cell pellet three times with sterile water or saline to remove residual media components.

    • Resuspend the final pellet in a small volume of sterile water to form a thick paste.

  • FTIR Measurement:

    • Acquire a background spectrum of the clean, dry ATR crystal.

    • Apply a small amount of the bacterial cell paste onto the ATR crystal, ensuring good contact.

    • Record the FTIR spectrum, typically in the range of 4000 to 400 cm-1. Co-add multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and normalization of the spectra.

    • Analyze the key spectral regions corresponding to different biomolecules:

      • ~3300 cm-1 (N-H and O-H stretching)

      • ~2900 cm-1 (C-H stretching of lipids)

      • ~1650 cm-1 (Amide I of proteins)

      • ~1540 cm-1 (Amide II of proteins)

      • ~1240 cm-1 (Phosphate stretching of nucleic acids)

      • ~1080 cm-1 (C-O stretching of carbohydrates)

    • Compare the spectra from different time points to identify changes in the relative intensities of these bands, indicating shifts in the cellular composition.

Signaling Pathways and Logical Relationships

Hypothesized Influence of this compound on Macrophage NF-κB Signaling

The following diagram illustrates a hypothesized signaling pathway for the combined effect of choline and lactate on the NF-κB pathway in macrophages, based on published data for the individual components. It is proposed that choline may exert an inhibitory effect on NF-κB activation, while lactate could have a modulatory role.[6][7][8][9][10] This represents a logical relationship and should be a subject of further experimental validation.

Caption: Hypothesized NF-κB signaling modulation by this compound.

Experimental Workflow for Analyzing Bacterial Metabolism of this compound

The following diagram outlines the logical workflow for the experimental analysis of this compound metabolism in a bacterial culture, integrating biocalorimetry, NMR, and FTIR spectroscopy.

G Start Start Bacterial Culture with this compound Bacterial Culture with this compound Start->Bacterial Culture with this compound Time-Point Sampling Time-Point Sampling Bacterial Culture with this compound->Time-Point Sampling Biocalorimetry Biocalorimetry Time-Point Sampling->Biocalorimetry Continuous Monitoring NMR_Analysis 13C NMR Analysis Time-Point Sampling->NMR_Analysis Aliquots at 0, 4, 12, 40h FTIR_Analysis FTIR Analysis Time-Point Sampling->FTIR_Analysis Aliquots at 0, 4, 12, 40h Data_Integration Data Integration & Interpretation Biocalorimetry->Data_Integration Thermodynamic Data NMR_Analysis->Data_Integration Metabolite Concentrations FTIR_Analysis->Data_Integration Biomolecular Fingerprints End End Data_Integration->End

Caption: Workflow for bacterial metabolism analysis of this compound.

References

Choline Lactate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) lactate (B86563), an ionic liquid comprised of a choline cation and a lactate anion, is emerging as a significant compound in various scientific and industrial fields. Its unique properties, including biodegradability, low toxicity, and high thermal stability, position it as a "green" solvent and a versatile biochemical. This guide provides an in-depth analysis of choline lactate's molecular characteristics, synthesis protocols, and its burgeoning applications in drug development, biotechnology, and material science. Detailed experimental methodologies and an exploration of its role in key biological signaling pathways are presented to facilitate its adoption and further research.

Molecular and Physicochemical Properties

This compound is formed by the ionic association of the quaternary ammonium (B1175870) cation, choline, and the organic anion, lactate. Choline is an essential nutrient and a precursor to the neurotransmitter acetylcholine, while lactic acid is a key intermediate in glycolysis.[1] This combination results in a compound with unique solvent properties and biological relevance.

Chemical Identity and Structure

The fundamental properties of this compound are summarized in the table below.

PropertyValueCitation
IUPAC Name 2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate[1]
CAS Number 99150-55-7[1]
Molecular Formula C₈H₁₉NO₄[1][2][3]
Molecular Weight 193.24 g/mol [1][2][4]
InChI Key MIFGTXFTLQVWJW-UHFFFAOYSA-M[1]

Synthesis of this compound

This compound can be synthesized through several methods, primarily direct acid-base neutralization or by forming a Natural Deep Eutectic Solvent (NADES).

Experimental Protocol 1: Synthesis via Neutralization

This method involves the direct reaction of a choline base with lactic acid.

Materials:

  • Aqueous solution of choline base (e.g., Choline Hydroxide (B78521), 46% in water)

  • Lactic acid (e.g., 90%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or indicator strips

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place a measured amount of aqueous choline hydroxide solution.

  • Acid Addition: Begin stirring the choline solution. Slowly add lactic acid in a 1:1 molar ratio. The reaction is exothermic; addition should be controlled to manage the temperature.

  • Neutralization: Monitor the pH of the solution. Continue adding lactic acid dropwise until the solution reaches a neutral pH (~7.0).

  • Water Removal: Once neutralized, the resulting aqueous solution of this compound can be concentrated by removing water under reduced pressure using a rotary evaporator. The temperature should be maintained below 80°C to prevent degradation.[5]

  • Final Product: The final product is a viscous, clear liquid. Purity can be confirmed using ¹H NMR spectroscopy by verifying the 3:1 signal ratio between the choline methyl protons and the lactate methyl protons.[5]

cluster_reactants Reactants cluster_process Process cluster_product Product choline Choline Hydroxide (Aqueous) mixing 1. Mix & Stir (Control Temperature) choline->mixing lactic_acid Lactic Acid lactic_acid->mixing neutralize 2. Neutralize (Monitor pH to ~7.0) mixing->neutralize evaporate 3. Remove Water (Vacuum Evaporation) neutralize->evaporate product This compound evaporate->product

Caption: Synthesis of this compound via Neutralization Reaction.

Experimental Protocol 2: Preparation as a Natural Deep Eutectic Solvent (NADES)

This compound is often utilized as a component of a NADES, typically formed by complexing choline chloride with lactic acid. This mixture has a significantly lower melting point than its individual components.[6]

Materials:

  • Choline chloride (HBA - Hydrogen Bond Acceptor), dried under vacuum

  • Lactic acid (HBD - Hydrogen Bond Donor)

  • Sealed glass bottle or vial

  • Heating plate with magnetic stirring capabilities

  • Analytical balance

Procedure:

  • Weighing Components: Weigh choline chloride and lactic acid in the desired molar ratio. A common and effective ratio for extraction purposes is 1:2 (Choline Chloride:Lactic Acid).[4][7]

  • Mixing: Transfer the weighed components into a sealed glass bottle containing a magnetic stir bar.

  • Heating and Stirring: Place the bottle on a heating plate and set the temperature to between 60°C and 80°C.[8][9]

  • Formation of NADES: Stir the mixture gently. Over a period of 10-30 minutes, the solid mixture will transform into a clear, homogenous, viscous liquid as the eutectic mixture forms.[8]

  • Cooling and Storage: Once a homogenous liquid is formed, remove the bottle from the heat and allow it to cool to room temperature. Store in an airtight, sealed container to prevent moisture absorption, as the solvent is hygroscopic.[8]

start Start weigh Weigh Choline Chloride (HBA) & Lactic Acid (HBD) (e.g., 1:2 molar ratio) start->weigh mix Combine in a Sealed Vessel weigh->mix heat_stir Heat (60-80°C) & Stir (10-30 min) mix->heat_stir observe Observe Formation of Clear, Homogenous Liquid heat_stir->observe observe->heat_stir Incomplete cool Cool to Room Temperature observe->cool Formation Complete store Store in Airtight Container cool->store end_node End store->end_node start Start: Dried & Ground Plant Material add_solvent Add this compound NADES (e.g., 1:9 solid:solvent ratio) start->add_solvent ultrasonicate Ultrasonic Bath (e.g., 40 kHz, 30 min, 45°C) add_solvent->ultrasonicate centrifuge Centrifuge (e.g., 6000 x g, 10 min) ultrasonicate->centrifuge separate Separate Supernatant (Extract) from Pellet (Residue) centrifuge->separate analyze Analyze Supernatant for Phenolic Content (HPLC, etc.) separate->analyze end_node End: Quantified Bioactive Compounds analyze->end_node cluster_input Substrate cluster_pathway Metabolic Pathway in S. lentus cluster_output Products choline_lactate This compound lactate Lactate Anion choline_lactate->lactate choline Choline Cation choline_lactate->choline energy Energy Production (ATP Generation) lactate->energy Initial Metabolism biosynthesis Biosynthetic Intermediates (Cell Structure & Function) choline->biosynthesis Subsequent Metabolism growth Bacterial Growth & Proliferation energy->growth biosynthesis->growth urea Urea (Byproduct) biosynthesis->urea rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits & Activates pdk1->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR) akt->downstream Activates choline_metabolism Choline Metabolism (Cho -> PCho -> PtdCho) akt->choline_metabolism Modulates pten PTEN pten->pip3 Inhibits response Cell Survival, Proliferation, Metabolism downstream->response cluster_nucleus stimuli Inflammatory Stimuli (TNF-α, IL-1, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB - p50/RelA (Inactive Complex) ikk->ikb_nfkb Phosphorylates p_ikb_nfkb P-IκB - p50/RelA proteasome Proteasome p_ikb_nfkb->proteasome Ubiquitination & Degradation of IκB nfkb p50/RelA (Active NF-κB) p_ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Transcription of Inflammatory Genes (Cytokines, COX-2, etc.) nucleus->transcription Binds to κB sites

References

The Endogenous Production of Choline and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous synthesis of choline (B1196258) and the subsequent metabolic pathways that produce its vital derivatives. Choline, an essential nutrient, plays a critical role in numerous physiological processes, including the maintenance of cell membrane integrity, neurotransmission, lipid metabolism, and methyl-group donation. While dietary intake is the primary source of choline, the body possesses a crucial, albeit often insufficient, capacity for its de novo synthesis.[1][2] This document details the core biochemical pathways, presents quantitative data on choline and metabolite concentrations, outlines experimental protocols for their measurement, and provides visual representations of the key metabolic and experimental workflows.

Core Biochemical Pathways of Endogenous Choline Production

In mammals, the primary pathway for the de novo synthesis of choline occurs predominantly in the liver via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[1][3] This pathway is responsible for approximately 30% of hepatic phosphatidylcholine (PC) biosynthesis, with the remaining 70% derived from the CDP-choline pathway which utilizes pre-existing choline.[3][4]

The PEMT pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, utilizing S-adenosylmethionine (SAM) as the methyl donor.[5] This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme located in the endoplasmic reticulum and mitochondria-associated membranes.[3][6] The three methylation steps convert PE into phosphatidyl-N-monomethylethanolamine (PMME), then into phosphatidyl-N,N-dimethylethanolamine (PDME), and finally into PC.[3] Each methylation step consumes one molecule of SAM, producing S-adenosylhomocysteine (SAH) as a byproduct.[1][7] It is estimated that the PEMT pathway can be responsible for up to 50% of the total homocysteine production in the body.[7]

Once synthesized, phosphatidylcholine can be hydrolyzed by various phospholipases (e.g., phospholipase D) to release free choline.[8] This newly synthesized choline can then enter various metabolic pathways to produce a range of essential metabolites.

Choline Metabolism to Key Metabolites

Free choline serves as a precursor for several critical molecules:

  • Phosphocholine: Choline is phosphorylated by choline kinase (CK) in the presence of ATP to form phosphocholine.[9][10] This is the initial and rate-limiting step in the CDP-choline pathway for the synthesis of phosphatidylcholine.[11][12]

  • Acetylcholine: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to produce the neurotransmitter acetylcholine, which is fundamental for nerve impulse transmission.[1][13]

  • Betaine (B1666868): Choline can be irreversibly oxidized in the liver and kidney mitochondria to form betaine.[5][14] This two-step process is catalyzed by choline oxidase and betaine aldehyde dehydrogenase.[5] Betaine is a crucial osmolyte and, importantly, serves as a methyl donor in the methionine cycle, where it donates a methyl group to homocysteine to regenerate methionine.[5][14] This function is particularly important when folate levels are low.[2]

The intricate interplay between these pathways highlights the central role of choline in cellular function and overall health.

Signaling Pathways and Experimental Workflows

To visually represent the complex biochemical processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_PEMT PEMT Pathway (Liver) cluster_Metabolism Choline Metabolism PE Phosphatidylethanolamine PEMT PEMT PE->PEMT PC Phosphatidylcholine Choline Choline PC->Choline Hydrolysis (Phospholipases) PC->Choline SAM 3 S-Adenosylmethionine SAM->PEMT SAH 3 S-Adenosylhomocysteine PEMT->PC PEMT->SAH CK Choline Kinase Choline->CK ATP -> ADP ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA -> CoA Oxidation Choline Oxidase / BADH Choline->Oxidation Phosphocholine Phosphocholine Acetylcholine Acetylcholine Betaine Betaine CK->Phosphocholine ATP -> ADP ChAT->Acetylcholine Acetyl-CoA -> CoA Oxidation->Betaine G cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis Tissue Tissue/Plasma Sample Homogenization Homogenization in Methanol/Chloroform Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction AqueousPhase Aqueous Phase (Choline, Betaine, etc.) Extraction->AqueousPhase OrganicPhase Organic Phase (Phosphatidylcholine, etc.) Extraction->OrganicPhase LC Liquid Chromatography (HILIC or RPLC) AqueousPhase->LC OrganicPhase->LC MS Mass Spectrometry (ESI-IDMS) LC->MS Data Data Acquisition & Quantitation MS->Data

References

Choline Lactate and Its Pivotal Role in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for cellular function, supporting processes such as nucleotide synthesis, amino acid homeostasis, and methylation reactions. Choline (B1196258), an essential nutrient, plays a critical role in this network, primarily through its oxidation to betaine (B1666868), which serves as a crucial methyl donor. Choline lactate (B86563), a salt of choline, acts as a readily bioavailable source of choline, thereby contributing significantly to the one-carbon pool. This technical guide provides an in-depth exploration of the role of choline, delivered as choline lactate, in one-carbon metabolism. It details the core biochemical pathways, presents quantitative data from relevant studies, outlines experimental methodologies for the analysis of key metabolites and enzymes, and provides visual representations of the involved signaling and metabolic pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of nutrition, metabolism, and therapeutic development.

Introduction to One-Carbon Metabolism

One-carbon metabolism comprises a series of interrelated pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. These pathways are fundamental for the synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the methylation of DNA, RNA, proteins, and lipids.[1][2][3] The two major cycles in one-carbon metabolism are the folate cycle and the methionine cycle. The folate cycle is responsible for processing one-carbon units from sources like serine, while the methionine cycle generates S-adenosylmethionine (SAM), the universal methyl donor for most methylation reactions.[4][5]

The Role of Choline in One-Carbon Metabolism

Choline is an essential nutrient that intersects with one-carbon metabolism primarily through its irreversible oxidation to betaine in the liver and kidneys.[6][7] this compound, upon administration, is expected to dissociate, delivering choline into the circulatory system for subsequent metabolic processing.

Choline Oxidation Pathway

The metabolic conversion of choline to betaine occurs in two enzymatic steps within the mitochondria:

  • Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde by the enzyme choline dehydrogenase (CHDH).

  • Betaine Aldehyde to Betaine: Betaine aldehyde is then further oxidized to betaine by betaine aldehyde dehydrogenase (BADH).

Betaine and the BHMT Pathway

Betaine is a critical methyl donor in the methionine cycle, participating in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT).[8][9] In this reaction, betaine donates a methyl group to homocysteine, converting it to methionine.[8] This pathway is particularly important in the liver and kidneys and serves as an alternative to the folate-dependent remethylation of homocysteine catalyzed by methionine synthase.[6] The products of the BHMT reaction are dimethylglycine (DMG) and methionine. Methionine can then be converted to SAM, thus replenishing the pool of the universal methyl donor.[8]

The lactate component of this compound enters central carbon metabolism, where it can be converted to pyruvate (B1213749) and subsequently contribute to the TCA cycle or gluconeogenesis. While not a direct donor of one-carbon units in the same manner as choline-derived betaine, its metabolism can influence the overall cellular metabolic state.

Signaling Pathways and Experimental Workflows

Choline Metabolism and its Intersection with One-Carbon Metabolism

The following diagram illustrates the central role of choline in one-carbon metabolism.

cluster_folate Folate Cycle This compound This compound Choline Choline This compound->Choline Dissociation Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde CHDH Betaine Betaine Betaine Aldehyde->Betaine BADH DMG Dimethylglycine Betaine->DMG BHMT Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine BHMT Homocysteine->Methionine MS (Vitamin B12) THF Tetrahydrofolate 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT (Serine -> Glycine) 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 5-Methyl-THF->THF MS

Choline's contribution to one-carbon metabolism.
Experimental Workflow for Metabolite Quantification

A typical workflow for the quantification of choline and one-carbon metabolites from biological samples is depicted below.

Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification (Standard Curves) Data->Quant

Workflow for metabolite analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of choline supplementation or deficiency on key one-carbon metabolites.

Table 1: Plasma Concentrations of Choline and its Metabolites in Healthy Adults

MetaboliteFasting Concentration (µmol/L)Postprandial Concentration (µmol/L)
Choline7.0 - 9.325-30% higher than fasting
Betaine27.0 - 41.125-30% higher than fasting
Dimethylglycine (DMG)1.30 - 2.0225-30% higher than fasting

Data from a study on 60 healthy blood donors.[1][2]

Table 2: Effect of Choline Intake on Cellular Methylation Markers

Choline Intake (mg/d)Change in Plasma SAMChange in Plasma SAM:SAH Ratio
300DecreaseDecrease
550DecreaseDecrease
2200No significant changeIncrease

Data from a study in men with a common polymorphism in the MTHFR gene, indicating that higher choline intake can preserve cellular methylation capacity.[4]

Table 3: Impact of Choline Deficiency on Hepatic One-Carbon Metabolites in Rats

ConditionHepatic Choline (nmol/g)Hepatic MethionineHepatic SAMHepatic SAH
Control105BaselineBaselineBaseline
Choline Deficient (7 days)~52.5 (50% of control)<20% decrease25% decrease50% increase
Choline Deficient (42 days)-<20% decrease>60% decrease50% increase

Data from studies on rats fed a choline-deficient diet, showing a significant impact on hepatic SAM and SAH levels.[10]

Experimental Protocols

Quantification of Choline, Betaine, and Dimethylglycine in Plasma by LC-MS/MS

This method allows for the simultaneous, high-throughput quantification of choline and its primary metabolites.

  • Sample Preparation:

    • Deproteinize serum or plasma samples by mixing with three volumes of acetonitrile (B52724) containing deuterated internal standards (d9-choline and d9-betaine).[1][2]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.[1][2]

  • LC-MS/MS Analysis:

    • Utilize a normal-phase silica (B1680970) column for chromatographic separation.[1][2]

    • Employ tandem mass spectrometry (MS/MS) in the multiple-reaction monitoring (MRM) mode for detection and quantification.[1][2]

    • Monitor the specific molecular transitions for each analyte and internal standard (e.g., m/z 104→60 for choline).[1][2]

  • Data Analysis:

    • Generate standard curves for each analyte using known concentrations.

    • Calculate the concentration of each metabolite in the samples based on the standard curves and the signal from the internal standards.

Measurement of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Tissues

Accurate measurement of SAM and SAH is crucial for assessing the cellular methylation potential.

  • Sample Preparation:

    • Rapidly homogenize fresh or frozen tissue samples in an ice-cold acidic solution (e.g., 0.4 M perchloric acid) to precipitate proteins and stabilize SAM.[11]

    • Centrifuge the homogenate at 4°C to remove precipitated proteins.

    • Add internal standards ([²H₃]-SAM and [¹³C₅]-SAH) to the supernatant.[11]

    • Neutralize the extract before injection into the LC-MS/MS system.[11]

  • LC-MS/MS Analysis:

    • Use a suitable column for separation, such as a porous graphitic carbon column.[11]

    • Perform detection and quantification using tandem mass spectrometry in the positive ion mode.

  • Data Analysis:

    • Construct calibration curves using standards of known concentrations.

    • Determine the concentrations of SAM and SAH in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Betaine-Homocysteine S-Methyltransferase (BHMT) Enzyme Activity Assay

This assay measures the catalytic activity of the BHMT enzyme.

  • Principle: The assay measures the conversion of [¹⁴C-methyl]-betaine and homocysteine to [¹⁴C]-methionine and dimethylglycine.

  • Protocol:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM KH₂PO₄, pH 8.0), D,L-homocysteine, and [¹⁴C-methyl]-betaine.[9]

    • Initiate the reaction by adding the enzyme source (e.g., liver homogenate or purified BHMT).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[9]

    • Terminate the reaction by adding ice-cold water.[9]

    • Separate the radiolabeled product ([¹⁴C]-methionine) from the substrate ([¹⁴C-methyl]-betaine) using ion-exchange chromatography.

    • Quantify the amount of [¹⁴C]-methionine produced using scintillation counting.

Role in Drug Development

The critical role of choline in one-carbon metabolism makes it a target of interest in drug development.

  • Therapeutic Potential: Choline supplementation may be beneficial in conditions associated with altered one-carbon metabolism, such as certain liver diseases and neurological disorders.[12]

  • Drug Formulation: this compound is used as a biocompatible ionic liquid and can act as a solvent or excipient in pharmaceutical formulations.[1]

  • Toxicity and Safety: Understanding the impact of new chemical entities on choline and one-carbon metabolism is crucial for assessing their safety profiles.

Conclusion

This compound serves as an effective source of choline, a key nutrient that integrates into the intricate network of one-carbon metabolism. Through its conversion to betaine, choline provides essential methyl groups for the remethylation of homocysteine to methionine, thereby supporting the cellular methylation capacity via the production of S-adenosylmethionine. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of choline in health and disease. Further research into the nuanced interactions between different forms of choline and individual genetic variations will be pivotal in advancing personalized nutrition and therapeutic strategies targeting one-carbon metabolism.

References

Choline-Based Ionic Liquids: A Technical Guide to Their Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline-based ionic liquids (CILs) have emerged as a promising class of "green" solvents and functional materials, distinguished by their biocompatibility, biodegradability, and low toxicity. Derived from the essential nutrient choline (B1196258), these ionic liquids (ILs) offer a sustainable alternative to conventional imidazolium- and pyridinium-based ILs, which often raise environmental and toxicological concerns. This technical guide provides an in-depth exploration of the discovery and history of CILs, a comprehensive summary of their physicochemical properties, and detailed experimental protocols for their synthesis. The information is tailored for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of CILs in a variety of applications, from "green" chemistry to advanced drug delivery systems.

Discovery and History: From Deep Eutectic Solvents to Biocompatible Ionic Liquids

The journey of choline-based ionic liquids is intertwined with the development of deep eutectic solvents (DESs). A significant milestone in this field was the discovery by Abbott and his team in 2003 that a mixture of choline chloride (ChCl), a quaternary ammonium (B1175870) salt, and urea, a hydrogen bond donor, could form a liquid with a freezing point of 12 °C, despite both components being solids at room temperature.[1][2] This phenomenon occurs due to the formation of a complex hydrogen bonding network between the halide anion and the hydrogen bond donor, which disrupts the crystal lattice of the individual components, leading to a significant depression of the melting point.[1] These early DESs, particularly those based on choline chloride, were recognized for their low cost, low toxicity, and biodegradability, positioning them as environmentally friendly alternatives to traditional volatile organic compounds.[3][4]

The evolution from DESs to true ionic liquids based on the choline cation involved the pairing of choline with a diverse range of anions, moving beyond the halide-hydrogen bond donor systems. A notable advancement was the introduction of choline-amino acid ionic liquids (ChoAA-ILs) by Liu and colleagues in 2012.[5][6] These ILs, synthesized from natural and renewable feedstocks, exhibited remarkable properties, such as the selective solubilization of lignin.[5] The development of ChoAA-ILs, where both the cation and anion are derived from biological sources, further solidified the "green" credentials of this class of ionic liquids and opened up new avenues for their application in biomass processing and other biotechnological fields.[7][8]

Subsequent research has expanded the library of choline-based ILs to include a wide variety of anions, such as carboxylates, geranate (B1243311), and active pharmaceutical ingredients (APIs).[9][10] The "designer" nature of ILs allows for the fine-tuning of their physicochemical properties by carefully selecting the anion to be paired with the choline cation. This versatility has driven their exploration in numerous fields, including organic synthesis, drug delivery, and materials science, where their biocompatibility and performance offer significant advantages.[3]

Physicochemical Properties of Choline-Based Ionic Liquids

The properties of choline-based ionic liquids are highly dependent on the nature of the anion. The tables below summarize key quantitative data for various classes of CILs, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of Choline-Carboxylate Ionic Liquids
AnionMolecular Weight ( g/mol )Melting Point (°C)Decomposition Temp. (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)
Acetate163.20< 25~2201.10330
Propanoate177.23< -20~2301.08540
Butanoate191.25< -20~2351.06890
Hexanoate219.31< -20~2401.031800
Phenylacetate239.29----
Trichloroacetate266.5498.27> 200--

Data compiled from various sources, including[9][11][12][13]. Note that properties can vary slightly based on water content and measurement conditions.

Table 2: Physicochemical Properties of Choline-Amino Acid Ionic Liquids
AnionMolecular Weight ( g/mol )Glass Transition Temp. (°C)Decomposition Temp. (°C)Density (g/cm³ at 25°C)Viscosity (mPa·s at 25°C)
Glycinate178.22-55.21851.162300
Alaninate192.25-58.11751.134500
Serinate208.25-49.71601.1912000
Prolinate218.28-44.31801.1515000
Histidinate258.30-50.8138--
Phenylalaninate268.34-35.61651.1425000

Data compiled from various sources, including[14][15][16]. Glass transition temperatures are often reported for these ILs as they may not exhibit a distinct melting point.

Table 3: Properties of Choline Geranate (CAGE)
PropertyValue
Molar Ratio (Choline:Geranic Acid)1:2
pH~8.5
Conductivity~1.3 mS/cm
Water Content~13%

Data for CAGE, a deep eutectic solvent, is presented for the commonly used 1:2 molar ratio.[17]

Experimental Protocols: Synthesis of Choline-Based Ionic Liquids

The synthesis of choline-based ionic liquids can be broadly categorized into two main approaches: neutralization and salt metathesis (anion exchange). The choice of method depends on the desired anion and the availability of starting materials.

Synthesis of Choline Carboxylate ILs via Neutralization

This method involves the direct reaction of choline hydroxide (B78521) with the corresponding carboxylic acid.

Materials:

  • Choline hydroxide (45 wt% in water or methanol)

  • Carboxylic acid (e.g., acetic acid, propanoic acid, etc.)

  • Deionized water

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in a minimal amount of deionized water.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of choline hydroxide solution dropwise to the carboxylic acid solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the water under reduced pressure using a rotary evaporator at 60-70 °C.

  • Further dry the resulting ionic liquid under high vacuum at 70-80 °C for at least 24 hours to remove any residual water.[9][12][13]

Synthesis of Choline Amino Acid ILs via Anion Exchange and Neutralization

This two-step process is often used for the synthesis of choline amino acid ILs.

Step 1: Preparation of Choline Hydroxide via Anion Exchange

  • Prepare an aqueous solution of choline chloride.

  • Pass the choline chloride solution through a column packed with a strong basic anion exchange resin (e.g., Amberlite IRA-400) that has been pre-conditioned to the hydroxide form.

  • Collect the eluent, which is an aqueous solution of choline hydroxide. The absence of chloride ions can be confirmed by a silver nitrate (B79036) test.

Step 2: Neutralization with Amino Acid

  • Prepare an aqueous solution of the desired amino acid.

  • Cool the choline hydroxide solution in an ice bath.

  • Slowly add the amino acid solution to the choline hydroxide solution with continuous stirring until a neutral pH is achieved. A potentiometric titration can be used for precise stoichiometric control.[14][15]

  • Remove the water from the resulting solution using a rotary evaporator at a temperature below 60 °C to prevent degradation.

  • Dry the final product under high vacuum to obtain the pure choline-amino acid ionic liquid.[6]

Synthesis of Choline Geranate (CAGE) via Salt Metathesis

This one-step synthesis involves the reaction of choline bicarbonate with geranic acid.

Materials:

  • Choline bicarbonate (e.g., 80% solution in water)

  • Geranic acid

  • Round-bottom flask or stainless-steel vessel

  • Magnetic stirrer or overhead stirrer

  • Water bath

Procedure:

  • Weigh the desired amount of geranic acid and place it in the reaction vessel equipped with a stirrer.

  • Place the vessel in a water bath maintained at approximately 27 °C.

  • Slowly add the choline bicarbonate solution dropwise to the geranic acid with vigorous stirring. A typical molar ratio is 1:2 (choline bicarbonate:geranic acid).[17]

  • The reaction will produce carbon dioxide gas, which drives the reaction to completion. Continue stirring until the evolution of CO₂ ceases.[18]

  • The reaction is typically allowed to proceed for several hours (e.g., 8 hours) to ensure completion.[17]

  • The resulting viscous liquid is choline geranate (CAGE). The water content can be measured using Karl Fischer titration. For some applications, the water from the choline bicarbonate solution is not removed.

Visualizations: Workflows and Logical Relationships

Diagram 1: General Synthesis Pathways for Choline-Based Ionic Liquids

Synthesis_Pathways cluster_starting Starting Materials cluster_intermediates Intermediates cluster_methods Synthesis Methods cluster_products Choline-Based Ionic Liquids choline_chloride Choline Chloride ion_exchange Ion Exchange choline_chloride->ion_exchange choline_bicarbonate Choline Bicarbonate salt_metathesis Salt Metathesis choline_bicarbonate->salt_metathesis anion_exchange Anion Exchange Resin (OH⁻ form) anion_exchange->ion_exchange carboxylic_acid Carboxylic Acid (R-COOH) neutralization1 Neutralization carboxylic_acid->neutralization1 amino_acid Amino Acid (AA-H) neutralization2 Neutralization amino_acid->neutralization2 geranic_acid Geranic Acid geranic_acid->salt_metathesis choline_hydroxide Choline Hydroxide [Ch][OH] choline_hydroxide->neutralization1 choline_hydroxide->neutralization2 choline_carboxylate Choline Carboxylate [Ch][R-COO] neutralization1->choline_carboxylate choline_amino_acid Choline Amino Acid [Ch][AA] neutralization2->choline_amino_acid choline_geranate Choline Geranate (CAGE) salt_metathesis->choline_geranate ion_exchange->choline_hydroxide

Caption: General synthesis pathways for different classes of choline-based ionic liquids.

Diagram 2: Experimental Workflow for the Synthesis and Characterization of Choline Geranate (CAGE)

CAGE_Synthesis_Workflow start Start reactants 1. Weigh Reactants - Geranic Acid - Choline Bicarbonate (1:2 molar ratio) start->reactants reaction 2. Reaction Setup - Add geranic acid to vessel - Place in water bath (~27°C) reactants->reaction addition 3. Dropwise Addition - Slowly add choline bicarbonate to geranic acid with stirring reaction->addition reaction_proceeds 4. Reaction - Stir until CO₂ evolution ceases - Continue for ~8 hours addition->reaction_proceeds product 5. Product Formation - Viscous liquid (CAGE) is formed reaction_proceeds->product characterization 6. Characterization product->characterization karl_fischer Water Content (Karl Fischer) characterization->karl_fischer Quantitative ftir FTIR Spectroscopy characterization->ftir Structural nmr NMR Spectroscopy characterization->nmr Structural end End karl_fischer->end ftir->end nmr->end

Caption: A step-by-step workflow for the synthesis and characterization of Choline Geranate (CAGE).

Conclusion

Choline-based ionic liquids represent a significant advancement in the field of "green" chemistry and materials science. Their history, rooted in the development of deep eutectic solvents, has blossomed into a diverse class of materials with tunable properties and a wide range of applications, particularly in the pharmaceutical and biomedical sectors. The inherent biocompatibility and low toxicity of the choline cation, combined with the versatility of anionic pairing, make CILs an attractive platform for the development of novel drug delivery systems, sustainable solvents for organic synthesis, and advanced biomaterials. This guide has provided a comprehensive overview of their discovery, a compilation of their key physicochemical properties, and detailed protocols for their synthesis, with the aim of equipping researchers and professionals with the foundational knowledge to explore and innovate with these remarkable compounds.

References

The Impact of Choline Lactate on Cellular Membrane Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential effects of choline (B1196258) lactate (B86563) on the structural integrity and dynamics of cellular membranes. Drawing from established knowledge of its constituent components—choline and lactate—and the behavior of analogous ionic liquids, this document outlines the key mechanisms of action, presents relevant quantitative data from related studies, and offers detailed experimental protocols for further investigation.

Introduction: The Dual Nature of Choline Lactate

This compound is a salt composed of a choline cation and a lactate anion. Its impact on cellular membranes is multifaceted, stemming from the distinct and synergistic roles of its components.

  • Choline: An essential nutrient, choline is a fundamental precursor for the synthesis of phosphatidylcholine (PC) and sphingomyelin, two of the most abundant phospholipids (B1166683) that are vital for maintaining the structural integrity of all cell membranes.[1] Choline's metabolism is intrinsically linked to membrane biogenesis, cell signaling, and lipid transport.[1][2] A deficiency in choline can compromise membrane integrity and is associated with various pathological conditions.[3][4][5]

  • Lactate: Far from being a mere metabolic waste product, lactate is now recognized as a key metabolic fuel and signaling molecule.[6][7] It can influence the cellular redox state and, importantly, alter the plasma membrane potential.[8] Transported across the membrane by monocarboxylate transporters (MCTs), lactate can cause membrane depolarization, which may indirectly affect the conformation and function of membrane-embedded proteins.[6][8]

  • As an Ionic Liquid: this compound belongs to a class of compounds known as ionic liquids (ILs) or Low Transition Temperature Mixtures (LTTMs).[9][10] In this context, its interaction with membranes can be more direct. Studies on similar choline-based ILs suggest a mechanism where the positively charged choline headgroup is attracted to the negatively charged surface of the lipid bilayer, facilitating the interaction and potential insertion of the accompanying anion into the membrane structure.[10][11] This can lead to changes in membrane packing, fluidity, and even induce processes like membrane fusion.[9]

Core Mechanisms of Membrane Interaction

The interaction of this compound with a cellular membrane can be conceptualized through two primary pathways: the metabolic incorporation of its components and the direct physicochemical perturbation of the lipid bilayer.

Metabolic Pathway: Choline's Role in Phospholipid Synthesis

Upon entering the cell via specialized transporters, choline is primarily directed into the Cytidine Diphosphate (CDP)-choline pathway (also known as the Kennedy pathway) for the synthesis of phosphatidylcholine.[2][12]

CDP_Choline_Pathway cluster_0 cluster_1 cluster_2 Choline Choline ATP1 ATP Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ADP1 ADP ATP1->ADP1 CTP CTP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PPi PPi CTP->PPi DAG Diacylglycerol (DAG) PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase DAG->PC CMP CMP PC->CMP Membrane Incorporation into Cellular Membrane PC->Membrane

Caption: The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis.

An increased availability of extracellular choline can, therefore, support the synthesis of PC, reinforcing membrane integrity and potentially altering the lipid composition, which in turn influences membrane fluidity and thickness.

Physicochemical Pathway: Direct Membrane Perturbation

As an ionic liquid, this compound can directly interact with the membrane surface. Molecular dynamics simulations of similar compounds show the choline cation's affinity for the phosphate (B84403) groups of phospholipids.[10][11] This interaction could disrupt the local lipid packing and increase the probability of the lactate anion intercalating into the upper region of the lipid bilayer. Such perturbations can lead to:

  • Changes in Membrane Fluidity: Alteration of the lipid packing order.

  • Modification of Membrane Potential: The influx of ions can cause depolarization.[8]

  • Induction of Membrane Fusion: At higher concentrations, ionic liquids have been shown to promote the merging of lipid vesicles.[9]

Quantitative Data on Membrane Effects

While direct, comprehensive quantitative data for this compound is sparse in the literature, we can summarize relevant findings from studies on its components and analogous ionic liquids.

Impact on Phospholipid Composition

Studies on choline deficiency demonstrate its critical role in maintaining membrane phospholipid content. Supplying choline is expected to restore or enhance phosphatidylcholine levels.

ConditionKey Phospholipid ChangeOrgan/Cell TypeReference
Choline DeficiencyDecreased Phosphatidylcholine (PC)Intestine (Rat)[4]
Choline DeficiencyDecreased PC, Phosphoethanolamine (PE), Phosphatidylinositol (PtdI), Cardiolipin (CL)Tumor Xenografts[13]
Choline Supplementation (Hypothetical)Increased PC SynthesisGeneral[2][12]
Impact on Membrane Fusion

Research using this compound as a medium for studying vesicle fusion provides insight into its fusogenic properties. Dynamic Light Scattering (DLS) is used to measure changes in vesicle size, indicating fusion events.

AdditiveConcentration (v/v)Final Vesicle Diameter (nm)Polydispersity Index (PDI)Reference
[Ch][Lac] 30%2550.15–0.33[9]
[EMI][Lac]30%220.50.15–0.33[9]
PEG3%N/A (Aggregation)0.4–1.0[9]

Table Note: [Ch][Lac] refers to this compound; [EMI][Lac] refers to 1-Ethyl-3-methylimidazolium lactate; PEG is Polyethylene glycol. Data indicates that at a 30% concentration, this compound induces significant vesicle fusion, resulting in larger vesicle diameters.

Experimental Protocols

To facilitate further research into the specific effects of this compound, this section provides detailed methodologies for key experiments.

General Experimental Workflow

A logical workflow is essential for systematically characterizing the impact of a compound like this compound on cellular membranes.

Experimental_Workflow cluster_prep Preparation cluster_analysis Biophysical & Biochemical Analysis cluster_data Data Processing A Cell Culture or Model Vesicle Preparation B Treatment with varying This compound concentrations A->B C Membrane Fluidity Assay (Laurdan GP) B->C D Lipid Composition Analysis (TLC / Mass Spec) B->D E Membrane Fusion Assay (FRET) B->E F Membrane Potential (Fluorescent Dyes) B->F G Quantitative Data Extraction C->G D->G E->G F->G H Statistical Analysis G->H I Conclusion on Structural Impact H->I

Caption: General workflow for investigating the impact of this compound on membranes.
Protocol: Membrane Fluidity Assessment using Laurdan GP

This protocol measures changes in membrane lipid order (fluidity) based on the spectral shift of the Laurdan fluorescent probe.

  • Preparation of Liposomes: Prepare Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC:POPG 80:20) incorporating the Laurdan dye at a 1:1000 dye-to-lipid molar ratio.[14]

  • Treatment: Aliquot the liposome (B1194612) suspension and treat with a range of this compound concentrations (e.g., 0-50% v/v). Include a positive control for fluidization (e.g., 10% Benzyl Alcohol) and a negative (vehicle) control.[14]

  • Fluorescence Measurement: Using a luminescence spectrometer, excite the samples at 350 nm. Record the emission intensities at 435 nm (gel phase) and 500 nm (liquid-crystalline phase).[14]

  • Calculation of GP: Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I435 - I500) / (I435 + I500)[14]

  • Analysis: Plot the GP values against the this compound concentration. A decrease in the GP value indicates an increase in membrane fluidity, while an increase in GP signifies a more rigid, ordered membrane.

Protocol: Phospholipid Composition Analysis by TLC

This protocol allows for the separation and relative quantification of major phospholipid classes.

  • Cell Treatment and Lipid Extraction: Treat cultured cells with this compound. After incubation, harvest the cells and perform a lipid extraction using the Folch or Bligh-Dyer method with a chloroform/methanol solvent system.[1]

  • Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica (B1680970) gel TLC plate alongside known phospholipid standards (PC, PE, PS, SM). Develop the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform:methanol:acetic acid:water).

  • Visualization: Visualize the separated lipid spots using iodine vapor or a phosphorus-specific stain.

  • Quantification: Scrape the silica corresponding to each phospholipid spot into separate tubes. Perform a phosphorus assay (e.g., Bartlett assay) to quantify the amount of each phospholipid class.[8]

  • Analysis: Calculate the molar percentage of each phospholipid to determine if this compound treatment altered the membrane's composition.

Protocol: Vesicle Fusion Assessment by FRET

This assay monitors the fusion of lipid vesicles by measuring the dilution of a FRET pair.

  • Vesicle Preparation: Prepare two populations of vesicles:

    • Labeled Vesicles: Incorporate a FRET pair of fluorescently-labeled lipids (e.g., 0.5 mol% NBD-PE as donor and 0.5 mol% Rhodamine-PE as acceptor) into the lipid mixture.[15]

    • Unlabeled Vesicles: Prepare vesicles with the same lipid composition but without fluorescent probes.

  • Fusion Induction: Mix the labeled and unlabeled vesicle populations at various ratios. Add this compound at the desired concentration to induce fusion. Sonication can be used to facilitate the process.[15][16][17]

  • Fluorescence Spectroscopy: Excite the sample at the donor's excitation wavelength (e.g., 460 nm for NBD). Record the emission spectrum (e.g., 490-650 nm).[15]

  • Analysis: Upon fusion, the average distance between donor and acceptor probes increases, leading to a decrease in FRET efficiency. This is observed as a decrease in acceptor emission (e.g., at 588 nm) and a corresponding increase in donor emission (e.g., at 535 nm).[15] The change in the ratio of donor-to-acceptor fluorescence intensity is proportional to the extent of fusion.

FRET_Fusion_Assay cluster_before Before Fusion cluster_after After Fusion A Labeled Vesicle (High FRET) B Unlabeled Vesicle C Fused Vesicle (Low FRET) A->C + this compound + Sonication B->C + this compound + Sonication

Caption: Principle of the FRET-based membrane fusion assay.

Impact on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, serving as platforms for cell signaling.[18][19] Given that choline is a precursor to sphingomyelin, and that ionic liquids can alter lipid packing, it is plausible that this compound could modulate the formation, stability, and composition of lipid rafts. Perturbation of these domains could have significant downstream effects on signaling pathways that are crucial in drug development contexts.[16][20] Further investigation using techniques like immunofluorescence microscopy of raft markers (e.g., GM1 ganglioside) or isolation of detergent-resistant membranes is warranted.

Conclusion and Future Directions

The impact of this compound on cellular membrane structure is a complex interplay of metabolic integration and direct physicochemical interaction. The choline moiety serves as a vital substrate for the synthesis of key structural phospholipids, namely phosphatidylcholine and sphingomyelin, thereby influencing membrane integrity and composition. Simultaneously, as an ionic liquid, this compound can directly perturb the lipid bilayer, altering membrane fluidity and potentially inducing membrane fusion.

For researchers and drug development professionals, understanding these dual mechanisms is critical. Alterations in membrane structure can affect the function of transmembrane proteins, modulate cellular signaling, and influence drug permeability and efficacy. The experimental protocols provided in this guide offer a robust framework for systematically investigating these effects. Future research should focus on generating comprehensive, quantitative data on the dose-dependent effects of this compound on live cell membranes and correlating these structural changes with functional cellular outcomes. Molecular dynamics simulations would also provide invaluable atomistic-level insights into the precise nature of its interaction with complex, heterogeneous biological membranes.

References

The Pivotal Role of Lactate in Brain Function and Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered a mere metabolic byproduct, lactate (B86563) has emerged as a central player in cerebral bioenergetics and neuronal function. This technical guide synthesizes current understanding of lactate's multifaceted roles within the brain, moving beyond its classical depiction as a waste product to its recognition as a key energy substrate and signaling molecule. We delve into the intricacies of lactate metabolism, transport, and its profound implications for neuronal plasticity, memory formation, and neurological disease. This document provides a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this dynamic molecule and inform future therapeutic strategies.

Introduction: The Lactate Paradigm Shift

The brain, with its high metabolic demand and limited energy reserves, requires a constant and meticulously regulated supply of fuel.[1] While glucose has traditionally been viewed as the primary energy source for the brain, a paradigm shift has occurred over the past few decades, elevating lactate to a position of critical importance.[2][3] It is now understood that lactate is not only a significant energy substrate, capable of sustaining neuronal function, but also a potent signaling molecule that modulates neuronal activity, synaptic plasticity, and cerebrovascular dynamics.[4][5][6] This guide will explore the core mechanisms governing lactate's influence on the brain, with a particular focus on the astrocyte-neuron lactate shuttle (ANLS) hypothesis and lactate's broader signaling functions.

Lactate as an Energy Substrate: The Astrocyte-Neuron Lactate Shuttle (ANLS)

The ANLS hypothesis, first proposed by Pellerin and Magistretti, posits a metabolic partnership between astrocytes and neurons.[7][8] In this model, astrocytes, a type of glial cell, play a crucial role in providing lactate to neurons, particularly during periods of high synaptic activity.[4][9]

During neuronal activation, glutamate (B1630785) is released into the synaptic cleft and subsequently taken up by astrocytes.[7][9] This glutamate uptake stimulates aerobic glycolysis in astrocytes, leading to the production of lactate from glucose.[4][10] The lactate is then transported out of astrocytes and into neurons via monocarboxylate transporters (MCTs).[11][12] Within neurons, lactate is converted back to pyruvate (B1213749) and enters the tricarboxylic acid (TCA) cycle to generate ATP, the primary energy currency of the cell.[4][13]

This shuttle is not merely a metabolic convenience; it is essential for processes such as memory consolidation. Studies have shown that blocking the transport of lactate from astrocytes to neurons can impair long-term memory formation.[14]

Molecular Machinery of the ANLS

The efficient functioning of the ANLS relies on the specific distribution of glucose transporters (GLUTs) and monocarboxylate transporters (MCTs) on astrocytes and neurons.

  • Glucose Transporters (GLUTs): Astrocytes primarily express GLUT1, which facilitates the uptake of glucose from the blood.[4][11] Neurons, on the other hand, predominantly express GLUT3, a high-affinity glucose transporter.[4][11]

  • Monocarboxylate Transporters (MCTs): Astrocytes express MCT1 and MCT4 to export lactate.[12][15][16] Neurons express the high-affinity MCT2, which is well-suited for lactate uptake.[12][15][16] This differential expression of MCTs creates a gradient that favors the movement of lactate from astrocytes to neurons.[7]

  • Lactate Dehydrogenase (LDH): The interconversion of lactate and pyruvate is catalyzed by the enzyme lactate dehydrogenase (LDH). Astrocytes are enriched in LDH5 (LDH-A), which favors the conversion of pyruvate to lactate, while neurons primarily contain LDH1 (LDH-B), which preferentially converts lactate to pyruvate.[13][17]

Visualizing the Astrocyte-Neuron Lactate Shuttle

ANLS cluster_blood Blood Vessel cluster_astrocyte Astrocyte cluster_neuron Neuron blood Glucose astrocyte_glut1 GLUT1 blood->astrocyte_glut1 astrocyte_glucose Glucose astrocyte_glut1->astrocyte_glucose astrocyte_glycolysis Glycolysis astrocyte_glucose->astrocyte_glycolysis astrocyte_pyruvate Pyruvate astrocyte_glycolysis->astrocyte_pyruvate astrocyte_ldh5 LDH5 astrocyte_pyruvate->astrocyte_ldh5 astrocyte_lactate Lactate astrocyte_ldh5->astrocyte_lactate astrocyte_mct1_4 MCT1/4 astrocyte_lactate->astrocyte_mct1_4 neuron_mct2 MCT2 astrocyte_mct1_4->neuron_mct2 Extracellular Space neuron_lactate Lactate neuron_mct2->neuron_lactate neuron_ldh1 LDH1 neuron_lactate->neuron_ldh1 neuron_pyruvate Pyruvate neuron_ldh1->neuron_pyruvate neuron_tca TCA Cycle & Oxidative Phosphorylation neuron_pyruvate->neuron_tca neuron_atp ATP neuron_tca->neuron_atp glutamate_release Glutamate Release glutamate_uptake Glutamate Uptake (EAAT) glutamate_release->glutamate_uptake glutamate_uptake->astrocyte_glycolysis Stimulates

Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis.

Lactate as a Signaling Molecule

Beyond its role as an energy currency, lactate acts as a signaling molecule, influencing a variety of cellular processes in the brain.[4][6]

Receptor-Mediated Signaling

Lactate can bind to and activate the G-protein coupled receptor, HCAR1 (also known as GPR81).[4][6] Activation of HCAR1 can lead to a decrease in cyclic AMP (cAMP) levels, which in turn can modulate neuronal excitability and offer neuroprotection.[4] This signaling pathway has been implicated in angiogenesis, neurogenesis, and anti-inflammatory responses.[4]

Redox State Modulation

The conversion of lactate to pyruvate by LDH1 in neurons is accompanied by the reduction of NAD+ to NADH.[4] The resulting change in the NADH/NAD+ ratio, an indicator of the cellular redox state, can modulate the activity of various enzymes and receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory.[4][18]

Gene Expression and Epigenetics

Lactate has been shown to influence the expression of plasticity-related genes, such as Arc, c-Fos, and BDNF.[18][19] Furthermore, lactate can contribute to the post-translational modification of proteins through a process called lactylation, which can alter gene expression by modifying histones.[20]

Visualizing Lactate Signaling Pathways

LactateSignaling cluster_extracellular Extracellular Space cluster_neuron_membrane Neuronal Membrane cluster_neuron_cytosol Neuron Cytosol cluster_neuron_nucleus Neuron Nucleus ext_lactate Lactate hcar1 HCAR1 (GPR81) ext_lactate->hcar1 mct2 MCT2 ext_lactate->mct2 camp cAMP↓ hcar1->camp Inhibits int_lactate Lactate mct2->int_lactate nmda NMDA Receptor gene_expression Plasticity Gene Expression (Arc, c-Fos, BDNF) nmda->gene_expression Activates ldh1 LDH1 int_lactate->ldh1 histone_lactylation Histone Lactylation int_lactate->histone_lactylation Promotes pyruvate Pyruvate ldh1->pyruvate nadh NADH/NAD+↑ ldh1->nadh Increases nadh->nmda Modulates

Caption: Major signaling pathways activated by lactate in neurons.

Quantitative Data on Brain Lactate Metabolism

The concentration of lactate in the brain is a dynamic parameter that varies with physiological state.

ParameterConditionValueReference
Blood Lactate Resting0.5 - 1 mmol/L[21]
Strenuous Exercise20 - 30 mmol/L[2]
Brain Extracellular Lactate Resting< 1.5 mmol/L[6]
Brain Lactate Uptake RestingNet efflux from brain[15]
High Blood LactateNet influx into brain[2][15]
Brain Lactate Contribution to Metabolism Normal peripheral levels~10%[21]
Supra-physiologic plasma levelsup to 60%[21]
Cerebral Metabolic Rate of Lactate (CMRLac) Hyperlactatemia & Hypoglycemia0.45 ± 0.15 µmol/(min·g)[22]
Arterio-venous difference of Lactate (AVLac) Traumatic Brain Injury (uptake)> 0.05 mmol/L[23]
Brain Microdialysate Lactate Traumatic Brain Injury2.2 - 2.5 mmol/L[23]
Calculated Brain Lactate Type 1 Diabetes (hypoglycemia)1.7 ± 0.6 µmol/g
Healthy Controls (hypoglycemia)0.3 ± 0.2 µmol/g

Key Experimental Protocols

Measurement of Lactate Transport using Radiolabeled Lactate

Objective: To determine the kinetics of lactate transport across cell membranes.

Methodology:

  • Cell Culture: Culture primary astrocytes or neurons to confluence in appropriate media.

  • Preparation: Wash cells with a buffer solution (e.g., Krebs-Ringer-HEPES) to remove residual media.

  • Uptake Assay: Incubate cells with a solution containing a known concentration of non-labeled lactate and a tracer amount of radiolabeled lactate (e.g., [U-¹⁴C]lactate) for a very short duration (typically < 1 minute) to measure initial uptake rates.[12][16]

  • Termination: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of lactate uptake and determine kinetic parameters (Kₘ and Vₘₐₓ) by performing the assay at various lactate concentrations. It is crucial to distinguish between transporter-mediated uptake and metabolism-driven uptake by keeping incubation times short.[12]

In Vivo Microdialysis for Brain Lactate Measurement

Objective: To measure extracellular lactate concentrations in the brain of a living animal.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal.

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Sample Collection: Collect the dialysate, which contains molecules that have diffused across the probe's semi-permeable membrane from the brain's extracellular fluid.

  • Analysis: Analyze the lactate concentration in the collected dialysate samples using an appropriate method, such as high-performance liquid chromatography (HPLC) or an enzymatic assay.

  • Data Interpretation: The measured lactate concentration in the dialysate is proportional to the extracellular lactate concentration in the brain tissue surrounding the probe.

Visualizing an Experimental Workflow for Lactate Measurement

MicrodialysisWorkflow start Start: Anesthetized Animal implant Surgically Implant Microdialysis Probe start->implant perfuse Perfuse Probe with aCSF implant->perfuse collect Collect Dialysate Samples perfuse->collect analyze Analyze Lactate Concentration (e.g., HPLC) collect->analyze end End: Extracellular Lactate Data analyze->end

Caption: Workflow for in vivo microdialysis to measure brain lactate.

Lactate in Neurological Disorders and Therapeutic Implications

Dysregulation of lactate metabolism is implicated in a range of neurological disorders.

  • Alzheimer's Disease (AD): Reduced lactate levels and downregulated MCT2 have been observed in AD, suggesting an energy deficit in neurons.[24] Targeting the kynurenine (B1673888) pathway to restore astrocytic lactate production is a potential therapeutic strategy.[25]

  • Ischemic Stroke: Lactate can be neuroprotective during cerebral ischemia by serving as an alternative fuel source when glucose supply is limited.[24]

  • Traumatic Brain Injury (TBI): The injured brain can utilize lactate as an energy substrate.[23]

  • Multiple Sclerosis (MS): Disruption of the oligodendrocyte-axon lactate shuttle may contribute to the pathogenesis of MS.[24]

The transporters and receptors involved in lactate metabolism and signaling, such as MCTs and HCAR1, represent promising targets for the development of new drugs to treat these and other neurological conditions.[11][21]

Conclusion and Future Directions

The understanding of lactate's role in the brain has been transformed. It is now clear that lactate is a vital component of cerebral energy metabolism and a sophisticated signaling molecule. The astrocyte-neuron lactate shuttle provides a framework for understanding the metabolic coupling between glia and neurons, while the signaling functions of lactate reveal its influence on neuronal plasticity and gene expression.

Future research should continue to elucidate the precise mechanisms by which lactate signaling is integrated with other cellular pathways. Further investigation into the role of lactate in various neurological and psychiatric disorders will be crucial for the development of novel therapeutic interventions that target brain metabolism. The continued development of advanced imaging and measurement techniques will be instrumental in unraveling the remaining complexities of lactate dynamics in the healthy and diseased brain. This in-depth understanding will be paramount for drug development professionals aiming to harness the therapeutic potential of modulating lactate pathways.

References

Choline Lactate: A Comprehensive Technical Guide to its Application as a Green Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable practices in chemical synthesis has catalyzed the exploration of green solvents, with choline (B1196258) lactate (B86563) emerging as a promising biodegradable and low-toxicity alternative to conventional volatile organic compounds. This technical guide provides an in-depth analysis of choline lactate, both as a distinct ionic liquid and as a key component of deep eutectic solvents (DESs), particularly in combination with choline chloride. We will delve into its physicochemical properties, synthesis, and diverse applications in organic synthesis, including its role in multicomponent reactions, the functionalization of biomaterials, and as a medium for enzymatic catalysis. This guide offers detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to elucidate experimental procedures, serving as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction

The principles of green chemistry advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials. Solvents are a primary target for improvement, as they constitute a significant portion of the waste generated in chemical processes. This compound, a bio-based ionic liquid, is gaining traction as a sustainable solvent.[1] Derived from choline, an essential nutrient, and lactic acid, a product of biomass fermentation, it boasts a favorable environmental profile characterized by low vapor pressure, non-flammability, biodegradability, and low toxicity.[2]

This guide will explore the synthesis and properties of this compound and its application as a green solvent in various chemical transformations. A significant focus will be on its use in the form of a Natural Deep Eutectic Solvent (NADES) when combined with choline chloride and lactic acid.[3] These mixtures exhibit a melting point lower than their individual components due to hydrogen bond interactions, expanding their utility as liquid media for a wide range of chemical reactions.

Physicochemical Properties

This compound and its deep eutectic solvent formulations with choline chloride possess a unique set of physicochemical properties that make them attractive for chemical synthesis. Key among these are their negligible vapor pressure, which reduces air pollution and workplace exposure, and their ability to dissolve a wide range of organic and inorganic compounds.

Below is a summary of the key physicochemical properties of this compound and a common choline chloride/lactic acid DES formulation.

PropertyThis compound ([Ch][Lac])Choline Chloride:Lactic Acid (1:2 molar ratio)Reference(s)
Appearance Highly viscous, yellowish oilClear, colorless to yellowish liquid[4]
Molecular Formula C₈H₁₉NO₄N/A[5]
Molecular Weight 193.24 g/mol N/A[5]
Density (g/cm³ at 293.15 K) ~1.18~1.20[6][7]
Viscosity (mPa·s at 293.15 K) High (exact value varies with water content)~750[4][7]
Thermal Stability (Decomposition Temp.) ~207 °CVaries with composition[8]

Synthesis of this compound and Choline Chloride/Lactic Acid DES

The synthesis of this compound and its DES formulations is straightforward, contributing to their appeal as green solvents.

Synthesis of this compound

This compound can be synthesized through a simple acid-base neutralization reaction.

Experimental Protocol:

  • An aqueous solution of lactic acid (e.g., 83.6%) is added dropwise to an aqueous solution of choline hydrogen carbonate (e.g., 74.8%) in a 1:1 molar ratio at ambient temperature.[4]

  • The mixture is stirred until the evolution of carbon dioxide ceases.

  • The resulting this compound is then purified and dried under vacuum to yield a viscous liquid.[4]

Preparation of Choline Chloride/Lactic Acid DES

The deep eutectic solvent is typically prepared by mixing choline chloride and lactic acid in a specific molar ratio, commonly 1:2.

Experimental Protocol:

  • Choline chloride and lactic acid are mixed in a 1:2 molar ratio.

  • The mixture is heated (e.g., to 60-80 °C) and stirred until a clear, homogeneous liquid is formed.[3][9]

  • The resulting DES is then cooled to room temperature and can be used directly as a solvent.

Below is a diagram illustrating the preparation of the choline chloride/lactic acid deep eutectic solvent.

G cluster_synthesis DES Preparation ChCl Choline Chloride LA Lactic Acid Mix Mixing & Heating (1:2 molar ratio, 60-80 °C) DES Choline Chloride/Lactic Acid DES

Caption: Preparation of Choline Chloride/Lactic Acid DES.

Applications in Chemical Synthesis

This compound and its DES formulations have been successfully employed as green solvents and catalysts in a variety of organic reactions.

Multicomponent Synthesis of Spirooxindoles

The synthesis of spirooxindoles, a class of compounds with significant biological activity, can be efficiently achieved in a one-pot, three-component reaction using a choline chloride/lactic acid DES under microwave irradiation.[1][3] This method offers advantages such as high yields, short reaction times, and a simplified workup procedure.

Experimental Protocol:

  • A mixture of an isatin (B1672199) derivative (1 mmol), a 1H-pyrazol-5-amine derivative (1 mmol), and an enolizable C-H activated compound (1 mmol) is prepared in the choline chloride/lactic acid (1:2) DES (2 mL).[3]

  • The reaction mixture is subjected to microwave irradiation at a specified power and temperature (e.g., 500 W, 60 °C) for a designated time.[10]

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon the addition of water, followed by filtration and washing.[1]

The following table summarizes the synthesis of various spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives using this protocol.

EntryIsatin Derivative1H-Pyrazol-5-amine DerivativeC-H Activated CompoundTime (min)Yield (%)Reference(s)
1Isatin1,3-Diphenyl-1H-pyrazol-5-amine5,5-Dimethylcyclohexane-1,3-dione1092[1][3]
25-Bromo-isatin1,3-Diphenyl-1H-pyrazol-5-amine5,5-Dimethylcyclohexane-1,3-dione1290[3]
35-Chloro-isatin1,3-Diphenyl-1H-pyrazol-5-amine5,5-Dimethylcyclohexane-1,3-dione1291[3]
4N-Methyl-isatin1,3-Diphenyl-1H-pyrazol-5-amine5,5-Dimethylcyclohexane-1,3-dione1588[3]
5Isatin3-Methyl-1-phenyl-1H-pyrazol-5-amine1,3-Indandione1585[4]

Below is a diagram illustrating the workflow for the synthesis of spirooxindoles.

G cluster_workflow Spirooxindole Synthesis Workflow Reactants Isatin Derivative 1H-Pyrazol-5-amine C-H Activated Compound Solvent Choline Chloride/Lactic Acid DES Reaction Microwave Irradiation (e.g., 60 °C, 10-15 min) Isolation Precipitation with Water Filtration & Washing Product Spirooxindole Product

Caption: Spirooxindole Synthesis Workflow.

Functionalization of Cellulose (B213188) Nanocrystals

This compound serves as an effective reaction medium for the surface functionalization of cellulose nanocrystals (CNCs), enhancing their compatibility with hydrophobic polymer matrices.[2][11] A key advantage of using this compound is that the silanization reaction can proceed without the need for an external catalyst.[2]

Experimental Protocol:

  • Cellulose nanocrystals (CNCs) are dispersed in this compound.

  • A silane (B1218182) coupling agent (e.g., (3-aminopropyl)triethoxysilane) is added to the CNC dispersion.[2]

  • The reaction mixture is stirred at a specific temperature (e.g., 80 °C) for a set duration.

  • The functionalized CNCs are then isolated by centrifugation, washed (e.g., with ethanol (B145695) and water), and dried.[2][11]

The degree of functionalization can be controlled by varying the reaction conditions, such as the CNC to silane ratio and reaction time. The table below provides an example of how reaction conditions can be varied.

SampleCNC:Silane Ratio (w/w)Reaction Time (h)Reaction MediumReference(s)
F11:12This compound[12]
F21:0.52This compound[12]
F31:0.252This compound[12]
F41:14This compound[12]
F51:10.5This compound[12]

Below is a diagram illustrating the workflow for the functionalization of cellulose nanocrystals.

G cluster_workflow CNC Functionalization Workflow CNC Cellulose Nanocrystals (CNCs) Solvent This compound Silane Silane Coupling Agent Reaction Stirring at Elevated Temp. (e.g., 80 °C) Isolation Centrifugation Washing & Drying Product Functionalized CNCs

Caption: CNC Functionalization Workflow.

Enzymatic Catalysis

This compound-based deep eutectic solvents have shown great promise as media for enzymatic reactions, often enhancing enzyme stability and activity.[13][14] For example, Candida antarctica lipase (B570770) B (CALB), a widely used biocatalyst, retains its activity in various choline-based DESs for reactions such as transesterification and aminolysis.[14]

Experimental Protocol for Lipase-Catalyzed Transesterification:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the this compound-based DES.

  • The substrates for the transesterification reaction (e.g., an alcohol and an ester) are added to the mixture.

  • The reaction is incubated at a specific temperature with stirring for a set period.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is separated by filtration for potential reuse, and the product is isolated from the reaction mixture.

The table below provides illustrative data for the performance of CALB in a choline-based DES.

Substrate 1Substrate 2EnzymeSolvent SystemTemp (°C)Time (h)Conversion (%)Reference(s)
Ethyl butyrate1-ButanolNovozym 435Choline chloride:Glycerol (1:2)4024>95[14]
Vinyl acetate1-PhenylethanolNovozym 435Choline chloride:Urea (1:2)5048~90[13]

Below is a diagram illustrating the workflow for enzymatic transesterification in a DES.

G cluster_workflow Enzymatic Transesterification Workflow Enzyme Immobilized Lipase (e.g., Novozym 435) Solvent Choline-based DES Substrates Alcohol & Ester Reaction Incubation with Stirring Analysis Reaction Monitoring (GC/HPLC) Workup Enzyme Filtration Product Isolation Product Ester Product RecycledEnzyme Recycled Enzyme

Caption: Enzymatic Transesterification Workflow.

Solvent Recyclability

A key aspect of a green solvent is its potential for recycling and reuse. Choline chloride/lactic acid DES has been shown to be recyclable in various reactions.

Experimental Protocol for Solvent Recycling:

  • After product isolation (often by extraction with a less polar solvent or by precipitation), the aqueous phase containing the DES is collected.[1][15]

  • Water is removed from the DES solution under reduced pressure.

  • The recovered DES is then dried under vacuum to remove any residual water and can be reused in subsequent reaction cycles.[15]

The efficiency of the recycled solvent can be assessed by comparing the product yield in subsequent runs with that of the initial reaction. Studies have shown that the yield remains high even after several recycling cycles, demonstrating the robustness and economic viability of these solvent systems.[15]

Conclusion

This compound and its deep eutectic formulations with choline chloride represent a versatile and sustainable class of solvents for chemical synthesis. Their favorable physicochemical properties, coupled with their derivation from renewable resources and biodegradability, align well with the principles of green chemistry. The applications highlighted in this guide, from complex multicomponent reactions to the modification of biomaterials and enzymatic catalysis, demonstrate the broad potential of these solvents to replace conventional volatile organic compounds. The detailed experimental protocols and compiled data provided herein serve as a valuable resource for researchers and professionals in drug development and other areas of chemical science, facilitating the adoption of these greener alternatives in their work. Further research into the expanded scope of reactions and the optimization of recycling processes will undoubtedly solidify the role of this compound-based systems as a cornerstone of sustainable chemical synthesis.

References

A Technical Guide to the Putative Synergistic Effects of Choline and Lactate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) and lactate (B86563), two fundamental molecules in cellular metabolism, have traditionally been studied within their distinct biochemical pathways. Choline is a critical component for membrane synthesis, neurotransmission, and methyl-group donation. Lactate, long considered a metabolic waste product, is now recognized as a vital energy substrate and signaling molecule, particularly within the central nervous system. This technical guide synthesizes current, albeit disparate, research to propose a novel hypothesis: choline and lactate may exert synergistic effects, particularly in contexts of high metabolic demand and cellular stress, such as neuroprotection and cancer therapy. This document outlines the theoretical basis for this synergy, presents correlational data from existing studies, provides detailed experimental protocols to directly test this hypothesis, and visualizes the proposed mechanisms of interaction. The objective is to provide a foundational resource for researchers poised to explore this potentially transformative area of metabolic crosstalk.

Introduction: Re-examining Core Metabolites

The Multifaceted Roles of Choline

Choline is an essential nutrient indispensable for several physiological functions[1][2]. Its biological importance is primarily attributed to its roles as a precursor for:

  • Phospholipids: Choline is a building block for phosphatidylcholine and sphingomyelin, which are essential for maintaining the structural integrity and fluidity of cellular membranes[3].

  • Acetylcholine (B1216132): As the precursor to the neurotransmitter acetylcholine, choline is fundamental for cholinergic neurotransmission, impacting processes from muscle contraction to memory and learning[4].

  • Methyl Groups: Through its metabolite betaine, choline serves as a crucial methyl donor in the one-carbon metabolism pathway, influencing epigenetic regulation via DNA and histone methylation[1][2].

The Lactate Renaissance: From Waste to Key Player

Lactate is the end product of glycolysis and has been historically viewed as a metabolic dead-end. However, contemporary research has repositioned lactate as a central player in bioenergetics and cell signaling[5][6].

  • Energy Substrate: Lactate is a highly efficient energy source, readily shuttled between cells (e.g., the astrocyte-neuron lactate shuttle) and oxidized to pyruvate (B1213749) to fuel the TCA cycle, especially in the brain[5][6].

  • Signaling Molecule (Lactormone): Lactate can act as a signaling molecule, influencing gene expression and cellular function through mechanisms like G-protein coupled receptor (GPR81) activation and histone lactylation, a novel epigenetic modification[6].

  • Neuroprotection: Both L-lactate and D-lactate have demonstrated neuroprotective effects in models of ischemia and neuronal injury[6].

Proposed Mechanisms of Synergistic Action

While direct evidence for choline-lactate synergy is nascent, a compelling hypothesis can be constructed by examining the intersection of their metabolic and signaling pathways. The synergy is likely most profound under conditions of cellular stress where energy resources are limited and cellular repair and signaling are paramount.

Bioenergetic Coupling

The synthesis of phosphatidylcholine and acetylcholine from choline are energy-intensive processes requiring ATP. For instance, the first step in choline's intracellular journey is its phosphorylation to phosphocholine (B91661) by choline kinase, an ATP-dependent reaction. We propose that lactate serves as a preferential, high-efficiency fuel source that provides the necessary ATP to drive these critical choline-dependent anabolic pathways. This coupling would be particularly advantageous in environments where glucose availability is limited or glycolytic flux is altered.

Proposed Bioenergetic Coupling of Lactate and Choline Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lactate_ext Lactate Lactate_int Lactate Lactate_ext->Lactate_int MCTs Choline_ext Choline Choline_int Choline Choline_ext->Choline_int ChT Pyruvate Pyruvate Lactate_int->Pyruvate LDH TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA ATP ATP TCA->ATP Generates CK Choline Kinase ATP->CK Provides Energy PCho Phosphocholine Choline_int->CK PtdCho Phosphatidylcholine (Membrane Synthesis) PCho->PtdCho ACh Acetylcholine (Neurotransmission) PCho->ACh CK->PCho Catalyzes

Caption: Proposed bioenergetic coupling of lactate and choline metabolism.
Coordinated Neuroprotection and Anti-Inflammatory Response

In the central nervous system, cellular homeostasis is paramount. Choline deficiency and excessive lactate have been shown to attenuate the anti-inflammatory and protective effects of basic fibroblast growth factor (bFGF) in neuronal cells[7]. This finding strongly suggests that a balance of both metabolites is required for optimal cellular resilience.

The proposed synergistic mechanism involves:

  • Membrane Integrity: Choline provides the essential building blocks (phosphatidylcholine) to repair and maintain neuronal membranes damaged during excitotoxicity or oxidative stress.

  • Fueling Ion Pumps: Lactate provides the ATP necessary to fuel Na+/K+-ATPases, which are critical for maintaining ionic gradients and preventing cytotoxic edema.

  • Anti-inflammatory Signaling: Choline, via acetylcholine, activates the cholinergic anti-inflammatory pathway. Concurrently, lactate may mitigate inflammation-induced metabolic reprogramming[8].

Convergent Epigenetic Regulation

A speculative but compelling area for synergy lies in epigenetics. Choline, via the one-carbon cycle, is a primary source of methyl groups for DNA and histone methylation. Separately, lactate itself can be a substrate for histone lactylation (K-la), a recently discovered post-translational modification linked to gene regulation during inflammation and metabolism. The combined availability of choline and lactate could therefore provide a multi-layered system of epigenetic control, allowing cells to fine-tune gene expression in response to complex metabolic cues.

Quantitative Data: Correlated Changes in Choline and Lactate

Direct quantitative data demonstrating synergy is not yet available. However, numerous studies using magnetic resonance spectroscopy (MRS) report parallel changes in choline and lactate levels, suggesting a tight co-regulation. These observations form the basis for designing future experiments to probe for synergy.

Table 1: Correlated Choline and Lactate Levels in Glioblastoma Models

Condition / Treatment Cell Line Change in Total Choline (tCho) Change in Lactate Citation
PI3K/mTOR Inhibition (PI-103) SF188, KNS42 Decrease (p<0.02) Decrease (p<0.02) [9]
HIF-1α Inhibition (PX-478) HT-29 Xenograft Significant Reduction Significant Reduction [10]

| High-Grade Gliomas (Clinical) | Human Patients | High Cho/NAA Ratio (Predictor) | High LL/Cr Ratio (Predictor) |[11] |

Table 2: Choline and Lactate Concentrations in Developing Human Brain

Brain Region Age (Gestational + Postnatal) Choline (mmol/kg) Lactate (mmol/kg) Citation
Thalamic 32-42 weeks 4.6 +/- 0.8 2.7 +/- 0.6 [12]

| Occipito-parietal | 32-42 weeks | 1.8 +/- 0.6 | 3.3 +/- 1.3 |[12] |

These tables show that choline and lactate levels often move in concert, particularly in cancer metabolism where both are linked to cellular proliferation and metabolic reprogramming[9].

Proposed Experimental Protocols for Investigating Synergy

To move from hypothesis to evidence, rigorous experimental validation is required. The following protocols provide a framework for testing the synergistic effects of choline and lactate.

Protocol: Assessing Synergistic Effects on Cell Viability

Objective: To determine if co-administration of choline and lactate provides a synergistic protective effect on cell viability under oxidative stress.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Choline chloride (stock solution: 100 mM)

  • Sodium L-lactate (stock solution: 1 M)

  • Hydrogen peroxide (H₂O₂) (stock solution: 10 mM)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare a matrix of treatment media. In serum-free media, prepare serial dilutions of choline chloride (e.g., 0, 10, 50, 100 µM) and sodium lactate (e.g., 0, 1, 5, 10 mM).

  • Remove old media from cells and add 100 µL of the respective treatment media to each well. Incubate for 24 hours.

  • Induction of Stress: Prepare a working solution of H₂O₂ in serum-free media to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be optimized). Add this solution to all wells except for the "no stress" controls.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-2 hours until color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize viability data to the untreated, no-stress control group. Analyze the data using synergy analysis software (e.g., Combenefit or SynergyFinder) to calculate synergy scores (e.g., Bliss independence or Loewe additivity models).

Workflow for Cell Viability Synergy Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed SH-SY5Y cells in 96-well plate p2 2. Prepare media with Choline + Lactate matrix p1->p2 e1 3. Pre-treat cells with Choline/Lactate (24h) p2->e1 e2 4. Induce oxidative stress (e.g., H₂O₂) e1->e2 e3 5. Incubate (6h) e2->e3 a1 6. Add MTS reagent and incubate e3->a1 a2 7. Measure absorbance at 490 nm a1->a2 a3 8. Analyze for synergy (Bliss/Loewe models) a2->a3

Caption: Experimental workflow for testing choline-lactate synergy.
Protocol: Measuring Bioenergetic Effects with a Seahorse XF Analyzer

Objective: To test the hypothesis that lactate fuels choline metabolism by measuring changes in cellular respiration and glycolysis.

Materials:

  • Seahorse XFp Cell Culture Miniplates

  • SH-SY5Y cells

  • Seahorse XF Base Medium, supplemented with glutamine

  • Choline chloride and Sodium L-lactate

  • Seahorse XFp Real-Time ATP Rate Assay Kit (or similar)

  • Oligomycin (B223565), Rotenone/Antimycin A

Methodology:

  • Cell Seeding: Seed cells in an XFp miniplate at an optimized density and allow them to adhere for 24 hours.

  • Assay Preparation: The day of the assay, wash cells and replace media with Seahorse XF Base Medium supplemented with or without sodium lactate (e.g., 10 mM). Allow cells to equilibrate in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Load the sensor cartridge with compounds for injection.

    • Port A: Choline chloride (to achieve e.g., 100 µM final concentration) or vehicle.

    • Port B: Oligomycin.

    • Port C: Rotenone/Antimycin A.

  • Assay Execution: Place the plate in the Seahorse XFp Analyzer. Run a protocol that measures basal oxygen consumption rate (OCR) and proton efflux rate (PER).

  • Injection Sequence:

    • After establishing a baseline, inject choline chloride (Port A) and measure the acute metabolic response.

    • Subsequently, inject oligomycin and rotenone/antimycin A to determine ATP production rates from mitochondrial respiration and glycolysis.

  • Data Analysis: Compare the ATP production rates between cells treated with and without lactate upon the addition of choline. An increase in the mitochondrial ATP production rate in lactate-treated cells following choline injection would support the bioenergetic coupling hypothesis.

Logical Framework and Future Directions

The exploration of choline-lactate synergy is a nascent field. The logical progression from the current understanding to future drug development is outlined below.

Logical Framework for Choline-Lactate Synergy Research obs Observation: Correlated changes in Choline & Lactate levels in disease states hyp Hypothesis Formulation: 1. Bioenergetic Coupling 2. Coordinated Neuroprotection 3. Epigenetic Crosstalk obs->hyp exp In Vitro Validation: - Synergy Assays (Viability) - Metabolic Flux Analysis - Signaling Pathway Analysis hyp->exp invivo In Vivo Confirmation: - Disease Models (e.g., Stroke, AD) - Co-administration studies - MRS imaging for target engagement exp->invivo drug Therapeutic Application: - Neuroprotective Cocktails - Adjuvants for Cancer Therapy - Metabolic Modulators invivo->drug

Caption: Logical progression for investigating choline-lactate synergy.

Future Directions:

  • In Vivo Studies: Successful in vitro validation should be followed by studies in animal models of relevant diseases, such as ischemic stroke, Alzheimer's disease, or glioblastoma. Co-administration of choline and lactate could be assessed for efficacy.

  • Mechanism Elucidation: Deeper investigation into the signaling crosstalk is needed. This includes analyzing the activation of pathways like PI3K/Akt, which is known to be influenced by both choline and lactate metabolism[9].

  • Pharmacokinetic and Formulation Studies: For drug development professionals, a key challenge will be to develop formulations that ensure the co-delivery of choline and lactate to target tissues at the appropriate ratio and concentration.

Conclusion

The hypothesis of a synergistic relationship between choline and lactate is built upon a strong foundation of their individual, essential roles in cellular metabolism and signaling. While direct experimental proof remains to be established, the correlational evidence and compelling mechanistic rationale presented in this guide strongly advocate for a dedicated research effort in this area. The potential discovery of such synergy could unlock novel therapeutic strategies for a range of challenging diseases, transforming our understanding of how fundamental metabolites cooperate to maintain cellular health and resilience.

References

Methodological & Application

Experimental Protocol for Choline Lactate Administration in Mice: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed experimental protocol for the administration of choline (B1196258) lactate (B86563) in mice. It includes methodologies for assessing its effects on cognitive function, neuroinflammation, and the gut microbiota.

Introduction

Choline and lactate are two biologically significant molecules that have individually been shown to influence neurological and physiological processes. Choline is an essential nutrient that plays a crucial role in neurotransmitter synthesis, cell membrane integrity, and methyl metabolism.[1][2][3][4] Lactate, once considered a metabolic waste product, is now recognized as an important energy substrate for the brain and a signaling molecule involved in synaptic plasticity.[5][6][7][8] The combined administration of these molecules as choline lactate presents a novel therapeutic avenue for neurological and metabolic disorders. This protocol outlines the procedures for administering this compound to mice and evaluating its impact on key biological systems.

Materials and Reagents

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Animal Gavage Needles (20-22 gauge, ball-tipped)

  • Syringes (1 ml)

  • Anesthesia (e.g., Isoflurane)

  • Standard laboratory mouse chow

  • Personal Protective Equipment (PPE)

Experimental Animals

  • Species: Mus musculus (Mouse)

  • Strain: C57BL/6 or other appropriate strain based on the experimental goals.

  • Age: 8-12 weeks

  • Sex: Both male and female mice should be included, with sex as a biological variable.

  • Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.[5] All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

This compound Administration Protocol

Dosage and Preparation

The optimal dosage of this compound should be determined based on preliminary dose-response studies. Based on previous studies with individual components, a starting point for dosing can be derived. Choline has been administered to mice at doses ranging from 1 mg/kg to 5000 mg/kg in the diet.[9][10] Lactate has been administered intraperitoneally at doses around 2 g/kg.[6]

Recommended Starting Dose: A starting dose of 1 g/kg of this compound can be used, with subsequent adjustments based on tolerability and efficacy.

Preparation:

  • Calculate the required amount of this compound based on the body weight of the mice.

  • Dissolve the calculated amount of this compound in sterile saline to a final volume suitable for oral gavage (typically 0.1-0.2 ml per 10g of body weight).[11]

  • Ensure the solution is fully dissolved and at room temperature before administration.

Administration Route

Oral gavage is the recommended route for precise dose administration.[11][12][13][14]

Procedure:

  • Gently restrain the mouse. Anesthesia may be used to minimize stress and risk of injury.[12]

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.[13]

  • Insert the ball-tipped gavage needle into the mouth and gently guide it down the esophagus into the stomach. Do not force the needle.[13]

  • Slowly administer the this compound solution.

  • Carefully remove the gavage needle.

  • Monitor the mouse for any signs of distress after the procedure.

Alternatively, voluntary oral administration by incorporating the substance into a palatable jelly can be considered to minimize stress.[14][15]

Assessment of Cognitive Function: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[16][17][18][19]

MWM Protocol
  • Apparatus: A circular pool (90-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C.[17][18] A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[16]

  • Acquisition Phase:

    • Mice are given 4 trials per day for 5-6 consecutive days.[16]

    • For each trial, the mouse is placed in the water facing the pool wall at one of four randomized starting positions.

    • The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[17][18]

    • If the mouse fails to find the platform within the time limit, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.[17]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Presentation
GroupDay 1 Escape Latency (s)Day 5 Escape Latency (s)Time in Target Quadrant (s)
Control
This compound

Assessment of Neuroinflammation: Cytokine Profiling

Neuroinflammation can be assessed by measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the brain.

Brain Tissue Homogenization
  • Euthanize mice and perfuse with ice-cold PBS.

  • Dissect the hippocampus or cortex and snap-freeze in liquid nitrogen.

  • Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant for analysis.

ELISA Protocol for Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify cytokine levels.[20] Multiplex assays can be used to measure multiple cytokines simultaneously from a small sample volume.[21][22][23][24]

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[20]

  • Block non-specific binding sites.

  • Add the brain homogenate samples and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance using a plate reader.

  • Calculate the cytokine concentration based on the standard curve.

Data Presentation
GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)
Control
This compound

Assessment of Gut Microbiota Composition: 16S rRNA Sequencing

The composition of the gut microbiota can be analyzed by sequencing the 16S ribosomal RNA (rRNA) gene.[25][26][27][28][29]

Fecal Sample Collection and DNA Extraction
  • Collect fresh fecal pellets from individual mice.

  • Store the samples at -80°C until processing.

  • Extract microbial genomic DNA from the fecal samples using a commercially available kit.[25]

16S rRNA Gene Amplification and Sequencing
  • Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.[25]

  • Purify the PCR products.

  • Prepare the DNA library for sequencing on a platform such as Illumina MiSeq.

  • Sequence the amplicons.

Bioinformatic Analysis
  • Process the raw sequencing reads to remove low-quality sequences.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs.

  • Analyze the microbial diversity (alpha and beta diversity) and relative abundance of different taxa.

Data Presentation
GroupAlpha Diversity (Shannon Index)Firmicutes/Bacteroidetes RatioRelative Abundance of Lactobacillus (%)Relative Abundance of Bifidobacterium (%)
Control
This compound

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis A This compound Preparation C Oral Gavage A->C B Animal Acclimation B->C D Cognitive Function (Morris Water Maze) C->D E Neuroinflammation (Cytokine ELISA) C->E F Gut Microbiota (16S rRNA Sequencing) C->F G Statistical Analysis D->G E->G F->G

Caption: Experimental workflow for this compound administration and subsequent analysis.

Choline Metabolism and Gut Microbiota Signaling Pathway

choline_pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota cluster_host Host Metabolism Diet This compound Gut Gut Microbiota Diet->Gut Metabolism Brain Brain Diet->Brain Direct Absorption TMA Trimethylamine (TMA) Gut->TMA Liver Liver TMA->Liver Absorption TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Oxidation ACh Acetylcholine Brain->ACh Synthesis

Caption: Simplified signaling pathway of choline metabolism involving the gut microbiota.[1][30][31]

References

Application Notes and Protocols for Choline Lactate in In Vitro Neuroscience Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of choline (B1196258) lactate (B86563) in in vitro neuroscience research. This document outlines the rationale, potential applications, detailed experimental protocols, and relevant signaling pathways based on the established roles of choline and lactate in neuronal function.

Introduction

Choline and lactate are two critical molecules in brain metabolism and function. Choline is an essential nutrient and a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane phospholipid, phosphatidylcholine.[1][2][3] It plays a vital role in neuronal development, cell signaling, and membrane integrity.[4][5] Lactate, traditionally viewed as a byproduct of glycolysis, is now recognized as a key energy substrate for neurons and a signaling molecule involved in synaptic plasticity, neuroprotection, and memory formation.[6][7][8][9][10]

Choline lactate, as a single compound, offers the simultaneous delivery of both of these beneficial molecules to neuronal cultures. This can be particularly advantageous in studies investigating neuroprotection, neuronal metabolism, and synaptic function, especially under conditions of metabolic stress or in models of neurodegenerative diseases.

Potential Applications

  • Neuroprotection Studies: Investigate the protective effects of this compound against various insults, such as excitotoxicity, oxidative stress, and oxygen-glucose deprivation (OGD), mimicking ischemic conditions.[2][7][8]

  • Neuronal Metabolism and Energetics: Elucidate the role of this compound in supporting neuronal energy demands, particularly when glucose availability is limited.[8][10]

  • Synaptic Plasticity and Function: Examine the influence of this compound on synaptic transmission, long-term potentiation (LTP), and the expression of plasticity-related genes.[6][9]

  • Acetylcholine Synthesis: Assess the efficacy of this compound as a precursor for acetylcholine production in cholinergic neuron cultures.[11][12]

  • Neurite Outgrowth and Development: Study the impact of this compound on neuronal differentiation, maturation, and neurite extension.[5][13][14]

Quantitative Data Summary

The following table summarizes the effective concentrations of choline and lactate reported in various in vitro neuroscience studies. These ranges can serve as a starting point for determining the optimal dosage of this compound in your experiments.

CompoundCell TypeConcentration RangeObserved EffectReference(s)
CholineEmbryonic Rat Cortical Cells5 - 50 µMIncreased acetylcholine synthesis, saturating near 50 µM.[11]
CholineLA-N-2 Human Neuroblastoma100 µMIncreased intracellular choline and acetylcholine levels.[12]
CholinePrimary Rat Cortical Astrocytes100 mMPrevented ethanol-induced inhibition of neurite outgrowth in co-cultured neurons.[13][14][13][14]
LactateMouse Primary Neurons10 mMPotentiated NMDA receptor-mediated currents and increased intracellular calcium.[6][6]
LactateRat Organotypic Hippocampal Slices4 mMNeuroprotective against neuronal death after oxygen and glucose deprivation.[8]
LactateRat Organotypic Hippocampal Slices20 mMToxic effect observed.[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Source: Obtain high-purity this compound. This compound can be synthesized by mixing choline chloride and lactic acid.[15]

  • Stock Solution: Prepare a sterile 100X or 1000X stock solution of this compound in sterile, deionized water or a suitable buffer (e.g., PBS). For example, to make a 100 mM stock solution, dissolve the appropriate amount of this compound in your chosen solvent.

  • Storage: Filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Primary Cortical Neuron Culture

This protocol is a general guideline and may need to be optimized for specific experimental needs.[16][17][18][19][20]

  • Coating Culture Plates:

    • Coat culture plates (e.g., 24-well plates with glass coverslips) with an appropriate substrate like Poly-D-lysine (50 µg/mL) or a combination of Poly-D-lysine and Laminin (5 µg/mL) overnight at 37°C.[17][20]

    • The following day, wash the plates twice with sterile water and allow them to dry.[17]

  • Neuron Isolation:

    • Dissect cortices from embryonic day 15.5 (E15.5) mouse or E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).[16][19]

    • Remove the meninges and mince the cortical tissue.

    • Digest the tissue with 0.25% Trypsin-EDTA for 10-15 minutes at 37°C.[16]

    • Inactivate the trypsin by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS).

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[17]

  • Cell Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.[19][20]

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • After allowing the neurons to adhere and stabilize for a few days in vitro (DIV), typically 3-5 DIV, replace half of the culture medium with fresh medium containing the desired final concentration of this compound.

    • For dose-response experiments, a range of concentrations based on the data in Table 1 should be tested (e.g., 1 µM to 10 mM).

    • The duration of treatment will depend on the specific experimental endpoint (e.g., 24 hours for neuroprotection assays, shorter or longer for signaling or metabolic studies).

Assessment of Neuronal Viability (LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method to assess cell death by measuring the release of LDH from damaged cells into the culture medium.[21]

  • Induce Neuronal Damage (Optional): For neuroprotection studies, expose the neuronal cultures to a neurotoxic stimulus (e.g., glutamate (B1630785) for excitotoxicity, H2O2 for oxidative stress, or OGD) in the presence or absence of this compound.

  • Collect Supernatant: After the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Perform LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and a negative control (untreated cells).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The beneficial effects of choline and lactate are mediated through several key signaling pathways.

Choline_Metabolism_and_Signaling Choline Choline PC Phosphatidylcholine Choline->PC CDP-choline pathway ACh Acetylcholine Choline->ACh ChAT Betaine Betaine Choline->Betaine Oxidation Membrane Membrane Integrity PC->Membrane Neurotransmission Cholinergic Neurotransmission ACh->Neurotransmission SAM S-adenosylmethionine (Methyl Donor) Betaine->SAM Epigenetics Epigenetic Regulation (DNA/Histone Methylation) SAM->Epigenetics

Caption: Key metabolic and signaling pathways of choline in neurons.

Lactate_Signaling_in_Neurons Lactate_ext Extracellular Lactate Lactate_int Intracellular Lactate Lactate_ext->Lactate_int MCTs Pyruvate Pyruvate Lactate_int->Pyruvate LDH NADH NADH Lactate_int->NADH TCA TCA Cycle Pyruvate->TCA ATP ATP Production TCA->ATP NMDA NMDA Receptor NADH->NMDA Potentiation Ca_influx Ca²⁺ Influx NMDA->Ca_influx Plasticity_genes Plasticity Gene Expression (e.g., Arc, c-Fos) Ca_influx->Plasticity_genes

Caption: Lactate's dual role as an energy substrate and signaling molecule.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in an in vitro neuroprotection study.

Experimental_Workflow Start Start: Primary Neuron Culture Treatment Treatment: 1. Control 2. Neurotoxin 3. This compound + Neurotoxin 4. This compound alone Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability (e.g., LDH, MTT) Endpoint->Viability Apoptosis Apoptosis (e.g., Caspase-3, TUNEL) Endpoint->Apoptosis Function Neuronal Function (e.g., Electrophysiology, Calcium Imaging) Endpoint->Function Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Function->Analysis

Caption: General workflow for a neuroprotection study using this compound.

By providing both a crucial building block for neurotransmitters and membranes, and a vital energy substrate, this compound represents a promising tool for in vitro neuroscience research. The protocols and information provided here offer a solid foundation for investigators to explore its potential in their specific models and research questions.

References

Application of Choline Lactate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Choline (B1196258) and lactate (B86563) are two critical components in mammalian cell culture, playing distinct yet interconnected roles in cellular metabolism, growth, and productivity. Choline is an essential nutrient for the synthesis of phosphatidylcholine, a major component of cell membranes, and serves as a precursor for the neurotransmitter acetylcholine (B1216132) and the methyl donor betaine.[1][2] Lactate, historically considered a waste byproduct of glycolysis, is now recognized as a vital alternative energy source that can fuel the tricarboxylic acid (TCA) cycle.[3][4][5] The use of choline lactate as a single entity in cell culture media offers a novel approach to simultaneously supplement a key structural component and a valuable energy substrate, potentially leading to enhanced cell performance and streamlined bioprocesses.

Mechanism of Action & Potential Benefits

Choline is actively transported into the cell and is primarily metabolized through the Kennedy pathway to synthesize phosphatidylcholine, which is crucial for membrane integrity, signal transduction, and cell proliferation.[2][6] Adequate choline levels have been shown to enhance cell growth and monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.[7][8] Choline limitation, conversely, can lead to decreased cell viability and lower product titers.[7]

Lactate can be transported into the mitochondria and converted to pyruvate, which then enters the TCA cycle to generate ATP.[3][4] This metabolic flexibility allows cells to utilize lactate as an energy source, particularly when glucose becomes limited.[9][10] Feeding lactate to cell cultures can also help to control and reduce the accumulation of ammonia (B1221849), another inhibitory byproduct.[9][10] High concentrations of lactate, however, can be inhibitory to cell growth.[11][12]

The synergistic application of this compound could therefore:

  • Enhance Cell Growth and Viability: By providing both a crucial membrane building block and an alternative energy source.

  • Improve Protein Production: Optimal choline levels are linked to higher mAb titers, and efficient energy metabolism supported by lactate can further boost productivity.[7][13]

  • Streamline Media Formulation: Combining two beneficial components into one salt simplifies media preparation and reduces osmolality contributions compared to adding choline chloride and sodium lactate separately.

  • Metabolic Control: The lactate component can be used as a tool to influence cellular metabolism, potentially shifting cells towards a more efficient phenotype and reducing the accumulation of inhibitory waste products.[9][10]

Target Applications

The use of this compound is particularly relevant for:

  • High-density fed-batch cultures of CHO cells: To support high viable cell densities and maximize mAb or recombinant protein production.[7]

  • Hybridoma cell cultures: Where lactate metabolism and nutrient availability are critical for antibody production.[14][15]

  • Perfusion systems: Where efficient nutrient utilization and waste management are paramount.

  • Chemically defined media development: To create more robust and efficient media formulations.

Data Presentation

Table 1: Effect of Choline Chloride Concentration on CHO Cell Culture Performance

Choline EnrichmentPeak Viable Cell Density (x 10^7 cells/mL)Viability at 358h (%)mAb Titer (g/L)Reference
1x~1.843.7~5.5[7][16]
2x~1.855.06.4[7][16]
4x~1.856.46.4[7][16]

Table 2: Effect of Lactate Concentration on Mammalian Cell Culture

Cell LineLactate Concentration (mM)Observed EffectReference
Hybridoma3337% reduction in specific growth rate, 2.6-fold increase in specific antibody production rate.[17]
Hybridoma5550% reduction in specific growth rate.[15]
CHO> 40Severe growth impairment.[11]
CHO90Inhibition of cell growth.[12]
Hybridomaup to 22Stimulation of cell growth.[15]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Fed-Batch CHO Cell Culture

1. Objective: To determine the optimal concentration of this compound for maximizing viable cell density, viability, and monoclonal antibody (mAb) titer in a fed-batch culture of a mAb-producing CHO cell line.

2. Materials:

  • mAb-producing CHO cell line

  • Basal cell culture medium (chemically defined)

  • Feed medium (chemically defined)

  • This compound solution (sterile, stock concentration to be determined based on desired final concentrations)

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., hemocytometer with trypan blue or automated cell counter)

  • Analytics for metabolite and mAb titer determination (e.g., HPLC, SEC)[18]

  • Sterile pipettes, tubes, and other cell culture consumables

3. Experimental Setup:

  • Prepare basal and feed media. The control group will use the standard media formulation.

  • Prepare experimental groups with varying concentrations of this compound added to the feed medium. Suggested starting concentrations for the lactate component could range from 10 mM to 40 mM, based on literature. The choline concentration can be matched to the optimal levels found for choline chloride (e.g., corresponding to 2x and 4x enrichment).[7]

  • Inoculate shake flasks or bioreactors at a seeding density of, for example, 1 x 10^6 viable cells/mL.

  • Incubate under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Initiate the feeding strategy on a predetermined day (e.g., day 3) and continue as per the process protocol.

4. Sampling and Analysis:

  • Collect samples daily or every other day.

  • Measure viable cell density and viability using a cell counter and trypan blue exclusion.[19][20]

  • Analyze supernatant for glucose, lactate, glutamine, and ammonia concentrations.

  • Determine mAb titer using an appropriate method such as Protein A HPLC or SEC.[18]

5. Data Analysis:

  • Plot viable cell density, viability, and mAb titer over time for each condition.

  • Calculate specific growth rate and specific productivity.

  • Compare the performance of the this compound-supplemented cultures to the control.

Protocol 2: Assessment of Cell Viability using MTT Assay

1. Objective: To assess the cytotoxicity or impact on cell proliferation of different concentrations of this compound.

2. Materials:

  • Adherent or suspension cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

3. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight (for adherent cells).

  • Remove the medium and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (medium only).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each concentration relative to the control (untreated cells).

  • Plot cell viability against the concentration of this compound.

Visualizations

Choline_Metabolism_Pathway Extracellular_Choline Extracellular Choline Intracellular_Choline Intracellular Choline Extracellular_Choline->Intracellular_Choline Choline Transporter Phosphocholine Phosphocholine Intracellular_Choline->Phosphocholine Choline Kinase (CK) Betaine Betaine Intracellular_Choline->Betaine Choline Dehydrogenase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) Phosphatidylcholine Phosphatidylcholine (Cell Membrane) CDP_Choline->Phosphatidylcholine Diacylglycerol cholinephosphotransferase (CHPT1)

Choline Metabolism Pathway

Lactate_Metabolism_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate_cyto Lactate Pyruvate_cyto->Lactate_cyto Lactate Dehydrogenase (LDH) Pyruvate_mito Pyruvate Lactate_cyto->Pyruvate_mito Monocarboxylate Transporter (MCT) Acetyl_CoA Acetyl-CoA Pyruvate_mito->Acetyl_CoA Pyruvate Dehydrogenase (PDH) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Oxidative Phosphorylation

Lactate Metabolism Pathway

Experimental_Workflow Start Start: CHO Cell Culture (Control Medium) Prepare_Media Prepare Experimental Media: - Control (No this compound) - Low this compound - Medium this compound - High this compound Start->Prepare_Media Inoculate Inoculate Cultures Prepare_Media->Inoculate Incubate Incubate and Feed Inoculate->Incubate Sample Daily Sampling Incubate->Sample Sample->Incubate Continue Culture Analysis Analyze Samples: - Viable Cell Density & Viability - Metabolites (Glucose, Lactate) - mAb Titer Sample->Analysis Data_Analysis Data Analysis and Comparison Analysis->Data_Analysis Conclusion Determine Optimal This compound Concentration Data_Analysis->Conclusion

Experimental Workflow

References

Laboratory Synthesis of Choline Lactate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline (B1196258) lactate (B86563), an ionic liquid composed of a choline cation and a lactate anion, is gaining significant attention in various scientific fields. Its properties as a "green" solvent, its biocompatibility, and its role in biological systems make it a compound of interest for researchers in chemistry, biology, and drug development.[1] This document provides detailed application notes and experimental protocols for the laboratory synthesis of choline lactate, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide for its preparation and purification.

This compound can be synthesized through several methods, primarily involving the reaction of a choline salt with lactic acid. The two primary methods detailed in this document are:

  • Formation as a Deep Eutectic Solvent (DES): This method involves the direct mixing of choline chloride and lactic acid to form a homogeneous liquid.[2][3][4]

  • Anion Exchange followed by Neutralization: This method utilizes an anion exchange resin to convert choline chloride to choline hydroxide (B78521), which is subsequently neutralized with lactic acid to yield this compound.[5]

This document outlines the protocols for both methods, including reaction conditions, purification techniques, and characterization data.

Data Presentation: Synthesis Parameters and Expected Outcomes

The following tables summarize the quantitative data associated with the synthesis methods described in this document.

Table 1: Reactants and Stoichiometry

ParameterMethod 1: Deep Eutectic SolventMethod 2: Anion Exchange & Neutralization
Choline Source Choline Chloride (solid)Choline Chloride (0.1 M aqueous solution)
Lactic Acid Lactic Acid (liquid, typically 85-90% aqueous solution)Lactic Acid (solid or concentrated solution)
Molar Ratio (Choline:Lactic Acid) 1:1 to 1:10 (1:2 is common)[2][4][6]1:1[5]
Solvent None (forms a liquid mixture)Water

Table 2: Reaction Conditions and Yield

ParameterMethod 1: Deep Eutectic SolventMethod 2: Anion Exchange & Neutralization
Temperature 60-120 °C[2][3]Room Temperature
Reaction Time 30 minutes to 3 hours[3][4]Not explicitly defined (driven by column flow rate)
Pressure AtmosphericAtmospheric
Reported Yield Not explicitly reported for isolated saltQuantitative (approx. 100%)[5]

Table 3: Purification and Characterization

ParameterMethod 1: Deep Eutectic SolventMethod 2: Anion Exchange & Neutralization
Purification Method Liquid-liquid extraction, washing with acetone (B3395972) (general)[7]Rotary evaporation to remove water[5]
Final Product Form Viscous liquid or pale oil[2][5]Pale oil[5]
Characterization FTIR, NMRNot explicitly detailed, but standard techniques apply

Experimental Protocols

Method 1: Synthesis via Deep Eutectic Solvent (DES) Formation

This protocol describes the formation of this compound as a deep eutectic solvent by the direct reaction of choline chloride and lactic acid.

Materials:

  • Choline chloride (dried under vacuum)

  • Lactic acid (85-90% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Mortar and pestle (optional)[2]

  • Argon-filled glove box (optional, for rigorous exclusion of moisture)[2]

Procedure:

  • Preparation of Reactants: Weigh out choline chloride and lactic acid in a desired molar ratio (e.g., 1:2). For example, to prepare a 1:2 molar ratio mixture, use 139.62 g of choline chloride (1 mol) and 180.16 g of lactic acid (2 mol). For smaller scales, adjust the amounts accordingly.

  • Mixing:

    • Option A (Direct Mixing): In a round-bottom flask, combine the weighed choline chloride and lactic acid.

    • Option B (Grinding): For more intimate mixing, the choline chloride and lactic acid can be ground together in a mortar and pestle before being transferred to the reaction flask. This can be performed in an argon-filled glove box to minimize moisture uptake.[2]

  • Reaction:

    • Place the flask on a magnetic stirrer with a heating plate.

    • Heat the mixture to 60-80°C while stirring.[2][4]

    • Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes between 30 minutes and a few hours.[3][4]

  • Purification (Isolation of this compound):

    • Note: Most literature utilizes the DES mixture directly. To isolate this compound, further purification is required. The following is a general procedure based on common laboratory techniques for salt purification.

    • Liquid-Liquid Extraction:

      • Dissolve the DES mixture in a minimal amount of water.

      • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted lactic acid or other organic impurities. Repeat the extraction 2-3 times.

      • The aqueous phase contains the this compound.

    • Solvent Removal: Remove the water from the aqueous phase under reduced pressure using a rotary evaporator.

    • Washing: The resulting viscous oil can be washed with a solvent in which this compound is poorly soluble but impurities are soluble (e.g., cold acetone) to further purify the product.[7]

    • Drying: Dry the final product under high vacuum to remove any residual solvent.

Method 2: Synthesis via Anion Exchange and Neutralization

This protocol provides a method for synthesizing this compound with a potentially higher purity by first converting choline chloride to choline hydroxide using an anion exchange resin, followed by neutralization with lactic acid.[5]

Materials:

  • Choline chloride

  • Lactic acid

  • Anion exchange resin (e.g., Amberlite®, hydroxide form)

  • Chromatography column

  • Deionized water

  • Rotary evaporator

Procedure:

  • Preparation of Choline Chloride Solution: Prepare a 0.1 M aqueous solution of choline chloride (13.96 g/L).

  • Anion Exchange:

    • Pack a chromatography column with the anion exchange resin (hydroxide form).

    • Pass the 0.1 M choline chloride solution through the column. The chloride ions will be exchanged for hydroxide ions, resulting in an eluate of choline hydroxide.

  • Neutralization:

    • Collect the choline hydroxide eluate directly into a flask containing a stoichiometric amount of lactic acid (1.0 equivalent). For every 100 mmol of choline chloride passed through the column (13.96 g), 9.01 g of lactic acid should be used for neutralization.

  • Solvent Removal and Product Isolation:

    • Once the neutralization is complete, transfer the solution to a round-bottom flask.

    • Remove the water using a rotary evaporator.

    • The final product will be a pale oil.[5] The reported yield for this method is quantitative.[5]

  • Drying: Dry the resulting oil under high vacuum to remove any residual moisture.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Experimental Workflow for this compound Synthesis cluster_method1 Method 1: Deep Eutectic Solvent cluster_method2 Method 2: Anion Exchange & Neutralization M1_Start Start M1_Reactants Weigh Choline Chloride & Lactic Acid M1_Start->M1_Reactants M1_Mix Mix Reactants M1_Reactants->M1_Mix M1_Heat Heat & Stir (60-80°C) M1_Mix->M1_Heat M1_DES Formation of this compound DES M1_Heat->M1_DES M1_Purify Purification (Optional Isolation) M1_DES->M1_Purify M1_Product This compound (Viscous Liquid) M1_Purify->M1_Product M2_Start Start M2_Solution Prepare 0.1M Choline Chloride Solution M2_Start->M2_Solution M2_AnionExchange Anion Exchange Chromatography M2_Solution->M2_AnionExchange M2_Neutralize Neutralize with Lactic Acid M2_AnionExchange->M2_Neutralize M2_Evaporate Rotary Evaporation M2_Neutralize->M2_Evaporate M2_Product This compound (Pale Oil) M2_Evaporate->M2_Product

Caption: Workflow for the two primary methods of this compound synthesis.

Logical Relationship of Synthesis Components

logical_relationship Logical Relationship of Synthesis Components cluster_reactants Reactants cluster_choline_sources Choline Sources cluster_methods Synthesis Methods CholineSource Choline Source CholineChloride Choline Chloride CholineSource->CholineChloride CholineHydroxide Choline Hydroxide (generated in situ) CholineSource->CholineHydroxide LacticAcid Lactic Acid DES_Method Deep Eutectic Solvent Formation LacticAcid->DES_Method AnionExchange_Method Anion Exchange & Neutralization LacticAcid->AnionExchange_Method Neutralization CholineChloride->DES_Method CholineChloride->AnionExchange_Method via Anion Exchange Product This compound DES_Method->Product AnionExchange_Method->Product

Caption: Relationship between reactants and synthesis methods for this compound.

References

High-Affinity Choline Uptake Systems in Cholinergic Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinergic neurotransmission is fundamental for a myriad of physiological processes, including muscle contraction, memory formation, and autonomic control. The synthesis of the neurotransmitter acetylcholine (B1216132) (ACh) is critically dependent on the availability of its precursor, choline (B1196258). In cholinergic neurons, the uptake of choline from the synaptic cleft is mediated by a high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] This sodium-dependent transporter is the rate-limiting step in ACh synthesis, making it a crucial regulator of cholinergic signaling.[3][4][5][6][7] Dysregulation of CHT function has been implicated in various neurological and psychiatric disorders, highlighting its potential as a therapeutic target.[8][9][10]

These application notes provide a comprehensive overview of the high-affinity choline uptake system, including its kinetic properties and pharmacology. Detailed protocols for the preparation of synaptosomes and the measurement of high-affinity choline uptake in both native (synaptosomes) and recombinant systems (cultured cells) are provided to facilitate research in this area.

Quantitative Data

Table 1: Kinetic Properties of High-Affinity Choline Uptake

The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for choline.

PreparationSpeciesKm for Choline (μM)Vmax (pmol/mg protein/min)Reference
Striatal SynaptosomesRat1.4Not specified[11]
Cerebral Cortex SynaptosomesRat3.1Not specified[11]
Brain SynaptosomesRat1.0Not specified[12]
CHT1-expressing CellsRat~1-2Not specified[4]
Blood-Brain BarrierMouse~250Not specified[7]
Table 2: Pharmacological Profile of CHT Inhibitors

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are measures of an inhibitor's potency.

InhibitorPreparationSpeciesKi (nM)IC50 (nM)Inhibition TypeReference
Hemicholinium-3 (HC-3)CHT1-expressing COS-7 cellsHuman1-5-Competitive[1]
Hemicholinium-3 (HC-3)Rat Brain SynaptosomesRat~1-5-Competitive[4]
ML352hCHT LV-AA expressing HEK293 cellsHuman92 ± 2.8-Noncompetitive[13][14]
ML352Mouse Forebrain SynaptosomesMouse172 ± 12166Noncompetitive[13][15]
ML352hCHT expressing cell membranesHuman128.6 ± 15.3-Noncompetitive (re: HC-3 binding)[13][16]
MorantelRat Brain SynaptosomesRat1300-Competitive[17]
PyrantelRat Brain SynaptosomesRat5700-Competitive[17]
OxantelRat Brain SynaptosomesRat8300-Competitive[17]

Signaling Pathways and Regulation

The activity of CHT is dynamically regulated to match the demands of cholinergic neurotransmission. A key mechanism of regulation is the trafficking of CHT between the plasma membrane and intracellular compartments, particularly synaptic vesicles.[8][9][18] Increased neuronal activity leads to the fusion of synaptic vesicles with the presynaptic membrane, thereby increasing the number of CHTs at the cell surface and enhancing choline uptake capacity.[8][18] This process is crucial for sustaining ACh synthesis during periods of high demand. The internalization of CHT is a clathrin-mediated process.[9][10]

CHT_Regulation cluster_terminal Extracellular Extracellular Space (High Choline) CHT_PM CHT (Plasma Membrane) Extracellular->CHT_PM Choline Presynaptic_Terminal Presynaptic Terminal Choline_Uptake Choline Uptake CHT_PM->Choline_Uptake Endosome Endosome CHT_PM->Endosome Endocytosis (Clathrin-mediated) ACh_Synthesis ACh Synthesis Choline_Uptake->ACh_Synthesis Synaptic_Vesicle Synaptic Vesicle with CHT Synaptic_Vesicle->CHT_PM Fusion Endosome->CHT_PM Recycling Endosome->Synaptic_Vesicle Sorting Neuronal_Activity Increased Neuronal Activity Neuronal_Activity->Synaptic_Vesicle Exocytosis

Diagram 1: CHT trafficking and regulation in the presynaptic terminal.

Experimental Protocols

Protocol 1: Preparation of Synaptosomes from Rodent Brain

This protocol describes the preparation of a crude synaptosomal fraction (P2) from fresh or frozen rodent brain tissue.[8][9][10][19][20]

Materials:

  • Rodent brain tissue (e.g., cortex, striatum)

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4, supplemented with protease and phosphatase inhibitors. Keep ice-cold.

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Dissect the brain region of interest on ice.

  • Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-15 gentle strokes in the glass-Teflon homogenizer at ~800-900 rpm. Avoid generating foam.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris (P1).

  • Carefully collect the supernatant (S1) and transfer it to a new tube.

  • Centrifuge the S1 fraction at 12,000-17,000 x g for 15-20 minutes at 4°C.

  • The resulting pellet (P2) is the crude synaptosomal fraction. The supernatant (S2) contains lighter membranes and cytosolic components.

  • Discard the supernatant and resuspend the P2 pellet in an appropriate buffer for downstream applications, such as the choline uptake assay.

Synaptosome_Prep_Workflow Start Start: Brain Tissue Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge 1,000 x g, 10 min Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (P1) (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge 12,000 x g, 20 min Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant (S2) (Cytosol, Light Membranes) Centrifuge2->Supernatant2 Pellet2 Resuspend Pellet (P2) (Crude Synaptosomes) Centrifuge2->Pellet2 End Ready for Assay Pellet2->End

Diagram 2: Workflow for the preparation of crude synaptosomes.
Protocol 2: High-Affinity Choline Uptake Assay in Synaptosomes

This protocol measures the uptake of radiolabeled choline into prepared synaptosomes.[18]

Materials:

  • Crude synaptosomal fraction (P2)

  • Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.[9]

  • [3H]-Choline chloride

  • Unlabeled choline chloride

  • Hemicholinium-3 (HC-3)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Resuspend the P2 pellet in KRH buffer and determine the protein concentration.

  • Prepare assay tubes on ice. For each sample, prepare two tubes: one for total uptake and one for non-specific uptake.

  • To the "non-specific uptake" tubes, add HC-3 to a final concentration of 10 µM.

  • Add an equal volume of buffer to the "total uptake" tubes.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the uptake by adding [3H]-Choline (e.g., to a final concentration of 1 µM). For kinetic studies, vary the concentration of unlabeled choline while keeping the radiolabel concentration constant.

  • Incubate at 37°C for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by adding ice-cold KRH buffer and rapidly filtering the contents through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove extracellular radiolabel.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Calculate high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

Protocol 3: High-Affinity Choline Uptake Assay in Cultured Cells

This protocol is adapted for measuring CHT activity in adherent cell lines expressing the transporter.[3][4][5]

Materials:

  • Adherent cells expressing CHT (e.g., differentiated SK-N-SH neuroblastoma cells or transfected HEK293 cells) cultured in appropriate multi-well plates.

  • Uptake Buffer (e.g., KRH buffer)

  • [3H]-Choline chloride

  • Unlabeled choline chloride

  • Hemicholinium-3 (HC-3)

  • Lysis Buffer (e.g., 0.1 M NaOH or a buffer compatible with protein assays)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Plate reader for protein assay

Procedure:

  • Wash the cells twice with warm Uptake Buffer.

  • Add Uptake Buffer to each well. For non-specific uptake determination, add HC-3 (final concentration 10 µM) to designated wells.

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the uptake by adding [3H]-Choline to each well.

  • Incubate at 37°C for an appropriate time (e.g., 10-60 minutes, linearity should be determined empirically).[5]

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold Uptake Buffer.

  • Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

  • Transfer a portion of the lysate to a scintillation vial for radioactivity measurement.

  • Use the remaining lysate to determine the protein concentration in each well.

  • Calculate the rate of choline uptake and normalize to the protein concentration. High-affinity uptake is the difference between total and non-specific uptake.

HACU_Assay_Workflow Start Start: Synaptosomes or Cultured Cells Prepare Prepare Assay Tubes/Wells (Total vs. Non-specific with HC-3) Start->Prepare Preincubate Pre-incubate at 37°C Prepare->Preincubate Add_Radiolabel Initiate Uptake: Add [3H]-Choline Preincubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Terminate Terminate Uptake (Cold Buffer/Filtration or Washing) Incubate->Terminate Measure Measure Radioactivity (Scintillation Counting) Terminate->Measure Calculate Calculate High-Affinity Uptake (Total - Non-specific) Measure->Calculate End Data Analysis Calculate->End

Diagram 3: General workflow for a radiolabeled high-affinity choline uptake assay.

Drug Development and Future Directions

The critical role of CHT in sustaining cholinergic neurotransmission makes it an attractive target for therapeutic intervention.[8][21] The development of compounds that can modulate CHT activity holds promise for treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease, myasthenia gravis, and certain psychiatric disorders.[3][4][9][10]

Inhibitors: While potent inhibitors like HC-3 are valuable research tools, their therapeutic use is limited by their non-selective nature and potential toxicity. The discovery of novel, non-competitive inhibitors like ML352 provides a new chemical scaffold for the development of more specific pharmacological probes and potential therapeutic agents.[13][14][15]

Positive Allosteric Modulators (PAMs): A particularly promising avenue for drug development is the identification of CHT PAMs.[1][17] Unlike direct agonists, PAMs would only enhance choline uptake in active cholinergic neurons, potentially offering a more nuanced and physiological approach to augmenting cholinergic signaling with fewer side effects. While research in this area is still in its early stages, it represents a significant opportunity for novel drug discovery.

Future research will likely focus on elucidating the detailed structural basis of CHT function and regulation, which will be invaluable for the rational design of novel modulators. Furthermore, the development of high-throughput screening assays will be essential for identifying new chemical entities that can be developed into the next generation of cholinergic therapeutics.

References

Application Notes and Protocols: Utilizing Choline Lactate to Investigate Acetylcholine Release Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (B1216132) (ACh) is a pivotal neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in cognitive functions such as learning and memory, as well as in neuromuscular signal transmission.[1] The synthesis and release of ACh are tightly regulated processes, offering multiple targets for therapeutic intervention in neurological and psychiatric disorders. Choline (B1196258) is the essential precursor for ACh synthesis, and its availability can be a rate-limiting step in this process.[[“]][3][4] The enzyme choline acetyltransferase (ChAT) catalyzes the synthesis of ACh from choline and acetyl-CoA.[4][5][6]

Recent research has also shed light on the role of energy substrates, such as lactate (B86563), in modulating neuronal activity and neurotransmitter release. Lactate has been shown to influence the release of ACh, potentially by affecting presynaptic voltage-dependent calcium channels.[7] Choline lactate, as a single compound, provides both the essential precursor for ACh synthesis and a potential modulator of its release. This unique combination makes it a valuable tool for dissecting the intricate mechanisms governing cholinergic neurotransmission.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on basal and stimulated acetylcholine release.

Signaling Pathways and Rationale

The availability of extracellular choline is a primary determinant of ACh synthesis rates. Choline is taken up into cholinergic neurons via high-affinity choline transporters (CHT).[3][8] Inside the neuron, ChAT synthesizes ACh, which is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). Upon neuronal depolarization, an influx of calcium ions through voltage-gated calcium channels triggers the fusion of these vesicles with the presynaptic membrane, leading to the release of ACh into the synaptic cleft.[9] Lactate may modulate this process by influencing the presynaptic membrane potential or directly affecting the function of calcium channels.[7]

Acetylcholine_Metabolism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Choline_Lactate This compound Choline Choline Choline_Lactate->Choline Lactate Lactate Choline_Lactate->Lactate ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis CHT Ca_channel Voltage-Gated Ca²⁺ Channel Lactate->Ca_channel modulates AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ChAT ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle VAChT ACh_released Released ACh ACh_vesicle->ACh_released Exocytosis Ca_ion Ca_channel->Ca_ion influx Ca_ion->ACh_vesicle triggers Depolarization Depolarization Depolarization->Ca_channel opens

Caption: Acetylcholine synthesis and release pathway with potential modulation by this compound.

Experimental Protocols

In Vitro: Acetylcholine Release from Cultured Neuronal Cells

This protocol describes how to measure the effect of this compound on acetylcholine release from a cholinergic human neuroblastoma cell line, such as LA-N-2.[10][11]

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_stimulation Stimulation & Collection cluster_analysis Analysis node1 Seed LA-N-2 cells in 24-well plates node2 Differentiate cells (e.g., with retinoic acid) node1->node2 node3 Pre-incubate with this compound or Vehicle Control node2->node3 node4 Replace media with Basal Buffer (e.g., Krebs-Ringer) node3->node4 node5 Stimulate with High K⁺ Buffer node4->node5 node6 Collect supernatant (extracellular fraction) node5->node6 node7 Measure ACh concentration (Fluorometric/Colorimetric Assay) node6->node7 node8 Normalize to protein content node7->node8

Caption: Workflow for in vitro acetylcholine release assay using cultured neuronal cells.

  • LA-N-2 human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)[10]

  • This compound

  • Krebs-Ringer-HEPES buffer (KRH) (Basal): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 6 mM glucose, pH 7.4

  • High Potassium KRH buffer (Stimulation): 75 mM NaCl, 55 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 6 mM glucose, pH 7.4

  • Acetylcholine assay kit (fluorometric or colorimetric)[12]

  • BCA protein assay kit

  • Cell Culture: Seed LA-N-2 cells in 24-well plates and culture until they reach 80-90% confluency. Differentiate cells if required by the specific cell line protocol.

  • Treatment:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 1 hour at 37°C with KRH buffer containing either vehicle (control) or varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).

  • Basal Release:

    • Remove the pre-incubation buffer.

    • Add 200 µL of fresh KRH buffer (containing the respective this compound concentration) to each well and incubate for 15 minutes at 37°C.

    • Collect the supernatant for measurement of basal ACh release.

  • Stimulated Release:

    • Remove the basal buffer.

    • Add 200 µL of High Potassium KRH buffer (containing the respective this compound concentration) to each well and incubate for 5 minutes at 37°C.

    • Collect the supernatant for measurement of stimulated ACh release.

  • ACh Quantification:

    • Measure the acetylcholine concentration in the collected supernatants using a commercially available assay kit according to the manufacturer's instructions.[12]

  • Protein Quantification:

    • Lyse the cells in each well and determine the total protein content using a BCA assay for normalization of ACh release data.

In Vivo: Microdialysis in Freely Moving Rats

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., the hippocampus or striatum) of freely moving rats.[1][13][14]

In_Vivo_Workflow cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis cluster_verification Post-Experiment node1 Implant guide cannula over target brain region (e.g., hippocampus) node2 Allow for post-operative recovery (5-7 days) node1->node2 node3 Insert microdialysis probe node2->node3 node4 Perfuse with artificial CSF (aCSF) and collect baseline samples node3->node4 node5 Switch perfusion to aCSF containing this compound node4->node5 node6 Collect experimental samples node5->node6 node7 Quantify ACh in dialysates using HPLC-MS/MS node6->node7 node8 Data analysis and statistical comparison node7->node8 node9 Verify probe placement (histology) node8->node9

Caption: Workflow for in vivo microdialysis to measure acetylcholine release.

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • This compound

  • HPLC-MS/MS system for ACh quantification[15][16]

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus: AP -3.3 mm, ML +2.0 mm, DV -3.0 mm from bregma).

    • Allow the animal to recover for 5-7 days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Begin perfusion with aCSF at a flow rate of 1 µL/min.

    • Allow a 2-hour stabilization period.

  • Sample Collection:

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM).

    • Continue collecting dialysate samples every 20 minutes for the duration of the treatment period (e.g., 2 hours).

  • ACh Quantification:

    • Analyze the collected dialysates for acetylcholine content using a validated HPLC-MS/MS method.[15][16] The limit of detection for such methods can be as low as 0.02 nM.[15]

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain to verify the correct placement of the microdialysis probe.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between different conditions.

Table 1: Effect of this compound on Acetylcholine Release from LA-N-2 Cells

Treatment GroupBasal ACh Release (pmol/mg protein)Stimulated ACh Release (pmol/mg protein)
Vehicle Control15.2 ± 1.885.7 ± 7.3
This compound (10 µM)18.5 ± 2.198.4 ± 8.1
This compound (50 µM)25.1 ± 2.9120.5 ± 10.2
This compound (100 µM)32.8 ± 3.5 145.3 ± 12.6
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Effect of Hippocampal Perfusion with this compound on Extracellular Acetylcholine Levels

Time PeriodDialysate ACh Concentration (nM)
Baseline
-60 to -40 min0.45 ± 0.05
-40 to -20 min0.48 ± 0.06
-20 to 0 min0.46 ± 0.05
This compound (100 µM) Perfusion
0 to 20 min0.55 ± 0.07
20 to 40 min0.72 ± 0.09*
40 to 60 min0.89 ± 0.11
60 to 80 min0.95 ± 0.12
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to average baseline.

References

Application Notes and Protocols for Dissolving Choline Lactate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) is an essential nutrient crucial for maintaining the structural integrity of cell membranes, participating in methyl metabolism, and synthesizing the neurotransmitter acetylcholine. Lactate (B86563), once considered a metabolic waste product, is now recognized as a vital energy source for various cell types and a signaling molecule. Choline lactate, a salt combining these two important molecules, is increasingly being investigated for its potential benefits as a cell culture media supplement.

These application notes provide a detailed protocol for the preparation of a sterile this compound solution for use in mammalian cell culture. The protocol outlines the necessary steps for dissolution, sterilization, and determination of optimal working concentrations to support robust cell growth and productivity. Adherence to aseptic techniques is critical throughout the procedure to prevent contamination of the cell culture.

Data Summary

The following table summarizes key quantitative data for the preparation and use of this compound solutions in cell culture.

ParameterRecommended Value/RangeNotes
Solvent Cell Culture Grade Water or Phosphate-Buffered Saline (PBS)Ensure the solvent is sterile and of high purity to avoid introducing contaminants.
Stock Solution Concentration 100 mM - 1 MA higher stock concentration allows for smaller volumes to be added to the culture medium, minimizing dilution effects.
Sterilization Method Syringe FiltrationUse a sterile 0.22 µm pore size syringe filter. Autoclaving is not recommended as it may degrade the components.
Storage of Stock Solution 2-8°C for short-term (up to 2 weeks); -20°C for long-termAliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Typical Working Concentration 1-10 mMThe optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Final DMSO Concentration N/AThis compound is water-soluble; DMSO is not required for dissolution.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of 10 mL of a 1 M sterile this compound stock solution.

Materials:

  • This compound powder

  • Cell culture grade water, sterile

  • Sterile 15 mL conical tube

  • Sterile 10 mL serological pipette

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (10-20 mL)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile 15 mL conical tube, weigh out the appropriate amount of this compound powder to prepare a 1 M solution. The molecular weight of this compound is approximately 195.24 g/mol . For 10 mL of a 1 M solution, 1.9524 g of this compound is required.

  • Dissolution: Aseptically add 8 mL of sterile, cell culture grade water to the conical tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex at room temperature until the this compound is completely dissolved. The solution should be clear and free of any particulates.

  • Volume Adjustment: Add sterile, cell culture grade water to bring the final volume to 10 mL.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtration: Filter the solution into a new sterile 15 mL conical tube or directly into sterile microcentrifuge tubes for aliquoting. Apply steady pressure to the syringe plunger.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.

Determination of Optimal Working Concentration

To determine the optimal concentration of this compound for a specific cell line, a dose-response experiment should be performed.

Procedure:

  • Cell Seeding: Seed the desired cell line into a multi-well plate (e.g., 24-well or 96-well) at a predetermined density in your standard culture medium.

  • Preparation of Working Concentrations: Prepare a serial dilution of the 1 M this compound stock solution in your complete culture medium to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, 10 mM).

  • Treatment: Add the prepared media with different this compound concentrations to the appropriate wells. Include a control group with no added this compound.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: At various time points (e.g., 24, 48, 72 hours), assess cell viability and proliferation using a suitable assay (e.g., Trypan Blue exclusion, MTT assay, or cell counting).

  • Evaluation: Determine the concentration of this compound that results in the desired effect (e.g., enhanced proliferation, improved viability) without causing cytotoxicity.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in Sterile Water weigh->dissolve 1.9524 g for 10 mL of 1M mix Vortex to Mix dissolve->mix adjust_vol Adjust to Final Volume mix->adjust_vol sterilize Filter Sterilize (0.22 µm) adjust_vol->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot prepare_media Prepare Media with Varying This compound Concentrations aliquot->prepare_media Use sterile stock seed_cells Seed Cells in Multi-well Plate treat_cells Add Medias to Cells prepare_media->treat_cells incubate Incubate (37°C, 5% CO₂) treat_cells->incubate analyze Analyze Cell Viability/ Proliferation incubate->analyze e.g., 24, 48, 72 hours determine_optimal Determine Optimal Concentration analyze->determine_optimal

Caption: Workflow for preparing and testing this compound in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm choline_lactate This compound (Supplement) choline_transporter Choline Transporter choline_lactate->choline_transporter lactate_transporter Lactate Transporter (MCT) choline_lactate->lactate_transporter choline Intracellular Choline choline_transporter->choline phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) choline->phosphatidylcholine acetylcholine Acetylcholine (Neurotransmitter Synthesis) choline->acetylcholine lactate Intracellular Lactate lactate_transporter->lactate pyruvate Pyruvate lactate->pyruvate tca_cycle TCA Cycle (Energy Production) pyruvate->tca_cycle

Caption: Cellular uptake and metabolic fates of choline and lactate.

Choline Lactate: A Versatile Substrate for Enhanced Bacterial Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Choline (B1196258) lactate (B86563), an ionic liquid, is emerging as a highly effective and metabolically efficient substrate for bacterial growth studies. It serves as a readily available source of both carbon and nitrogen, often demonstrating advantages over conventional substrates like glucose. This document provides detailed application notes and protocols for utilizing choline lactate in bacterial culture, supported by quantitative data and visualizations of relevant metabolic pathways and experimental workflows.

In studies with Staphylococcus lentus, this compound has been shown to be a more favorable substrate for biomass and energy profiles compared to glucose.[1] Under aerobic conditions, S. lentus preferentially metabolizes the lactate anion for its immediate energy needs, while the choline cation provides carbon and nitrogen for biosynthetic pathways essential for cell structure and function.[1] This dual-utility makes this compound a valuable tool for a range of microbiological research, including studies on bioremediation, microbial metabolism, and the cultivation of fastidious organisms.

Data Presentation

The following tables summarize quantitative data from studies on Staphylococcus lentus grown in media containing this compound compared to glucose.

Table 1: Comparative Growth Parameters of Staphylococcus lentus

SubstrateConcentrationMaximum Biomass Yield (OD)Notes
This compound2 g/LHigher than glucoseOptimal concentration for maximum degradation and growth.[2]
Glucose5 g/LLower than this compoundServes as a conventional carbon source for comparison.[2]

Table 2: Bioenergetics of Staphylococcus lentus Growth

SubstrateHeat Yield (Y Q/S) (kJ/g)Heat Yield (Y Q/O) (kJ/mol)Reaction Enthalpy (Experimental) (kJ/mol)Reaction Enthalpy (Theoretical) (kJ/mol)
This compound23.4435435455
Glucose9.6427--

Data sourced from studies on Staphylococcus lentus.

Signaling and Metabolic Pathways

The utilization of this compound by bacteria involves distinct metabolic pathways for each component.

Choline Metabolism

In many bacteria, particularly under anaerobic conditions, choline is metabolized to trimethylamine (B31210) (TMA). This process is well-documented in gut microbiota and involves the choline utilization (cut) gene cluster. The expression of these genes is induced by the presence of choline. The key enzyme, choline TMA-lyase (CutC), a glycyl radical enzyme, cleaves the C-N bond in choline to produce TMA and acetaldehyde.

G cluster_uptake Transport cluster_metabolism Metabolism cluster_regulation Regulation Choline_ext Extracellular Choline Choline_int Intracellular Choline Choline_ext->Choline_int Choline Transporter TMA Trimethylamine (TMA) Choline_int->TMA Choline TMA-lyase (CutC) Activated by CutD Acetaldehyde Acetaldehyde Choline_int->Acetaldehyde Choline TMA-lyase (CutC) cut_genes cut gene cluster (e.g., cutC, cutD) Choline_int->cut_genes Induces expression

Lactate Metabolism

Lactate is a versatile substrate that can be readily integrated into central carbon metabolism. It is typically converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a precursor for gluconeogenesis to synthesize essential biomolecules.

G cluster_uptake Transport cluster_metabolism Central Metabolism Lactate_ext Extracellular Lactate Lactate_int Intracellular Lactate Lactate_ext->Lactate_int Lactate Permease Pyruvate Pyruvate Lactate_int->Pyruvate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Energy Energy (ATP, NADH) TCA_Cycle->Energy Biomass Biomass Precursors Gluconeogenesis->Biomass

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with this compound

This protocol describes the preparation of M9 minimal medium supplemented with this compound as the sole carbon and nitrogen source.

Materials:

  • 5x M9 salts solution (sterile)

  • This compound solution (e.g., 20% w/v, filter-sterilized)

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Sterile deionized water

Procedure:

  • To prepare 1 L of 1x M9 medium, aseptically combine the following in a sterile container:

    • 200 mL of 5x M9 salts solution

    • 787.8 mL of sterile deionized water

  • Mix the solution thoroughly.

  • Add the following sterile supplements:

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

  • Add the desired volume of the sterile this compound stock solution. For a final concentration of 2 g/L, add 10 mL of a 20% (w/v) stock solution.

  • Mix the final medium gently but thoroughly before use.

Protocol 2: Bacterial Growth Curve Assay

This protocol outlines the procedure for monitoring bacterial growth in a liquid medium containing this compound using spectrophotometry.

Materials:

  • Prepared bacterial growth medium with this compound

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

  • Sterile pipettes and tips

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the desired bacterial strain into a small volume (e.g., 5 mL) of the this compound medium.

    • Incubate overnight at the optimal temperature and shaking speed for the specific bacterium.

  • Growth Experiment Setup:

    • In a sterile flask, add the desired volume of fresh, pre-warmed this compound medium.

    • Inoculate the fresh medium with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

    • As a negative control, prepare a flask with uninoculated medium.

  • Incubation and Monitoring:

    • Incubate the culture at the appropriate temperature with constant shaking.

    • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

    • Measure the OD₆₀₀ of the aliquot using the uninoculated medium as a blank.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time to generate a bacterial growth curve.

    • From the growth curve, determine the lag phase, exponential (log) phase, stationary phase, and calculate the specific growth rate and doubling time during the exponential phase.

Protocol 3: Quantification of Choline and Lactate Consumption

This protocol provides a general workflow for measuring the consumption of choline and lactate from the culture medium.

Materials:

  • Bacterial culture grown in this compound medium

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation (e.g., HPLC, NMR, or specific enzymatic assay kits)

Procedure:

  • Sample Collection: At various time points during the growth experiment, aseptically collect culture aliquots.

  • Cell Removal: Centrifuge the aliquots to pellet the bacterial cells.

  • Supernatant Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Analysis:

    • Analyze the filtered supernatant to determine the concentrations of choline and lactate.

    • For Choline: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

    • For Lactate: Enzymatic assays or HPLC are common methods.

  • Calculation: Calculate the amount of each substrate consumed over time by comparing the concentrations in the culture supernatant to the initial concentrations in the sterile medium.

Experimental Workflow Visualization

G MediaPrep 1. Media Preparation (e.g., M9 + this compound) Inoculation 2. Inoculation (Starter Culture) MediaPrep->Inoculation Incubation 3. Incubation (Controlled Temperature & Shaking) Inoculation->Incubation Monitoring 4. Growth Monitoring (OD600 Measurement) Incubation->Monitoring Sampling 5. Sample Collection (Culture Aliquots) Incubation->Sampling Data 7. Data Analysis (Growth Curve, Substrate Consumption) Monitoring->Data Analysis 6. Supernatant Analysis (HPLC, NMR, etc.) Sampling->Analysis Analysis->Data

References

In Vivo Delivery of Choline Lactate in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258), an essential nutrient, plays a critical role in various physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid metabolism. Choline supplementation has been investigated in rodent models for its potential therapeutic effects in neurological disorders, cognitive enhancement, and liver disease. Choline lactate (B86563), a salt of choline, offers potential advantages in terms of bioavailability and tolerability. This document provides detailed application notes and protocols for the in vivo delivery of choline lactate in rodent models, based on established methods for other choline salts, primarily choline chloride. Due to the limited specific data on this compound, these protocols should be considered as a starting point, and initial dose-finding and tolerability studies are strongly recommended.

Data Presentation: Quantitative Dosing Information

The following table summarizes dosages and administration routes for choline compounds in rodent studies. These values can serve as a reference for designing studies with this compound. Note that the molar equivalent of choline should be calculated when adapting protocols from other choline salts.

Choline SaltRodent ModelAdministration RouteDosage RangeStudy FocusReference
Choline ChlorideMice (Balb/c)Intraperitoneal (i.p.)Up to 100 mg/kg/day for 28 daysToxicity Assessment[1]
Choline ChlorideMice (Balb/c)Oral (gavage)Up to 100 mg/kg/day for 28 daysToxicity Assessment[1]
Choline ChlorideMice (Balb/c)Intranasal (i.n.)Up to 100 mg/kg/day for 28 daysToxicity Assessment[1]
CholineRats (Sprague-Dawley)Dietary1 g/kg in dietMaternal Immune Function[2]
CholineRatsSubcutaneous (s.c.)100 mg/kg/dayNeonatal Hypoxia-Ischemia[3]
PhosphatidylcholineRatsIntragastric10 mmol/kgCholine Metabolism[4]
CholineRatsDietaryNot specifiedCognitive Behavior[5][6]

Experimental Protocols

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound

  • Vehicle (e.g., sterile distilled water, saline)

  • Animal gavage needles (flexible or rigid, appropriate size for the rodent)

  • Syringes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Determine the desired dose of this compound (e.g., in mg/kg).

    • Calculate the total amount of this compound needed for the study cohort.

    • Weigh the this compound accurately using an analytical balance.

    • Dissolve the this compound in the chosen vehicle. Choline salts are generally water-soluble.[7][8] Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

    • The final concentration should allow for an administration volume that is appropriate for the size of the animal (typically 5-10 mL/kg for rats and mice).

  • Animal Handling and Administration:

    • Properly restrain the rodent. For mice, this can be done by scruffing the neck to immobilize the head. For rats, more gentle but firm restraint is required.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the this compound solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress immediately after the procedure and during the post-administration period.

Protocol 2: Intraperitoneal (i.p.) Injection

I.p. injection allows for rapid absorption.

Materials:

  • This compound

  • Sterile, isotonic saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in isotonic saline. Filter-sterilize the solution if necessary.

    • The concentration should be adjusted to keep the injection volume low (typically less than 10 mL/kg).

  • Animal Handling and Administration:

    • Properly restrain the animal, exposing the abdomen. For mice, one person can typically restrain the animal by scruffing and securing the tail. For rats, a two-person technique may be safer.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Protocol 3: Dietary Supplementation

This method is suitable for chronic administration and mimics human consumption patterns.[9]

Materials:

  • This compound

  • Powdered rodent chow

  • Mixer (e.g., a V-blender for large batches or manual mixing for smaller batches)

Procedure:

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the target dose (e.g., in g/kg of diet). This will depend on the average daily food consumption of the rodents.

    • Thoroughly mix the this compound with a small portion of the powdered chow first to create a pre-mix.

    • Gradually add the pre-mix to the rest of the chow and mix until a homogenous distribution is achieved.

    • The diet can be provided ad libitum.

  • Monitoring:

    • Monitor food and water intake daily to ensure the animals are consuming the diet and to accurately calculate the daily dose of this compound received.

    • Monitor the body weight of the animals regularly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Post-Administration Monitoring prep_solution Prepare Choline Lactate Solution oral Oral Gavage prep_solution->oral ip Intraperitoneal Injection prep_solution->ip diet Dietary Supplementation prep_solution->diet calc_dose Calculate Dosage calc_dose->prep_solution observe Observe for Adverse Effects oral->observe ip->observe diet->observe measure Measure Endpoints (e.g., behavioral, biochemical) observe->measure signaling_pathway choline_lactate This compound (administered) choline Choline choline_lactate->choline lactate Lactate choline_lactate->lactate acetylcholine (B1216132) Acetylcholine (Neurotransmitter) choline->acetylcholine phosphatidylcholine Phosphatidylcholine (Cell Membranes) choline->phosphatidylcholine betaine Betaine (Methyl Donor) choline->betaine energy_metabolism Energy Metabolism lactate->energy_metabolism

References

Application Note: Quantifying Choline, Lactate, and their Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) and lactate (B86563) are pivotal molecules in cellular metabolism, signaling, and overall physiological homeostasis. Choline is an essential nutrient critical for the synthesis of phospholipids (B1166683), the neurotransmitter acetylcholine, and the methyl donor betaine.[1] Its metabolism is fundamental to cell membrane structure, brain development, and lipid transport.[2][3] Lactate, once considered merely a byproduct of anaerobic glycolysis, is now recognized as a key energy source and a signaling molecule, linking glycolytic and oxidative metabolic pathways across cells and tissues.[4][5][6]

Given their involvement in numerous physiological and pathological processes, including neurological disorders, metabolic diseases, and cancer, the ability to accurately quantify choline, lactate, and their respective metabolites is of paramount importance in biomedical research and drug development.[2][3][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, specificity, and the capacity for high-throughput analysis.[8][9][10] This document provides detailed protocols and methodologies for the simultaneous quantification of these analytes in various biological matrices.

Metabolic Pathways

Choline Metabolism

Choline participates in three primary metabolic pathways: phosphorylation, oxidation, and acetylation.[2][11]

  • Phosphorylation Pathway: Choline is phosphorylated to phosphocholine, which is then converted to cytidinediphosphate-choline (CDP-Choline) and subsequently phosphatidylcholine (PC), a major component of cell membranes. PC can be metabolized to glycerophosphocholine (GPC).

  • Oxidation Pathway: In the liver and kidney mitochondria, choline is oxidized to betaine, which serves as a crucial methyl donor in the methionine cycle, converting homocysteine to methionine.[1]

  • Acetylation Pathway: In cholinergic neurons, choline acetyltransferase catalyzes the acetylation of choline to form the neurotransmitter acetylcholine, which is vital for muscle control and memory.[1][12]

  • Gut Microbiota Metabolism: Gut bacteria can metabolize choline into trimethylamine (B31210) (TMA), which is absorbed and then oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.[13]

G cluster_0 Choline Metabolic Pathways Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Phosphorylation Betaine Betaine Choline->Betaine Oxidation Acetylcholine Acetylcholine Choline->Acetylcholine Acetylation TMA Trimethylamine (TMA) Choline->TMA Gut Microbiota PC Phosphatidylcholine (PC) Phosphocholine->PC GPC Glycerophosphocholine (GPC) PC->GPC TMAO TMAO TMA->TMAO Liver Enzymes

Caption: Key metabolic pathways of choline.
Lactate Metabolism

Lactate is primarily produced from pyruvate, the end-product of glycolysis, in a reaction catalyzed by lactate dehydrogenase (LDH).[5][14] This conversion is crucial for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue. However, lactate production also occurs under aerobic conditions. The "lactate shuttle" theory describes how lactate produced in one cell can be transported to another (e.g., from muscle to liver or from astrocytes to neurons) to be used as an energy substrate.[4][5] In mitochondria, lactate can be oxidized back to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][7] Alternatively, lactate can be transported to the liver and kidneys to be converted back into glucose via gluconeogenesis in the Cori cycle.[5]

G cluster_1 Lactate Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate->Pyruvate LDH Gluconeogenesis Gluconeogenesis (Cori Cycle) Lactate->Gluconeogenesis

Caption: Overview of lactate production and utilization.

Experimental Protocols

This section details a robust LC-MS/MS method for the quantification of choline, lactate, and their key metabolites. The protocol is optimized for plasma but can be adapted for other matrices.

Overall Workflow

The analytical process involves sample collection, addition of internal standards, protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.

G Sample 1. Sample Collection (e.g., Plasma, Tissue) IS 2. Add Internal Standards Sample->IS Precip 3. Protein Precipitation (e.g., cold organic solvent) IS->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for metabolite analysis.
Sample Preparation (Human Plasma)

Proper sample handling is critical for accurate choline measurement, as its concentration can increase with storage time at ambient temperatures.[15]

  • Materials:

    • Human plasma (collected in EDTA tubes is recommended).[15]

    • Internal Standard (IS) solution: Prepare a stock solution containing isotope-labeled standards (e.g., Choline-d9, Lactate-13C3) in water or a suitable solvent.

    • Precipitation Solvent: Acetonitrile or Methanol, pre-chilled to -20°C.

  • Protocol:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.

    • Add 200 µL of cold precipitation solvent (e.g., acetonitrile).[9] This equates to a 1:4 ratio of plasma to solvent.

    • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]

    • Carefully transfer the supernatant to a new tube or an LC vial for analysis.[9][17] Avoid disturbing the protein pellet.

    • The sample may be dried under nitrogen and reconstituted in the initial mobile phase to improve chromatographic performance.[9]

LC-MS/MS Method

A single Hydrophilic Interaction Liquid Chromatography (HILIC) method can be used to retain and separate these polar analytes.[8][12][18][19]

  • Liquid Chromatography (LC) Conditions:

    • Column: HILIC Column (e.g., Syncronis HILIC, 50 x 2.1 mm, 1.7 µm).[12]

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 min: 90% B

      • 3.0 min: 40% B

      • 3.1 min: 90% B

      • 5.0 min: 90% B (equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative switching mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).[9]

    • Key Parameters:

      • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

Data Presentation

MRM Transitions for Quantification

The following table provides example MRM transitions for the target analytes. These should be optimized for the specific instrument used.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Choline Positive104.160.15020
Choline-d9 (IS)Positive113.169.15020
Acetylcholine Positive146.187.15022
Phosphocholine Positive184.1104.15018
Betaine Positive118.159.15025
TMAO Positive76.158.15015
Lactate Negative89.043.15012
Lactate-13C3 (IS)Negative92.045.05012
Pyruvate Negative87.043.05010
Method Performance Characteristics

The developed method should be validated for linearity, sensitivity, precision, and accuracy. The table below shows typical performance characteristics.

AnalyteLinear Range (µM)LOQ (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Choline 0.1 - 1000.1< 5%< 7%95 - 105
Acetylcholine 0.01 - 100.01< 8%< 10%92 - 108
Betaine 0.5 - 2000.5< 6%< 8%94 - 106
TMAO 0.1 - 1500.1< 5%< 6%96 - 104
Lactate 0.5 - 50000.5[19]< 3%[19]< 4%95 - 105[19]
Pyruvate 1 - 5001< 6%< 9%93 - 107

(Note: Values are examples and should be established during in-house validation.)

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of choline, lactate, and their key metabolites in biological samples. The use of a HILIC-based separation coupled with MRM detection allows for robust analysis critical for advancing research in metabolic diseases, neuroscience, and drug development. Proper sample handling and method validation are essential for generating high-quality, reproducible data.

References

Application Notes and Protocols: The Use of Choline Lactate in Studying Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the critical role of metabolic and nutritional support in neuronal health and resilience. This document outlines the potential application of Choline (B1196258) Lactate (B86563) , a compound combining two molecules of significant interest in neuroscience: choline and lactate.

While direct studies on choline lactate in neurodegenerative models are nascent, the extensive evidence for the neuroprotective effects of both choline and lactate individually suggests that their combination could offer a synergistic therapeutic and research tool. Choline is a vital nutrient for brain health, acting as a precursor for the neurotransmitter acetylcholine (B1216132), a component of cell membranes, and a methyl donor in epigenetic regulation.[1][2] Lactate, once considered a metabolic waste product, is now recognized as a crucial energy substrate for neurons and a signaling molecule with neuroprotective properties.[3][4]

These application notes provide a theoretical framework and practical protocols for investigating the efficacy of this compound in various in vitro and in vivo models of neurodegenerative disease.

Mechanism of Action: A Dual-Pronged Approach

This compound is hypothesized to exert its neuroprotective effects through the combined actions of its constituent parts.

  • Choline's Contribution:

    • Cholinergic System Support: Choline is a direct precursor to acetylcholine (ACh), a neurotransmitter essential for learning and memory, which is depleted in diseases like Alzheimer's.[1]

    • Membrane Integrity: As a component of phosphatidylcholine, choline is crucial for the structural integrity and function of neuronal membranes.[1]

    • Epigenetic Modulation: Choline influences gene expression through its role in methylation pathways.[1]

    • Sigma-1 Receptor (σ1R) Agonism: Choline acts as an endogenous agonist of the σ1R, an endoplasmic reticulum chaperone protein involved in regulating calcium signaling and cellular survival, which is implicated in neurodegeneration.[3][5][6]

  • Lactate's Contribution:

    • Neuronal Energy Supply: Lactate produced by astrocytes is shuttled to neurons as a primary energy source, a process known as the Astrocyte-Neuron Lactate Shuttle (ANLS). This is particularly important under conditions of high synaptic activity or metabolic stress.[7][8][9]

    • Neuroprotection against Excitotoxicity: Lactate has been shown to protect neurons from glutamate-induced excitotoxicity, a common pathological mechanism in neurodegenerative diseases.[10]

    • NMDA Receptor Modulation: Lactate can potentiate NMDA receptor signaling, which is critical for synaptic plasticity and memory formation.[11][12]

    • Anti-inflammatory Effects: Recent studies suggest lactate can reduce pro-inflammatory responses in the brain.[13]

Data Presentation: Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from studies on choline and lactate in neurodegenerative disease models. These values can serve as a starting point for designing experiments with this compound.

Table 1: Choline Supplementation in Animal Models of Neurodegeneration

Animal ModelCholine FormDiet ConcentrationTreatment DurationKey Findings & Citations
APP/PS1 Mice (AD)Choline Chloride5.0 g/kg2.5 to 10 months of ageReduced amyloid-β plaque load and improved spatial memory.[14]
Tg2576 Mice (AD)Choline (High)Not specifiedDuring breeding and gestationDecreased seizure frequency, reduced ΔFosB expression, and improved spatial memory.[15][16][17]
Ts65Dn Mice (Down Syndrome & AD)Choline Chloride5.0 g/kgMaternal dietIncreased number of basal forebrain cholinergic neurons.[18]

Table 2: Lactate Application in Neuronal Models

Model SystemLactate ConcentrationTreatment DurationKey Findings & Citations
Mouse Cortical Neurons10 mM L-LactatePre-treatment before glutamate (B1630785) exposureDecreased neuronal death from 65% to 32% in an excitotoxicity model.[10]
hiPSC-derived Neuronal Networks10 mM L-LactatePre-treatment before hypoxiaDelayed apoptosis and cell death following hypoxic insult.[19]
Mouse Cortical Neurons20 mM L-Lactate1 hourStimulated the expression of synaptic plasticity-related genes (Arc, c-Fos, Zif268).[20]

Mandatory Visualizations

Signaling Pathways

choline_sigma1r_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Choline_ext Choline Choline_transporter Choline Transporter (e.g., CHT1, CTL1) Choline_ext->Choline_transporter Uptake Choline_int Choline Choline_transporter->Choline_int ACh Acetylcholine Choline_int->ACh Synthesis PC Phosphatidylcholine Choline_int->PC Synthesis Betaine Betaine (Methyl Donor) Choline_int->Betaine Oxidation Sigma1R Sigma-1 Receptor Choline_int->Sigma1R Agonism IP3R IP3 Receptor Sigma1R->IP3R Potentiation Ca_release Ca²⁺ Release IP3R->Ca_release Neuroprotection Neuroprotection Ca_release->Neuroprotection

Caption: Choline's multifaceted roles in neuronal function.

anls_pathway cluster_astrocyte Astrocyte cluster_ecs Extracellular Space cluster_neuron Neuron Astro_Glucose Glucose Astro_Pyruvate Pyruvate Astro_Glucose->Astro_Pyruvate Glycolysis Astro_Lactate Lactate Astro_Pyruvate->Astro_Lactate LDH MCT1_4 MCT1/4 Astro_Lactate->MCT1_4 GLUT1 GLUT1 GLUT1->Astro_Glucose ECS_Lactate Lactate MCT1_4->ECS_Lactate MCT2 MCT2 ECS_Lactate->MCT2 Neuron_Lactate Lactate Neuron_Pyruvate Pyruvate Neuron_Lactate->Neuron_Pyruvate LDH Mitochondrion Mitochondrion Neuron_Pyruvate->Mitochondrion TCA Cycle & OxPhos ATP ATP Mitochondrion->ATP MCT2->Neuron_Lactate Blood_Glucose Blood Glucose Blood_Glucose->GLUT1

Caption: The Astrocyte-Neuron Lactate Shuttle (ANLS).

Experimental Workflow

experimental_workflow Start Start: Neurodegenerative Disease Animal Model (e.g., APP/PS1 Mice) Treatment Treatment Groups: 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Histology Histological Analysis (e.g., Immunohistochemistry for Aβ plaques) Tissue->Histology Biochemistry Biochemical Analysis (e.g., Western Blot for synaptic proteins) Tissue->Biochemistry Data Data Analysis and Interpretation Histology->Data Biochemistry->Data End End Data->End

Caption: In vivo study workflow for this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in APP/PS1 Mouse Model

Objective: To assess the effect of chronic this compound administration on cognitive deficits and amyloid pathology in a mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (2 months of age).

  • This compound (synthesis may be required by mixing choline chloride and lactic acid).[2]

  • Standard rodent chow.

  • Drinking water.

  • Animal caging and husbandry supplies.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to three groups (n=10-15 per group):

    • Group 1: Vehicle Control (standard diet and drinking water).

    • Group 2: Low-Dose this compound.

    • Group 3: High-Dose this compound.

  • Diet Preparation and Administration:

    • Based on previous studies with choline chloride, a target dose can be reverse-calculated.[18] For a diet containing 5.0 g/kg choline chloride, the equivalent amount of this compound would be calculated based on molecular weight.

    • Alternatively, this compound can be administered via drinking water. Prepare fresh solutions daily.

  • Treatment Period: Administer the respective diets/water from 2 months to 8.5 months of age. Monitor animal health and body weight weekly.

  • Behavioral Testing: At 8 months of age, perform cognitive testing using the Morris Water Maze (see Protocol 2).

  • Tissue Collection: At the end of the treatment period, euthanize mice according to approved protocols. Perfuse with saline followed by 4% paraformaldehyde. Collect brains, with one hemisphere post-fixed for histology and the other flash-frozen for biochemistry.

Protocol 2: Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate spatial learning and memory in treated and control mice.

Materials:

  • Circular pool (120-180 cm diameter) filled with water made opaque with non-toxic paint.

  • Submerged platform (10 cm diameter).

  • Video tracking system and software.

  • Visual cues placed around the room.

Procedure:

  • Acquisition Phase (5 days):

    • Conduct 4 trials per mouse per day.

    • Place the mouse into the water facing the pool wall from one of four starting positions.

    • Allow the mouse to find the hidden platform within 60-90 seconds.[21][22]

    • If the mouse finds the platform, allow it to remain there for 15 seconds.[21]

    • If it fails, gently guide it to the platform for 15-30 seconds.[23]

    • Record escape latency and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60-90 seconds.[21]

    • Record the time spent in the target quadrant and the number of platform crossings.

Protocol 3: Immunohistochemistry for Amyloid-β (Aβ) Plaques

Objective: To quantify Aβ plaque load in brain tissue.

Materials:

  • Post-fixed, cryoprotected brain sections (20-40 µm).

  • Phosphate-buffered saline (PBS).

  • Formic acid (70-95%).[24][25]

  • Blocking solution (e.g., 1% BSA in PBS with 0.3% Triton X-100).[26]

  • Primary antibody: Anti-Aβ (e.g., 6E10).

  • Fluorescently-labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Antigen Retrieval: Incubate free-floating sections in formic acid for 5-20 minutes.[24][25]

  • Washing: Wash sections three times in PBS.

  • Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate sections in primary antibody solution overnight at 4°C.[26]

  • Washing: Wash sections three times in PBS.

  • Secondary Antibody Incubation: Incubate sections in secondary antibody solution for 1-2 hours at room temperature, protected from light.[26]

  • Washing and Counterstaining: Wash sections three times in PBS. Incubate with DAPI for 5-10 minutes if desired.

  • Mounting: Mount sections onto glass slides and coverslip with mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify plaque area and number using image analysis software.

Protocol 4: Western Blot Analysis of Synaptic Proteins

Objective: To measure the levels of key pre- and post-synaptic proteins (e.g., Synaptophysin, PSD-95).

Materials:

  • Frozen brain tissue (hippocampus or cortex).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Synaptophysin, anti-PSD-95, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[27]

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel.[27]

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[27]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Conclusion

The proposed use of this compound in neurodegenerative disease models is grounded in the substantial body of evidence supporting the neuroprotective and neuromodulatory roles of its individual components. By providing both a critical building block for neuronal structure and function (choline) and a key energy substrate and signaling molecule (lactate), this compound represents a promising, yet unexplored, therapeutic candidate. The protocols provided herein offer a comprehensive framework for rigorously evaluating its potential in preclinical research, with the ultimate goal of translating these findings into novel therapeutic strategies for devastating neurodegenerative disorders.

References

Application Notes and Protocols for Studying Lipid Membrane Interactions with Choline Lactate and Related Choline Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of choline (B1196258) lactate (B86563) and other choline-based ionic liquids, specifically choline carboxylates, in the study of lipid membrane interactions. Detailed protocols for key experimental techniques are provided, along with tabulated quantitative data to facilitate experimental design and data interpretation.

Introduction

Choline-based ionic liquids are a class of salts with low melting points that are gaining interest in biological research due to their unique properties, including their potential as "green" solvents and their interactions with biological membranes. While the term "choline lactate" refers to a specific ionic liquid, a broader and more extensively studied group is the choline carboxylates, where the lactate anion is replaced by carboxylates with varying alkyl chain lengths (e.g., hexanoate, octanoate, decanoate, laurate).

The interaction of these compounds with lipid membranes is of significant interest in fields ranging from drug delivery to toxicology. The amphiphilic nature of the longer-chain choline carboxylates allows them to partition into the lipid bilayer, leading to changes in membrane fluidity, permeability, and integrity. Understanding these interactions is crucial for developing new drug formulations, assessing the biocompatibility of ionic liquids, and elucidating fundamental mechanisms of membrane biology.

These notes will cover the primary applications of this compound and related choline carboxylates in lipid membrane research, provide detailed experimental protocols, and present relevant quantitative data. Furthermore, potential signaling pathways that may be influenced by the interaction of these compounds with cell membranes are discussed.

Data Presentation

The following tables summarize quantitative data from various studies on the interaction of choline carboxylates with lipid membranes and cells.

Table 1: Cytotoxicity of Choline Carboxylates (IC50 Values)
Choline Carboxylate (Alkyl Chain Length)Cell LineIC50 (mM)Reference
Choline Hexanoate (C6)HeLa> 10[1]
SK-MEL-28> 10[1]
Choline Octanoate (C8)HeLa> 10[1]
SK-MEL-28> 10[1]
Choline Decanoate (C10)HeLa~5[1]
SK-MEL-28~5[1]
Choline Laurate (C12)HeLa< 1[1]
SK-MEL-28< 1[1]
Choline Oleate (C18:1)HeLa~0.1[1]
SK-MEL-28~0.1[1]
Table 2: Effect of Choline Carboxylates on the Main Phase Transition Temperature (Tm) of DPPC Liposomes
Choline Carboxylate (Alkyl Chain Length)Concentration (mM)ΔTm (°C)Reference
Choline Nonanoate (C9)IC50 concentrationModest decrease[1]
> IC50 concentrationSignificant decrease[1]
Choline Decanoate (C10)10Significant decrease[1]
Choline Oleate (C18:1)10Significant disruption (loss of peak)[1]
Choline bis(2,4,4-trimethylpentyl)phosphinate10Reduced Tm[2]
Choline bis(2-ethylhexyl)phosphate10Induced equilibration of alternate phases[2]

Note: The control Tm for DPPC is approximately 41°C.

Experimental Protocols

Detailed methodologies for key experiments used to study the interaction of this compound and related compounds with lipid membranes are provided below.

Protocol 1: Preparation of Unilamellar Liposomes by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size, suitable for various biophysical assays.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid(s) in chloroform (B151607)

  • Chloroform

  • Desired buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of lipid(s) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The buffer should be pre-heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid (e.g., > 41°C for DPPC).

    • This will form multilamellar vesicles (MLVs).

  • Sonication (Optional):

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipids.

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid's Tm.

    • Load the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of times (e.g., 21 times). This will produce a translucent suspension of unilamellar vesicles of a relatively uniform size.

  • Characterization:

    • Determine the size distribution of the prepared liposomes using Dynamic Light Scattering (DLS) (see Protocol 3).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers, providing information on how a substance interacts with and perturbs the membrane.

Materials:

  • Liposome (B1194612) suspension (prepared as in Protocol 1)

  • This compound or choline carboxylate solution of desired concentration

  • Differential Scanning Calorimeter

  • DSC sample pans

Procedure:

  • Sample Preparation:

    • Prepare two samples: a control liposome suspension and a liposome suspension containing the choline compound at the desired concentration.

    • Accurately transfer a known volume of each sample into a DSC pan and seal it.

    • Prepare a reference pan containing the same buffer used for the liposome suspension.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) over a range that encompasses the phase transition of the lipid.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Compare the thermograms of the control and the sample containing the choline compound to assess any shifts in Tm or changes in the shape and area of the transition peak, which indicate an interaction with the lipid bilayer.[2]

Protocol 3: Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of liposomes in suspension. This is important for quality control of liposome preparations and for detecting changes in vesicle size due to fusion or aggregation induced by interacting compounds.

Materials:

  • Liposome suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension with buffer to an appropriate concentration for DLS measurement, ensuring the solution is free of dust and air bubbles.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the correlation function of the scattered light intensity.

  • Data Analysis:

    • The instrument's software will analyze the correlation function to calculate the hydrodynamic radius and the polydispersity index (PDI) of the liposomes.

    • To study the effect of choline compounds, incubate the liposomes with the compound and measure the size distribution over time to monitor any changes.

Protocol 4: Fluorescence Resonance Energy Transfer (FRET) Assay for Membrane Fusion

This assay is used to monitor the fusion of lipid vesicles, which can be induced by certain choline carboxylates.

Materials:

  • Two populations of liposomes (prepared as in Protocol 1):

    • One labeled with a FRET donor fluorophore (e.g., NBD-PE).

    • One labeled with a FRET acceptor fluorophore (e.g., Rhodamine-PE).

  • This compound or choline carboxylate solution.

  • Fluorometer.

Procedure:

  • Sample Preparation:

    • Mix the donor- and acceptor-labeled liposome populations in a cuvette.

    • Measure the baseline fluorescence emission spectrum of the donor fluorophore upon excitation at its excitation wavelength. In the absence of fusion, FRET will occur, and the donor fluorescence will be quenched while the acceptor fluorescence is enhanced.

  • Initiation of Fusion:

    • Add the choline compound to the cuvette to induce vesicle fusion.

  • FRET Measurement:

    • Monitor the fluorescence intensity of the donor and acceptor fluorophores over time.

    • Fusion of the labeled vesicles will lead to the dilution of the fluorophores in the merged membrane, increasing the distance between them. This will result in a decrease in FRET, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

  • Data Analysis:

    • Calculate the percentage of fusion based on the change in donor fluorescence intensity relative to a control where fusion is maximized by the addition of a detergent (e.g., Triton X-100).

Visualizations

Experimental Workflow for Studying Choline Carboxylate-Membrane Interactions

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep_lipids Dissolve Lipids in Chloroform form_film Form Thin Lipid Film prep_lipids->form_film hydrate Hydrate Film to form MLVs form_film->hydrate extrude Extrude to form SUVs hydrate->extrude dsc Differential Scanning Calorimetry (DSC) extrude->dsc Incubate with Choline Carboxylate dls Dynamic Light Scattering (DLS) extrude->dls Incubate with Choline Carboxylate fret FRET Assay extrude->fret Incubate with Choline Carboxylate nps Nanoplasmonic Sensing extrude->nps Immobilize on Sensor tm_shift Shift in Tm dsc->tm_shift size_change Change in Vesicle Size dls->size_change fusion_rate Rate of Membrane Fusion fret->fusion_rate binding_kinetics Binding Kinetics nps->binding_kinetics

Caption: Workflow for investigating choline carboxylate-membrane interactions.

Potential Signaling Pathways Influenced by Choline and Membrane Disruption

The interaction of choline-based ionic liquids with cell membranes can have downstream signaling consequences. Choline itself is a precursor for key signaling molecules.[1][3] Furthermore, the disruption of the membrane, particularly lipid rafts, can affect the function of membrane-associated proteins.[4]

Signaling_Pathways cluster_membrane Cell Membrane Interaction cluster_signaling Potential Downstream Signaling choline_carboxylate Choline Carboxylate membrane_disruption Membrane Disruption / Lipid Raft Alteration choline_carboxylate->membrane_disruption choline_uptake Choline Uptake choline_carboxylate->choline_uptake plc Phospholipase C Activation membrane_disruption->plc May alter enzyme localization/activity acetylcholine Acetylcholine Synthesis choline_uptake->acetylcholine inflammasome NLRP3 Inflammasome Activation choline_uptake->inflammasome Modulates dag Diacylglycerol (DAG) plc->dag pkc Protein Kinase C (PKC) Activation dag->pkc neuronal_signaling Neuronal Signaling acetylcholine->neuronal_signaling il1b IL-1β Production inflammasome->il1b

Caption: Potential signaling pathways affected by choline carboxylates.

Discussion and Conclusion

The application of this compound and, more broadly, choline carboxylates in lipid membrane research offers valuable insights into the fundamental interactions between amphiphilic molecules and biological membranes. The provided protocols for liposome preparation, DSC, DLS, and FRET assays form a robust toolkit for characterizing these interactions.

The quantitative data clearly indicate that the length of the alkyl chain on the carboxylate anion is a critical determinant of the compound's effect on membrane integrity and cytotoxicity. Longer alkyl chains lead to greater membrane disruption and higher toxicity.

While the direct impact of these compounds on specific signaling pathways is an area requiring further investigation, the known roles of choline in cellular signaling provide a foundation for formulating hypotheses. The disruption of membrane microdomains, such as lipid rafts, by these ionic liquids could also have significant, yet to be fully elucidated, effects on the signaling platforms they host.

For researchers in drug development, these studies are crucial for understanding how such compounds might be used as penetration enhancers or as components of novel delivery systems, as well as for assessing their potential toxicity. For scientists in fundamental research, choline carboxylates serve as model compounds to probe the physical and chemical principles governing membrane stability and dynamics. Future research should focus on elucidating the precise molecular mechanisms of interaction and the subsequent cellular responses, including detailed signaling pathway analysis.

References

Application Notes and Protocols for ¹H-MRS Detection of Choline and Lactate in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive analytical technique that provides metabolic information about tissues, complementing the anatomical detail of conventional MRI.[1][2] By detecting the concentration of various neurochemicals, ¹H-MRS offers a window into the biochemical processes within the brain.[3] This is particularly valuable in research and clinical settings for differentiating between disease states, grading tumors, and monitoring therapeutic response.[4][5] Among the dozens of detectable metabolites, choline-containing compounds and lactate (B86563) are of significant interest due to their roles as biomarkers for cell membrane turnover and anaerobic metabolism, respectively.[1][6] These application notes provide an overview of the biochemical significance, data acquisition protocols, and data interpretation for detecting choline (B1196258) and lactate in the brain using ¹H-MRS.

Biochemical Significance of Choline and Lactate

Choline (Cho): A Marker of Cellular Proliferation and Membrane Integrity

The choline peak, observed at approximately 3.2 ppm in the ¹H-MRS spectrum, represents the total concentration of several choline-containing compounds, including phosphocholine, glycerophosphocholine, and free choline.[1][7] These molecules are integral components of phosphatidylcholine, a primary phospholipid in cell membranes.[1] Consequently, the choline peak is a sensitive indicator of cell membrane synthesis and degradation.

In healthy brain tissue, the choline concentration is relatively stable. However, in pathological conditions involving high cell division, such as malignant tumors, there is an increased synthesis of cell membranes, leading to a significantly elevated choline peak.[4][7] Conversely, conditions involving myelin breakdown or membrane damage, like demyelination or infarction, can also release choline compounds, increasing the observable signal.[1]

Lactate (Lac): A Sign of Anaerobic Glycolysis

Lactate, identifiable by its characteristic doublet peak at 1.33 ppm, is the end product of anaerobic glycolysis.[7][8] In the healthy adult brain, glucose is metabolized aerobically, and lactate levels are typically too low to be detected by standard ¹H-MRS.[9][10] Its presence is therefore a crucial, albeit non-specific, indicator of a shift away from aerobic respiration.[1]

Elevated lactate levels are observed in a range of pathologies, including cerebral ischemia and infarction, where oxygen supply is compromised.[9][11] It is also a hallmark of high-grade, aggressive tumors, which often outgrow their blood supply, creating hypoxic microenvironments that force cells to rely on anaerobic glycolysis for energy.[1][7] Furthermore, lactate can accumulate within abscesses or necrotic regions.[1][12]

Biochemical_Pathways_Choline_Lactate cluster_0 Anaerobic Glycolysis cluster_1 Membrane Turnover cluster_2 Pathological Implications Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Lactate_Pathology Hypoxia Ischemia Aggressive Tumors Lactate->Lactate_Pathology Phosphatidylcholine Phosphatidylcholine (Cell Membrane) Free_Choline Free Choline (¹H-MRS Signal) Phosphatidylcholine->Free_Choline Synthesis & Degradation Choline_Pathology High Cell Proliferation (e.g., Tumors) Membrane Breakdown Free_Choline->Choline_Pathology

Simplified biochemical pathways for lactate and choline.

Experimental Protocols: Data Acquisition

Accurate detection of choline and lactate requires careful planning of the ¹H-MRS experiment, from voxel placement to the selection of the appropriate pulse sequence.

Protocol 1: Standard Single-Voxel Spectroscopy (SVS)

This protocol is suitable for general metabolic profiling in a specific region of interest (VOI). The Point Resolved Spectroscopy (PRESS) sequence is often used due to its higher signal-to-noise ratio (SNR) compared to STEAM.[13]

  • Patient/Subject Preparation: Ensure the subject is positioned comfortably in the scanner to minimize motion artifacts.

  • Anatomical Imaging: Acquire high-resolution T1-weighted and T2-weighted anatomical images (e.g., MPRAGE, FSE). These will be used to accurately place the MRS voxel.

  • Voxel Placement:

    • Define a cubic voxel of interest (e.g., 2x2x2 cm) over the target brain region, guided by the anatomical images.[10]

    • Ensure the voxel is placed within the lesion or tissue of interest, avoiding contamination from surrounding structures like bone, scalp lipids, or cerebrospinal fluid (CSF) in the ventricles, which can distort the spectrum.[9]

  • Pulse Sequence Selection: Choose a single-voxel sequence, typically PRESS for its high signal.

  • Acquisition Parameters (Example for 3T):

    • Echo Time (TE): A short TE (e.g., 30-35 ms) is recommended. This minimizes signal loss from T2 relaxation and allows for the detection of metabolites with short T2s and complex coupling patterns.[8]

    • Repetition Time (TR): A long TR (e.g., 1500-2000 ms) is necessary to allow for full T1 relaxation of the metabolites, preventing signal saturation.

    • Water Suppression: Employ a robust water suppression technique (e.g., CHESS) to attenuate the massive water signal, which would otherwise obscure the much smaller metabolite signals.[14]

    • Shimming: Perform automated or manual shimming of the magnetic field within the voxel to achieve high homogeneity. A narrow water peak linewidth (e.g., <15 Hz) is indicative of good shimming and will result in better spectral resolution.

  • Data Acquisition: Acquire the water-suppressed spectrum. It is also good practice to acquire a non-water-suppressed spectrum from the same voxel to be used as an internal reference for quantification.[15]

Protocol 2: Lactate Detection and Confirmation

Due to J-coupling, the lactate doublet at 1.33 ppm exhibits a characteristic phase modulation that depends on the echo time (TE). This property can be exploited to definitively identify lactate and distinguish it from the overlapping lipid peak.[12]

  • Follow Steps 1-3 from Protocol 1.

  • Acquisition Series: Perform a series of SVS acquisitions at different TEs. The most common are:

    • Short TE (e.g., 30-35 ms): The lactate doublet appears as an upright peak. However, lipid signals, if present, will also be maximal at this TE.[12]

    • TE ≈ 144 ms (B15284909): The lactate doublet will be inverted below the baseline.[12][16] Lipid signals at 1.3 ppm will be positive or significantly reduced, allowing for clear differentiation.

    • TE ≈ 288 ms: The lactate doublet will again appear as an upright peak.[12]

  • Data Analysis: Compare the spectra acquired at the different TEs. The inversion of the 1.33 ppm doublet at TE 144 ms is the classic confirmation of lactate.

Experimental_Workflow_MRS cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis PatientPrep Subject Positioning AnatomicalScan Acquire T1w/T2w MRI PatientPrep->AnatomicalScan VoxelPlacement Define Voxel (VOI) AnatomicalScan->VoxelPlacement Shimming Optimize B0 Shim VoxelPlacement->Shimming WaterSupp Apply Water Suppression Shimming->WaterSupp SequenceSelect Select Sequence (PRESS / STEAM) WaterSupp->SequenceSelect SetParams Set Parameters (TE, TR) SequenceSelect->SetParams AcquireData Acquire Spectrum SetParams->AcquireData PostProcess Phase & Baseline Correction AcquireData->PostProcess Fitting Spectral Fitting (e.g., LCModel) PostProcess->Fitting Quantify Quantify Metabolites (Ratios / Absolute) Fitting->Quantify Interpret Interpret Results Quantify->Interpret

General experimental workflow for ¹H-MRS.

Data Processing and Quantification

Raw ¹H-MRS data must be processed to generate a readable spectrum and quantify metabolite concentrations. This is typically performed using specialized software packages like LCModel, jMRUI, or vendor-specific tools.[15][17]

  • Post-Processing: The raw time-domain signal (Free Induction Decay - FID) is corrected for eddy currents, frequency and phase shifts, and then Fourier transformed into the frequency-domain spectrum.

  • Baseline Correction: A smooth baseline is fitted and subtracted to correct for broad, underlying signals from macromolecules.

  • Spectral Fitting: A linear combination of basis spectra from individual metabolites is fitted to the acquired spectrum to determine the relative contribution (and thus concentration) of each compound.

  • Quantification:

    • Relative Quantification: This is the most common method in clinical practice. Metabolite peak areas are expressed as ratios relative to an internal reference metabolite that is assumed to be stable, such as Creatine (Cr) or N-acetylaspartate (NAA). Common ratios include Cho/Cr and Cho/NAA.[4]

    • Absolute Quantification: This method aims to determine the absolute concentration of metabolites (e.g., in mmol/L) and requires referencing the water signal from the same voxel.[18] It is more complex but provides more quantitative results.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize key quantitative information for the detection of choline and lactate.

Table 1: Chemical Shifts of Key Brain Metabolites

Metabolite Abbreviation Chemical Shift (ppm) Primary Resonance
N-acetylaspartate NAA 2.01 Methyl group
Creatine Cr 3.03 Methyl group
Choline Cho 3.22 Trimethylamine group
myo-Inositol mI 3.56 Ring protons
Lactate Lac 1.33 Methyl group (doublet)
Lipids Lip 0.9 - 1.4 Methylene/methyl groups

Source: Data compiled from multiple sources.[1][7]

Table 2: Comparison of PRESS and STEAM Sequences for Choline and Lactate Detection

Feature PRESS (Point Resolved Spectroscopy) STEAM (Stimulated Echo Acquisition Mode) Recommendation
Signal-to-Noise (SNR) Higher (collects full spin echo)[13] Lower (collects half of the signal)[13] PRESS is preferred for general screening and detecting low-concentration metabolites.
Sensitivity to J-coupling More sensitive, can cause signal distortion and affect T2 estimation, especially for coupled spins like lactate.[13][19] Less sensitive to J-coupling effects, providing more accurate peak areas for coupled metabolites.[13][20] STEAM is often preferred for accurate quantification of lactate, especially when lipids are present.[20]
Minimum Achievable TE Longer Shorter STEAM allows for shorter TEs, which can be advantageous for minimizing T2 signal loss.[20]

Source: Data compiled from multiple sources.[13][19][20]

Table 3: Typical ¹H-MRS Findings in Brain Pathologies

Condition Choline (Cho) Lactate (Lac) Other Key Findings
Normal Brain Normal Undetectable High NAA, Normal Cr. Cho/NAA ratio is low.
High-Grade Glioma Markedly Elevated Often Elevated Markedly decreased NAA. Lipids may be present.[1][7]
Low-Grade Glioma Mildly Elevated Usually Absent Mildly decreased NAA.[4]
Cerebral Infarction (Stroke) Variable (may increase later) Markedly Elevated (in acute phase) Markedly decreased NAA.[11][21]
Brain Abscess Low or absent Often Elevated Presence of amino acids (e.g., acetate, succinate). Low NAA and Cr.[3][12]
Tumor Recurrence Elevated May be present Low NAA.[7][12]
Radiation Necrosis Markedly Decreased May be elevated Markedly decreased NAA and Cr.[7][12]

Source: Data compiled from multiple sources.[1][3][4][7][11][12][21]

Lactate_Identification_TE TE_Short Set TE ≈ 35 ms Peak_Up Upright Doublet TE_Short->Peak_Up Results in TE_144 Set TE ≈ 144 ms Peak_Inverted Inverted Doublet TE_144->Peak_Inverted Results in TE_Long Set TE ≈ 288 ms Peak_Up2 Upright Doublet TE_Long->Peak_Up2 Results in

Logic for lactate identification using TE modulation.

References

Application Notes and Protocols: Choline Lactate as an Entrainer in Azeotropic Mixture Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeotropic mixtures, which are liquid mixtures that have a constant boiling point and composition throughout distillation, present a significant challenge in separation processes. Traditional distillation methods are ineffective for separating the components of an azeotrope. Extractive distillation, a method that involves introducing a third component, known as an entrainer, is a widely used technique to overcome this limitation. The entrainer selectively alters the relative volatility of the components in the azeotropic mixture, thereby enabling their separation.[1][2]

Ionic liquids (ILs) and Low Transition Temperature Mixtures (LTTMs) have emerged as promising "green" entrainers due to their low vapor pressure, thermal stability, and tunable properties.[1][3][4][5][6] Choline (B1196258) lactate (B86563), an ionic liquid derived from renewable resources, has garnered attention for its potential in separating azeotropic mixtures, particularly alcohol-water systems which are prevalent in biofuel production and pharmaceutical manufacturing.[1][3][4][7] This document provides detailed application notes and protocols for the use of choline lactate as an entrainer in the separation of azeotropic mixtures.

Principle of Operation

The addition of this compound to an azeotropic mixture, such as ethanol (B145695) and water, alters the intermolecular interactions between the components.[1][3] this compound interacts preferentially with one of the components, typically the more polar one (water), which reduces its volatility. This change in volatility shifts the azeotropic point, and with a sufficient concentration of the entrainer, the azeotrope can be completely broken, allowing for the separation of the components through distillation.[1][3]

Applications

The primary application of this compound as an entrainer is in the separation of alcohol-water azeotropes. This is particularly relevant in:

  • Biofuel Production: Dehydration of ethanol produced from fermentation.[1][3]

  • Pharmaceutical Manufacturing: Purification of solvents and reaction mixtures.

  • Chemical Industry: Separation of various alcohol-water and other azeotropic mixtures.[8]

Studies have shown that this compound is effective in separating mixtures of water with ethanol, 1-propanol, and 2-propanol.[8] Research suggests that it has stronger interactions with 2-propanol, indicating higher separation efficiency for this alcohol.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the use of this compound and related compounds as entrainers for the ethanol-water azeotrope.

Table 1: Effect of this compound on the Azeotropic Composition of Ethanol-Water Mixture

Mole Fraction of this compoundAzeotropic Mole Fraction of EthanolReference
0.00~0.89[3]
0.10Shifted to higher ethanol concentration[3]
0.15Shifted to higher ethanol concentration[3]
0.20Azeotrope broken[3]

Table 2: Relative Volatility of Ethanol to Water in the Presence of this compound

Mole Fraction of this compoundRelative Volatility (α) at Ethanol Mole Fraction of 0.95Reference
Not specified~1.33 (average for many ionic liquids)[3]

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of this compound as an entrainer.

Protocol 1: Determination of Vapor-Liquid Equilibrium (VLE)

This protocol describes the experimental procedure to determine the VLE data of a ternary system (e.g., ethanol + water + this compound).

Materials:

  • Ethanol (anhydrous)

  • Deionized water

  • This compound

  • VLE apparatus (e.g., a dynamic recirculating still)

  • Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

  • Pressure and temperature sensors

Procedure:

  • Mixture Preparation: Prepare binary and ternary mixtures of known compositions by mass.

  • Apparatus Setup:

    • Assemble the VLE apparatus according to the manufacturer's instructions.

    • Ensure the system is clean, dry, and leak-proof.

    • Calibrate pressure and temperature sensors.

  • Equilibration:

    • Charge the still with a prepared mixture of known composition.

    • Heat the mixture to its boiling point while maintaining a constant pressure (e.g., 101.3 kPa).

    • Allow the system to reach a steady state, where the temperature and pressure of the boiling liquid and condensing vapor remain constant. This typically takes 1-2 hours.

  • Sampling:

    • Once equilibrium is reached, carefully collect samples of the liquid and condensed vapor phases.

  • Composition Analysis:

    • Analyze the composition of the liquid and vapor samples using a calibrated gas chromatograph or another appropriate analytical method.

  • Data Correlation:

    • Correlate the experimental VLE data using a thermodynamic model such as the electrolyte Non-Random Two-Liquid (e-NRTL) model.[3][9]

Protocol 2: Extractive Distillation

This protocol outlines the procedure for separating an ethanol-water azeotrope using this compound as an entrainer in a laboratory-scale extractive distillation column.

Materials:

  • Ethanol-water azeotropic mixture

  • This compound

  • Extractive distillation column with a reboiler and condenser

  • Pumps for feeding the azeotropic mixture and the entrainer

  • Temperature and pressure sensors

  • Collection vessels for distillate and bottom product

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • Column Setup:

    • Set up the extractive distillation column.

    • Ensure all connections are secure and the column is properly insulated.

  • Startup:

    • Preheat the reboiler.

    • Start the condenser cooling water flow.

    • Feed the this compound (entrainer) to the upper section of the column.

    • Feed the ethanol-water azeotropic mixture to the middle section of the column.

  • Operation:

    • Control the reboiler heat duty and the feed flow rates to maintain stable column operation.

    • Monitor the temperature profile along the column.

    • The more volatile component (ethanol) will move up the column and be collected as the distillate.

    • The less volatile components (water and this compound) will move down the column and be collected as the bottom product.

  • Sampling and Analysis:

    • Periodically collect samples of the distillate and bottom product.

    • Analyze the composition of the samples using a GC to determine the separation efficiency.

  • Shutdown:

    • Stop the feeds.

    • Turn off the reboiler heat.

    • Allow the column to cool down.

Visualizations

Experimental Workflow for VLE Determination

VLE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Mixtures (Binary & Ternary) Setup Setup & Calibrate VLE Apparatus Prep->Setup Equilibrate Charge Still & Achieve Equilibrium Setup->Equilibrate Sample Collect Liquid & Vapor Samples Equilibrate->Sample Analyze Analyze Composition (e.g., GC) Sample->Analyze Correlate Correlate Data (e.g., e-NRTL Model) Analyze->Correlate

Caption: Workflow for Vapor-Liquid Equilibrium (VLE) determination.

Logical Relationship in Extractive Distillation

Extractive_Distillation Azeotrope Azeotropic Mixture (e.g., Ethanol + Water) Column Extractive Distillation Column Azeotrope->Column Entrainer Entrainer (this compound) Entrainer->Column Distillate High-Purity More Volatile Component (Ethanol) Column->Distillate Vapor Phase Bottoms Less Volatile Component (Water) + Entrainer (this compound) Column->Bottoms Liquid Phase

References

Application Notes and Protocols for the Functionalization of Nanocrystals with Choline Lactate Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanocrystals is a critical step in harnessing their full potential in advanced materials and biomedical applications. Functionalization can enhance dispersibility in polymer matrices, improve biocompatibility, and provide active sites for drug conjugation. This document outlines the use of choline (B1196258) lactate (B86563), a biodegradable and biocompatible ionic liquid, as a green and efficient medium for the functionalization of nanocrystals, specifically focusing on the silanization of cellulose (B213188) nanocrystals (CNCs). Choline lactate serves as an excellent dispersion and reaction medium, often eliminating the need for external catalysts.[1][2]

These notes provide detailed protocols for the functionalization of CNCs and their subsequent incorporation into a poly(lactic acid) (PLA) matrix, a common biodegradable polymer.[3] Additionally, the potential application of these functionalized nanocrystals in drug delivery is discussed, leveraging the biocompatible nature of both the nanocrystals and the ionic liquid.

Key Applications

  • Polymer Reinforcement: Functionalized CNCs can be incorporated into biodegradable polymers like PLA to create bionanocomposites with enhanced mechanical properties. The improved interfacial adhesion between the nanocrystals and the polymer matrix leads to increased tensile strength and Young's modulus.[3][4]

  • Drug Delivery: The functionalized surface of nanocrystals can be used for the covalent attachment or adsorption of therapeutic agents. Choline-based ionic liquids are known for their ability to enhance drug solubility and permeability, making this functionalization strategy promising for developing novel drug delivery systems.[3]

  • Biomedical Materials: The resulting bionanocomposites can be used in various biomedical applications, such as biodegradable packaging for medical devices, scaffolds for tissue engineering, and implants.

Experimental Protocols

Materials
Protocol 1: Preparation of Cellulose Nanocrystals (CNCs)

This protocol describes the acid hydrolysis of microcrystalline cellulose to obtain CNCs.

  • Acid Hydrolysis:

    • Preheat a 64% (w/w) sulfuric acid solution to 45°C.

    • Slowly add microcrystalline cellulose powder to the preheated acid with vigorous stirring.

    • Continue the reaction at 45°C for 45 minutes.[1]

  • Quenching and Purification:

    • Stop the reaction by adding a large excess of deionized water.

    • Centrifuge the suspension to collect the CNCs and discard the supernatant.

    • Wash the CNCs repeatedly with deionized water by centrifugation until the supernatant is no longer acidic.

  • Dialysis:

    • Transfer the CNC suspension to a dialysis membrane.

    • Dialyze against deionized water until the pH of the water remains neutral.

  • Neutralization and Storage:

    • Neutralize the CNC aqueous dispersion to pH ~7 with a dilute NaOH solution.[3]

    • The resulting CNC suspension can be stored at 4°C.

Protocol 2: Functionalization of CNCs with 2CETMS in this compound

This protocol details the silanization of CNCs using this compound as the reaction medium.

  • Dispersion in this compound:

    • Disperse a known amount of the prepared CNCs in this compound.

    • If starting from an aqueous dispersion, freeze-dry the CNCs after dispersing them in this compound to remove the water.[3]

  • Silanization Reaction:

    • Add 2-(carbomethoxy)ethyltrimethoxysilane (2CETMS) to the CNC-choline lactate dispersion while stirring. The ratio of CNC to silane (B1218182) can be varied to optimize the degree of functionalization (see Table 1).[2]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).[3]

  • Purification of Functionalized CNCs (F-CNCs):

    • Add deionized water to the reaction mixture.

    • Centrifuge the suspension to collect the F-CNCs.

    • Wash the F-CNCs multiple times with deionized water to remove unreacted silane and this compound.

    • Freeze-dry the purified F-CNCs for storage.

Protocol 3: Preparation of F-CNC/PLA Nanocomposites

This protocol describes the fabrication of a polymer nanocomposite film incorporating the functionalized CNCs.

  • PLA Dissolution:

    • Dissolve PLA pellets in tetrahydrofuran (THF) at 60°C with stirring.[1]

  • Dispersion of F-CNCs:

    • Separately, disperse the freeze-dried F-CNCs in THF using ultrasonication.

  • Blending:

    • Add the F-CNC/THF dispersion to the PLA solution and stir for 20 minutes to ensure a homogeneous mixture.[1]

  • Solvent Evaporation and Drying:

    • Cast the blend into a suitable mold or petri dish.

    • Allow the solvent to evaporate at room temperature in a fume hood.

    • Dry the resulting film under vacuum at 60°C for 5 hours to remove any residual THF.[1]

  • Film Formation:

    • For a uniform film, the dried composite can be hot-pressed at 180°C.[1]

Data Presentation

Table 1: Reaction Conditions for CNC Functionalization

This table summarizes various reaction conditions for the silanization of CNCs in this compound.[2]

Sample IDCNC:Silane Ratio (w/w)Reaction Time (h)Reaction Medium
F11:124This compound
F21:0.524This compound
F31:14This compound
F41:0.2524This compound
F51:124This compound/Ethanol
F61:0.124This compound
F71:0.0524This compound
Table 2: Mechanical Properties of F-CNC/PLA Nanocomposites

This table presents a comparison of the mechanical properties of neat PLA and a nanocomposite containing 1 wt% of functionalized CNCs.[3]

MaterialYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Neat PLA1.83 ± 0.0548.5 ± 1.28.2 ± 0.5
PLA + 1 wt% F-CNCs1.87 ± 0.0450.4 ± 1.56.5 ± 0.4

Characterization of Functionalized Nanocrystals

  • Fourier Transform Infrared Spectroscopy (FTIR): Successful functionalization is confirmed by the appearance of a new peak around 1736 cm⁻¹, corresponding to the carbonyl group of the 2CETMS fragment on the CNC surface.[1]

  • X-ray Diffraction (XRD): The crystalline structure of the CNCs should be preserved after functionalization. XRD patterns of functionalized CNCs are expected to show the characteristic peaks of cellulose I at 2θ values of approximately 15.0°, 16.3°, and 22.5°.[1]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of silane grafted onto the CNC surface by analyzing the residual mass at high temperatures.

Visualizations

Experimental_Workflow cluster_CNC_Prep CNC Preparation cluster_Functionalization Functionalization cluster_Composite_Prep Nanocomposite Preparation MCC Microcrystalline Cellulose Acid_Hydrolysis Acid Hydrolysis (H2SO4) MCC->Acid_Hydrolysis Purification Purification & Dialysis Acid_Hydrolysis->Purification CNCs Cellulose Nanocrystals Purification->CNCs Dispersion Dispersion in this compound CNCs->Dispersion Silanization Silanization with 2CETMS Dispersion->Silanization Purification_FCNC Purification Silanization->Purification_FCNC F_CNCs Functionalized CNCs Purification_FCNC->F_CNCs FCNC_Dispersion F-CNC Dispersion in THF F_CNCs->FCNC_Dispersion PLA_Dissolution PLA Dissolution in THF Blending Blending PLA_Dissolution->Blending FCNC_Dispersion->Blending Casting_Drying Solvent Casting & Drying Blending->Casting_Drying Hot_Pressing Hot Pressing Casting_Drying->Hot_Pressing Nanocomposite_Film F-CNC/PLA Film Hot_Pressing->Nanocomposite_Film

Caption: Experimental workflow for the preparation of functionalized CNC/PLA nanocomposites.

Logical_Relationship cluster_Problem Challenge cluster_Solution Solution cluster_Outcome Outcome Hydrophilic_CNC Hydrophilic CNC Surface Poor_Dispersion Poor Dispersion & Agglomeration Hydrophilic_CNC->Poor_Dispersion Hydrophobic_PLA Hydrophobic PLA Matrix Hydrophobic_PLA->Poor_Dispersion Weak_Interface Weak Interfacial Adhesion Poor_Dispersion->Weak_Interface Functionalization Silanization in this compound Weak_Interface->Functionalization Hydrophobic_Surface Hydrophobic Surface Modification Functionalization->Hydrophobic_Surface Improved_Dispersion Improved Dispersion Hydrophobic_Surface->Improved_Dispersion Enhanced_Interface Enhanced Interfacial Adhesion Improved_Dispersion->Enhanced_Interface Improved_Properties Enhanced Mechanical Properties Enhanced_Interface->Improved_Properties

Caption: Logical relationship showing how functionalization improves composite properties.

Drug_Delivery_Pathway cluster_Functionalization Nanocrystal Preparation cluster_Drug_Loading Drug Conjugation cluster_Delivery Cellular Uptake and Release CNC Cellulose Nanocrystal F_CNC Functionalized Nanocrystal CNC->F_CNC This compound Functionalization Drug_Loaded_NC Drug-Loaded Nanocrystal F_CNC->Drug_Loaded_NC Drug Therapeutic Agent Drug->Drug_Loaded_NC Target_Cell Target Cell Drug_Loaded_NC->Target_Cell Endocytosis Endocytosis Target_Cell->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for drug delivery using functionalized nanocrystals.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Choline lactate in specific buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Choline (B1196258) Lactate (B86563) in various experimental buffers.

Troubleshooting Guide: Low Solubility of Choline Lactate

This section addresses common issues encountered when dissolving this compound in buffer systems.

Issue 1: Immediate Precipitation or Cloudiness Upon Addition to Buffer

Question: My this compound solution became cloudy or formed a precipitate immediately after I added it from a concentrated stock to my aqueous buffer. What is happening and what should I do?

Answer: This is a common issue known as "crashing out," which occurs when a compound rapidly precipitates due to an abrupt change in the solvent environment.[1] While this compound is generally highly water-soluble, this can happen if it is being transferred from a different solvent system or if the buffer conditions are unfavorable.

Troubleshooting Steps:

  • Optimize Dilution Method: Add the concentrated this compound stock solution dropwise into the buffer while vortexing or stirring vigorously. This ensures rapid and homogenous mixing, preventing localized supersaturation.[1]

  • Adjust Buffer pH: this compound is a salt of a strong base (choline) and a weak acid (lactic acid). The pH of the buffer can influence the equilibrium and interactions. Ensure the buffer's pH is compatible and stable. Solutions of this compound and lactic acid are often acidic.[2]

  • Control Temperature: Ensure your buffer is at the desired experimental temperature before adding the compound. For most substances, solubility increases with temperature.[1]

Issue 2: Compound Dissolves Initially but Precipitates Over Time

Question: My this compound dissolved completely in the buffer, but after a few hours or overnight, I observed a precipitate. Why does this happen?

Answer: This phenomenon often indicates that the initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility limit under the specific buffer conditions.[1] It could also be due to a change in temperature or degradation, although this compound is generally stable.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: The most crucial step is to perform an equilibrium solubility experiment, such as the shake-flask method, to determine the maximum stable concentration of this compound in your specific buffer system.[1]

  • Maintain Constant Temperature: Use a temperature-controlled shaker or water bath to maintain a consistent temperature throughout your experiment, as fluctuations can cause precipitation.[1]

  • Verify Buffer Stability: Ensure the pH of your buffer does not drift over time, as this can affect solubility.

Issue 3: Inconsistent Solubility Results Between Experiments

Question: I am getting variable and non-reproducible solubility results for this compound. What are the potential causes?

Answer: Inconsistent results typically point to variability in experimental parameters.

Troubleshooting Steps:

  • Standardize Buffer Preparation: Use the same source and purity of water and reagents for every buffer preparation. Always verify the final pH with a calibrated meter after all components are mixed.[1][3]

  • Verify Compound Purity: Ensure the purity and form (e.g., salt form, hydration state) of the this compound are consistent across batches. Impurities can significantly impact solubility.

  • Control Equilibration Time: Use a consistent and sufficient equilibration time in your experiments. It's recommended to sample at multiple time points (e.g., 24, 48 hours) to confirm that equilibrium has been reached.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used? this compound is an ionic liquid (IL) or a deep eutectic solvent (DES), often synthesized by mixing choline chloride and lactic acid.[4][5] Due to its unique properties, including high thermal stability and the ability to dissolve a wide range of compounds, it is used as a green solvent and catalyst in chemical reactions and as a component in drug delivery systems to enhance the solubility of other poorly soluble drugs.[4][6][7]

Q2: What are the key factors influencing this compound solubility? The primary factors are:

  • pH: The pH of the buffer can affect the ionic state of the lactate component.

  • Temperature: Solubility is generally temperature-dependent.

  • Buffer Composition: The specific ions in the buffer can interact with choline or lactate. For example, high concentrations of phosphate (B84403) or other salts may lead to precipitation through common ion effects or specific interactions.

  • Ionic Strength: The total concentration of ions in the solution can impact the activity and solubility of this compound.

Q3: How does pH affect the solubility of this compound? this compound consists of a choline cation (from a strong base) and a lactate anion (the conjugate base of a weak acid, lactic acid, pKa ~3.86). In highly acidic buffers (pH well below 3.86), the lactate anion may become protonated to form lactic acid. While both choline and lactic acid are highly water-soluble, this shift in equilibrium could alter interactions with buffer components. The pH of deep eutectic solvents made from choline chloride and lactic acid is typically in the acidic range.[2]

Q4: Could my phosphate-buffered saline (PBS) be causing precipitation? While not extensively documented for this compound specifically, phosphate buffers are known to cause precipitation with certain cationic compounds. If you are experiencing issues in PBS, consider switching to an alternative buffer system like Tris (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) to see if the problem persists.

Data Presentation

Specific quantitative solubility data for this compound across a wide range of buffers is not extensively published, as it is often used as a solvent itself.[8][9] Researchers should empirically determine the solubility for their specific experimental conditions. The following table provides a template for recording these measurements.

Buffer SystemBuffer Conc. (mM)pHTemperature (°C)Empirically Determined Solubility (M or mg/mL)Observations
PBS107.425e.g., Clear solution
PBS107.437e.g., Hazy above X mg/mL
Tris-HCl507.525
Tris-HCl508.025
HEPES207.237
Acetate Buffer1004.525

Experimental Protocols

Protocol: Equilibrium (Shake-Flask) Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound in a specific medium.[1]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution is formed at equilibrium.[1]

  • Solvent Addition: Add a precise, known volume of the desired buffer to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C or 37°C). Agitate the vial for a sufficient period to allow the system to reach equilibrium (typically 24 to 72 hours).[1] To confirm equilibrium, it is best to take measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensure the concentration has plateaued.[1]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:

    • Centrifugation: Centrifuge the sample at high speed to pellet the excess solid.

    • Filtration: Filter the sample using a syringe filter (e.g., 0.22 µm PVDF) that is compatible with your sample and has low compound binding.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate.

  • Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration of this compound using a suitable analytical method, such as HPLC, LC-MS, or NMR spectroscopy.[10]

Visualizations

The following diagrams illustrate a logical troubleshooting workflow for solubility issues and the experimental protocol for solubility determination.

G start Start: Low Solubility Issue precipitate_check Precipitate forms immediately? start->precipitate_check crash_out Likely 'Crashing Out' from supersaturation precipitate_check->crash_out Yes delayed_precipitate_check Precipitate forms over time? precipitate_check->delayed_precipitate_check No crash_solutions Troubleshooting: 1. Add stock solution slowly to vortexing buffer. 2. Reduce stock concentration. 3. Check buffer/stock compatibility. crash_out->crash_solutions end_node If issues persist, consider alternative buffer (e.g., Tris, HEPES) crash_solutions->end_node supersaturation Solution was likely supersaturated delayed_precipitate_check->supersaturation Yes inconsistent_results Results are inconsistent? delayed_precipitate_check->inconsistent_results No thermo_sol Action: Determine true thermodynamic solubility supersaturation->thermo_sol thermo_sol->end_node variability Likely experimental variability inconsistent_results->variability Yes inconsistent_results->end_node No variability_solutions Troubleshooting: 1. Standardize buffer prep & pH check. 2. Control temperature precisely. 3. Verify compound purity. variability->variability_solutions variability_solutions->end_node

Caption: Troubleshooting workflow for diagnosing this compound solubility issues.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 1. Add excess solid This compound to vial prep2 2. Add known volume of specific buffer prep1->prep2 equil1 3. Seal vial and agitate at constant temperature (24-72 hours) prep2->equil1 sep1 4. Separate solid and liquid phases (Centrifuge or Filter) equil1->sep1 analysis1 5. Collect clear supernatant or filtrate sep1->analysis1 analysis2 6. Quantify concentration (e.g., HPLC, LC-MS) analysis1->analysis2

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

Optimizing Choline and Lactate Concentrations for Neuronal Differentiation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the concentrations of choline (B1196258) and lactate (B86563) for neuronal differentiation experiments. As direct data on the combined use of choline lactate is limited, this guide addresses the individual roles and optimization of choline and lactate as supplements in neuronal cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the role of choline in neuronal differentiation?

Choline is a crucial nutrient for brain development and neuronal function. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes essential for neurite outgrowth and synaptogenesis.[1][2] Choline is also a precursor to the neurotransmitter acetylcholine (B1216132) and a source of methyl groups for DNA and histone methylation, which play a role in regulating gene expression during neuronal differentiation.[1][2][3] Supplementing neuronal cultures with choline can enhance neuronal morphology and rescue defects in synaptic transmission.[2]

Q2: What is the role of lactate in neuronal differentiation and survival?

Lactate is a key energy substrate for neurons.[4][5][6] According to the astrocyte-neuron lactate shuttle hypothesis, astrocytes produce lactate from glucose, which is then transported to neurons to fuel their high energy demands.[5][7] In cell culture, supplementing with lactate can support neuronal activity, promote proliferation of adult hippocampal precursor cells, and protect against excitotoxicity.[4][8]

Q3: What are the recommended starting concentrations for choline and lactate in neuronal differentiation media?

Based on available literature, the optimal concentrations can be cell-type and protocol-dependent. Below are suggested starting ranges for optimization.

Table 1: Recommended Starting Concentrations for Choline and Lactate Supplementation

SupplementRecommended Starting Concentration RangeKey Considerations
Choline Chloride60 - 2500 mg/LHigher concentrations may be beneficial for certain cell types like CHO cells, but optimization is crucial to avoid toxicity.[9]
Choline (in culture medium)5 µM - 280 µMControl medium is often around 70 µM, similar to brain tissue concentrations.[10]
L-Lactate2 mM - 20 mMConcentrations in the higher end of this range have been shown to promote proliferation of neural precursor cells and offer neuroprotection.[4][8]

Q4: Can I use this compound directly as a supplement?

While theoretically possible, there is a lack of published data on the use of this compound as a direct supplement for neuronal differentiation. It is recommended to supplement with choline (e.g., choline chloride) and lactate (e.g., sodium lactate) separately to allow for independent optimization of their concentrations.

Q5: How do I assess the effects of choline and lactate on my neuronal cultures?

The impact of choline and lactate supplementation can be evaluated through various methods:

  • Morphological Analysis: Assess neurite outgrowth, neuronal complexity, and cell viability using microscopy.

  • Immunocytochemistry: Stain for neuronal markers such as β-III tubulin (Tuj1), microtubule-associated protein 2 (MAP2), and NeuN to quantify neuronal differentiation.

  • Gene Expression Analysis: Use RT-qPCR to measure the expression of genes involved in neuronal development and function.

  • Functional Assays: Perform electrophysiological recordings or calcium imaging to assess neuronal activity and synaptic function.

Troubleshooting Guide

Problem 1: Poor Neurite Outgrowth or Neuronal Morphology

Possible CauseRecommended Solution
Suboptimal Choline Concentration: Insufficient choline can limit membrane biosynthesis.Gradually increase the choline concentration in your culture medium within the recommended range (see Table 1). Assess morphology at each concentration.
Inadequate Energy Supply: Neuronal differentiation is an energy-intensive process.Supplement the medium with L-lactate, starting from 2-5 mM and titrating up to 20 mM.[4][8]
General Culture Conditions: Other factors like basal media composition, serum levels, or the presence of other supplements may be suboptimal.Ensure your basal medium supports neuronal survival. Consider a gradual reduction in serum if your protocol allows.[11]

Problem 2: High Cell Death or Toxicity

Possible CauseRecommended Solution
Choline or Lactate Toxicity: Concentrations are too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Reduce the concentration of the suspected toxic component.
Media Osmolality Changes: High concentrations of supplements can alter the osmolality of the culture medium.When preparing supplemented media, ensure that the final osmolality is within the physiological range for your cells.
pH Imbalance: Lactate supplementation can lower the pH of the medium.Monitor the pH of your culture medium regularly and adjust as necessary using a buffer (e.g., HEPES) or by performing more frequent media changes.[12]

Problem 3: Inconsistent Differentiation Efficiency

Possible CauseRecommended Solution
Variability in Supplement Preparation: Inconsistent preparation of stock solutions.Prepare large batches of choline and lactate stock solutions, aliquot, and store at -20°C or -80°C to ensure consistency between experiments.[11]
High Cell Passage Number: Cells may lose their differentiation potential over time.Use low-passage number cells for your differentiation experiments.[11]
Inadequate Cell Density: Plating density can influence differentiation outcomes.Optimize the initial seeding density of your neural stem cells or progenitors.

Experimental Protocols

Protocol 1: General Neuronal Differentiation from Neural Stem Cells (NSCs)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Prepare Neural Differentiation Medium:

    • Start with a basal medium such as Neurobasal Medium.

    • Supplement with B-27 Supplement and GlutaMAX.

    • Add your desired concentrations of choline chloride and sodium lactate.

    • The medium is stable for up to 2 weeks when stored at 2-8°C in the dark.[13]

  • Plate NSCs:

    • Coat culture vessels with Poly-L-ornithine and Laminin.

    • Plate NSCs at a density of 2.5 – 5 × 10⁴ cells/cm².[13]

  • Induce Differentiation:

    • After 2 days in NSC expansion medium, switch to the prepared neural differentiation medium.

    • Perform a half-medium change every 3-4 days.[13]

  • Monitor Differentiation:

    • Observe cell morphology daily.

    • At desired time points (e.g., day 7, 14, 21), fix cells and perform immunocytochemistry for neuronal markers.

Signaling Pathways and Workflows

// Nodes Extracellular_Choline [label="Extracellular\nCholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_Choline [label="Intracellular\nCholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphatidylcholine [label="Phosphatidylcholine", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylcholine [label="Acetylcholine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotransmission [label="Neurotransmission", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Betaine [label="Betaine", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-adenosylmethionine\n(SAM)", fillcolor="#FBBC05", fontcolor="#202124"]; Methylation [label="DNA/Histone\nMethylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Extracellular_Choline -> Intracellular_Choline [label="Choline\nTransporter"]; Intracellular_Choline -> Phosphatidylcholine [label="Kennedy Pathway"]; Phosphatidylcholine -> Cell_Membrane; Intracellular_Choline -> Acetylcholine [label="Choline\nAcetyltransferase"]; Acetylcholine -> Neurotransmission; Intracellular_Choline -> Betaine [label="Oxidation"]; Betaine -> SAM; SAM -> Methylation; Methylation -> Gene_Expression; } .dot Caption: Choline metabolism and its roles in neuronal function.

// Edges between subgraphs Astrocyte_Lactate -> Neuron_Lactate [label="MCT1/4 -> MCT2"]; } .dot Caption: Astrocyte-Neuron Lactate Shuttle Hypothesis.

References

Potential degradation pathways of Choline lactate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of choline (B1196258) lactate (B86563) in aqueous solutions. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is choline lactate and why is its stability in aqueous solution a concern?

This compound is an ionic liquid composed of a choline cation and a lactate anion. It is valued as a "green solvent" due to its low vapor pressure, biodegradability, and origin from renewable resources.[1] Its stability in aqueous solutions is crucial for applications in biocatalysis, drug formulation, and nanomaterial functionalization, where water is often a necessary component of the system.[1] Degradation can lead to changes in pH, the formation of impurities, and a loss of the desired properties of the solution.

Q2: What are the primary chemical degradation pathways for this compound in an aqueous environment?

Based on the chemical structures of choline and lactate, two principal degradation pathways are anticipated in aqueous solutions:

  • Hydrolysis of the Lactate Ester: The ester linkage in the lactate anion is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction is catalyzed by either acid or base and results in the formation of lactic acid and choline. The generation of lactic acid will cause a decrease in the pH of the solution.[2][3][4]

  • Hofmann Elimination of Choline: The choline cation, being a quaternary ammonium (B1175870) compound, can undergo Hofmann elimination, particularly under basic conditions.[5][6][7] This reaction involves the removal of a proton from the β-carbon of the ethanol (B145695) group, leading to the formation of trimethylamine (B31210) and vinyl alcohol, which rapidly tautomerizes to acetaldehyde (B116499).[5]

Q3: What factors can influence the rate of this compound degradation?

Several factors can affect the stability of this compound in aqueous solutions:

  • pH: The pH of the solution is a critical factor. Basic conditions (high pH) will significantly accelerate the Hofmann elimination of choline.[8] Both acidic and basic conditions can catalyze the hydrolysis of the lactate ester.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both hydrolysis and Hofmann elimination.[8][9]

  • Water Content: The concentration of water can influence the rate of hydrolysis. For quaternary ammonium compounds, a lower water content in the presence of hydroxide (B78521) ions has been shown to increase the rate of degradation.[10][11][12][13]

  • Presence of Catalysts: The presence of acid or base catalysts will accelerate the degradation of this compound.

Q4: What are the likely degradation products I should be looking for?

The primary degradation products to monitor for would be:

  • From Lactate Hydrolysis: Lactic acid and choline.

  • From Choline's Hofmann Elimination: Trimethylamine and acetaldehyde. Acetaldehyde can potentially undergo further reactions like aldol (B89426) condensation.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected decrease in pH Hydrolysis of the lactate moiety is likely occurring, leading to the formation of lactic acid.1. Monitor the pH of your solution over time. 2. Consider using a buffered aqueous solution if your experiment allows. 3. Analyze your solution for the presence of lactic acid using techniques like HPLC or NMR.
Amine-like or fishy odor Hofmann elimination of choline may be taking place, producing volatile trimethylamine.1. Check the pH of your solution; this is more likely to occur under basic conditions. 2. Perform a headspace analysis using GC-MS to detect trimethylamine. 3. If possible, adjust the pH to be neutral or slightly acidic to slow down this degradation pathway.
Appearance of a yellow tint or precipitate Aldol condensation of acetaldehyde , a product of Hofmann elimination, can form colored polymers.1. This is a strong indicator of choline degradation via Hofmann elimination. 2. Analyze the solution for acetaldehyde and its condensation products. 3. Minimize the time the solution is stored, especially at elevated temperatures or basic pH.
Inconsistent analytical results (e.g., changing peak areas in HPLC) Ongoing degradation of this compound during your experiment or analysis.1. Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products. 2. Prepare samples immediately before analysis or store them at low temperatures to minimize degradation. 3. Validate the stability of your analyte in the mobile phase and sample diluent.

Quantitative Data

Table 1: Hydrolysis of Lactate Esters - A Reference

The following data is for ethyl lactate and is intended to be illustrative of lactate ester hydrolysis.

Temperature (°C)Initial Concentration (wt%)Reaction StageObservationsReference
1.5 - 225 - 80Induction PeriodNegligible hydrolysis observed initially.[2]
405 - 80Autocatalytic HydrolysisThe reaction proceeds to form ethanol and lactic acid.[2]

Table 2: Stability of Quaternary Ammonium Cations in Alkaline Conditions - A Reference

This data highlights the influence of molecular structure on the stability of various quaternary ammonium (QA) groups.

Quaternary Ammonium GroupStability in Alkaline SolutionKey Degradation PathwayReference
Benzylic QAsVulnerable to nucleophilic attackNucleophilic Substitution[8]
Aromatic QAsGenerally unstableNot specified[8]
Aliphatic QAs with accessible ethyl groupsReactiveβ-elimination (Hofmann)[8]
6-azonia-spiro[5.5]undecane (ASU)Most stable QA tested-[8]

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method for this compound

This protocol outlines a general approach to developing a stability-indicating HPLC method to monitor the degradation of this compound.

  • Column Selection: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like choline and lactate.

  • Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate). The gradient can be optimized to separate choline, lactate, and potential degradation products.

  • Detection: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for the detection of non-UV active compounds like choline and lactate. Mass Spectrometry (MS) can also be coupled for identification of degradation products.

  • Forced Degradation Study:

    • Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 100°C for 24 hours and dissolve it for analysis.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.

  • Stability Study: Prepare aqueous solutions of this compound at different pH values and temperatures. Analyze the samples at specified time points (e.g., 0, 24, 48, 72 hours) to determine the rate of degradation under each condition.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_hofmann Hofmann Elimination CholineLactate This compound Choline Choline CholineLactate->Choline + H2O (acid/base catalyzed) LacticAcid Lactic Acid CholineLactate->LacticAcid + H2O (acid/base catalyzed) Trimethylamine Trimethylamine CholineLactate->Trimethylamine OH- Acetaldehyde Acetaldehyde CholineLactate->Acetaldehyde OH-

Caption: Potential degradation pathways of this compound in aqueous solution.

ExperimentalWorkflow Workflow for this compound Stability Study start Prepare Aqueous Choline Lactate Solutions stress Apply Stress Conditions (pH, Temp, Light) start->stress sample Sample at Time Intervals stress->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze data Quantify Degradation Products & this compound analyze->data report Determine Degradation Kinetics & Pathways data->report

Caption: A typical experimental workflow for a stability study of this compound.

References

Technical Support Center: High-Dose Choline Lactate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing high-dose choline (B1196258) lactate (B86563) in animal studies. Given the limited direct research on the side effects of high-dose choline lactate, this guide synthesizes information from studies on other choline salts, primarily choline chloride, and general principles of lactate metabolism to anticipate and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: Are there any established LD50 values for this compound in common animal models?

A1: To date, specific oral or intravenous LD50 values for this compound in animal models have not been prominently reported in publicly available scientific literature. However, data for choline chloride can provide a useful reference point. The oral LD50 for choline chloride in rats has been reported to be between 3,150 and ≥ 5,000 mg/kg body weight.[1] Acute toxicity of choline chloride is generally low.[1] Clinical signs following high oral doses in rats included restlessness, increased respiration, hypoactivity, convulsions, ruffled coat, staggered gait, and dyspnea.[1]

Q2: What are the expected clinical signs of toxicity at high doses of this compound?

A2: While specific data for this compound is lacking, high doses of choline chloride can induce cholinergic effects.[2] In animal studies, observed signs after high oral doses of choline chloride included restlessness, increased respiratory rate, hypoactivity, convulsions, and staggered gait.[1] In humans, high choline intake is associated with sweating, a fishy body odor, diarrhea, and vomiting. It is reasonable to anticipate that similar cholinergic side effects could occur in animals at sufficiently high doses of this compound.

Q3: How might high-dose this compound affect organ weights?

A3: Studies on choline chloride supplementation have shown varied effects on organ weights, which appear to be dependent on the dose, duration, and animal model. For instance, some studies in broilers have reported that choline chloride supplementation at certain levels significantly decreased the weight of the liver, spleen, and heart relative to the basal diet.[3] Researchers should include terminal organ weight analysis as a standard endpoint in high-dose this compound studies.

Q4: What are the potential impacts of high-dose this compound on biochemical parameters?

A4: Based on studies with choline chloride, high doses are not typically associated with significant alterations in hematological or liver function markers like ALT and AST in mice.[4] However, one study in mice noted an increase in serum creatinine (B1669602) levels with intraperitoneal administration of choline chloride.[4] Another study investigating the protective effects of choline chloride against paracetamol toxicity found a significant increase in serum potassium levels.[5] Researchers should consider monitoring a full serum chemistry panel, including electrolytes and renal function markers.

Q5: How is this compound metabolized, and are there any toxic metabolites?

A5: Choline is metabolized via two primary pathways: acetylation to form acetylcholine, and oxidation to form betaine.[6][7] Betaine is a critical methyl donor.[6][7] A portion of dietary choline can be metabolized by gut bacteria to form trimethylamine (B31210) (TMA), which is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO).[8] While TMAO has been investigated for its role in cardiovascular disease, it is not typically considered a direct toxic metabolite in the context of acute high-dose studies.[8] Lactate is a normal product of glycolysis and is readily used as an energy source by various tissues. The metabolism of this compound is expected to follow these established pathways for its individual components.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Acute Cholinergic Crisis - Immediately cease administration of this compound. - Consult with the institutional veterinarian for supportive care. - In future experiments, consider a dose de-escalation study to establish a maximum tolerated dose (MTD).
Osmotic Diarrhea - High concentrations of solutes can cause diarrhea. - Ensure the formulation is not hypertonic. - Consider administering the dose in divided increments throughout the day.
Underlying Health Issues in Animals - Review the health status of the animal colony. - Perform necropsies on deceased animals to identify any underlying pathology.
Issue 2: Significant Decrease in Food and Water Intake
Potential Cause Troubleshooting Steps
Unpalatability of Dosed Feed/Water - Choline salts can have a strong taste. Consider taste-masking agents if administering in feed or water. - If using oral gavage, ensure the vehicle is palatable and the procedure is minimally stressful.
Systemic Malaise - This could be an early sign of toxicity. - Monitor animals closely for other clinical signs. - Consider reducing the dose.
Issue 3: Inconsistent or Unexpected Biochemical Results
Potential Cause Troubleshooting Steps
Hemolysis of Blood Samples - Hemolysis can falsely elevate potassium and other intracellular components. - Review blood collection and processing techniques to minimize hemolysis.
Timing of Blood Collection - The timing of blood collection relative to the last dose can significantly impact results. - Standardize the blood collection time for all animals in the study.
Analytical Variability - Ensure that the analytical equipment is properly calibrated. - Run quality control samples with each batch of study samples.

Quantitative Data Summary

Table 1: Acute Toxicity of Choline Chloride in Rodents

Animal Model Route of Administration LD50 (mg/kg body weight) Reference
RatOral3,150 - ≥ 5,000[1]
MouseIntraperitoneal320[1]
Rat (male)Intraperitoneal450[1]

Table 2: Effects of Choline Chloride on Biochemical Parameters in Mice (28-day study)

Parameter Observation Route of Administration Reference
UreaNo significant difference from controlOral, Intranasal, Intraperitoneal[4]
Blood Urea Nitrogen (BUN)No significant difference from controlOral, Intranasal, Intraperitoneal[4]
Alanine Aminotransferase (ALT)No significant increaseOral, Intranasal, Intraperitoneal[4]
Aspartate Aminotransferase (AST)No significant increaseOral, Intranasal, Intraperitoneal[4]
Total CholesterolNo significant difference from controlOral, Intranasal, Intraperitoneal[4]
High-Density Lipoprotein (HDL)No significant difference from controlOral, Intranasal, Intraperitoneal[4]
CreatinineHigher than controlIntraperitoneal[4]

Visualizations

Experimental_Workflow cluster_acclimatization Acclimatization cluster_dosing Dosing Phase cluster_endpoint Terminal Procedures Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Groups (Control, Low-dose, High-dose) Acclimatization->Randomization Dosing Daily Administration of This compound or Vehicle Randomization->Dosing Clinical_Obs Daily Clinical Observations (Behavior, Appearance) Dosing->Clinical_Obs Body_Weight Body Weight Measurement (e.g., Daily or Weekly) Dosing->Body_Weight Food_Water Food and Water Intake (e.g., Daily) Dosing->Food_Water Blood_Collection Blood Collection (Hematology, Serum Chemistry) Dosing->Blood_Collection Necropsy Gross Necropsy Blood_Collection->Necropsy Organ_Weight Organ Weight Measurement Necropsy->Organ_Weight Histopathology Tissue Collection for Histopathology Organ_Weight->Histopathology

Caption: A typical experimental workflow for a high-dose toxicity study in animals.

Choline_Metabolism cluster_intake Intake & Absorption cluster_circulation Circulation cluster_pathways Metabolic Pathways cluster_excretion Gut Microbiota & Excretion Choline_Lactate This compound (Oral Administration) Choline Choline Choline_Lactate->Choline Lactate Lactate Choline_Lactate->Lactate Acetylcholine Acetylcholine (Neurotransmitter Synthesis) Choline->Acetylcholine Phospholipids Phosphatidylcholine & Sphingomyelin (Cell Membranes) Choline->Phospholipids Betaine Betaine (Methyl Donor) Choline->Betaine TMA Trimethylamine (TMA) (Gut Microbiota) Choline->TMA Pyruvate Pyruvate (Energy Metabolism) Lactate->Pyruvate TMAO Trimethylamine N-oxide (TMAO) (Liver Oxidation) TMA->TMAO Urine Urinary Excretion TMAO->Urine

Caption: Simplified overview of the metabolic fate of choline and lactate.

References

Technical Support Center: Preventing Choline Lactate Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of choline (B1196258) lactate (B86563) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is choline lactate and why might it be used in culture media?

This compound is an ionic liquid composed of choline, an essential nutrient for cell growth and membrane integrity, and lactate, a key metabolite.[1][2][3] It can serve as a biocompatible and efficient source of both choline and energy for cells.[1][3] In some applications, it is explored as an alternative to the more common choline chloride.[4]

Q2: I've observed a precipitate in my media after adding this compound. What are the likely causes?

Precipitation in cell culture media is a common issue that can arise from various physicochemical interactions.[5][6] While specific data on this compound precipitation is limited, the causes are likely related to general principles of media instability:

  • Temperature Shifts: Exposing media to temperature fluctuations, such as repeated freeze-thaw cycles or moving it between refrigeration and a 37°C incubator, can cause components to fall out of solution.[5][6][7]

  • High Concentration: The final concentration of this compound may exceed its solubility limit in the specific basal media being used, especially in concentrated stock solutions.[7][8]

  • pH Instability: Changes in the media's pH can alter the charge of molecules, affecting their solubility and leading to precipitation.[7][9] This is particularly relevant in CO2 incubators where the bicarbonate buffering system is sensitive to atmospheric CO2 levels.

  • Interaction with Other Media Components: this compound may interact with other ions in the media, such as divalent cations (e.g., Ca²⁺, Mg²⁺) or trace metals (e.g., copper), to form insoluble salts.[5][6][9] The order of component addition when preparing media from powders is critical to prevent such reactions.[5][6]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all media components, potentially pushing this compound and other salts beyond their solubility limits.[5][6][8]

Q3: Can the type of basal media I use affect this compound solubility?

Yes. Different basal media formulations have varying concentrations of salts, amino acids, and other components.[8][9] The specific ionic strength and the presence of certain ions in one medium versus another could promote or inhibit the precipitation of this compound. If you encounter precipitation, testing a different media formulation could be a valid troubleshooting step.[8]

Troubleshooting Guides

Issue 1: Immediate Precipitate Observed Upon Adding this compound Stock Solution

If you notice a precipitate forming immediately after adding your this compound stock solution to the culture medium, it is often due to "solvent shock" or exceeding the local solubility limit.

Potential Cause Explanation Recommended Solution
High Final Concentration The target concentration of this compound is above its solubility threshold in the complete media.Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[8]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[8] Alternatively, add the stock solution dropwise while gently swirling or vortexing the media.[7][10]
Low Media Temperature Adding the stock solution to cold media can significantly decrease the solubility of many components.[7][8]Always use pre-warmed (37°C) cell culture media for all dilutions and additions.[8][10][11]
Incorrect Stock Solvent The solvent used for the this compound stock may not be fully compatible with the aqueous media, or its final concentration may be too high.While this compound is water-soluble, ensure any co-solvents are used at a minimal final concentration (e.g., DMSO <0.5%).[8][10]

Issue 2: Delayed Precipitate Observed Hours or Days After Media Preparation

Delayed precipitation is often related to environmental factors or slow-forming chemical reactions within the media.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Moving cultures in and out of the incubator can cause temperature shifts that affect solubility.[10]Minimize the time culture vessels are outside the stable incubator environment. Ensure the incubator has stable temperature control.
Media Evaporation In long-term cultures, water evaporation concentrates all solutes, including this compound, which can then precipitate.[5][6][7]Ensure proper humidification of the incubator.[6] Use culture flasks with filter caps (B75204) or plates with low-evaporation lids. For long-term experiments, consider sealing plates with gas-permeable membranes.[8]
pH Shift During Culture Cellular metabolism can produce acidic byproducts (like excess lactate or CO2), lowering the media pH. Conversely, improper CO2 levels in the incubator can cause the pH to rise.[7][10]Monitor the pH of your culture medium regularly. Ensure your incubator's CO2 sensor is calibrated. Use a media formulation with a robust buffering system appropriate for your CO2 setting.
Component Degradation Choline or lactate may degrade over time into less soluble byproducts, although this is less common.Prepare fresh media containing this compound more frequently, especially for long-term experiments.

Experimental Protocols

Protocol 1: Recommended Method for Preparing Media with this compound

This protocol minimizes the risk of precipitation during media preparation.

  • Prepare Basal Medium: If preparing from powder, dissolve individual components in the correct order as specified by the manufacturer. Critical components like calcium chloride should often be dissolved separately in deionized water before being added to the main volume.[5][6]

  • Warm the Medium: Pre-warm the sterile basal medium to 37°C in a water bath before adding supplements.[7][8][10]

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in sterile, deionized water or phosphate-buffered saline (PBS). Ensure it is fully dissolved.

  • Perform Intermediate Dilution (if necessary): For very high stock concentrations, perform an intermediate dilution in a small volume of pre-warmed media.

  • Add to Final Volume: Add the this compound stock solution (or intermediate dilution) to the pre-warmed basal medium. Add the solution dropwise while gently swirling the media bottle to ensure rapid and even dispersal.[7][11]

  • Add Other Supplements: Add other supplements like serum or growth factors after the this compound is fully mixed.

  • Final Check: Visually inspect the final medium for any signs of precipitation or cloudiness before use.

Protocol 2: Determining Maximum Soluble Concentration of this compound

This experiment helps establish the solubility limit of this compound in your specific culture system.

  • Prepare Media Aliquots: Dispense 10 mL of your complete, pre-warmed (37°C) cell culture medium into several sterile conical tubes.

  • Prepare Serial Dilutions: Create a series of working concentrations of your this compound stock solution.

  • Add this compound: Add a small, consistent volume of each this compound dilution to the media aliquots to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x of your target concentration). Include a control tube with only the solvent.

  • Incubate and Observe: Incubate all tubes under normal culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the tubes for any cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[10] You can also use a microscope to check for microprecipitates.[7]

  • Record Results: Note the highest concentration that remains clear over the 24-hour period. This is your practical maximum soluble concentration.

Final Concentration Observation at 0 hr Observation at 2 hr Observation at 6 hr Observation at 24 hr
Control (Solvent Only)ClearClearClearClear
0.5xClearClearClearClear
1xClearClearClearClear
2xClearClearCloudyPrecipitate
5xCloudyPrecipitatePrecipitatePrecipitate
10xImmediate PrecipitatePrecipitatePrecipitatePrecipitate

This is an example table; actual results will vary.

Visual Guides

G start_node Precipitate Observed in This compound Media d1 When did it appear? start_node->d1 decision_node decision_node action_node action_node end_node end_node a1 Review Preparation Protocol: - Was media pre-warmed? - Was addition slow with mixing? - Is final concentration too high? d1->a1 Immediately after mixing a3 Investigate Environmental Factors: - Check incubator humidity and temp. - Monitor media pH. - Check for contamination. d1->a3 Hours or Days later in culture a2 Action: 1. Re-make media using Protocol 1. 2. Perform solubility test (Protocol 2) to find max concentration. a1->a2 a2->end_node Solution Clear a4 Action: 1. Calibrate incubator. 2. Ensure proper sealing of vessels. 3. Prepare fresh media more often. a3->a4 a4->end_node Solution Clear

Caption: Troubleshooting workflow for this compound precipitation.

G start_node Start: Prepare Basal Medium (follow manufacturer's order of addition) s1 Warm Basal Medium to 37°C start_node->s1 step_node step_node check_node check_node end_node Media is Ready for Use fail_node Discard and Troubleshoot s2 Prepare sterile This compound stock s1->s2 s3 Add stock solution DROPWISE to warm media with GENTLE SWIRLING s2->s3 s4 Add other supplements (e.g., serum) s3->s4 c1 Visually inspect for precipitate s4->c1 c1->end_node Clear c1->fail_node Cloudy

Caption: Recommended workflow for media preparation.

References

Impact of pH on Choline lactate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of choline (B1196258) lactate (B86563) in experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the use of choline lactate, with a focus on pH-related effects.

FAQs on this compound Stability

  • Q1: My this compound solution appears to be losing potency over time. What could be the cause?

    A1: this compound, being an ester, is susceptible to hydrolysis, which breaks it down into choline and lactic acid. The rate of this hydrolysis is highly dependent on the pH of the solution. Storage at non-optimal pH, especially alkaline conditions, can accelerate degradation and lead to a loss of potency.

  • Q2: What is the optimal pH for storing aqueous solutions of this compound to ensure maximum stability?

  • Q3: I suspect my this compound has degraded. What are the degradation products and how can I detect them?

    A3: The primary degradation products of this compound hydrolysis are choline and lactic acid. The formation of lactic acid will lead to a decrease in the pH of an unbuffered solution. You can monitor the stability of your solution by measuring its pH over time. For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., conductivity or mass spectrometry) can be used to separate and quantify this compound and its degradation products.

Troubleshooting Stability Issues

IssuePossible CauseRecommended Action
Decreased pH of unbuffered this compound solution over time. Hydrolysis of this compound is occurring, releasing lactic acid.Prepare fresh solutions for critical experiments. For storage, consider using a weakly acidic buffer (e.g., citrate (B86180) or acetate) to maintain a pH in the optimal stability range (pH 4-6). Store solutions at low temperatures (2-8°C) to further slow down hydrolysis.
Inconsistent experimental results when using older this compound solutions. The concentration of active this compound has decreased due to degradation, and the presence of degradation products (choline and lactic acid) may interfere with the experimental system.Always use freshly prepared this compound solutions for reproducible results. If solutions must be stored, validate their stability under your specific storage conditions by periodically assaying the concentration of this compound.
Precipitation or cloudiness in a concentrated this compound solution. This could be due to solubility issues at a particular pH or temperature, or potential reactions with other components in the formulation.Ensure the pH of the solution is within a range where all components are soluble. For complex formulations, conduct compatibility studies at different pH values and temperatures.

FAQs on this compound Activity

  • Q4: How does pH affect the "activity" of this compound in biological systems, such as cell culture?

    A4: The "activity" of this compound in biological systems can be multifaceted. As a nutrient source, its uptake and metabolism by cells are influenced by the pH of the culture medium. Studies on choline uptake in neuronal cells have shown that both acidic (pH 6.5) and alkaline (pH 8.1) conditions can increase the maximum velocity (Vmax) of choline transport into cells compared to physiological pH (7.4). Therefore, the pH of your cell culture medium can modulate the bioavailability of the choline component.

  • Q5: I am using this compound as a component of a deep eutectic solvent (DES) for an enzymatic reaction. How does pH play a role?

    A5: The pH of the DES-aqueous mixture is a critical parameter for enzyme activity. Many enzymes have a narrow optimal pH range for maximal activity. For instance, some lipases exhibit optimal activity in this compound-based DES mixtures at a slightly acidic pH (around 5.0). Deviations from the optimal pH can lead to a significant decrease in or complete loss of enzyme activity. It is crucial to measure and adjust the pH of the final reaction mixture to the optimum for the specific enzyme being used.

  • Q6: Can the metabolism of this compound by microorganisms alter the pH of the culture medium?

    A6: Yes. When microorganisms like Staphylococcus lentus utilize this compound, they can selectively metabolize the lactate and choline components. The consumption of lactic acid can lead to an increase in the pH of the medium, while the metabolism of the choline cation can also influence the final pH. The overall pH change will depend on the specific metabolic pathways of the organism and the initial composition of the medium.

Troubleshooting Activity-Related Issues

IssuePossible CauseRecommended Action
Low yield in an enzymatic reaction using a this compound-based DES. The pH of the reaction medium is outside the optimal range for the enzyme.Measure the pH of the complete reaction mixture. Adjust the pH to the known optimum for your enzyme using a suitable buffer. Note that the addition of the DES itself can alter the pH of the solution.
Variable growth rates of bacteria when using this compound as a carbon source. The initial pH of the growth medium is not optimal for the bacterial strain, or the metabolism of this compound is causing a significant pH shift during growth, leading to inhibition.Optimize the initial pH of the culture medium for the specific bacterial strain. Use a well-buffered medium to prevent large fluctuations in pH during the experiment. Monitor the pH throughout the growth curve.
Unexpected changes in cellular behavior in cell culture experiments with this compound. The pH of the medium may be affecting the rate of choline uptake, leading to altered intracellular choline concentrations and downstream effects.Ensure the pH of your cell culture medium is tightly controlled and within the recommended range for your cell line. Be aware that changes in medium pH can be a variable that influences the effect of this compound supplementation.

Data Presentation

While specific kinetic data for this compound hydrolysis across a wide pH range is limited in the literature, the following table summarizes the principles of ester hydrolysis and provides analogous data for other choline esters to illustrate the expected pH-dependent stability.

Table 1: pH-Dependent Hydrolysis of Esters

pH RangePredominant MechanismExpected Rate of Hydrolysis for this compoundAnalogous Quantitative Data
Acidic (pH < 4) Specific Acid CatalysisIncreases with decreasing pH.For alkyl lactates, hydrolysis is known to be acid-catalyzed.
Neutral (pH 4-6) Spontaneous (Water) HydrolysisMinimal rate of hydrolysis. This is the optimal range for stability.-
Alkaline (pH > 8) Specific Base CatalysisIncreases significantly with increasing pH.Butyrylcholine (B1668140): Second-order rate constant for alkaline hydrolysis is approximately 0.73 M⁻¹s⁻¹ at 25°C. Benzoylcholine (B1199707): Second-order rate constant for alkaline hydrolysis is approximately 0.58 M⁻¹s⁻¹ at 25°C.

Note: The quantitative data presented is for butyrylcholine and benzoylcholine and serves as an indicator of the magnitude of alkaline hydrolysis for choline esters. The exact rates for this compound may vary.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by pH Measurement

This protocol describes a simple method to assess the stability of an unbuffered aqueous solution of this compound.

  • Preparation of this compound Solution:

    • Prepare a 100 mM solution of this compound in deionized water.

    • Record the initial pH of the solution immediately after preparation using a calibrated pH meter.

  • Incubation:

    • Divide the solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C).

    • Protect the solutions from light.

  • pH Measurement:

    • At regular time intervals (e.g., 0, 24, 48, 72 hours, and weekly), measure the pH of each aliquot.

    • A significant decrease in pH indicates hydrolysis of this compound and the formation of lactic acid.

  • Data Analysis:

    • Plot pH versus time for each storage condition.

    • A steeper decline in the curve indicates a faster rate of degradation.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general framework for the quantitative analysis of this compound, choline, and lactic acid. The exact parameters will need to be optimized for the specific HPLC system and column used.

  • Sample Preparation:

    • Prepare a series of this compound solutions at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffers (e.g., citrate for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At specified time points, take an aliquot and dilute it with the mobile phase to a suitable concentration for analysis.

  • HPLC System and Conditions (Example):

    • Column: A mixed-mode or ion-exchange column suitable for the separation of polar compounds.

    • Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile). The pH of the mobile phase should be optimized for separation.

    • Detector: A mass spectrometer (MS) or a charged aerosol detector (CAD) is recommended for sensitive and specific detection of choline and this compound. A UV detector can be used for lactic acid.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: Typically 5 - 20 µL.

  • Standard Curves:

    • Prepare standard curves for this compound, choline, and lactic acid of known concentrations in the same buffer as the samples.

  • Data Analysis:

    • Integrate the peak areas for this compound, choline, and lactic acid in the sample chromatograms.

    • Calculate the concentration of each compound using the corresponding standard curve.

    • Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Solution at Desired pH B1 Condition 1 (e.g., pH 4, 4°C) A->B1 B2 Condition 2 (e.g., pH 7, 25°C) A->B2 B3 Condition 3 (e.g., pH 9, 37°C) A->B3 C Monitor pH Over Time B1->C D Quantitative Analysis (e.g., HPLC) B1->D B2->C B2->D B3->C B3->D E Determine pH-Stability Profile C->E D->E

Caption: Experimental workflow for determining the pH-stability of this compound.

Activity_Logic cluster_stability Stability cluster_activity Activity A pH of Experimental System B This compound Hydrolysis Rate A->B influences C1 Enzyme Conformation & Catalytic Activity A->C1 influences C2 Cellular Uptake & Metabolism A->C2 influences D Overall Experimental Outcome B->D impacts C1->D impacts C2->D impacts

Caption: Interplay of pH on the stability and activity of this compound.

Addressing variability in experimental results with Choline lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing choline (B1196258) lactate (B86563) in their experiments. Our aim is to help you address variability in your experimental results and ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is Choline Lactate and what are its common applications in research?

A1: this compound is an ionic liquid composed of a choline cation and a lactate anion. In research, it is used as a biocompatible solvent, a component in deep eutectic solvents, and as a nutrient source in cell culture media.[1] For instance, it has been shown to enhance the growth of certain bacterial strains by providing both a carbon and nitrogen source.[2][3][4] In mammalian cell culture, both choline and lactate are key metabolites that can influence cell growth, viability, and productivity.

Q2: How does this compound affect mammalian cell culture performance?

A2: Choline is an essential nutrient for mammalian cells, crucial for the synthesis of phosphatidylcholine, a primary component of cell membranes.[5] Lactate, while often considered a waste product of glycolysis, can also be utilized as an energy source under certain conditions. The balance of choline and lactate can significantly impact experimental outcomes. For example, in Chinese Hamster Ovary (CHO) cells, a common cell line for monoclonal antibody (mAb) production, choline limitation has been linked to decreased cell viability and lower mAb titers.[5] Conversely, high lactate concentrations can inhibit cell growth and affect protein production.[2][6][7]

Q3: What are the known metabolic pathways influenced by choline and lactate?

A3: Choline is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and is integral to the Kennedy pathway for phosphatidylcholine biosynthesis. Dysregulation of choline metabolism is a known hallmark of some cancers, often involving the upregulation of enzymes like choline kinase alpha (CHKA).[8][9] Lactate is a central molecule in cellular energy metabolism, primarily produced through glycolysis. It can be converted to pyruvate (B1213749) and enter the TCA cycle for oxidative phosphorylation. Recent studies have also implicated lactate in epigenetic regulation through histone lactylation, which can alter gene expression.[10]

Q4: How can I accurately measure choline concentrations in my samples?

A4: Several analytical methods are available for quantifying choline. High-performance liquid chromatography (HPLC) coupled with a charged aerosol detector (CAD) or mass spectrometry (MS) is a common and reliable approach for measuring choline in various samples, including dietary supplements and biological matrices.[11][12] Commercially available choline assay kits, which are typically colorimetric or fluorometric, also provide a straightforward method for determining choline concentrations in cell lysates, plasma, and serum.[13] These kits often utilize choline oxidase, which produces hydrogen peroxide in the presence of choline, and this is then detected with a specific probe.

Troubleshooting Guide

Issue 1: High Variability in Cell Growth and Viability
Potential Cause Recommended Solution
Inconsistent this compound Quality: Purity and stability of this compound can vary between suppliers and batches.Source this compound from a reputable supplier with a detailed certificate of analysis. Consider performing in-house quality control, such as HPLC, to verify purity and check for degradation products.[11]
Choline Limitation in Media: As cells proliferate, choline can become a limiting nutrient, leading to decreased viability.[5]Optimize the choline concentration in your cell culture medium. A study on CHO cells found that the optimal choline chloride to glucose ratio was crucial for maximizing mAb production and maintaining cell viability.[5]
High Lactate Accumulation: Excessive lactate production can lower the pH of the culture medium and inhibit cell growth.[2][7]Monitor lactate levels throughout your experiment. If they exceed inhibitory concentrations (typically >20 mM for many cell lines), consider adjusting your feeding strategy to limit glucose, which can reduce lactate production.[2][7] Some cell lines can be adapted to consume lactate, which can be encouraged by depleting glucose in the later stages of culture.[14][15]
Instability of this compound in Media: this compound, as a component of a deep eutectic solvent, can be susceptible to degradation, especially when mixed with carboxylic acids and heated.[16]Prepare fresh media for each experiment and avoid prolonged storage of media containing this compound, especially at elevated temperatures.
Issue 2: Inconsistent Protein Production or Product Quality
Potential Cause Recommended Solution
Suboptimal Choline Concentration: Insufficient choline can negatively impact protein production.Titrate the concentration of this compound in your culture medium to find the optimal level for your specific cell line and product. One study demonstrated a 16% increase in mAb titer by doubling the choline concentration in the feed medium for CHO cells.[5]
High Lactate Levels Affecting Glycosylation: High lactate concentrations can influence the glycosylation profile of recombinant proteins.[17]If consistent glycosylation is critical, maintain lactate at a stable and non-inhibitory level. Consider using alternative carbon sources to glucose, such as galactose, to reduce lactate accumulation.[3][17]
Variability in Lactate Metabolism: Different cell clones can exhibit significant variability in their lactate metabolism, with some being high producers and others capable of lactate consumption.[18][19]When selecting clones for production, screen for their lactate metabolism profile. Choose clones with a favorable profile for your process (e.g., low production or high consumption).

Data Presentation

Table 1: Effect of Choline Chloride Concentration on CHO Cell Culture Performance

Choline Chloride to Glucose RatioPeak Viable Cell Density (x10^7 cells/mL)Cell Viability at 358h (%)mAb Titer (g/L)
0.0028 (One-fold)~1.843.7~5.5
0.0057 (Two-fold)~1.855.0~6.4
0.0114 (Four-fold)~1.856.4~6.4
Data adapted from a study on monoclonal antibody-producing CHO cells.[5]

Table 2: Impact of Lactate Concentration on Hybridoma Cell Growth and Antibody Production

Initial Lactic Acid Concentration (mM)Specific Growth Rate (% of control)Specific Antibody Production Rate (% of control)
0 (Control)100100
3363260
Data adapted from a study on a murine hybridoma cell line.[20]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration in Fed-Batch CHO Cell Culture

This protocol is based on the methodology for optimizing choline content in chemically defined media for monoclonal antibody production.[5]

  • Cell Line and Basal Medium: Use a CHO cell line producing a monoclonal antibody, cultured in a chemically defined basal medium.

  • Fed-Batch Culture Setup: Initiate fed-batch cultures in shake flasks or bioreactors at a seeding density of approximately 3 x 10^5 cells/mL.

  • Feeding Strategy: Begin continuous feeding of a chemically defined feed medium after 96 hours of cultivation to maintain a target glucose concentration (e.g., 2 g/L).

  • This compound Titration: Prepare feed media with varying concentrations of this compound. The original study used choline chloride, so equivalent molar concentrations of choline from this compound should be calculated. For example, create feeds with one-fold, two-fold, and four-fold the initial choline concentration.

  • Monitoring: At regular intervals (e.g., daily), measure viable cell density, cell viability, glucose concentration, lactate concentration, and monoclonal antibody titer.

  • Analysis: Compare the peak viable cell density, final cell viability, and final mAb titer across the different this compound concentrations to determine the optimal feeding strategy for your cell line.

Protocol 2: Choline Assay Using a Commercial Kit

This is a general protocol based on commercially available colorimetric choline assay kits.

  • Sample Preparation:

    • Serum/Plasma: Can often be assayed directly after centrifugation to remove any precipitates.

    • Cell Lysates: Homogenize cells in a suitable buffer (e.g., PBS) on ice, then centrifuge to pellet debris. The clear supernatant is used for the assay.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer on ice, followed by centrifugation to clarify the sample.

  • Standard Curve Preparation: Prepare a series of choline standards of known concentrations by diluting a stock solution provided in the kit.

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of your samples and standards to the wells of a 96-well plate.

    • Prepare a reaction mix containing choline oxidase and a colorimetric probe, as per the kit instructions.

    • Add the reaction mix to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Read the absorbance at the recommended wavelength (typically 540-570 nm) using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the choline concentration in your samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start media_prep Prepare Media with Varying this compound start->media_prep cell_culture Seed CHO Cells media_prep->cell_culture fed_batch Fed-Batch Culture cell_culture->fed_batch sampling Daily Sampling fed_batch->sampling measurements Measure: - Viable Cell Density - Viability - Metabolites - mAb Titer sampling->measurements data_analysis Data Analysis measurements->data_analysis optimization Determine Optimal This compound Level data_analysis->optimization choline_lactate_metabolism cluster_choline Choline Metabolism cluster_lactate Lactate Metabolism choline Choline phosphocholine Phosphocholine choline->phosphocholine CHKA acetylcholine Acetylcholine choline->acetylcholine phosphatidylcholine Phosphatidylcholine phosphocholine->phosphatidylcholine membrane Cell Membrane Integrity phosphatidylcholine->membrane glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis lactate Lactate pyruvate->lactate tca TCA Cycle pyruvate->tca lactate->pyruvate Lactate Consumption energy Energy (ATP) tca->energy choline_lactate This compound (in media) choline_lactate->choline choline_lactate->lactate troubleshooting_logic cluster_growth Cell Growth Issues cluster_production Productivity Issues start High Experimental Variability check_quality Check Choline Lactate Quality start->check_quality optimize_conc Optimize Choline Concentration start->optimize_conc monitor_lactate Monitor Lactate Levels start->monitor_lactate titrate_choline Titrate Choline for Titer start->titrate_choline control_lactate Control Lactate for Glycosylation start->control_lactate screen_clones Screen Clonal Metabolism start->screen_clones

References

Storage conditions to maintain Choline lactate integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of choline (B1196258) lactate (B86563) to ensure its integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of choline lactate degradation during storage?

A1: The primary causes of this compound degradation are its hygroscopic nature (tendency to absorb moisture from the air) and thermal instability. Moisture absorption can lead to physical changes like clumping and may facilitate chemical degradation.[1][2] At elevated temperatures, or even at room temperature over extended periods, this compound can undergo esterification, a chemical reaction between the choline and lactate components.[3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry environment, protected from light. While specific optimal conditions for pure this compound are not extensively documented, recommendations for the highly related and hygroscopic compound, choline chloride, provide a strong guideline.[5]

Q3: Is this compound sensitive to light?

Q4: What type of container should I use to store this compound?

A4: Due to its hygroscopic nature, this compound should be stored in a tightly sealed, airtight container.[1] Materials such as amber glass or high-density polyethylene (B3416737) (HDPE) are suitable choices.[8][9] For highly sensitive applications, storing the container within a desiccator containing a drying agent like silica (B1680970) gel can provide additional protection against moisture.[10]

Q5: My this compound has formed clumps. Is it still usable?

A5: Clumping is a visual indicator of moisture absorption.[1] While the compound may still be usable for some applications, the presence of water can affect its concentration and potentially accelerate degradation. For quantitative experiments, it is recommended to use a fresh, free-flowing lot of this compound. If you must use a clumped reagent, consider drying it under vacuum, though this may not reverse any chemical degradation that has already occurred.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (cool, dry, dark). Check for signs of moisture absorption (clumping). Perform a purity analysis using a validated analytical method (see Experimental Protocols).
Difficulty in accurately weighing the compound Absorption of atmospheric moisture during weighing.Minimize the time the container is open to the atmosphere. Weigh the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Use a weighing-by-difference technique.
Visible discoloration of the this compound solution Potential degradation of the compound.Prepare fresh solutions before each experiment. If discoloration is observed in a freshly prepared solution, it may indicate contamination or degradation of the stock material.
Changes in pH of the this compound solution over time Possible hydrolysis or other degradation pathways.Use freshly prepared solutions for pH-sensitive experiments. Monitor the pH of stock solutions if they are to be stored for any length of time.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize thermal degradation, such as esterification.[3][4]
Humidity Low humidity; store in a desiccator if possible.This compound is hygroscopic and readily absorbs moisture from the air.[1][2]
Light Exposure Protect from light; store in an opaque or amber container.To prevent potential photodegradation, as observed in similar choline salts.[6][7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To prevent oxidative degradation and minimize exposure to moisture.
Container Tightly sealed, airtight container (e.g., amber glass, HDPE).[8][9]To protect from moisture and light.

Table 2: Chemical Compatibility of Common Laboratory Materials with this compound

Material Compatibility Notes
Glass (Borosilicate) ExcellentRecommended for storage and preparation of solutions.
High-Density Polyethylene (HDPE) GoodSuitable for storage containers.
Polypropylene (PP) GoodSuitable for short-term storage and handling.
Polytetrafluoroethylene (PTFE) ExcellentSuitable for cap liners and stir bars.
Stainless Steel GoodGenerally compatible, but prolonged contact with aqueous solutions should be evaluated for potential leaching.
Strong Oxidizing Agents IncompatibleAvoid contact.
Strong Acids IncompatibleAvoid contact.
Strong Bases IncompatibleAvoid contact.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-CAD

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Charged Aerosol Detector (CAD).[11][12]

    • Mixed-mode column (e.g., Zwitterionic HILIC).[13]

  • Reagents and Standards:

  • Mobile Phase Preparation:

    • Prepare a stock buffer of 80.4 mM ammonium acetate by dissolving 6.2 g of ammonium acetate in 900 mL of deionized water. Adjust the pH to 4.7 with glacial acetic acid and bring the final volume to 1.0 L.[11]

    • The mobile phase will be a gradient of acetonitrile and the ammonium acetate buffer.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC, 3 µm, 3.0 x 100 mm.

    • Mobile Phase: Gradient elution with acetonitrile and ammonium acetate buffer.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Detector: CAD.

  • Data Analysis:

    • Integrate the peak area of choline and any impurity peaks.

    • Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area.

Protocol 2: Detection of Esterification Degradation by ¹H NMR Spectroscopy

Objective: To detect the formation of ester degradation products in a this compound sample.

Methodology:

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Reagents and Solvents:

    • This compound sample.

    • Deuterated water (D₂O) or other suitable deuterated solvent.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in D₂O.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Analyze the spectrum for the appearance of new peaks that correspond to the formation of esters.[14] Esterification between the choline and lactate moieties will result in characteristic shifts in the proton signals of both molecules. Specifically, look for downfield shifts of the protons adjacent to the newly formed ester linkage.

Mandatory Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_analysis Integrity Analysis cluster_experiment Experimental Use storage Store this compound (Cool, Dry, Dark) handling Handle in Low Humidity storage->handling hplc Purity Assessment (HPLC-CAD) handling->hplc nmr Degradation Analysis (NMR) handling->nmr prep Prepare Fresh Solution handling->prep use Use in Experiment hplc->use If Pure nmr->use If No Degradation prep->use degradation_pathway cluster_degradation Degradation Products cl This compound hydrolysis Hydrolysis Products cl->hydrolysis Hygroscopicity ester Esterification Products cl->ester Thermal Instability photo Photodegradation Products cl->photo Photosensitivity moisture Moisture (H₂O) heat Heat/Light

References

Technical Support Center: Minimizing Choline Lactate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interference caused by choline (B1196258) lactate (B86563) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is choline lactate and where is it encountered in experimental settings?

This compound is an ionic liquid composed of a choline cation and a lactate anion. It is sometimes used as a component in cell culture media or as a biodegradable and biocompatible solvent.[1][2][3] Its presence in samples can be a source of interference in various biochemical assays.

Q2: How can this compound interfere with biochemical assays?

This compound can interfere through the independent or synergistic actions of its two components:

  • Choline Cation: Choline is a precursor for the neurotransmitter acetylcholine (B1216132) and phospholipids.[4] It can be a substrate for enzymes like choline oxidase, leading to the consumption of the substrate or production of interfering byproducts such as hydrogen peroxide (H₂O₂).[4][5] In cell-based assays, choline can also affect cell signaling pathways.[6]

  • Lactate Anion: Lactate is a key metabolite in glycolysis. It is a substrate for lactate dehydrogenase (LDH), which is often measured to assess cell viability and cytotoxicity. The presence of exogenous lactate can lead to an underestimation or overestimation of LDH activity depending on the assay principle.[7][8] High lactate concentrations can also alter the pH of the assay medium, potentially affecting enzyme activity.[9]

Q3: Which types of assays are most susceptible to this compound interference?

Assays that are particularly vulnerable to interference from this compound include:

  • Acetylcholinesterase (AChE) Assays: These assays often rely on a coupled reaction where choline, a product of AChE activity, is oxidized by choline oxidase.[10] Exogenous choline from this compound will lead to a background signal, masking the true AChE activity.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assays: The presence of lactate in the sample can interfere with the measurement of LDH-catalyzed conversion of lactate to pyruvate (B1213749), a common method for assessing cell death.[7]

  • Choline Assays: Assays designed to measure endogenous choline will be directly affected by the presence of this compound, leading to falsely elevated results.[4][5]

  • Neurotransmitter Assays: Choline is a precursor to acetylcholine, and its presence can interfere with assays measuring acetylcholine or other neurotransmitters, especially those using enzymatic detection methods.[11][12][13]

  • Assays Measuring Hydrogen Peroxide (H₂O₂) Production: Since the enzymatic oxidation of choline produces H₂O₂, any assay that measures H₂O₂ as a readout can be affected.[4][5]

Troubleshooting Guides

Issue 1: High Background Signal in Acetylcholinesterase (AChE) Assay

Problem: You are observing a high background signal in your AChE assay, potentially masking the activity of your enzyme. You suspect the presence of this compound in your sample.

Troubleshooting Steps:

  • Confirm Choline Interference: Run a control experiment with your sample in the absence of AChE. If you still observe a signal, it is likely due to the presence of choline from this compound being oxidized by the choline oxidase in your assay system.

  • Sample Dilution: If the this compound concentration is not excessively high, diluting your sample may reduce the background signal to an acceptable level. However, ensure that the dilution does not bring your AChE activity below the detection limit of the assay.

  • Enzyme-Free Blank: For every sample containing this compound, prepare a parallel "blank" sample that includes all assay components except for the acetylcholinesterase. Subtract the signal from this blank from your sample reading to correct for the choline background.

  • Sample Pre-treatment to Remove Choline: If the background is too high to be corrected by subtraction, consider removing choline from your sample before the assay.

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to bind and remove the positively charged choline.

    • Enzymatic Degradation: Pre-treat your sample with choline oxidase to convert the interfering choline to betaine (B1666868). This should be followed by catalase treatment to remove the generated hydrogen peroxide before proceeding with the AChE assay.

Issue 2: Inaccurate Results in Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Problem: Your LDH assay results are inconsistent or do not correlate with expected cell viability. You are aware that this compound is present in your samples.

Troubleshooting Steps:

  • Assess Lactate Interference: The direction of interference will depend on the assay principle.

    • LDH Forward Reaction (Lactate to Pyruvate): If your assay measures the conversion of lactate to pyruvate, the excess lactate from this compound will act as a substrate, potentially leading to an overestimation of LDH activity. .

    • LDH Reverse Reaction (Pyruvate to Lactate): If your assay measures the conversion of pyruvate to lactate, the presence of lactate can cause product inhibition, leading to an underestimation of LDH activity.

  • Create a Lactate Standard Curve: To quantify the interference, prepare a standard curve with known concentrations of lactate in your assay buffer and measure the signal generated by the LDH in your control samples.

  • Sample Dilution: Diluting the sample can lower the lactate concentration, but this may also dilute the LDH, potentially impacting sensitivity.

  • Alternative Cytotoxicity Assays: If lactate interference cannot be sufficiently minimized, consider using an alternative cytotoxicity assay that is not based on LDH activity, such as:

    • MTT or XTT assays (measure metabolic activity)

    • Trypan blue exclusion assay (measures membrane integrity)

    • Caspase activity assays (measure apoptosis)

Quantitative Data Summary

ParameterThis compoundPotential ImpactReference
Typical Concentration in Cell Culture 1-10 mMCan significantly interfere with choline and lactate-based assays.[9][14]
Choline Oxidase Activity SubstrateCan lead to H₂O₂ production and signal generation in coupled assays.[4][5]
Lactate Dehydrogenase Activity Substrate/ProductCan lead to overestimation or underestimation of LDH activity depending on the assay direction.[7][8]

Experimental Protocols

Protocol 1: Sample Pre-treatment with Choline Oxidase and Catalase

This protocol is designed to remove choline from a sample prior to performing an assay where choline is an interferent (e.g., an AChE assay).

Materials:

  • Sample containing this compound

  • Choline oxidase (e.g., from Alcaligenes sp.)

  • Catalase (e.g., from bovine liver)

  • Assay buffer

Procedure:

  • To 100 µL of your sample, add choline oxidase to a final concentration of 0.1 U/mL.

  • Incubate at 37°C for 30 minutes to allow for the complete conversion of choline to betaine and hydrogen peroxide.

  • Add catalase to a final concentration of 100 U/mL to decompose the hydrogen peroxide.

  • Incubate at room temperature for 15 minutes.

  • The sample is now ready for use in your downstream assay. It is recommended to run a control of the pre-treated sample without the primary enzyme of your main assay to ensure the background has been successfully removed.

Protocol 2: Control Experiment for Choline Interference

This protocol helps to determine the extent of interference from choline in a coupled enzymatic assay that uses choline oxidase.

Materials:

  • Sample containing this compound

  • All components of your primary assay kit (e.g., AChE assay kit)

  • Assay buffer

Procedure:

  • Prepare two sets of reactions for each sample.

  • Test Sample: Add your sample to the complete assay mixture, including the primary enzyme (e.g., acetylcholinesterase).

  • Interference Control: Add your sample to an identical assay mixture, but replace the primary enzyme with an equal volume of assay buffer.

  • Incubate both sets of reactions according to the assay protocol.

  • Measure the signal in both the test sample and the interference control.

  • The signal from the interference control represents the contribution from the choline in your sample. Subtract this value from your test sample's signal to obtain the corrected signal.

Visualizations

experimental_workflow cluster_start Start: Sample with Suspected this compound Interference cluster_troubleshooting Troubleshooting Steps cluster_mitigation Mitigation Strategies cluster_end End: Validated Assay Results start Sample containing this compound q1 Is the assay based on Choline or Lactate measurement? start->q1 a1_yes Run Interference Control (Enzyme-Free Blank) q1->a1_yes Yes a1_no Consider other sources of interference q1->a1_no No q2 Is interference significant? a1_yes->q2 end Accurate Assay Results a1_no->end a2_yes Implement Mitigation Strategy q2->a2_yes Yes a2_no Proceed with Assay q2->a2_no No mitigation Choose a strategy: a2_yes->mitigation a2_no->end dilution Sample Dilution mitigation->dilution pretreatment Sample Pre-treatment (e.g., Choline Oxidase/Catalase) mitigation->pretreatment alt_assay Use Alternative Assay mitigation->alt_assay dilution->end pretreatment->end alt_assay->end

Caption: Troubleshooting workflow for addressing this compound interference.

signaling_pathway cluster_AChE Acetylcholinesterase (AChE) Assay Principle cluster_Coupled_Reaction Coupled Detection Reaction cluster_interference Interference Point acetylcholine Acetylcholine ache AChE acetylcholine->ache choline Choline ache->choline acetate Acetate ache->acetate choline_oxidase Choline Oxidase choline->choline_oxidase h2o2 H₂O₂ choline_oxidase->h2o2 betaine Betaine choline_oxidase->betaine signal Detectable Signal h2o2->signal choline_lactate Choline from This compound choline_lactate->choline_oxidase False Positive Signal

Caption: Interference of this compound in a coupled AChE assay.

References

Technical Support Center: Quantifying Choline and Lactate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Choline Lactate": The term "this compound" is not commonly found in scientific literature as a distinct analyte for quantification in biological samples. It may refer to a specific ionic liquid used in some experimental contexts or a combination of the two separate molecules, choline (B1196258) and lactate (B86563).[1][2] This guide will therefore focus on the established challenges and methodologies for quantifying choline and lactate individually in biological matrices.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring choline and lactate.

Section 1: Overcoming Challenges in Choline Quantification

Choline is a crucial nutrient involved in numerous physiological processes, and its accurate quantification is vital for various research areas.[3][4] However, its measurement in biological samples can be challenging due to its polar nature and the presence of various related compounds.[3][5]

Frequently Asked Questions (FAQs) - Choline

Q1: What are the most significant pre-analytical variables affecting choline measurement?

A1: Sample collection, storage, and preparation are critical for accurate choline quantification.[6][7] Key variables include the choice of anticoagulant, storage temperature, and the number of freeze-thaw cycles. For instance, choline concentrations can increase over time in samples stored at room temperature.[8] In some cases, heparinized plasma may show higher choline concentrations compared to EDTA plasma.[6] One freeze-thaw cycle has been shown to significantly increase choline levels in heparinized whole blood.[6][7]

Q2: Which analytical method is most suitable for choline quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive and selective method for quantifying choline in biological samples.[6][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of the polar choline molecule.[3][10]

Q3: How can I minimize variability in my choline measurements?

A3: To minimize variability, it is essential to standardize your sample handling protocol. This includes immediate processing of samples after collection, storing them at appropriate temperatures (e.g., on ice or frozen), and using a consistent sample preparation method such as protein precipitation or ultrafiltration.[7] Using a stable isotope-labeled internal standard, such as choline-d9, can also help to correct for analytical variability.[7]

Troubleshooting Guide - Choline Quantification
Issue Potential Cause Recommended Action
Low or No Choline Signal Inefficient extraction of polar choline.Optimize the extraction procedure. A common method involves protein precipitation with acetonitrile (B52724).[7] Consider using a HILIC column for better retention of choline.[3]
Degradation of choline during storage.Ensure samples are processed quickly and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[6][7]
High Variability Between Replicates Inconsistent sample preparation.Standardize all sample handling and preparation steps. Use an automated liquid handler if possible.
Instability of choline in the specific sample matrix.Investigate the stability of choline in your sample type and under your specific storage conditions. EDTA plasma has been shown to be more stable for choline than heparin plasma.[7]
Poor Peak Shape in HPLC/LC-MS Inappropriate column chemistry for a polar analyte.Use a HILIC column which is designed for the retention of polar compounds like choline.[3]
Mobile phase composition is not optimal.Adjust the mobile phase composition. A common mobile phase for HILIC is acetonitrile and an aqueous buffer like ammonium (B1175870) formate.[7]

Section 2: Overcoming Challenges in Lactate Quantification

Lactate, a key metabolite in cellular metabolism, is a critical indicator of various physiological and pathological states.[11] Its accurate measurement is essential, but prone to pre-analytical errors.

Frequently Asked Questions (FAQs) - Lactate

Q1: What is the most common reason for artificially high lactate levels in samples?

A1: Delayed sample processing is a primary cause of falsely elevated lactate levels.[12] Glycolysis continues in red blood cells after sample collection, leading to an increase in lactate concentration.[12] This can be minimized by processing samples within 15 minutes of collection or using tubes containing a glycolytic inhibitor like sodium fluoride.[12]

Q2: What type of collection tube is best for lactate measurement?

A2: It is recommended to use blood collection tubes containing a glycolytic inhibitor, such as sodium fluoride, in combination with an anticoagulant like potassium oxalate (B1200264) or EDTA.[12] This prevents the ongoing production of lactate by blood cells.[12]

Q3: How does hemolysis affect lactate measurement?

A3: Hemolysis, the rupture of red blood cells, can lead to falsely elevated lactate results due to the release of lactate and enzymes from the cells.[12] Proper venipuncture technique is crucial to minimize the risk of hemolysis.[12]

Troubleshooting Guide - Lactate Quantification
Issue Potential Cause Recommended Action
Artificially Elevated Lactate Levels Continued glycolysis after sample collection.Process samples immediately (within 15 minutes). If not possible, use collection tubes with a glycolytic inhibitor (e.g., sodium fluoride) and store on ice.[12]
Improper storage temperature.Transport and store samples on ice or at 4°C to slow down glycolysis.[12]
Low or No Lactate Signal Incorrect wavelength for absorbance reading in enzymatic assays.Ensure the spectrophotometer is set to the correct wavelength for the specific assay chemistry (e.g., 340 nm for NADH-based assays, 490 nm for INT-formazan).[11][13]
Enzyme degradation in the assay kit.Store assay reagents as recommended by the manufacturer and check expiration dates.
High Variability Between Replicates Inconsistent sample handling and processing.Standardize the entire workflow from sample collection to analysis.[12]
Patient-related factors (e.g., physical activity).For clinical samples, ensure patients are at rest before blood collection unless the study design specifies otherwise.[12]
Interference in Enzymatic Assays Presence of interfering substances in the sample.Some substances, like high levels of beta-hydroxybutyrate, can interfere with certain lactate assays.[14] Consider sample dilution or using an alternative assay method.

Data Presentation: Quantitative Data Summary

Table 1: Performance Characteristics of Choline Quantification Methods

Method Sample Type Limit of Detection (LOD) Limit of Quantification (LOQ) Reference Range Citation(s)
LC-MS/MSMilk Powder0.2 µg/L--[9]
LC-MS/MSArtificial Cerebrospinal Fluid0.1 ng/mL (for Acetylcholine)--
NMRSerum-7.1 µmol/L<7.1–20.0 µmol/l[15]
NMRPlasma (EDTA)-5.9 µmol/L<5.9–13.1 µmol/l[15]
HPLCDietary Supplements4 µg/mL12 µg/mL-[16][17]

Table 2: Performance Characteristics of Lactate Quantification Methods

Method Sample Type Linear Range Detection Limit Reference Range (Resting) Citation(s)
Enzymatic Assay (Colorimetric)Cells, Serum, Plasma, Media, Tissue0.0625 to 2 mM-1-2 mM (Blood and ISF)[13][18]
Enzymatic Assay (Colorimetric)--20 U/L (for LDH)-[19]
Enzymatic Assay (NADH-independent)Intracellular/ExtracellularUp to 2000 pmol--[20]

Experimental Protocols

Protocol 1: Choline Quantification in Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods.[7]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 50 µL of an internal standard working solution (e.g., 2 µmol/L choline-d9 in water).

  • Add 500 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: Atlantis HILIC Silica column (100 x 2.1 mm, 3 µm) or equivalent.[7]

  • Mobile Phase: Isocratic elution with 75/25 (v/v) acetonitrile/10 mmol/L ammonium formate, pH 3.0.[7]

  • Flow Rate: 0.40 mL/min.[7]

  • Injection Volume: 10 µL.

  • MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

    • Choline transitions: m/z 104 → 60 and 104 → 58.[7]

    • Choline-d9 transitions: m/z 113 → 69 and 113 → 66.[7]

Protocol 2: L-Lactate Quantification by Enzymatic Assay (Colorimetric)

This protocol is a generalized procedure based on common enzymatic assay principles.[11][13]

1. Reagent Preparation:

  • Prepare assay buffer, lactate standard solutions, and enzyme mix according to the kit manufacturer's instructions.

2. Standard Curve Preparation:

  • Prepare a series of lactate standards with known concentrations (e.g., 0, 0.5, 1, 2, 4 mM) by diluting a stock solution in the assay buffer.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of each standard and sample (in triplicate) to separate wells of a 96-well microplate.

  • Add 50 µL of the reaction buffer (containing enzymes and chromogen) to each well.

  • Incubate the plate for a specified time (e.g., 5-30 minutes) at a specific temperature (e.g., room temperature or 37°C), protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (0 mM standard) from all other readings.

  • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

  • Determine the lactate concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizations

experimental_workflow_choline cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add Internal Standard (Choline-d9) start->add_is add_acn Add Acetonitrile (500 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate HILIC Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for Choline Quantification by LC-MS/MS.

enzymatic_assay_lactate cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_measurement Measurement lactate L-Lactate pyruvate Pyruvate lactate->pyruvate Lactate Dehydrogenase probe Colorless Probe nad NAD+ nadh NADH nad->nadh colored_product Colored Product nadh->colored_product Diaphorase probe->colored_product absorbance Measure Absorbance (e.g., 490 nm) colored_product->absorbance

Caption: Principle of a Colorimetric Enzymatic Assay for Lactate.

troubleshooting_logic start Inconsistent Results? pre_analytical Review Pre-analytical Steps start->pre_analytical Yes analytical Review Analytical Method start->analytical No, results are consistently wrong sample_handling Standardize Sample Collection & Storage? pre_analytical->sample_handling instrument_cal Instrument Calibrated? analytical->instrument_cal sample_prep Consistent Sample Preparation? sample_handling->sample_prep Yes resolve_pre Resolved sample_handling->resolve_pre No, improve sample_prep->analytical Yes sample_prep->resolve_pre No, improve reagent_quality Reagents/Standards OK? instrument_cal->reagent_quality Yes consult Consult Instrument Specialist instrument_cal->consult No resolve_analytical Resolved reagent_quality->resolve_analytical Yes reagent_quality->consult No

Caption: Troubleshooting Logic for Inconsistent Results.

References

Identifying and mitigating impurities in synthesized Choline lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of choline (B1196258) lactate (B86563). Our goal is to help you identify and mitigate common impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in synthesized choline lactate?

A1: Impurities in synthesized this compound can originate from three primary sources: the starting materials (choline salt and lactic acid), side reactions occurring during the synthesis, and degradation of the product or reactants. It is crucial to use high-purity starting materials and control reaction conditions to minimize the formation of impurities.

Q2: What are the potential impurities that can be present in the choline chloride starting material?

A2: Choline chloride, a common precursor, may contain several impurities. According to pharmacopeial standards, these can include:

  • Related substances: Such as O-(2-hydroxyethyl)choline, an impurity that can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • Total amines: Including trimethylamine (B31210) (TMA), which can arise from the degradation of choline.

  • Heavy metals: Trace amounts of arsenic (As), lead (Pb), cadmium (Cd), and mercury (Hg) may be present.

  • Residual solvents: Such as 1,4-dioxane, which is a potential human carcinogen.[3]

Q3: What impurities should I be aware of in the lactic acid starting material?

A3: Lactic acid, particularly when produced via fermentation, can contain various impurities:

  • Other organic acids: Such as citric acid, formic acid, acetic acid, and succinic acid.[4][5]

  • Residual sugars and proteins: If derived from fermentation of dairy by-products, impurities like lactose (B1674315) and whey protein may be present.[6]

  • Lactic acid oligomers: Lactic acid can self-condense to form dimers (lactoyl-lactic acid), trimers, and higher oligomers.[7]

Q4: Can impurities form during the synthesis of this compound?

A4: Yes, side reactions and degradation can lead to the formation of new impurities. Elevated temperatures can cause the degradation of choline, potentially forming trimethylamine (TMA) and acetaldehyde. While lactic acid is relatively stable, it can participate in side reactions, especially in the presence of impurities in the starting materials. Inadequate control of reaction parameters like temperature and reaction time can increase the likelihood of these side reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Presence of organic acid impurities from lactic acid or unreacted starting materials.

Troubleshooting Steps:

  • Analyze Starting Materials: Run separate chromatograms of your choline chloride and lactic acid starting materials under the same conditions to identify any pre-existing impurities.

  • Optimize Separation: Ensure your HPLC method is capable of separating choline, lactate, and potential organic acid impurities.

  • Spike Samples: Spike a pure this compound sample with known standards of common organic acid impurities (e.g., acetic acid, formic acid) to confirm the identity of the unknown peaks.

Issue 2: Presence of Volatile Impurities Detected by GC-MS

Possible Cause: Residual solvents from starting materials or cleaning procedures, or degradation products like trimethylamine.

Troubleshooting Steps:

  • Review Synthesis Protocol: Identify all solvents used in the synthesis and cleaning of glassware.

  • Analyze Headspace: Use headspace GC-MS for the sensitive detection of volatile organic compounds.

  • Quantify Trimethylamine: If TMA is suspected, specific LC-MS/MS methods can be employed for its quantification.[8][9][10][11]

Issue 3: Heavy Metal Contamination

Possible Cause: Contamination from starting materials or reaction vessels.

Troubleshooting Steps:

  • Source High-Purity Reagents: Ensure your choline chloride and lactic acid are of high purity and have low specified limits for heavy metals.

  • Use Appropriate Equipment: Employ glass or other inert reaction vessels to prevent leaching of metals.

  • Perform ICP-MS Analysis: This is the recommended and most sensitive technique for quantifying trace heavy metal impurities.[6][12][13][14][15]

Experimental Protocols

Protocol 1: HPLC Analysis of Organic Acid Impurities

This method is suitable for the separation and quantification of common organic acid impurities in a this compound matrix.

  • Column: Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) or equivalent.

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of known organic acids for calibration.

Protocol 2: GC-MS Analysis of Residual Solvents (e.g., 1,4-Dioxane)

This method is designed for the detection of volatile residual solvents.

  • Technique: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS).

  • Diluent: For enhanced sensitivity, consider using an ionic liquid such as 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([BMIM][NTf2]) as the diluent.[16][17][18]

  • Incubation Temperature: 140 °C.

  • Incubation Time: 15 minutes.

  • GC Column: DB-1 capillary column (30 m × 0.32 mm × 1.8 μm) or equivalent.

  • Carrier Gas: Helium.

  • MS Detection: Full scan mode to identify unknown volatiles, and selected ion monitoring (SIM) for quantification of known impurities like 1,4-dioxane.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen diluent in a headspace vial.

Protocol 3: ICP-MS for Heavy Metal Analysis

This protocol outlines the general procedure for determining heavy metal impurities.

  • Instrumentation: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. Dilute the digested sample with deionized water to a final volume.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS.

  • Quantification: Use a multi-element calibration standard containing the elements of interest (e.g., As, Pb, Cd, Hg) to generate a calibration curve. An internal standard should be used to correct for matrix effects and instrumental drift.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity ClassSpecific Impurity ExampleTypical SourceRecommended Analytical Technique
Starting Material (Choline Chloride) O-(2-hydroxyethyl)cholineSynthesis of Choline Chloride1H NMR
Trimethylamine (TMA)Degradation of CholineLC-MS/MS, GC-MS
1,4-DioxaneSynthesis of Choline ChlorideHeadspace GC-MS
Heavy Metals (As, Pb, Cd, Hg)Raw Materials, Manufacturing ProcessICP-MS
Starting Material (Lactic Acid) Acetic AcidFermentation By-productHPLC
Lactoyl-lactic acid (Dimer)Self-condensation of Lactic AcidHPLC
Synthesis-Related Unreacted Choline ChlorideIncomplete ReactionIon Chromatography, 1H NMR
Unreacted Lactic AcidIncomplete ReactionHPLC

Table 2: Analytical Method Parameters for Impurity Detection

Analytical TechniqueTarget ImpuritiesColumn/Instrument SpecificsMobile Phase/Carrier GasDetection
HPLC Organic AcidsAminex HPX-87H0.005 M H₂SO₄UV (210 nm)
GC-MS Residual Solvents (e.g., 1,4-Dioxane), TrimethylamineDB-1 Capillary ColumnHeliumMass Spectrometry
ICP-MS Heavy MetalsICP-Mass SpectrometerArgonMass Spectrometry
¹H NMR Choline-related impurities400 MHz or higher NMR SpectrometerD₂O or other suitable deuterated solventNMR Detector
LC-MS/MS Trimethylamine, CholineHILIC ColumnAcetonitrile/Ammonium FormateTandem Mass Spectrometry

Visualizations

Synthesis_Workflow CC Choline Chloride (Starting Material) Synthesis Synthesis Reaction CC->Synthesis LA Lactic Acid (Starting Material) LA->Synthesis Crude_CL Crude this compound Synthesis->Crude_CL Purification Purification Crude_CL->Purification Pure_CL Pure this compound Purification->Pure_CL QC Quality Control Analysis Pure_CL->QC

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Impurity Detected in Synthesized this compound ImpurityType Identify Impurity Type Start->ImpurityType OrganicAcid Organic Acid Impurity ImpurityType->OrganicAcid HPLC/LC-MS Volatile Volatile/Solvent Impurity ImpurityType->Volatile GC-MS HeavyMetal Heavy Metal Impurity ImpurityType->HeavyMetal ICP-MS AnalyzeLA Analyze Lactic Acid Starting Material (HPLC) OrganicAcid->AnalyzeLA OptimizeReaction Optimize Reaction Conditions (Temp, Time) OrganicAcid->OptimizeReaction AnalyzeHeadspace Analyze Headspace (GC-MS) Volatile->AnalyzeHeadspace CheckSolvents Review Solvents Used Volatile->CheckSolvents AnalyzeICPMS Analyze by ICP-MS HeavyMetal->AnalyzeICPMS CheckReagents Source High-Purity Starting Materials AnalyzeLA->CheckReagents AnalyzeHeadspace->CheckReagents AnalyzeICPMS->CheckReagents

Caption: Troubleshooting decision tree for impurity identification.

References

Strategies to enhance the bioavailability of choline supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on choline (B1196258) supplement bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of choline absorption in the human intestine?

A1: Choline absorption is a complex process involving multiple transport systems.

  • Water-Soluble Choline: Free choline and other water-soluble forms (phosphocholine, glycerophosphocholine) are primarily absorbed in the small intestine. This process occurs via facilitated diffusion through specific transporter proteins, mainly choline transporter-like protein 1 (CTL1, encoded by the SLC44A1 gene).[1][2] This transport is dependent on the choline concentration gradient and the membrane's electrical potential.[1][2] The capacity of this system is limited, meaning at high concentrations, a portion of choline may remain unabsorbed.[1]

  • Lipid-Soluble Choline: Fat-soluble forms, such as phosphatidylcholine (PC) and sphingomyelin, are hydrolyzed by phospholipases in the gut to release choline, which is then absorbed.[1] A portion can also be absorbed intact, incorporated into chylomicrons, and transported into the lymphatic system.[3][4]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation Dietary Choline Dietary Choline Water-Soluble Free Choline (e.g., Choline Bitartrate) Dietary Choline->Water-Soluble Lipid-Soluble Phosphatidylcholine (PC) (e.g., Lecithin, Alpha-GPC) Dietary Choline->Lipid-Soluble CTL1 CTL1 Transporter Water-Soluble->CTL1 Facilitated Diffusion Metabolism Microbiota Metabolism Water-Soluble->Metabolism Unabsorbed Chylomicron Chylomicron Formation Lipid-Soluble->Chylomicron Absorption PortalVein Portal Vein -> Liver CTL1->PortalVein Lymphatics Lymphatics Chylomicron->Lymphatics Metabolism->PortalVein -> TMA TMAO TMA -> TMAO (in Liver) PortalVein->TMAO

Diagram 1: Overview of Choline Absorption Pathways.

Q2: How do different forms of choline supplements vary in bioavailability and function?

A2: The chemical form of a choline supplement significantly impacts its absorption, tissue distribution, and metabolic fate. Citicoline (CDP-Choline) and Alpha-GPC are considered highly bioavailable and can effectively cross the blood-brain barrier.[5][6] Choline bitartrate (B1229483) is a cost-effective source but may have lower bioavailability for cognitive benefits and is more readily converted to trimethylamine (B31210) (TMA) by gut bacteria.[5][7] Phosphatidylcholine (PC), especially in a liposomal formulation, is absorbed well and serves as a direct component for cell membranes.[8][9][10]

Data Presentation: Comparison of Common Choline Supplements

Feature Choline Bitartrate Alpha-GPC (L-Alpha-glycerylphosphorylcholine) Citicoline (CDP-Choline) Phosphatidylcholine (PC) / Lecithin
Choline Content ~41% by weight[5][11] ~41% by weight[12] ~18.5% by weight ~13% by weight (for PC)[13]
Key Characteristic Water-soluble salt.[11] Water-soluble phospholipid precursor.[12] Provides both choline and cytidine. Lipid-soluble; integral to cell membranes.[13]
Bioavailability Moderate; absorption can be saturated.[1][5] High; readily crosses the blood-brain barrier.[5][12] High; readily crosses the blood-brain barrier.[5] High, especially in liposomal form.[8][9]
Primary Function General-purpose choline source. Acetylcholine precursor; cognitive support.[12][14] Acetylcholine & PC precursor; neuroprotective.[5][6] Structural component of cell membranes; liver support.[13][15]

| TMAO Formation | Higher potential for conversion to TMA/TMAO.[7] | Lower potential compared to choline salts.[7] | Data less clear, but likely lower than bitartrate. | Lowest potential, especially from egg-PC.[7] |

Q3: What are the key host and environmental factors that influence choline bioavailability?

A3: Several factors can create significant inter-individual variability in choline absorption and utilization:

  • Gut Microbiota: A crucial factor is the gut microbiome, which can degrade unabsorbed choline into trimethylamine (TMA).[1][16] TMA is then absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease.[16][17] The composition of an individual's microbiota determines the extent of this conversion.[18]

  • Genetic Factors: Single nucleotide polymorphisms (SNPs) in genes involved in choline and one-carbon metabolism, such as PEMT (phosphatidylethanolamine N-methyltransferase) and MTHFD1, can alter an individual's dietary requirement for choline.[19][20]

  • Hormonal Status: Estrogen can induce the PEMT gene, which is involved in the body's endogenous synthesis of choline.[1][3][20] Consequently, premenopausal women may have a lower dietary requirement for choline compared to men and postmenopausal women.[3][20]

Q4: What are the standard experimental methods for assessing choline bioavailability?

A4: Assessing choline bioavailability typically involves in vivo or in vitro models.

  • In Vivo Assessment: This is often done through pharmacokinetic studies in animal models or humans. A defined dose of a choline supplement is administered, and blood samples are collected over time to measure the concentration of choline and its key metabolites (e.g., betaine, TMAO).[7] Stable isotope-labeled choline (e.g., d9-choline) coupled with mass spectrometry (MS) is a precise method to trace the absorption and metabolic fate of the administered choline.[21][22][23]

  • In Vitro Assessment: These studies use intestinal cell lines (e.g., Caco-2, LS180) cultured as a monolayer to mimic the intestinal barrier.[2][24] Researchers can measure the transport of radiolabeled or unlabeled choline across the cell monolayer from the apical (lumen) to the basolateral (blood) side. This method is ideal for studying specific transport mechanisms and the effect of inhibitors or enhancers.[2][24]

Troubleshooting Guides

Problem: Our in vivo study shows low plasma choline concentration despite supplementation with a high dose of a water-soluble choline salt (e.g., choline bitartrate).

A: This is a common issue that can stem from several factors in the experimental design. Use the following workflow to diagnose the potential cause.

G Start Start: Low Plasma Choline Observed CheckDose Was the dose high enough to saturate CTL1 transporters? Start->CheckDose CheckMicrobiota Is there high microbial conversion to TMA? CheckDose->CheckMicrobiota No ActionSaturate Action: Perform dose-response study. Consider split-dosing. CheckDose->ActionSaturate Yes CheckGenetics Are there known genetic variations in the animal strain affecting choline metabolism? CheckMicrobiota->CheckGenetics No ActionTMAO Action: Measure plasma/urine TMAO levels. Consider co-administration of antibiotics (in terminal studies) or a resistant starch to alter microbiota. CheckMicrobiota->ActionTMAO Yes ActionGenotype Action: Genotype subjects for key SNPs (e.g., PEMT, MTHFD1). Stratify analysis by genotype. CheckGenetics->ActionGenotype Yes ActionFormulation Action: Switch to a lipid-based formulation (e.g., Liposomal PC) that utilizes different absorption pathways. CheckGenetics->ActionFormulation No/ Unknown

Diagram 2: Workflow for Investigating Low Choline Bioavailability.

Troubleshooting Steps:

  • Saturable Transport: The primary intestinal choline transporter, CTL1, has a limited capacity.[1] At high single doses, this transporter can become saturated, leaving excess choline in the gut lumen where it is not absorbed.

  • Microbial Degradation: Unabsorbed choline is a substrate for gut microbiota, which convert it to TMA.[16] High microbial activity can significantly reduce the amount of choline available for host absorption.

  • Formulation Change: Consider switching to a lipid-soluble form like phosphatidylcholine (PC) or Alpha-GPC. These are absorbed differently and are less prone to immediate microbial degradation, potentially leading to lower TMAO formation.[4][7]

Problem: We are concerned about the confounding effects of Trimethylamine N-oxide (TMAO) in our study. How can we mitigate this?

A: TMAO is a critical confounding variable. Your strategy to mitigate it depends on your research question.

G Start Goal: Minimize TMAO Formation Question Is the primary goal to deliver choline to the host? Start->Question SelectForm Select Choline Form with Low TMAO Potential Question->SelectForm Yes InhibitMicrobiota Inhibit Microbial TMA Production Question->InhibitMicrobiota No, goal is to study choline-microbiota interaction SelectForm_Details • Phosphatidylcholine (PC), especially   from egg or liposomal sources. • Alpha-GPC or Citicoline may also   yield less TMAO than choline salts. SelectForm->SelectForm_Details InhibitMicrobiota_Details • Use broad-spectrum antibiotics   (in animal models). • Co-administer microbial TMA lyase   inhibitors (e.g., DMB). InhibitMicrobiota->InhibitMicrobiota_Details

Diagram 3: Decision Tree for Minimizing TMAO Production.

Mitigation Strategies:

  • Choose the Right Choline Form: Phosphatidylcholine, particularly from egg sources, has been shown to produce significantly less TMAO compared to water-soluble choline salts like chloride or bitartrate.[7] Liposomal PC formulations may also bypass initial microbial metabolism.[8][9]

  • Modulate Gut Microbiota: In preclinical animal models, the gut microbiota can be suppressed using a course of broad-spectrum antibiotics to drastically reduce TMA formation.

  • Use TMA Lyase Inhibitors: For more targeted intervention, consider using inhibitors of microbial TMA lyase, the key enzyme responsible for TMA production. Compounds like 3,3-dimethyl-1-butanol (B44104) (DMB) have been shown to reduce TMAO levels in animal models without eliminating the microbiota.

Experimental Protocols

Protocol 1: In Vivo Assessment of Choline Bioavailability in a Rodent Model

This protocol provides a framework for a pharmacokinetic study to compare the bioavailability of two different choline supplement formulations.

  • 1. Animal Model & Acclimation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • House animals individually in metabolic cages with a 12-hour light/dark cycle.

    • Acclimate for 7 days with free access to a standard choline-sufficient chow and water.

  • 2. Study Design:

    • Use a crossover design. Divide animals into two groups (n=8-10 per group).

    • Group 1 receives Formulation A, Group 2 receives Formulation B. After a 1-week washout period, the treatments are switched.

    • Fast animals for 12 hours (overnight) prior to dosing, with water available ad libitum.

  • 3. Dosing:

    • Prepare choline formulations (e.g., Choline Bitartrate vs. Liposomal PC) in a suitable vehicle (e.g., water or corn oil).

    • Administer a single dose equivalent to 50 mg/kg of elemental choline via oral gavage.

  • 4. Blood Sampling:

    • Collect serial blood samples (~150 µL) from the tail vein or a cannulated vessel at baseline (t=0) and at 0.5, 1, 2, 4, 6, 8, and 12 hours post-dosing.

    • Collect blood into EDTA-coated tubes containing a cholinesterase inhibitor to prevent ex vivo degradation. Place on ice immediately.

  • 5. Sample Processing & Analysis:

    • Centrifuge samples at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify plasma concentrations of choline, betaine, and TMAO using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[21][22]

  • 6. Data Analysis:

    • Plot mean plasma concentration vs. time for each formulation.

    • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

    • Use statistical tests (e.g., paired t-test or ANOVA) to compare parameters between formulations.

Protocol 2: In Vitro Choline Transport Assay Using LS180 Human Intestinal Cells

This protocol outlines a method to measure the rate of choline transport across an intestinal cell monolayer.[2]

  • 1. Cell Culture:

    • Culture human intestinal epithelial LS180 cells in the recommended medium (e.g., MEM with 10% FBS).

    • Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density.

    • Allow cells to grow and differentiate for ~21 days to form a confluent, polarized monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

  • 2. Transport Assay:

    • Wash the cell monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS containing a known concentration of choline (e.g., 100 µM[2]) to the apical (upper) chamber. To study kinetics, use a range of concentrations (e.g., 10-500 µM).

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

  • 3. Sampling:

    • At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber.

    • Replace the collected volume with fresh HBSS to maintain sink conditions.

  • 4. Analysis:

    • Quantify the concentration of choline in the basolateral samples using LC-MS/MS or a suitable enzymatic assay.

  • 5. Data Calculation and Interpretation:

    • Calculate the cumulative amount of choline transported into the basolateral chamber over time.

    • Determine the apparent permeability coefficient (Papp) to quantify the transport rate.

    • To study specific transporters, perform inhibition assays by co-incubating with known inhibitors like hemicholinium-3.[2] A significant reduction in transport would confirm the involvement of that transporter.

References

Factors affecting the rate of acetylcholine synthesis from choline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on factors affecting the rate of acetylcholine (B1216132) (ACh) synthesis from choline (B1196258).

Frequently Asked Questions (FAQs)

Q1: What are the primary rate-limiting factors in acetylcholine synthesis?

A1: The synthesis of acetylcholine is primarily limited by the availability of its two precursors: choline and acetyl-Coenzyme A (acetyl-CoA).[1][2] Increased neuronal activity upregulates the availability of acetyl-CoA from the mitochondria and enhances the uptake of choline into the nerve ending.[1][2] The enzyme responsible for this synthesis, choline acetyltransferase (ChAT), is generally not saturated by the typical intracellular concentrations of its substrates, meaning that the rate of synthesis is highly dependent on precursor availability.[3][4]

Q2: How is the activity of choline acetyltransferase (ChAT) regulated?

A2: The activity of ChAT is regulated by several mechanisms:

  • Product Inhibition: Acetylcholine can inhibit its own synthesis by binding to an allosteric site on ChAT.[3][4]

  • Phosphorylation: ChAT activity and its subcellular location can be modified by phosphorylation. Protein kinase C and Ca2+/calmodulin-dependent protein kinase II are known to phosphorylate ChAT, providing a mechanism for dynamic regulation of ACh synthesis.[5][6][7]

  • Substrate Availability: As mentioned in Q1, the availability of choline and acetyl-CoA is a key determinant of the rate of ACh synthesis.[1][2]

  • Neuronal Activity: Increased neuronal activity can lead to an increase in both choline uptake and acetyl-CoA availability, thus stimulating ACh synthesis.[1][2][3]

Q3: Where do the precursors for acetylcholine synthesis, choline and acetyl-CoA, originate?

A3:

  • Choline: A significant portion of the choline used for ACh synthesis comes from the recycling of choline produced from the breakdown of previously released ACh by acetylcholinesterase (AChE).[1][2] Choline can also be derived from the breakdown of phospholipids (B1166683) like phosphatidylcholine in the cell membrane.[1][2] Additionally, choline is transported into the brain from dietary sources via a carrier system in capillary endothelial cells.[3][4]

  • Acetyl-CoA: Acetyl-CoA is primarily synthesized in the mitochondria from pyruvate, which is a product of glucose metabolism.[8][9][10] This mitochondrial acetyl-CoA is then transported into the cytoplasm where ChAT is located.[3][4]

Q4: What is the role of the high-affinity choline uptake (HACU) system?

A4: The high-affinity choline uptake (HACU) system is a sodium- and temperature-dependent transport mechanism that is crucial for transporting choline from the extracellular space into cholinergic neurons.[11][12] This transport system is considered a key rate-limiting step for ACh synthesis because it provides the necessary choline precursor.[12] Inhibition of the HACU system, for example by hemicholinium-3, leads to a significant decrease in ACh synthesis.[3][12]

Troubleshooting Guides

Issue 1: Low or no detectable acetylcholine synthesis in my in vitro assay.

Possible Cause Troubleshooting Step
Degraded Substrates Prepare fresh solutions of choline and acetyl-CoA for each experiment. Store stock solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.
Inactive Choline Acetyltransferase (ChAT) Ensure the enzyme source (e.g., tissue homogenate, purified enzyme) has been stored correctly, typically at -80°C.[13] If using a commercial kit, verify the expiration date. Consider using a new batch of enzyme.
Sub-optimal Assay Conditions Verify that the pH, temperature, and ionic strength of your assay buffer are optimal for ChAT activity. Most assays are performed at 37°C.[13][14]
Presence of Inhibitors Ensure that none of your reagents are contaminated with known inhibitors of ChAT or choline uptake. For example, organic mercurial compounds can inhibit ChAT.[15]
Incorrect Reagent Concentrations Double-check all calculations for the concentrations of substrates, enzyme, and other assay components. Typical starting concentrations are in the range of 0.5-10 mM for choline and 0.1-1 mM for acetyl-CoA.[13]

Issue 2: High background signal in my colorimetric ChAT activity assay.

Possible Cause Troubleshooting Step
Spontaneous Substrate Hydrolysis Prepare fresh substrate solutions immediately before use. Include a "no enzyme" control to measure the rate of non-enzymatic reaction and subtract this from your sample values.
Contaminated Reagents Use high-purity water and reagents. Filter solutions if you suspect particulate contamination.
Reaction of Chromogenic Agent with Sample Components If using a thiol-detecting chromogenic agent (like in many CoA detection kits), be aware that it can react with other free sulfhydryl groups in your sample. Run a control sample that has been heat-inactivated before the addition of substrates to account for this.[14][16]

Issue 3: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a multichannel pipette for adding reagents to multiple wells to improve consistency.
Temperature Fluctuations Ensure that all components are brought to the assay temperature before starting the reaction. Use a water bath or incubator that maintains a stable temperature. Pre-warm the substrate working solution to 37°C for 5 minutes before adding it to the samples.[13]
Timing of Measurements In kinetic assays, the timing of readings is critical. Use a multichannel pipette or an automated dispenser to start reactions simultaneously. Ensure the time between stopping the reaction and reading the results is consistent for all samples.
Improper Sample Handling Avoid repeated freeze-thaw cycles of your tissue homogenates or cell lysates as this can lead to a loss of enzyme activity. Aliquot samples after the initial preparation for long-term storage.[13]

Quantitative Data Summary

Table 1: Inhibitors of Choline Uptake and Acetylcholine Synthesis

Inhibitor Target IC50 / Ki Notes
Hemicholinium-3 (HC-3)High-Affinity Choline Uptake (HACU)IC50 = 6.1 x 10⁻⁸ M[11]Potent and reversible inhibitor of choline transport, leading to a profound decrease in ACh formation.[3]
N-methyl-3-quinuclidinoneHigh-Affinity Choline Uptake (HACU)IC50 = 5.6 x 10⁻⁷ M[11][17]A potent quinuclidinyl derivative that inhibits choline uptake.
VesamicolVesicular Acetylcholine Transporter (VAChT)IC50 = 40 nM[12]Selectively inhibits the uptake of ACh into synaptic vesicles, thus blocking its release.[4][12]

Table 2: Typical Concentrations in Acetylcholine Synthesis Assays

Component Typical Concentration Range Source
Choline0.5 - 10 mM[13]
Acetyl-CoA0.1 - 1 mM[13]
Acetylcholine (in vivo, released)0.228 - 358 µM[18]

Experimental Protocols

Protocol 1: Colorimetric Measurement of Choline Acetyltransferase (ChAT) Activity in Tissue Homogenates

This protocol is adapted from commercially available colorimetric assay kits.[13][14][16]

1. Sample Preparation: a. Homogenize 20-40 mg of tissue in 4 volumes of cold PBS (0.01 M, pH 7.4).[14][16][19] b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[14][16] c. Collect the supernatant, which contains the soluble ChAT enzyme, and keep it on ice for immediate use or store at -80°C in aliquots.[13]

2. Assay Procedure: a. For each sample, prepare two tubes: a "Sample" tube and a "Control" tube. b. To the "Control" tube, add 50 µL of the sample supernatant and heat-inactivate it by incubating in a 100°C water bath for 2 minutes.[14][16] This serves as a background control. c. Prepare a substrate working solution containing choline and acetyl-CoA in an appropriate buffer. Pre-warm this solution to 37°C for 5 minutes.[13] d. Add 300 µL of the pre-warmed substrate working solution to both the "Sample" and "Control" tubes.[14][16] e. To the "Sample" tube only, add 50 µL of the non-inactivated sample supernatant.[14][16] f. Mix thoroughly and incubate both tubes at 37°C for 20 minutes.[13][14] g. Stop the reaction by incubating the tubes in a 100°C water bath for 2 minutes.[16] h. Centrifuge the tubes to pellet any precipitated protein.[13]

3. Detection: a. The detection method depends on the kit. A common method involves quantifying the coenzyme A (CoA) produced. b. Transfer the supernatant to a new tube or plate. c. Add a chromogenic agent that reacts with the sulfhydryl group of CoA to produce a colored product. d. Incubate at room temperature for 15 minutes.[14][16] e. Measure the absorbance at the appropriate wavelength (e.g., 324 nm for reaction with 4,4-dithiopyridine).[14]

4. Calculation: a. Subtract the absorbance of the "Control" tube from the "Sample" tube. b. Calculate ChAT activity based on a standard curve or the extinction coefficient of the colored product. Activity is often expressed as nmol of product formed per minute per mg of protein.

Protocol 2: Measurement of Acetylcholine in Cell Culture Supernatant

This protocol is based on the principle of converting ACh to choline and then measuring the total choline concentration.[20]

1. Cell Culture: a. Culture cells (e.g., A549 human lung cancer cells) in serum-free medium to avoid high background levels of ACh from fetal bovine serum.[20] b. Add an acetylcholinesterase (AChE) inhibitor, such as neostigmine (B1678181) (e.g., 100 µM), to the culture medium to prevent the degradation of secreted ACh.[20] c. Incubate the cells for a desired period (e.g., 36 hours).[20]

2. Sample Collection and Preparation: a. Collect the cell culture supernatant. b. To determine total choline (free choline + choline from ACh), treat an aliquot of the supernatant with AChE to convert all ACh to choline. c. A second aliquot is left untreated to measure the amount of free choline. d. Lyophilize the supernatants and then reconstitute them in a smaller volume of water to concentrate the samples.[20]

3. Quantification: a. Use a commercial choline/acetylcholine quantification kit.[20] These kits typically involve an enzymatic reaction where choline is oxidized by choline oxidase to produce hydrogen peroxide, which is then detected using a colorimetric or fluorometric probe. b. Measure the absorbance or fluorescence according to the kit's instructions.

4. Calculation: a. Calculate the concentration of total choline and free choline using a standard curve. b. The concentration of ACh is determined by subtracting the free choline concentration from the total choline concentration.[20]

Visualizations

Acetylcholine_Synthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Extracellular Extracellular Space Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito AcetylCoA_cyto Acetyl-CoA AcetylCoA_mito->AcetylCoA_cyto Transport ChAT Choline Acetyltransferase (ChAT) AcetylCoA_cyto->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Choline_extra Choline HACU High-Affinity Choline Uptake (HACU) Choline_extra->HACU HACU->Choline Uptake

Caption: Pathway of acetylcholine synthesis from glucose and choline.

Troubleshooting_Low_ACh_Synthesis Start Low or No ACh Synthesis Detected CheckSubstrates Are substrates (Choline, Acetyl-CoA) fresh and at correct concentrations? Start->CheckSubstrates CheckEnzyme Is the ChAT enzyme active? (Proper storage, not expired) CheckSubstrates->CheckEnzyme Yes Result_Substrates Prepare fresh substrates. Verify concentrations. CheckSubstrates->Result_Substrates No CheckConditions Are assay conditions optimal? (pH, Temperature) CheckEnzyme->CheckConditions Yes Result_Enzyme Use new enzyme aliquot. Verify storage. CheckEnzyme->Result_Enzyme No CheckInhibitors Is there potential contamination with inhibitors? CheckConditions->CheckInhibitors Yes Result_Conditions Optimize buffer pH and incubation temperature. CheckConditions->Result_Conditions No Result_Inhibitors Use high-purity reagents. Run appropriate controls. CheckInhibitors->Result_Inhibitors Yes

Caption: Troubleshooting workflow for low acetylcholine synthesis.

ChAT_Assay_Workflow Start Start: Tissue Sample Homogenize Homogenize in cold PBS Start->Homogenize Centrifuge Centrifuge at 10,000 x g Homogenize->Centrifuge Supernatant Collect Supernatant (contains ChAT) Centrifuge->Supernatant AssaySetup Prepare 'Sample' and 'Heat-Inactivated Control' tubes Supernatant->AssaySetup AddSubstrates Add pre-warmed substrate mix (Choline + Acetyl-CoA) AssaySetup->AddSubstrates Incubate Incubate at 37°C for 20 min AddSubstrates->Incubate StopReaction Stop reaction (e.g., heat) Incubate->StopReaction DetectProduct Add chromogenic agent to detect CoA product StopReaction->DetectProduct ReadAbsorbance Measure absorbance at 324 nm DetectProduct->ReadAbsorbance End Calculate ChAT Activity ReadAbsorbance->End

Caption: Experimental workflow for a colorimetric ChAT activity assay.

References

Addressing matrix effects in mass spectrometry analysis of choline metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of choline (B1196258) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in the analysis of choline metabolites?

A1: Matrix effects in the LC-MS/MS analysis of choline metabolites are primarily caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analytes.[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[3] The most significant contributors to matrix effects in plasma and other biological samples are phospholipids (B1166683).[4][5] Due to their amphipathic nature, phospholipids can co-elute with polar choline metabolites and suppress their signal in the mass spectrometer.[6][7] Other sources of matrix effects include salts, proteins, and other small molecule metabolites present in the sample.[1][3]

Q2: How can I detect the presence of matrix effects in my assay?

A2: Several methods can be used to assess the presence and extent of matrix effects. A common approach is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[3] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[8] Another method is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference in peak areas suggests the presence of matrix effects.[7]

Q3: What is the Kennedy pathway and why is it important for choline metabolism analysis?

A3: The Kennedy pathway is the primary metabolic route for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes.[9][10][11] The pathway begins with the phosphorylation of choline to phosphocholine (B91661), which is then converted to CDP-choline and finally reacts with diacylglycerol to form PC.[9][10] Understanding this pathway is crucial for researchers studying choline metabolism as it involves several key choline metabolites, including choline, phosphocholine, and phosphatidylcholine.[12][13] Analyzing these metabolites provides insights into cell membrane integrity, signaling, and lipid metabolism.[14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of choline metabolites.

Issue 1: Poor Peak Shape and Inconsistent Retention Times for Polar Choline Metabolites

Possible Cause: This is a common issue when using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique often employed for the separation of polar compounds like choline, phosphocholine, and betaine.[16][17] Problems with peak shape and retention time variability in HILIC can arise from several factors:

  • Improper Column Equilibration: HILIC separations rely on a stable water layer on the stationary phase. Inadequate equilibration between injections can lead to a shifting water layer and, consequently, fluctuating retention times.[16][17]

  • Injection Solvent Mismatch: Injecting samples in a solvent with a significantly different composition than the initial mobile phase can cause peak distortion and retention time shifts.[16]

  • Mobile Phase pH and Buffer Concentration: The retention of polar analytes in HILIC is sensitive to the pH and ionic strength of the mobile phase. Inconsistent buffer preparation can lead to reproducibility issues.[16]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration:

    • For new HILIC columns, follow the manufacturer's conditioning instructions carefully.[17]

    • Between injections, ensure a sufficient re-equilibration time with the initial mobile phase. A general guideline is to use 5-10 column volumes.[16]

  • Match Injection Solvent to Initial Mobile Phase:

    • Whenever possible, dissolve and inject your samples in a solvent that closely matches the composition of the initial mobile phase.[16] If the sample extract is in a stronger solvent, consider evaporating and reconstituting in the initial mobile phase.

  • Optimize and Control Mobile Phase Conditions:

    • Carefully control the pH of your mobile phase buffers.

    • Maintain a consistent buffer concentration, as high concentrations can decrease the retention of positively charged analytes like choline.[16]

Issue 2: Significant Ion Suppression, Especially for Phosphocholine and Glycerophosphocholine

Possible Cause: The primary culprit for ion suppression of choline metabolites, particularly the more lipid-like phosphocholine and glycerophosphocholine, is co-elution with phospholipids from the sample matrix.[4] Standard protein precipitation with acetonitrile (B52724) is often insufficient for complete removal of phospholipids.[4]

Troubleshooting Steps:

  • Implement Phospholipid Removal Strategies:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges designed for phospholipid removal, such as those with zirconia-coated silica (B1680970) (e.g., HybridSPE®).[18] These cartridges selectively retain phospholipids, allowing the choline metabolites to be eluted.[18]

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate phospholipids from more polar choline metabolites.

  • Optimize Chromatography to Separate Analytes from Phospholipids:

    • Modify the chromatographic gradient to achieve better separation between your analytes of interest and the bulk of the phospholipids, which tend to elute late in reversed-phase chromatography.[6]

    • Consider using a different stationary phase that provides alternative selectivity.

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering phospholipids, thereby mitigating ion suppression.[3] However, ensure that the analyte concentrations remain above the lower limit of quantification (LLOQ).

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods used in the analysis of choline metabolites. These values can serve as a benchmark for your own method development and validation.

Table 1: Method Validation Parameters for Choline Metabolites in Human Plasma

AnalyteLLOQ (µmol/L)Recovery (%)Matrix Effect (%)Intra-day CV (%)Inter-day CV (%)Reference
Choline0.3894 - 114Not Reported< 4< 6[19]
BetaineNot Reported99.8 ± 0.4Not ReportedNot ReportedNot Reported[20]
TMAONot Reported100.9 ± 0.1Not ReportedNot ReportedNot Reported[20]

Table 2: Method Validation Parameters for Choline Metabolites in Human Milk

AnalyteRecovery (%)Matrix Effect (%)Inter-day Variation (%)
Choline108.0 - 130.954.1 - 114.33.3 - 9.6
Phosphocholine108.0 - 130.954.1 - 114.33.3 - 9.6
Glycerophosphocholine108.0 - 130.954.1 - 114.33.3 - 9.6
Betaine108.0 - 130.954.1 - 114.33.3 - 9.6
Dimethylglycine108.0 - 130.954.1 - 114.33.3 - 9.6
(Data from a UPLC-MS/MS method)[21]

Experimental Protocols

Protocol 1: Extraction of Choline Metabolites from Plasma using Protein Precipitation

Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), ice-cold

  • Internal standard solution (e.g., deuterated choline, betaine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Phospholipid Depletion using HybridSPE®-Phospholipid Plates

Objective: To remove both proteins and phospholipids from plasma or serum samples for cleaner extracts.

Materials:

  • Plasma or serum samples

  • HybridSPE®-Phospholipid 96-well plate

  • Acetonitrile with 1% formic acid

  • Internal standard solution

  • Collection plate

  • Vacuum manifold or centrifuge for 96-well plates

Methodology:

  • Add 10 µL of internal standard to the wells of the 96-well plate.

  • Add 100 µL of plasma or serum to each well.

  • Dispense 300 µL of acetonitrile with 1% formic acid into each well.

  • Mix by vortexing the plate for 1 minute to precipitate proteins.

  • Apply vacuum to the manifold (or centrifuge the plate) to pull the supernatant through the HybridSPE® media and into the collection plate. The phospholipids are retained by the zirconia-coated particles.[18]

  • The collected eluate is ready for LC-MS/MS analysis.

Visualizations

Kennedy_Pathway cluster_0 Kennedy Pathway (Phosphatidylcholine Synthesis) Choline Choline PCho Phosphocholine Choline->PCho Choline Kinase (CK) CDPCho CDP-Choline PCho->CDPCho CTP:phosphocholine cytidylyltransferase (CCT) PC Phosphatidylcholine CDPCho->PC Cholinephosphotransferase (CPT) DAG Diacylglycerol DAG->PC

Caption: The Kennedy pathway for de novo phosphatidylcholine biosynthesis.

Troubleshooting_Workflow Start Problem Observed: Ion Suppression / Poor Peak Shape Check_IS Check Internal Standard Response Start->Check_IS IS_OK Internal Standard OK Check_IS->IS_OK Yes IS_Not_OK Internal Standard Response is Low/Variable Check_IS->IS_Not_OK No Post_Column Perform Post-Column Infusion Experiment IS_OK->Post_Column Cause_IS Investigate IS Stability and Preparation IS_Not_OK->Cause_IS Suppression_Zone Identify Retention Time of Ion Suppression Post_Column->Suppression_Zone Optimize_Chroma Optimize Chromatography to Separate Analyte from Suppression Zone Suppression_Zone->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup: - Phospholipid Removal (SPE) - LLE Suppression_Zone->Improve_Cleanup Dilute Dilute Sample Suppression_Zone->Dilute Validate Re-validate Method Optimize_Chroma->Validate Improve_Cleanup->Validate Dilute->Validate

Caption: A logical workflow for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Guide to the Bioavailability of Choline Salts: Choline Lactate vs. Choline Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of two choline (B1196258) salts: choline lactate (B86563) and choline bitartrate (B1229483). The objective is to present a comprehensive overview based on available scientific literature to aid in the selection of appropriate choline precursors for research and development.

Executive Summary

Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane integrity, and lipid metabolism. Its bioavailability can vary depending on the form in which it is consumed. While choline bitartrate is a commonly used and studied form of choline salt, a comprehensive search of the scientific literature reveals a significant lack of experimental data on the bioavailability and pharmacokinetics of choline lactate.

This guide will present the available quantitative data for choline bitartrate and offer a theoretical comparison for this compound based on the general principles of nutrient absorption.

I. Data Presentation: Bioavailability of Choline Bitartrate

Quantitative data on the bioavailability of choline bitartrate has been established in several comparative studies. The following tables summarize key pharmacokinetic parameters of plasma choline and its metabolites after oral administration of choline bitartrate.

Table 1: Pharmacokinetic Parameters of Plasma Choline after a Single Dose of Choline Bitartrate vs. Phosphatidylcholine (PC) from Krill Oil

ParameterCholine BitartratePhosphatidylcholine (Krill Oil)
Cmax (µmol/L) 13.5 ± 2.412.8 ± 2.1
Tmax (h) 1.5 ± 0.84.7 ± 1.5
AUC0–24h (µmol·h/L) 138.1 ± 21.5145.6 ± 26.3

Data adapted from a study comparing single doses of choline bitartrate and SuperbaBoost™ Krill Oil.

Table 2: Plasma Response to Choline Bitartrate vs. Egg Yolk Phospholipids

ParameterCholine BitartrateEgg Yolk Phospholipids
Incremental Area Under the Curve (iAUC) for Plasma Choline Significantly lowerFour times higher (p < 0.01)[1]
iAUC for Plasma Betaine Significantly lowerSignificantly higher (p < 0.01)[1]
iAUC for Plasma Dimethylglycine Significantly lowerSignificantly higher (p = 0.01)[1]

This study highlights that while choline bitartrate increases plasma choline, the absorption from a natural phospholipid source was significantly more efficient over a six-hour period.[1]

Table 3: Comparison of Plasma Choline and Metabolite Concentrations after Supplementation with Different Choline Forms

Choline FormPeak Plasma Choline ConcentrationPeak Plasma Betaine ConcentrationPlasma TMAO Increase
Choline Bitartrate Rapid increaseSimilar to other formsRapid and significant
Choline Chloride Rapid increaseSimilar to other formsRapid and significant
α-Glycerophosphocholine (GPC) Slower increaseSimilar to other formsRapid and significant
Egg Phosphatidylcholine (PC) Slowest increase (peaked at ~3h)Similar to other formsNo significant increase

This study demonstrated that while all forms increased plasma choline and betaine, the water-soluble salts like choline bitartrate led to a rapid increase in trimethylamine (B31210) N-oxide (TMAO), a gut microbiota metabolite linked to potential cardiovascular risk.[2][3]

II. Bioavailability of this compound: A Data Gap

Despite a thorough review of scientific databases, no peer-reviewed studies providing experimental data on the bioavailability, pharmacokinetics, or absorption rates of this compound in humans or animal models were identified. Therefore, a direct quantitative comparison with choline bitartrate is not possible at this time.

Theoretical Considerations:

Both this compound and choline bitartrate are water-soluble salts that are expected to readily dissociate in the gastrointestinal tract, releasing the choline cation for absorption. The primary route of absorption for free choline is through carrier-mediated transport in the small intestine.[4][5]

  • Lactate: As a small, endogenous organic anion, lactate is readily absorbed and metabolized by the body. It is a key intermediate in energy metabolism. It is plausible that the lactate anion would not interfere with choline absorption and would be quickly utilized by enterocytes or transported into the portal circulation.

  • Bitartrate: Tartaric acid is also an organic acid. While generally considered safe, high intakes can have a laxative effect, which could potentially reduce the transit time and overall absorption of nutrients. However, at the doses typically used for choline supplementation, this is unlikely to be a significant factor.

Without experimental data, any potential differences in the rate or extent of choline absorption from this compound versus choline bitartrate remain speculative.

III. Experimental Protocols

The following provides a detailed methodology for a typical human clinical trial designed to assess the bioavailability of a choline supplement, based on protocols from published studies.[1][2][3]

1. Study Design:

  • Type: Randomized, double-blind, crossover study.

  • Participants: Healthy adult volunteers with normal body mass index.

  • Washout Period: A sufficient period (e.g., 1-2 weeks) between interventions to ensure plasma choline levels return to baseline.

2. Intervention:

  • Participants receive a single oral dose of the choline supplement (e.g., choline bitartrate) or a placebo, typically dissolved in a beverage. The dosage should be standardized based on the choline content.

  • A standardized, low-choline meal is provided to participants to minimize dietary choline intake during the study period.

3. Blood Sampling:

  • Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Analytical Method:

  • Plasma concentrations of choline and its key metabolites (e.g., betaine, dimethylglycine, TMAO, phosphatidylcholine) are quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

6. Statistical Analysis:

  • Statistical tests (e.g., ANOVA, t-tests) are used to compare the pharmacokinetic parameters between the different choline forms. A p-value of <0.05 is typically considered statistically significant.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Choline_Absorption_Metabolism cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Circulation Portal & Systemic Circulation Choline_Lactate This compound Free_Choline Free Choline Choline_Lactate->Free_Choline Dissociation Choline_Bitartrate Choline Bitartrate Choline_Bitartrate->Free_Choline Dissociation Microbiota Gut Microbiota Free_Choline->Microbiota Choline_Transporter Choline Transporters (e.g., CHT, CTL1) Free_Choline->Choline_Transporter TMA TMA Microbiota->TMA Metabolism Portal_Vein Portal Vein TMA->Portal_Vein Choline_Intra Intracellular Choline Choline_Transporter->Choline_Intra Uptake PL_Synthesis Phospholipid Synthesis Choline_Intra->PL_Synthesis Choline_Intra->Portal_Vein PC Phosphatidylcholine (PC) PL_Synthesis->PC PC->Portal_Vein as Chylomicrons Liver Liver Portal_Vein->Liver Systemic Systemic Circulation Liver->Systemic TMAO TMAO Liver->TMAO Oxidation of TMA Betaine Betaine Liver->Betaine Oxidation Acetylcholine Acetylcholine Systemic->Acetylcholine Synthesis in Neurons TMAO->Systemic Betaine->Systemic

Caption: Simplified pathway of choline absorption and metabolism.

Bioavailability_Workflow cluster_Prep Preparation Phase cluster_Intervention Intervention Day cluster_Washout Washout & Crossover cluster_Analysis Analysis Phase Participant_Screening Participant Screening (Healthy Volunteers) Randomization Randomization to Treatment Groups Participant_Screening->Randomization Baseline_Sample Baseline Blood Sample (t=0) Randomization->Baseline_Sample Supplement_Admin Administer Choline Supplement or Placebo Baseline_Sample->Supplement_Admin Serial_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24h) Supplement_Admin->Serial_Sampling Standardized_Meal Provide Standardized Low-Choline Meal Supplement_Admin->Standardized_Meal Washout Washout Period (e.g., 1-2 weeks) Serial_Sampling->Washout Sample_Processing Plasma Separation & Storage (-80°C) Serial_Sampling->Sample_Processing Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Baseline_Sample LCMS_Analysis LC-MS/MS Analysis of Choline & Metabolites Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Experimental workflow for a choline bioavailability study.

V. Conclusion

Based on the currently available scientific literature, choline bitartrate is a bioavailable source of choline, leading to a rapid increase in plasma choline concentrations. However, its absorption may be less efficient compared to naturally occurring phospholipid forms of choline, and it contributes to the production of TMAO.

A significant knowledge gap exists regarding the bioavailability of this compound. No experimental data are available to allow for a direct comparison with choline bitartrate. Future research, following the experimental protocols outlined in this guide, is necessary to determine the pharmacokinetic profile of this compound and to establish its relative bioavailability. Until such data are available, the selection of this compound for research or product development should be approached with the understanding that its performance as a choline source in vivo has not been scientifically validated.

References

A Comparative Guide to Choline Compounds for Cognitive Enhancement: Choline Chloride vs. Choline Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of choline (B1196258) lactate (B86563) and choline chloride for cognitive enhancement, focusing on available experimental data. It is important to note at the outset that while research exists for choline chloride, there is a significant lack of published scientific literature specifically investigating the cognitive effects of choline lactate. This guide will therefore present the available evidence for choline chloride and highlight the current data gap regarding this compound.

Executive Summary

Choline is an essential nutrient and a precursor to the neurotransmitter acetylcholine (B1216132), which is critical for cognitive processes such as memory and learning.[1] Choline also plays a vital role in cell membrane integrity and signaling through its role in phospholipid synthesis.[2][3] Various forms of choline salts are available, with choline chloride being a common water-soluble form used in research and supplements.[4][5]

Preclinical studies using animal models suggest that choline chloride may offer cognitive benefits, particularly in instances of cognitive impairment.[6][7] However, clinical studies in humans have yielded mixed results, with some showing little to no significant cognitive improvement, especially in healthy adults or patients with Alzheimer's disease.[8]

A thorough review of the scientific literature reveals no direct comparative studies on the efficacy of this compound versus choline chloride for cognitive enhancement. Furthermore, there is a lack of studies investigating the cognitive effects of this compound independently. Therefore, a direct comparison of their performance is not possible at this time. This document will focus on the established data for choline chloride to provide a baseline for understanding the potential of choline compounds in cognitive enhancement.

Bioavailability and Metabolism

Choline chloride, as a water-soluble salt, readily dissociates in the digestive system, making free choline available for absorption.[5] The absorption of choline from the intestine is mediated by specific transporters.[1] Once absorbed, choline is transported to the liver and other tissues, including the brain. In the brain, choline is a precursor for the synthesis of acetylcholine and phosphatidylcholine, a key component of cell membranes.[9][10]

While no specific data exists for this compound, as a water-soluble salt, it would be expected to readily dissociate and provide free choline for absorption, similar to choline chloride. However, without direct comparative studies on their pharmacokinetics, any potential differences in absorption rates or bioavailability remain unknown.

Table 1: Summary of Preclinical (Animal) Studies on Choline Chloride and Cognition

Study FocusAnimal ModelCholine Chloride DoseKey Findings
Maternal Separation-Induced Cognitive DeficitsAdolescent Male Rats100 mg/kg, subcutaneously for 21 daysAttenuated cognitive deficits, enhanced learning and memory, and decreased anxiety-like behavior.[6]
Alzheimer's Disease ModelTg2576 MiceVaried dietary concentrations (low, intermediate, high)High choline diet in early life improved spatial memory and reduced neuronal hyperexcitability.[7]
Prenatal Alcohol ExposureRatsPostnatal supplementationCombined with working memory training, it improved cognitive flexibility in young adulthood.[11]

Table 2: Summary of Clinical (Human) Studies on Choline Chloride and Cognition

Study PopulationCholine Chloride DoseDurationKey Findings
Patients with Alzheimer's Disease50, 100, and 200 mg/kg/day2 weeks per doseNo significant overall improvement in cognition despite increased plasma choline levels.[8]

Signaling Pathways

Choline's influence on cognition is primarily mediated through two key pathways: the synthesis of the neurotransmitter acetylcholine and the synthesis of phospholipids (B1166683), which are essential components of neuronal membranes.

Acetylcholine Synthesis Pathway

Choline is transported into cholinergic neurons and, together with acetyl-CoA, is converted into acetylcholine by the enzyme choline acetyltransferase.[9][12][13] Acetylcholine is then packaged into synaptic vesicles and released into the synaptic cleft to transmit nerve impulses, playing a crucial role in learning and memory.[14][15]

Acetylcholine_Synthesis_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Extracellular Choline (from circulation) Choline_Transporter Choline Transporter (CHT) Choline_Extracellular->Choline_Transporter Uptake Choline_Intracellular Choline Choline_Transporter->Choline_Intracellular ChAT Choline Acetyltransferase (ChAT) Choline_Intracellular->ChAT Acetyl_CoA Acetyl-CoA (from mitochondria) Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Vesicle Synaptic Vesicle ACh_Vesicle ACh VAChT->Vesicle Release ACh_Vesicle->Release Exocytosis ACh_Receptor Acetylcholine Receptors Release->ACh_Receptor Binding Signal Signal Transduction (Cognitive Function) ACh_Receptor->Signal

Acetylcholine Synthesis and Release
Phospholipid Synthesis (Kennedy) Pathway

Choline is also a crucial component of the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC).[3][10] PC is a major structural component of neuronal membranes and is essential for maintaining their integrity and fluidity, which are vital for proper neuronal function and communication.[2][16]

Phospholipid_Synthesis_Pathway Choline Choline CK Choline Kinase (CK) Choline->CK ATP -> ADP Phosphocholine Phosphocholine CK->Phosphocholine CT CTP:phosphocholine Cytidylyltransferase (CT) Phosphocholine->CT CTP -> PPi CDP_Choline CDP-Choline CT->CDP_Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT PC Phosphatidylcholine (PC) CPT->PC DAG Diacylglycerol (DAG) DAG->CPT Membrane Neuronal Membranes (Structural Integrity, Signaling) PC->Membrane

The Kennedy Pathway for Phosphatidylcholine Synthesis

Experimental Protocols

The following are examples of experimental protocols commonly used in studies investigating the effects of choline supplementation on cognition.

Preclinical (Animal Models)
  • Morris Water Maze: This is a widely used test to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (when the platform is removed).

  • Novel Object Recognition Test: This test evaluates recognition memory. An animal is first exposed to two identical objects in an arena. After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object compared to the familiar object is measured. A preference for the novel object indicates intact recognition memory.

  • Passive Avoidance Test: This test assesses fear-motivated learning and memory. The apparatus consists of a brightly lit compartment and a dark compartment separated by a door. Rodents have a natural aversion to bright light. When the animal enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment in subsequent trials is measured as an index of memory retention.

Clinical (Human Studies)
  • Wechsler Memory Scale (WMS): A comprehensive battery of tests designed to assess different aspects of memory, including immediate and delayed recall, auditory and visual memory, and working memory.

  • Trail Making Test (TMT): This test evaluates processing speed, attention, and executive function. Part A requires the subject to connect numbered circles in sequential order. Part B requires the subject to alternate between numbers and letters in sequential order.

  • Verbal Fluency Tests: These tests assess executive function and language abilities. Subjects are asked to generate as many words as possible from a specific category (e.g., animals) or starting with a particular letter within a set time limit.

Conclusion and Future Directions

The available scientific evidence on the cognitive-enhancing effects of choline chloride is mixed, with more promising results observed in animal models of cognitive impairment than in human clinical trials. A significant and critical gap exists in the literature regarding the cognitive effects of this compound. There are no studies directly comparing its efficacy to choline chloride or even evaluating it independently.

To provide a comprehensive understanding of the potential of different choline salts for cognitive enhancement, future research should prioritize:

  • Direct comparative studies of this compound and choline chloride, assessing their pharmacokinetics, bioavailability, and impact on cognitive performance in both preclinical models and human subjects.

  • Independent investigations into the cognitive effects of this compound across different age groups and cognitive states (e.g., healthy adults, individuals with mild cognitive impairment).

  • Dose-response studies to determine the optimal dosage of different choline salts for cognitive benefits.

Until such research is conducted, any claims regarding the superior cognitive-enhancing efficacy of this compound over choline chloride remain unsubstantiated by scientific evidence. Researchers and drug development professionals should exercise caution and rely on the existing, albeit limited, data for choline chloride when considering choline supplementation for cognitive enhancement.

References

A Comparative Analysis of Choline Salts for Enhanced Acetylcholine Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal choline (B1196258) precursor is a critical step in modulating cholinergic neurotransmission. This guide provides an objective comparison of various choline salts, their efficacy in acetylcholine (B1216132) (ACh) production, and the experimental data supporting their use.

Choline is an essential nutrient and the direct precursor for the synthesis of acetylcholine, a neurotransmitter pivotal for cognitive processes such as memory and learning, as well as for neuromuscular function. The bioavailability of choline and its ability to cross the blood-brain barrier are largely dependent on the salt form in which it is delivered. This analysis focuses on a comparison of commonly used choline salts: Alpha-Glycerophosphocholine (Alpha-GPC), Citicoline (B1669096) (CDP-Choline), Choline Bitartrate (B1229483), and Choline Chloride.

Comparative Efficacy on Acetylcholine Levels

The ultimate measure of a choline salt's efficacy as a precursor is its ability to increase acetylcholine levels in the brain. While direct comparative studies encompassing all common choline salts are limited, data from various preclinical studies in animal models provide valuable insights. The following tables summarize findings from studies investigating the impact of different choline salts on acetylcholine concentrations and related markers in the brain. It is important to note that experimental conditions such as animal models, dosage, and analytical methods may vary between studies.

Choline SaltAnimal ModelBrain RegionDosageChange in Acetylcholine LevelsCitation
Alpha-GPC RatHippocampus300 mg/kg (oral)Dose-dependent increase in ACh release[1]
Choline Chloride RatWhole Brain100 mg/kgSignificant increase in ACh levels[2]
Citicoline Rat (with TBI)Hippocampus & Neocortex100 mg/kg/day (IP)Increased ACh levels
Choline Bitartrate HumanN/A (Blood Plasma)2gIncreased choline blood plasma levels within 1 hour[3]

Table 1: Comparative effects of choline salts on in vivo acetylcholine levels. TBI: Traumatic Brain Injury; IP: Intraperitoneal.

Choline Salt CombinationAnimal ModelBrain RegionObservationCitation
Aniracetam & Alpha-GPC MouseHippocampusSignificant increase in choline acetyltransferase expression[4]

Table 2: Effects of combined administration on a key enzyme in acetylcholine synthesis.

In-Depth Comparison of Choline Salts

Alpha-Glycerophosphocholine (Alpha-GPC): As a compound that contains a high percentage of choline by weight, Alpha-GPC is recognized for its high bioavailability and its ability to efficiently cross the blood-brain barrier.[5] Studies have demonstrated that oral administration of Alpha-GPC leads to a dose-dependent increase in acetylcholine release in the hippocampus of rats.[1][[“]] Furthermore, long-term administration in mice, particularly in combination with other nootropics, has been shown to significantly increase the expression of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine.[4]

Citicoline (CDP-Choline): Citicoline is another highly bioavailable form of choline that readily crosses the blood-brain barrier.[7] It serves a dual role by not only providing choline for acetylcholine synthesis but also cytidine, which is converted to uridine, a precursor for the synthesis of phospholipids (B1166683) essential for neuronal membrane health.[8] Studies in rats with traumatic brain injury have shown that citicoline administration can increase acetylcholine levels in the hippocampus and neocortex.[[“]]

Choline Bitartrate: This is a more basic and cost-effective form of choline.[8] While it serves as a source of choline, its bioavailability and ability to cross the blood-brain barrier are considered to be lower than that of Alpha-GPC and Citicoline.[3][8] Human studies have shown that choline bitartrate supplementation can increase choline levels in the blood plasma.[3]

Choline Chloride: Frequently used in animal research, choline chloride is a direct source of the choline molecule.[8] Studies have documented its ability to increase both plasma choline and brain acetylcholine levels in rats.[2][8]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in acetylcholine synthesis and its measurement, the following diagrams are provided.

Acetylcholine_Synthesis_Pathway Acetylcholine Synthesis Pathway cluster_neuron Choline_Salts Choline Salts (e.g., Alpha-GPC, Citicoline) Bloodstream Bloodstream Choline_Salts->Bloodstream Absorption BBB Blood-Brain Barrier Bloodstream->BBB Choline Choline BBB->Choline Transport Cholinergic_Neuron Cholinergic Neuron Choline->Cholinergic_Neuron ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA (from mitochondria) Acetyl_CoA->Cholinergic_Neuron Acetyl_CoA->ChAT Acetylcholine Acetylcholine (ACh) ChAT->Acetylcholine Synthesis Vesicle Synaptic Vesicle Acetylcholine->Vesicle Packaging Release Release into Synaptic Cleft Vesicle->Release

Acetylcholine Synthesis Pathway

Experimental_Workflow Experimental Workflow for ACh Measurement Animal_Model Animal Model (e.g., Rat, Mouse) Choline_Salt_Admin Choline Salt Administration (Oral/IP) Animal_Model->Choline_Salt_Admin Microdialysis In Vivo Microdialysis (e.g., Hippocampus, Striatum) Choline_Salt_Admin->Microdialysis Sample_Collection Dialysate Sample Collection Microdialysis->Sample_Collection HPLC_ECD HPLC-ECD Analysis Sample_Collection->HPLC_ECD Data_Analysis Data Analysis and Quantification of ACh HPLC_ECD->Data_Analysis

Workflow for In Vivo Acetylcholine Measurement

Experimental Protocols

A widely accepted and sensitive method for the quantification of acetylcholine in brain tissue is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The following is a detailed protocol based on established methodologies.

Protocol: Measurement of Acetylcholine by In Vivo Microdialysis and HPLC-ECD

1. Animal Preparation and Microdialysis Probe Implantation:

  • Subjects: Adult male Sprague-Dawley rats (250-300g) are typically used.

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted into the target brain region (e.g., hippocampus or striatum) using precise stereotaxic coordinates. The cannula is secured to the skull with dental cement.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.

2. In Vivo Microdialysis:

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Stabilization: Allow a stabilization period of at least 1-2 hours for the tissue to equilibrate.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a small amount of acid (e.g., perchloric acid) to prevent ACh degradation. Samples should be kept on ice or in a refrigerated fraction collector.

3. HPLC-ECD Analysis:

  • Chromatographic System: Utilize an HPLC system equipped with a reverse-phase column suitable for the separation of choline and acetylcholine.

  • Mobile Phase: The mobile phase composition is critical and typically consists of a buffered aqueous solution with an organic modifier (e.g., acetonitrile) and an ion-pairing reagent.

  • Post-Column Enzymatic Reaction:

    • After separation on the column, the eluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.

    • Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.

    • Choline oxidase then oxidizes choline, producing hydrogen peroxide.

  • Electrochemical Detection: The hydrogen peroxide produced is detected by an electrochemical detector (e.g., a platinum electrode set at an appropriate potential). The resulting electrical signal is proportional to the concentration of acetylcholine in the sample.

  • Quantification: Generate a standard curve using known concentrations of acetylcholine. The concentration of acetylcholine in the dialysate samples is determined by comparing their peak areas to the standard curve.

4. Data Analysis:

  • Express acetylcholine concentrations as a percentage of the baseline levels (the average of several samples collected before drug administration) to account for individual variations in probe recovery.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different choline salts on acetylcholine release.

Conclusion

The selection of a choline salt for research or therapeutic development should be guided by its pharmacokinetic profile and its demonstrated efficacy in increasing central acetylcholine levels. Alpha-GPC and Citicoline emerge as superior options due to their high bioavailability and ability to effectively cross the blood-brain barrier, leading to demonstrable increases in brain acetylcholine synthesis and release. Choline Bitartrate and Choline Chloride, while effective at increasing systemic choline levels, may be less efficient at augmenting central cholinergic neurotransmission. The provided experimental protocols offer a robust framework for the quantitative comparison of these and other novel choline prodrugs. Future head-to-head comparative studies using standardized methodologies are warranted to further elucidate the relative potencies of these compounds.

References

Validating the Neuroprotective Effects of Choline Lactate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation framework for the neuroprotective effects of Choline (B1196258) lactate (B86563). It outlines the hypothesized synergistic mechanisms of action, presents comparative data against other neuroprotective agents, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction to Choline Lactate and its Neuroprotective Potential

Choline and lactate are two endogenous molecules crucial for normal brain function. Choline is a precursor for the neurotransmitter acetylcholine (B1216132) and is vital for maintaining the structural integrity of cell membranes.[1][2] It has demonstrated neuroprotective effects in various models of neuronal injury.[3] Lactate, once considered a metabolic waste product, is now recognized as a key energy substrate for neurons, particularly during periods of high activity or metabolic stress.[4] It also exhibits direct neuroprotective properties against excitotoxicity and oxidative stress.[5]

This compound, as a single compound, offers the potential for a synergistic neuroprotective effect by delivering both of these critical molecules to neuronal cells. This guide explores the validation of this potential through established in vitro models of neurodegeneration.

Hypothesized Mechanism of Action of this compound

The neuroprotective effects of this compound are likely multifaceted, stemming from the combined actions of its constituent parts. The proposed synergistic mechanism involves:

  • Enhanced Neuronal Energy Metabolism: The lactate component can be readily taken up by neurons and utilized as an energy source, especially under conditions of glucose hypometabolism or excitotoxicity. This helps maintain cellular ATP levels, which is crucial for neuronal survival and function.[6]

  • Support of Cholinergic Neurotransmission: The choline component serves as a direct precursor for the synthesis of acetylcholine, a neurotransmitter essential for learning and memory.[2][7] Adequate choline availability can support cholinergic signaling, which is often compromised in neurodegenerative diseases.

  • Maintenance of Cell Membrane Integrity: Choline is a fundamental component of phosphatidylcholine, a major phospholipid in neuronal membranes. By providing a source of choline, this compound can support the synthesis and repair of cell membranes, protecting against damage from oxidative stress and other insults.[1][2]

  • Epigenetic Modulation: Choline can influence gene expression through its role as a methyl donor, potentially upregulating the expression of neuroprotective genes.[8][9]

Comparative Performance Analysis

To objectively evaluate the neuroprotective potential of this compound, its performance should be compared against established neuroprotective agents in various in vitro neurotoxicity models. The following tables summarize representative data for the individual components of this compound (or its precursors) and other common neuroprotective agents.

Note: The data for this compound is hypothesized based on the effects of its components. Direct experimental validation is required.

Protection Against Glutamate-Induced Excitotoxicity
  • Model: Primary cortical neurons or SH-SY5Y cells treated with a toxic concentration of glutamate.

  • Assays: Cell Viability (MTT Assay) and Cytotoxicity (LDH Release Assay).

CompoundConcentration% Increase in Cell Viability (MTT)% Decrease in LDH ReleaseReference
This compound (Hypothesized) 100 µM ~50-60% ~40-50% -
CDP-Choline100 µM>50%Not Reported[10]
L-Lactate2 mMPrevents neuronal deathNot Reported[5][11]
N-Acetylcysteine (NAC)1 mMProvides significant protectionProvides significant protection[12]
Edaravone10 µMSignificantly reduces cell deathNot Reported[13]
Protection Against Oxidative Stress
  • Model: SH-SY5Y cells treated with hydrogen peroxide (H₂O₂).

  • Assays: Cell Viability (MTT Assay) and Intracellular Reactive Oxygen Species (ROS) levels.

CompoundConcentration% Increase in Cell Viability (MTT)% Decrease in ROS LevelsReference
This compound (Hypothesized) 100 µM ~40-50% ~30-40% -
Choline (as Phosphatidylcholine)Not SpecifiedReduces oxidative stressNot specified[14]
L-LactateNot SpecifiedProvides neuroprotectionReduces ROS[6]
N-Acetylcysteine (NAC)100 µmol/lSignificantly enhancedMarkedly reduced[15]
Edaravone10 µMSignificantly reduced cell deathNot Reported[13]
Protection Against Amyloid-β (Aβ) Toxicity
  • Model: SH-SY5Y cells or primary neurons treated with Aβ peptides.

  • Assays: Cell Viability (MTT Assay) and Apoptosis (e.g., Caspase-3 activity).

CompoundConcentration% Increase in Cell Viability (MTT)% Decrease in ApoptosisReference
This compound (Hypothesized) 100 µM ~30-40% ~25-35% -
Choline Alfoscerate100 nMAntagonized Aβ neurotoxicityReduced apoptotic cell death[11][16]
L-LactateNot SpecifiedIncreased susceptibility in one studyNot Reported[17]
N-Acetylcysteine (NAC)Not SpecifiedNeuroprotective effects reportedNot Reported-
EdaravoneNot SpecifiedDecreased Aβ-induced aggregationDecreased Aβ-induced apoptosis[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are standard protocols for assessing neuroprotection.

Cell Culture
  • Cell Lines: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized cell line for neuroprotection studies.

  • Primary Neurons: Primary cortical neurons isolated from embryonic rodents provide a more physiologically relevant model.

  • Culture Conditions: Cells should be maintained in appropriate culture medium (e.g., DMEM/F12 for SH-SY5Y, Neurobasal for primary neurons) supplemented with fetal bovine serum (for cell lines), antibiotics, and necessary growth factors, in a humidified incubator at 37°C with 5% CO₂.

Induction of Neurotoxicity
  • Glutamate Excitotoxicity: Expose neuronal cultures to 100-500 µM L-glutamic acid for a specified duration (e.g., 24 hours).

  • Oxidative Stress: Treat cells with 100-300 µM hydrogen peroxide (H₂O₂) for 24 hours.

  • Amyloid-β Toxicity: Incubate cells with pre-aggregated Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptides (e.g., 10 µM) for 24-72 hours.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 1-24 hours) before or concurrently with the neurotoxic insult.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[20]

  • Treatment: Follow the same treatment protocol as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[20][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available kit. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[20]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[21]

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the neuroprotective actions of this compound's components.

Choline_Metabolism Proposed Neuroprotective Pathways of Choline cluster_choline Choline Uptake & Metabolism cluster_membrane Membrane Integrity cluster_neurotransmission Cholinergic Neurotransmission This compound This compound Choline Choline This compound->Choline Choline Transporter Choline Transporter Choline->Choline Transporter Phosphatidylcholine Phosphatidylcholine Choline Transporter->Phosphatidylcholine Kennedy Pathway Acetylcholine Acetylcholine Choline Transporter->Acetylcholine ChAT Cell Membrane Cell Membrane Phosphatidylcholine->Cell Membrane Synthesis & Repair Neuroprotection Neuroprotection Cell Membrane->Neuroprotection Synaptic Vesicle Synaptic Vesicle Acetylcholine->Synaptic Vesicle Cholinergic Receptor Cholinergic Receptor Synaptic Vesicle->Cholinergic Receptor Release Cholinergic Receptor->Neuroprotection Lactate_Metabolism Astrocyte-Neuron Lactate Shuttle cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose_astrocyte Glucose Pyruvate_astrocyte Pyruvate Glucose_astrocyte->Pyruvate_astrocyte Glycolysis Lactate_astrocyte Lactate Pyruvate_astrocyte->Lactate_astrocyte LDH MCT1_4 MCT1/4 Lactate_astrocyte->MCT1_4 Lactate_neuron Lactate Pyruvate_neuron Pyruvate Lactate_neuron->Pyruvate_neuron LDH MCT2 MCT2 Lactate_neuron->MCT2 ATP ATP Pyruvate_neuron->ATP TCA Cycle & Oxidative Phosphorylation Neuroprotection Neuroprotection ATP->Neuroprotection This compound This compound This compound->Lactate_neuron MCT1_4->Lactate_neuron Shuttle Experimental_Workflow In Vitro Neuroprotection Assay Workflow cluster_assays Endpoint Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Pre-treatment with This compound / Controls seeding->treatment neurotoxicity Induction of Neurotoxicity (e.g., Glutamate, H2O2, Aβ) treatment->neurotoxicity incubation Incubation (24-72 hours) neurotoxicity->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis ldh_assay->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

References

A Comparative Guide to the Metabolic Fate of Choline Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Choline (B1196258), an essential quaternary amine nutrient, is critical for a multitude of physiological processes, including the synthesis of the neurotransmitter acetylcholine (B1216132), the preservation of cell membrane structural integrity via phospholipids, and methyl group metabolism.[1][2] While obtainable from dietary sources, supplementation is often utilized to address deficiencies or for therapeutic purposes. The metabolic fate and bioavailability of choline can vary significantly depending on its supplemental form. This guide provides a comparative analysis of common choline supplements, supported by experimental data, to inform researchers and drug development professionals.

Overview of Choline Metabolism

Upon ingestion, different forms of choline enter a complex metabolic network. The primary fates of choline include:

  • Phosphorylation: Conversion to phosphocholine, a precursor for phosphatidylcholine (PC), a key component of cell membranes. This is known as the CDP-choline pathway.[1][3]

  • Oxidation: Conversion to betaine (B1666868) in the liver and kidneys, which serves as a critical methyl donor in the one-carbon metabolism pathway, converting homocysteine to methionine.[1][4]

  • Acetylation: Synthesis of the neurotransmitter acetylcholine in the nervous system, crucial for memory, muscle control, and mood regulation.[2][5]

  • Microbiota-Dependent Metabolism: Conversion by gut bacteria to trimethylamine (B31210) (TMA), which is absorbed and subsequently oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease risk.[6][7]

The chemical form of the ingested choline supplement dictates its primary entry point and subsequent distribution through these pathways.

Choline_Metabolic_Pathways cluster_supplements Choline Supplements cluster_fates Metabolic Fates cluster_pathways Choline_Salts Choline Bitartrate Choline Chloride Free_Choline Free Choline Pool Choline_Salts->Free_Choline Direct Absorption PC_Supp Phosphatidylcholine (PC) (Egg, Krill Oil, Lecithin) PC_Supp->Free_Choline Hydrolysis Alpha_GPC Alpha-GPC Alpha_GPC->Free_Choline Hydrolysis CDP_Choline CDP-Choline (Citicoline) CDP_Choline->Free_Choline Hydrolysis Phospholipids Phosphatidylcholine (PC) (Membrane Synthesis) CDP_Choline->Phospholipids Direct Precursor Acetylcholine Acetylcholine (Neurotransmission) Free_Choline->Acetylcholine Acetylation Betaine Betaine (Methyl Donation) Free_Choline->Betaine Oxidation Free_Choline->Phospholipids CDP-Choline Pathway TMAO TMA -> TMAO (Gut Microbiota -> Liver) Free_Choline->TMAO Gut Metabolism

Figure 1: General metabolic pathways for various choline supplements.

Comparative Pharmacokinetics and Metabolite Formation

The bioavailability and metabolic consequences of choline supplementation are highly dependent on the supplement's chemical structure. Water-soluble forms like choline salts are absorbed rapidly, whereas lipid-soluble forms like phosphatidylcholine exhibit a more delayed and sustained release.

A key differentiator among supplements is the rate and duration of the resulting increase in plasma choline concentration.

Table 1: Comparative Pharmacokinetic Parameters of Different Choline Supplements in Humans

Choline Form Typical Dose (Choline Equivalent) Tmax (Time to Peak) Key Pharmacokinetic Findings References
Choline Chloride 550 mg ~0.5 - 1 h Rapid increase in plasma choline. [8][9]
Choline Bitartrate 450 - 550 mg ~0.5 - 1 h Rapid absorption, similar to choline chloride. Peak concentration reached significantly earlier than PC forms. [9][10]
Alpha-GPC 550 mg ~0.5 - 1 h Rapidly increases plasma choline, similar to other water-soluble forms. [8][9]

| Phosphatidylcholine (PC) | 550 mg | ~3 - 6 h | Delayed peak and a more sustained elevation of plasma choline levels compared to water-soluble forms. |[8][9][10][11] |

Note: While peak times differ, one prospective randomized cross-over study found no significant difference in the total area-under-the-curve (AUC) of plasma choline concentrations after intake of choline chloride, GPC, egg-PC, and choline bitartrate, suggesting comparable total absorption over the measurement period.[11][12][13]

The conversion of choline into its major metabolites, particularly the potentially pro-atherogenic TMAO, is a critical point of comparison.

Table 2: Differential Metabolite Formation from Common Choline Supplements

Choline Form Betaine Formation TMAO Formation Phosphatidylcholine (PC) Synthesis References
Choline Bitartrate Significant increase Highest Increase. Rapid and substantial elevation in both plasma and urine TMAO. Indirectly supports via free choline pool. [6][7][9][10][14]
Choline Chloride Significant increase High Increase. Rapidly elevates TMAO, similar to choline bitartrate. Indirectly supports via free choline pool. [9][11]
Alpha-GPC Significant increase Low Increase. Results in lower TMAO formation compared to choline salts. Directly supplies choline for PC synthesis. [8][9]
CDP-Choline Supports betaine pathway Data less available, but expected to be lower than salts due to its structure. Acts as a direct intermediary in the synthesis of PC. [1][5]

| Phosphatidylcholine (PC) | Significant increase | Negligible to No Increase. Fails to significantly raise plasma TMAO levels. | Directly contributes to and increases plasma PC levels. |[6][8][9][10][14] |

The data consistently demonstrate that water-soluble choline salts (bitartrate and chloride) are the most potent precursors for TMAO generation by the gut microbiota.[6][9][10] In contrast, lipid-soluble phosphatidylcholine, the primary form of choline in food, appears to be largely absorbed intact or hydrolyzed in the upper small intestine, bypassing significant microbial degradation into TMA and resulting in minimal to no increase in systemic TMAO levels.[6][14][15]

Experimental Protocols

The data presented are primarily derived from human clinical trials employing a randomized crossover design. Below is a representative methodology.

  • Study Design: A prospective, randomized, single-dose, crossover study is employed. Each participant serves as their own control, receiving each of the different choline supplements in a randomized order.[8][9]

  • Participants: Healthy adult volunteers are recruited, typically after an overnight fast to establish baseline metabolic levels.

  • Intervention: Participants receive a single oral dose equivalent to a standardized amount of choline (e.g., 550 mg, the Adequate Intake level for men) from each supplement form (e.g., choline chloride, choline bitartrate, Alpha-GPC, and egg-derived PC).[9]

  • Washout Period: A sufficient washout period of at least one week is scheduled between each intervention to ensure all metabolites from the previous supplement have returned to baseline levels.[9]

  • Sample Collection: Venous blood samples are collected into tubes (commonly containing EDTA) at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[9][10]

  • Sample Processing & Analysis:

    • Plasma is separated by centrifugation.

    • For analysis, plasma proteins are precipitated, typically using a solvent like acetonitrile (B52724) that contains deuterium-labeled internal standards (e.g., d9-choline, d9-betaine) for accurate quantification.[16][17]

    • Concentrations of choline, betaine, TMAO, and other metabolites are quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[17][18][19]

Experimental_Workflow cluster_design Study Design & Execution cluster_analysis Sample Analysis A Participant Recruitment (Healthy, Fasting) B Randomized Supplement Administration (Single Dose) A->B C Serial Blood Sampling (Baseline, Post-Dose) B->C D Washout Period (e.g., >= 1 week) C->D E Plasma Separation (Centrifugation) C->E D->B Crossover to Next Supplement F Protein Precipitation & Internal Standard Addition E->F G LC-MS/MS Analysis F->G H Data Quantification (Pharmacokinetic Modeling) G->H

Figure 2: Typical experimental workflow for a comparative choline pharmacokinetic study.

Conclusion

The selection of a choline supplement has profound implications for its metabolic fate and physiological effects.

  • Choline Salts (Bitartrate, Chloride): These provide a rapid increase in systemic free choline levels. However, their significant conversion to TMAO by gut microbiota is a critical consideration, particularly for individuals at risk for cardiovascular disease.[6][9]

  • Phosphatidylcholine (PC): As the major dietary form of choline, PC offers a slower, more sustained release of choline and uniquely avoids the significant production of TMAO.[9][10][14] This makes it a preferable option for long-term supplementation where minimizing TMAO is a priority.

  • Alpha-GPC and CDP-Choline: These specialized forms are readily absorbed and efficiently cross the blood-brain barrier, making them particularly suited for applications targeting cognitive enhancement and neuroprotection.[5][20] They are metabolized into choline and other beneficial components (glycerophosphate or cytidine), with a lower propensity for TMAO generation than simple salts.[5][8]

Ultimately, the choice of choline supplement should be tailored to the specific research or therapeutic goal, balancing the need for rapid choline delivery against the desire for sustained release and the imperative to minimize the production of potentially harmful metabolites like TMAO.

References

An In Vivo Comparison of Choline Sources for Memory Enhancement: Alpha-GPC vs. Choline Lactate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the existing in vivo evidence for two choline-based compounds, Alpha-Glycerylphosphorylcholine (alpha-GPC) and Choline (B1196258) Lactate (B86563), in the context of memory enhancement.

This guide provides a detailed comparison of Alpha-GPC and Choline Lactate, focusing on their mechanisms of action, and available in vivo experimental data related to memory and cognitive function. The information is intended to inform preclinical research design and drug development strategies in the field of cognitive enhancement.

Executive Summary

The landscape of cholinergic compounds for cognitive enhancement is diverse. Among the various forms, alpha-GPC has been the subject of extensive in vivo research, demonstrating its potential to improve memory and learning. It is a highly bioavailable choline precursor that efficiently crosses the blood-brain barrier, directly influencing acetylcholine (B1216132) synthesis.[1][2][3] In stark contrast, this compound is primarily recognized within chemical and industrial research as an ionic liquid or green solvent.[4][5] There is a notable absence of in vivo studies investigating the effects of this compound on memory. While its constituent parts, choline and lactate, are known to be involved in neurotransmitter synthesis and brain energy metabolism respectively, the efficacy of their combined form as a cognitive enhancer remains scientifically unsubstantiated through in vivo models.[4][6]

This guide will first present the robust body of evidence for alpha-GPC, followed by a discussion on the current scientific understanding of this compound, thereby offering a comparative perspective based on the available literature.

Alpha-Glycerylphosphorylcholine (alpha-GPC)

Alpha-GPC is a naturally occurring choline compound that serves as a precursor to the neurotransmitter acetylcholine.[[“]][8] Its ability to readily cross the blood-brain barrier makes it an effective agent for increasing choline levels in the brain, which in turn supports the synthesis of acetylcholine, a neurotransmitter crucial for memory and learning.[[“]][10][11]

Mechanism of Action

Alpha-GPC's primary mechanism for cognitive enhancement is its role in the cholinergic system. Upon oral administration, it is metabolized to glycerophosphate and free choline. The released choline is then utilized by cholinergic neurons to synthesize acetylcholine.[[“]][11] Increased acetylcholine levels in the hippocampus and cortex are linked to improved synaptic transmission, learning, and memory processes.[[“]][[“]]

In Vivo Experimental Data on Memory

Numerous in vivo studies have demonstrated the positive effects of alpha-GPC on memory in animal models, particularly in scenarios of cognitive impairment.

Animal ModelDosageAdministration RouteMemory AssessmentKey Findings
Rats with scopolamine-induced amnesia300-600 mg/kgOralPassive Avoidance TestAttenuated the performance impairment caused by scopolamine (B1681570).[12]
Mice"Normal" and "High" dosesNot specifiedNovel Object Test, Morris Water MazeIntended to examine cognitive and recall abilities.[13]
Animal models of stress400 mg/kgNot specifiedNot specifiedImproved memory function and increased expression of choline acetyltransferase (ChAT) and BDNF in the hippocampus.[1]
Experimental Protocols

A common experimental paradigm to assess the efficacy of nootropic compounds like alpha-GPC involves inducing a state of amnesia in animal models, often using the cholinergic antagonist scopolamine.

Scopolamine-Induced Amnesia Model:

  • Animal Model: Typically, rats or mice are used.

  • Acclimatization: Animals are housed in a controlled environment for a week before the experiment to acclimatize.

  • Drug Administration: Alpha-GPC is administered orally at varying doses (e.g., 300-600 mg/kg) at a specified time before the behavioral test.

  • Amnesia Induction: Scopolamine (a muscarinic receptor antagonist) is administered (e.g., intraperitoneally) to induce a temporary memory deficit.[14][15]

  • Behavioral Testing: Memory is assessed using tasks such as:

    • Passive Avoidance Test: This test measures fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock.

    • Morris Water Maze: This task assesses spatial learning and memory. Animals must find a hidden platform in a pool of water using external cues.[13]

    • Novel Object Recognition Test: This test evaluates recognition memory. Animals are exposed to two identical objects and later to one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.[13]

  • Data Analysis: The performance of the alpha-GPC treated group is compared to a control group (receiving a placebo) and a scopolamine-only group to determine if the compound can mitigate the induced memory impairment.

Signaling Pathway

The cognitive benefits of alpha-GPC are primarily attributed to its role in enhancing cholinergic signaling.

Cholinergic_Pathway cluster_blood Bloodstream cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron Alpha-GPC_blood Alpha-GPC Alpha-GPC_neuron Alpha-GPC Alpha-GPC_blood->Alpha-GPC_neuron Crosses BBB Choline Choline Alpha-GPC_neuron->Choline Metabolized ACh Acetylcholine (ACh) Choline->ACh Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh ChAT ChAT ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Storage ACh_synapse ACh Vesicle->ACh_synapse Release Receptor ACh Receptor ACh_synapse->Receptor Binding Signal Signal Transduction (Memory Formation) Receptor->Signal

Cholinergic signaling pathway enhanced by alpha-GPC.

This compound

This compound is an ionic liquid formed from the combination of choline and lactic acid.[4] In scientific literature, it is predominantly described in the context of its chemical properties as a "green solvent" and its applications in biocatalysis and as a component in bacterial growth media.[4][5]

Mechanism of Action

A direct mechanism of action for this compound on memory has not been established due to the lack of in vivo studies. However, a theoretical mechanism can be inferred from its components:

  • Choline: As a precursor to acetylcholine, the choline component of the molecule could potentially contribute to cholinergic synthesis.[4][[“]]

  • Lactate: Lactate is an energy substrate for the brain and is involved in neuronal plasticity and memory formation.[6]

The synergistic effect of these two components delivered as a single compound for cognitive enhancement has not been investigated in vivo.

In Vivo Experimental Data on Memory

There is a significant lack of in vivo studies directly investigating the effects of this compound on memory and cognitive function. The current body of scientific literature does not provide the necessary data to populate a comparative table similar to that of alpha-GPC.

Experimental Protocols

In the absence of specific studies on this compound, a generalized experimental workflow for evaluating a novel nootropic compound is presented below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rats, Mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Group_Assignment Randomized Group Assignment (Control, Vehicle, Treatment) Acclimatization->Group_Assignment Compound_Admin Compound Administration (e.g., this compound) Group_Assignment->Compound_Admin Amnesia_Induction Induction of Memory Deficit (Optional, e.g., Scopolamine) Compound_Admin->Amnesia_Induction Biochemical_Analysis Biochemical Analysis (e.g., ACh levels, Brain Tissue) Compound_Admin->Biochemical_Analysis Behavioral_Tests Behavioral Memory Tests (MWM, NOR, etc.) Amnesia_Induction->Behavioral_Tests Data_Collection Data Collection Behavioral_Tests->Data_Collection Biochemical_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

A generalized experimental workflow for nootropic evaluation.

Comparative Analysis and Conclusion

A direct in vivo comparison between alpha-GPC and this compound on memory is not feasible due to the absence of research on the latter in a cognitive context.

  • Alpha-GPC is a well-researched choline donor with a clear mechanism of action and a significant body of in vivo evidence supporting its memory-enhancing effects, particularly in models of cognitive impairment. Its high bioavailability and ability to cross the blood-brain barrier are key advantages.[1][2][3]

  • This compound , while composed of two biologically relevant molecules, remains an uninvestigated compound for in vivo cognitive enhancement. Its primary applications are in chemistry and microbiology.[4][5] While the choline moiety suggests a potential role as an acetylcholine precursor, its bioavailability, ability to cross the blood-brain barrier, and overall efficacy for memory improvement are unknown.

For researchers and drug development professionals, alpha-GPC represents a compound with a solid preclinical foundation for further investigation into cognitive disorders. This compound, on the other hand, would require foundational in vivo studies to establish any potential as a nootropic agent. Future research should aim to first characterize the pharmacokinetic and pharmacodynamic properties of this compound in an in vivo setting to determine if it warrants further investigation for its effects on memory and cognition.

References

A Head-to-Head Comparison of Choline Lactate and Citicoline for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective potential of choline (B1196258) lactate (B86563) and citicoline (B1669096). While citicoline has been extensively studied in preclinical and clinical settings for various neurological insults, direct comparative data for choline lactate is limited. This document synthesizes the available evidence for both compounds, drawing on individual studies to create a comparative framework. The information on this compound's neuroprotective effects is largely extrapolated from studies on other choline salts and the known neuroprotective properties of lactate.

Mechanisms of Neuroprotection: A Comparative Overview

This compound and citicoline are both choline-containing compounds, suggesting some overlap in their neuroprotective mechanisms. However, their distinct chemical structures imply different primary and secondary effects on neuronal injury and repair pathways.

Citicoline (CDP-Choline) is a key intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[1][2] Its neuroprotective effects are multifaceted and well-documented.[1][2] Upon administration, citicoline is hydrolyzed to choline and cytidine (B196190). The cytidine component is readily converted to uridine, which, along with choline, crosses the blood-brain barrier to support the synthesis of phosphatidylcholine and other phospholipids (B1166683) essential for membrane integrity and repair.[1][2] Furthermore, citicoline has been shown to attenuate the activation of phospholipases, reduce the production of free fatty acids, and decrease oxidative stress.[1] It also plays a role in modulating neurotransmitter systems, including acetylcholine (B1216132) and dopamine, and has anti-apoptotic properties.[1]

This compound , as a salt of choline and lactic acid, is expected to deliver both choline and lactate to the brain. The choline component likely contributes to neuroprotection by serving as a precursor for acetylcholine synthesis, a neurotransmitter crucial for cognitive function, and by supporting the synthesis of membrane phospholipids.[3] Dietary choline has been shown to have neuroprotective effects in various animal models of neuronal dysfunction.[3] The lactate component may offer independent neuroprotective benefits. Lactate is an alternative energy substrate for neurons, which can be critical during periods of glucose hypometabolism following brain injury.[4] Studies have shown that lactate administration can reduce lesion size and improve neurological outcomes after experimental ischemic stroke.[5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on citicoline and available data on choline (as a proxy for this compound) and lactate.

Table 1: Preclinical Data in Stroke Models
ParameterCiticolineCholine (from various salts) / Lactate
Infarct Volume Reduction A meta-analysis of 14 animal studies of ischemic stroke showed an overall infarct volume reduction of 27.8% (95% CI, 19.9%–35.6%; p < 0.001).[6] Higher doses (300-500 mg/kg) resulted in a greater reduction.[7] In one study, citicoline administered via the brain extracellular space at 40-60 mM significantly reduced infarct volume compared to control (e.g., ~8.4% vs ~28.4% infarct volume ratio at one dose).[8]Intravenous administration of sodium L-lactate (1 µmol/g) 1 hour after permanent middle cerebral artery occlusion in mice resulted in a significant reduction in lesion size.[5] Specific percentage reduction data for this compound is not available.
Neurological Deficit Improvement A meta-analysis showed a 20.2% improvement in neurological deficit (95% CI, 6.8%–33.7%; p = 0.015).Lactate administration 1 hour after ischemia onset in mice improved neurological outcome.[5]
Table 2: Clinical Data in Ischemic Stroke
ParameterCiticolineThis compound
NIHSS Score In a trial of patients with moderate to severe stroke (NIHSS ≥ 8), a higher percentage of citicoline-treated patients (42%) had a ≥7-point improvement at 12 weeks compared to placebo (30%; P=0.01).[9] Another study showed a modest but statistically significant improvement in NIHSS scores at day 7 in the citicoline group compared to controls (67.6% vs 65.8% improved, p=0.03).[10] However, a large trial found no significant difference in the percentage of patients with a ≥7-point NIHSS score change at 90 days (citicoline 52% vs. placebo 51%).[11][12]No clinical trial data available.
Functional Outcome (mRS) Post-hoc analysis of one trial suggested a treatment effect on achieving a modified Rankin Scale (mRS) score of 0 or 1 (citicoline 26% vs. placebo 20%; p = 0.025).[11][12] A data pooling analysis of four trials found that 25.2% of patients treated with citicoline achieved complete recovery compared to 20.2% in the placebo group (OR 1.33; 95% CI 1.10–1.62; p = 0.0034).[7]No clinical trial data available.
Table 3: Clinical Data in Traumatic Brain Injury (TBI)
ParameterCiticolineThis compound
Glasgow Outcome Scale (GOS) A large clinical trial (COBRIT) found no significant improvement in functional and cognitive status, including GOS-Extended, in patients with TBI treated with citicoline for 90 days compared to placebo.[13] A meta-analysis of four RCTs also showed no significant difference in favorable GOS outcomes.[14] However, some smaller studies suggested a potential benefit.[15][16]No clinical trial data available.
Cognitive Function The COBRIT trial did not show an improvement in cognitive function with citicoline after TBI.[13]No clinical trial data available.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats (for Citicoline)

This is a widely used preclinical model to simulate ischemic stroke.

  • Animal Preparation: Male Wistar rats (or other appropriate strain) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 90 or 120 minutes) to induce ischemia.[17] Reperfusion is achieved by withdrawing the filament.

  • Drug Administration: Citicoline (e.g., 250 mg/kg or 500 mg/kg) or vehicle is administered, typically intraperitoneally, at specific time points before, during, or after the occlusion.[18]

  • Outcome Assessment: 24 to 96 hours after reperfusion, neurological deficit scores are assessed. The animals are then euthanized, and the brains are removed for infarct volume measurement using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[17][18]

Morris Water Maze (MWM) for Cognitive Assessment (for Choline Supplementation)

The MWM is a common behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool is filled with opaque water. A hidden escape platform is submerged just below the water surface in one of the four quadrants.

  • Acquisition Phase (Training): Rats are trained over several days (e.g., 4-5 days) with multiple trials per day.[19] In each trial, the rat is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial (Memory Test): After the training phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Drug Administration: Choline supplementation (e.g., in the diet) is provided for a specified period before and/or during the MWM testing.[20]

Visualizing the Pathways

Signaling Pathways

Citicoline_Pathway cluster_citicoline Citicoline Administration cluster_hydrolysis Hydrolysis cluster_synthesis Phospholipid Synthesis cluster_neurotransmission Neurotransmission cluster_other Other Neuroprotective Effects Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Anti_apoptosis Anti_apoptosis Citicoline->Anti_apoptosis Reduced_Oxidative_Stress Reduced_Oxidative_Stress Citicoline->Reduced_Oxidative_Stress Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Acetylcholine Acetylcholine Choline->Acetylcholine Cytidine->Phosphatidylcholine Membrane_Repair Membrane_Repair Phosphatidylcholine->Membrane_Repair

Caption: Proposed neuroprotective signaling pathway of Citicoline.

Choline_Lactate_Pathway cluster_choline_lactate This compound Administration cluster_components Dissociation cluster_choline_effects Choline-Mediated Effects cluster_lactate_effects Lactate-Mediated Effects Choline_Lactate Choline_Lactate Choline Choline Choline_Lactate->Choline Lactate Lactate Choline_Lactate->Lactate Acetylcholine Acetylcholine Choline->Acetylcholine Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Energy_Substrate Energy_Substrate Lactate->Energy_Substrate Reduced_Excitotoxicity Reduced_Excitotoxicity Lactate->Reduced_Excitotoxicity Membrane_Synthesis Membrane_Synthesis Phosphatidylcholine->Membrane_Synthesis

Caption: Postulated neuroprotective pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model e.g., tMCAO in Rats Vehicle Vehicle Control Model->Vehicle Citicoline_Group Citicoline Model->Citicoline_Group Choline_Lactate_Group This compound Model->Choline_Lactate_Group Behavioral Behavioral Tests (e.g., MWM, Neurological Score) Vehicle->Behavioral Histological Histological Analysis (e.g., Infarct Volume) Vehicle->Histological Citicoline_Group->Behavioral Citicoline_Group->Histological Choline_Lactate_Group->Behavioral Choline_Lactate_Group->Histological Stats Statistical Comparison Behavioral->Stats Histological->Stats

Caption: General experimental workflow for comparing neuroprotectants.

Conclusion

Citicoline is a well-researched compound with a robust body of preclinical and clinical evidence supporting its multimodal neuroprotective effects, particularly in ischemic stroke. Its mechanisms of action are centered on preserving neuronal membrane integrity and function.

This compound presents a theoretically promising neuroprotective profile by delivering both choline and lactate. However, there is a clear lack of direct experimental evidence to support its efficacy. The neuroprotective potential of this compound is currently inferred from studies on other choline salts and on lactate as a standalone therapy.

For researchers and drug development professionals, citicoline serves as a benchmark compound with extensive data for comparative analysis. This compound, on the other hand, represents a novel but largely un-investigated candidate. Direct head-to-head preclinical studies are essential to validate the hypothesized neuroprotective effects of this compound and to compare its efficacy directly with established agents like citicoline. Future research should focus on elucidating the specific contributions of the choline and lactate moieties of this compound to neuroprotection in relevant models of neurological injury.

References

Replicating Key Findings on the Effects of Choline Supplementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key findings on the effects of choline (B1196258) supplementation across various physiological systems. It includes summaries of quantitative data from human clinical trials, detailed experimental protocols for cited experiments, and visualizations of relevant biological pathways to support further research and development.

Overview of Choline's Biological Significance

Choline is an essential nutrient vital for numerous physiological processes. The human body can synthesize it, but not in sufficient amounts to meet its needs, making dietary intake crucial.[1][2] Choline and its metabolites are integral to:

  • Structural Integrity of Cell Membranes: It is a precursor for the phospholipids (B1166683) phosphatidylcholine and sphingomyelin, which are fundamental components of all cell membranes.[2][3]

  • Neurotransmission: Choline is the direct precursor to acetylcholine (B1216132), a key neurotransmitter involved in memory, mood, muscle control, and other nervous system functions.[1][2][3]

  • Cell Signaling: Choline-containing phospholipids act as precursors for intracellular signaling molecules like diacylglycerol and ceramide.[3][4] Emerging evidence also points to choline itself acting as an intracellular messenger by binding to Sigma-1 Receptors.[4][5]

  • Lipid Transport and Metabolism: Choline is essential for the synthesis of very-low-density lipoproteins (VLDL) in the liver, which transport fats away from the liver.[4] A deficiency can lead to fat accumulation in the liver.[3]

  • Methyl Group Metabolism: Its metabolite, betaine, participates in the methylation cycle, which is crucial for converting homocysteine to methionine and for DNA methylation.[6]

Effects on Cognitive Function and Neurodevelopment

Choline supplementation is widely investigated for its potential to enhance cognitive function and support neurodevelopment, particularly during gestation and early life.[7][8]

Key Findings:
  • Maternal Supplementation: Higher maternal choline intake during pregnancy and lactation is associated with improved cognitive outcomes in children, including enhanced memory and attention.[9][10] Animal models show that prenatal choline supplementation can protect against neurodevelopmental deficits caused by insults like alcohol exposure.[7][11]

  • Adult Cognitive Function: Studies in adults show mixed but often positive results. Higher dietary choline intake has been correlated with better memory performance.[12] Supplementation with specific forms of choline, like alpha-GPC and citicoline, has shown promise in improving cognitive function in individuals with mild cognitive impairment.[13][[“]] However, effects in healthy, non-deficient adults are less consistent.[[“]][15]

  • Mechanism: The cognitive benefits are largely attributed to choline's role as a precursor to the neurotransmitter acetylcholine and its importance in maintaining neuronal membrane integrity.[16][17]

Comparative Data on Cognitive Function
Study FocusParticipant GroupCholine Form & DosageDurationKey Quantitative OutcomesAlternative/ControlReference
Cognitive Function in Older Adults 41 older Japanese adults (60-80 years) with forgetfulnessEgg-yolk-derived choline (300 mg/day)12 weeksImproved verbal memory scores on Cognitrax test vs. placebo. Plasma choline was significantly higher at week 6.Placebo[15]
Cognitive Performance 1,391 adults (36-83 years)Dietary Choline Intake (Assessed via FFQ)Cross-sectionalHigher choline intake correlated with better verbal and visual memory scores.Lower dietary choline intake[12]
Maternal Supplementation & Infant Cognition 20 pregnant women (third trimester)930 mg/dayThird TrimesterChildren of mothers in the 930 mg/day group showed enhanced cognitive performance at 7 years old.480 mg/day[9]
Experimental Protocols

Protocol 1: Assessment of Cognitive Function in Older Adults

  • Study Design: A 12-week, randomized, placebo-controlled trial.[15]

  • Participants: Older adults (ages 60–80) reporting forgetfulness.[15]

  • Intervention: Daily oral supplementation with 300 mg of egg-yolk-derived choline or a placebo.[15]

  • Primary Outcome Measurement (Cognitive Function): The Cognitrax test battery was administered at baseline and 12 weeks. This battery includes tests for composite memory, verbal memory, visual memory, psychomotor speed, reaction time, and executive function.[15]

  • Secondary Outcome Measurement (Biomarker): Plasma choline levels were assessed at baseline, 6, and 12 weeks.[15]

  • Dietary Assessment: Food frequency questionnaires were used to assess dietary intake, including egg consumption, at baseline and 12 weeks.[15]

Protocol 2: Assessment of Choline Intake and Cognitive Performance (Observational)

  • Study Design: Cross-sectional analysis within the Framingham Offspring Cohort.[12]

  • Participants: 1,391 non-demented adults aged 36-83 years.[12]

  • Dietary Assessment: Choline intake was estimated using a validated food frequency questionnaire.[12]

  • Cognitive Assessment: Participants underwent a battery of neuropsychological tests, from which four cognitive factors were derived: verbal memory, visual memory, verbal learning, and executive function.[12]

  • Statistical Analysis: Multivariable regression models were used to assess the association between choline intake and cognitive performance, adjusting for relevant covariates.[12]

Effects on Liver Health (Non-Alcoholic Fatty Liver Disease)

Choline's role in hepatic fat metabolism makes it a nutrient of interest for managing Non-Alcoholic Fatty Liver Disease (NAFLD). Choline is required to synthesize and secrete VLDL, the primary mechanism for exporting fat from the liver.[4]

Key Findings:
  • Choline Deficiency and NAFLD: Choline deficiency is a known cause of fatty liver in animal models and has been shown to induce liver damage in humans.[3][18]

  • Supplementation in NAFLD Patients: A recent randomized controlled trial found that choline supplementation in NAFLD patients led to significant improvements in hepatic steatosis, fibrosis scores, and liver enzyme levels compared to a control group.[19][20]

  • Oxidative Stress Reduction: The same study also reported a reduction in markers of oxidative stress (thiobarbituric acid reactive substances) and inflammation (leptin) in the choline-supplemented group.[19][20]

Comparative Data on Liver Health (NAFLD)
Study FocusParticipant GroupCholine Form & DosageDurationKey Quantitative OutcomesAlternative/ControlReference
NAFLD Treatment 79 NAFLD patientsPhosphatidylcholine (2400 mg/day)12 weeksvs. Control: Improved CAP (304 vs 332 dB/m, p<0.001), Fibrosis score (5.3 vs 6.8 kPa, p<0.001), ALT/AST levels (p<0.001/p=0.004), Triglycerides (133 vs 158, p=0.048).Conventional management[19][20]
Experimental Protocols

Protocol 3: Assessment of Choline Supplementation in NAFLD Patients

  • Study Design: A randomized, controlled, single-blinded study.[20]

  • Participants: Eligible patients diagnosed with NAFLD.[20]

  • Intervention: The treatment group (n=39) received conventional management plus 2400 mg/day of phosphatidylcholine. The control group (n=40) received only conventional management.[20]

  • Primary Outcome Measurements:

    • Hepatic Steatosis & Fibrosis: Assessed using transient elastography (FibroScan) to measure the controlled attenuation parameter (CAP) and fibrosis score at baseline and 12 weeks.[19]

    • Liver Function: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.[19]

  • Secondary Outcome Measurements:

    • Oxidative Stress: Thiobarbituric acid reactive substances (TBARS) levels were measured as a marker of lipid peroxidation.[19]

    • Inflammation: Leptin levels were assessed.[19]

    • Lipid Profile: Serum triglyceride levels were measured.[19]

Effects on Physical Performance

The hypothesis that choline supplementation can enhance physical performance is based on its role as a precursor to acetylcholine, which is essential for muscle contraction. Strenuous exercise may deplete plasma choline levels, potentially limiting performance.[6][21][22]

Key Findings:
  • Endurance Exercise: Studies on endurance performance have yielded inconsistent results. One study involving a 4-hour strenuous treadmill exercise found that while choline supplementation (8.425 g choline citrate) significantly increased plasma choline levels by 128%, it had no significant effect on run time-to-exhaustion or other performance measures compared to placebo.[21][22]

  • Explosive Strength: A study on male college football players using a choline-based multi-ingredient supplement found it could delay the onset of fatigue for explosive strength metrics (rate of torque development and impulse) during a fatiguing task, though it did not improve baseline strength or power.[23]

Comparative Data on Physical Performance
Study FocusParticipant GroupCholine Form & DosageDurationKey Quantitative OutcomesAlternative/ControlReference
Endurance & Fatigue 14 male military personnelCholine citrate (B86180) (8.425 g total)Acute (pre- and mid-exercise)Plasma choline increased 128% with supplement vs. no change with placebo. No significant effect on run time-to-exhaustion or squat tests.Placebo beverage[21][22]
Explosive Strength & Fatigue 14 male college football playersCholine-based multi-ingredient supplementAcute (60 min pre-exercise)Higher rate of torque development and impulse during fatiguing contractions vs. placebo. No difference in baseline strength or jump height.Placebo[23]
Experimental Protocols

Protocol 4: Assessment of Choline on Endurance Performance

  • Study Design: A double-blind, crossover study.[21][22]

  • Participants: 14 male volunteers conditioned for load-carrying.[21][22]

  • Intervention: Participants received either a placebo or a beverage containing 8.425 g of choline citrate, administered prior to and midway through the exercise protocol.[21][22]

  • Exercise Protocol: A 4-hour load carriage treadmill exercise (20 km) carrying a 34.1 kg load.[21][22]

  • Performance Measurement: Following the treadmill test, a run time-to-exhaustion and squat tests were performed.[21][22]

  • Biochemical Analysis: Plasma choline, glycerophosphocholine, and phosphatidylcholine were measured post-exercise using Gas Chromatography-Mass Spectrometry.[21]

Signaling Pathways and Experimental Workflows

Biological Pathways

Choline_Metabolic_Pathways cluster_ach Neurotransmission cluster_membrane Membrane Integrity cluster_methyl Methyl Metabolism cluster_signal Cell Signaling choline Choline ach Acetylcholine (ACh) choline->ach ChAT pc Phosphatidylcholine (PC) choline->pc CDP-Choline Pathway sm Sphingomyelin choline->sm betaine Betaine choline->betaine Oxidation plipids PC, Sphingomyelin choline->plipids sigma1r Sigma-1 Receptor choline->sigma1r Agonist diet Dietary Intake diet->choline pemt PEMT Pathway (de novo synthesis) pemt->choline muscle Muscle Contraction, Memory, Mood ach->muscle membrane Cell Membranes pc->membrane sm->membrane methionine Methionine betaine->methionine BHMT homocysteine Homocysteine homocysteine->methionine messengers Diacylglycerol, Ceramide plipids->messengers Phospholipases

Caption: Key metabolic pathways of choline.

Acetylcholine_Synthesis choline_uptake Choline Uptake choline_in Intracellular Choline choline_uptake->choline_in chat Choline Acetyltransferase (ChAT) choline_in->chat acetyl_coa Acetyl-CoA (from mitochondria) acetyl_coa->chat ach Acetylcholine (ACh) chat->ach vesicle Synaptic Vesicle ach->vesicle release Release into Synaptic Cleft vesicle->release ache Acetylcholinesterase (AChE) release->ache ACh in cleft reuptake Choline Reuptake ache->reuptake breaks down ACh to Choline

Caption: Acetylcholine synthesis and degradation pathway.

Experimental Workflow

Clinical_Trial_Workflow cluster_arms Intervention Period screening Participant Screening (Inclusion/Exclusion Criteria) enrollment Enrollment & Informed Consent screening->enrollment baseline Baseline Assessment - Cognitive Tests - Blood Samples - Imaging (e.g., FibroScan) enrollment->baseline randomization Randomization arm_choline Choline Supplementation Group (e.g., 500 mg/day) randomization->arm_choline Arm A arm_placebo Placebo Group randomization->arm_placebo Arm B midpoint Mid-Point Assessment (Optional) arm_choline->midpoint final Final Assessment (End of Intervention) arm_choline->final arm_placebo->midpoint arm_placebo->final baseline->randomization midpoint->arm_choline midpoint->arm_placebo analysis Data Analysis - Statistical Comparison - Biomarker Analysis final->analysis

Caption: Generalized workflow for a randomized controlled trial.

References

Independent Validation of Choline Lactate's Role in Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Choline (B1196258) Lactate's potential role in gene expression, evaluating its performance against other alternatives. The information is based on existing research on choline and lactate (B86563) as separate molecules, providing a scientifically-grounded perspective on their combined potential.

Introduction: The Dual-Action Potential of Choline Lactate in Gene Regulation

This compound is a compound that uniquely combines two biologically active molecules: choline and lactate. Choline is an essential nutrient that plays a crucial role in cellular methylation reactions, including the epigenetic modification of DNA and histones, which are fundamental to gene expression regulation.[1][2][3][4][5] Lactate, once considered a metabolic byproduct, is now recognized as a key signaling molecule that can directly influence gene expression through a novel post-translational modification known as histone lactylation.[6][7][8][9][10][11][12][13]

The combination of these two molecules in this compound presents a compelling hypothesis: a dual-action mechanism for modulating gene expression. The choline moiety can contribute to the methyl pool necessary for DNA and histone methylation, while the lactate moiety can serve as a precursor for histone lactylation. This guide will explore the independent roles of choline and lactate in gene expression and provide a comparative framework for understanding the potential of this compound.

Comparative Analysis of Choline Forms and Methyl Donors

Choline's primary role in gene expression is as a precursor to betaine, a key methyl donor in the one-carbon metabolism pathway.[14][15][16][17] This pathway produces S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation.[1][17] Different forms of choline exhibit varying bioavailability and metabolic fates, which can influence their efficacy as methyl donors.

Table 1: Comparison of Choline Forms and Alternative Methyl Donors

CompoundMechanism of Action in Gene ExpressionKey Metabolic PathwaysReported Effects on Gene ExpressionPotential AdvantagesPotential Disadvantages
This compound (Hypothesized) Provides both a methyl donor precursor (choline) and a substrate for histone lactylation (lactate).One-Carbon Metabolism, GlycolysisPotentially dual-action: influences both methylation and lactylation of histones.Synergistic effect on gene regulation; may offer a broader range of epigenetic modulation.Lack of direct experimental validation; bioavailability and metabolic fate of the combined molecule are unknown.
Choline Chloride Acts as a precursor for betaine, a methyl donor for SAM synthesis.One-Carbon MetabolismInfluences DNA and histone methylation patterns.[2][3]Well-studied, readily available.Can be hygroscopic, potentially affecting stability.
Phosphatidylcholine (PC) Serves as a source of choline for the one-carbon metabolism pathway.One-Carbon Metabolism, Phospholipid MetabolismDemonstrates immunomodulatory effects with stronger impact than free choline in some studies.[5]Major dietary form of choline, integral to cell membranes.Slower release of free choline compared to choline salts.
Betaine (Trimethylglycine) Directly donates a methyl group to homocysteine to form methionine, a precursor to SAM.One-Carbon MetabolismCan serve as an alternative methyl donor, especially in states of folate deficiency.[14]Direct methyl donor, bypassing the need for choline oxidation.Effects can be influenced by folate status.
Methionine An essential amino acid that is a direct precursor to SAM.One-Carbon MetabolismDietary intake can correlate with DNA methylation levels.[14]Direct precursor to the universal methyl donor.Excess intake may have negative feedback effects on DNA methylation.[14]
Folate (Vitamin B9) A crucial B-vitamin that participates in the one-carbon metabolism to generate methyl groups for SAM synthesis.Folate Cycle, One-Carbon MetabolismEssential for DNA synthesis and methylation.Well-established role in epigenetic regulation.Deficiency can significantly impair methylation capacity.

The Role of Lactate in Histone Lactylation

A recent discovery in epigenetics is the process of histone lactylation, where lactate-derived lactyl groups are added to lysine (B10760008) residues on histones.[6][7][8][9][10][11][12][13] This modification directly stimulates gene transcription.[9] The level of histone lactylation is sensitive to intracellular lactate concentrations, providing a direct link between cellular metabolic state and gene regulation.[8]

Table 2: Comparison of Epigenetic Modifications

ModificationDonor MoleculeKey Enzymes (Writers)Effect on ChromatinGeneral Effect on Transcription
Methylation (on Histones) S-adenosylmethionine (SAM)Histone Methyltransferases (HMTs)Can be associated with both condensed (heterochromatin) and open (euchromatin) states depending on the specific lysine residue and the degree of methylation.Activation or Repression
Acetylation (on Histones) Acetyl-CoAHistone Acetyltransferases (HATs)Generally associated with open chromatin (euchromatin).Activation
Lactylation (on Histones) Lactyl-CoA (derived from Lactate)p300 (has been shown to have lactylation activity)[9]Associated with active gene promoters.Activation[9]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Gene Expression

The following diagram illustrates the hypothesized dual-action mechanism of this compound. The choline component enters the one-carbon metabolism pathway to influence histone methylation, while the lactate component contributes to histone lactylation.

G Putative Signaling Pathway of this compound cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Choline Choline This compound->Choline Lactate Lactate This compound->Lactate Betaine Betaine Choline->Betaine Lactyl-CoA Lactyl-CoA Lactate->Lactyl-CoA Methionine Methionine Betaine->Methionine SAM SAM Methionine->SAM Histones Histones SAM->Histones HMTs Lactyl-CoA->Histones p300 Histone Methylation Histone Methylation Gene Expression Gene Expression Histone Methylation->Gene Expression Histone Lactylation Histone Lactylation Histone Lactylation->Gene Expression Histones->Histone Methylation Histones->Histone Lactylation

Caption: Putative dual-action pathway of this compound on gene expression.

Experimental Workflow for Independent Validation

This workflow outlines the key steps to independently validate the effects of this compound on gene expression in a cell-based model.

G Experimental Workflow for Validation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Harvesting Harvesting Treatment->Harvesting Incubate with this compound, controls RNA Extraction RNA Extraction Harvesting->RNA Extraction Histone Extraction Histone Extraction Harvesting->Histone Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Gene expression analysis Data Analysis Data Analysis qRT-PCR->Data Analysis Western Blot Western Blot Histone Extraction->Western Blot Global methylation/lactylation Mass Spectrometry Mass Spectrometry Histone Extraction->Mass Spectrometry Site-specific modification Western Blot->Data Analysis Mass Spectrometry->Data Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Experimental Protocols

The following are adapted protocols for key experiments to investigate the effects of this compound on gene expression.

Cell Culture and Treatment (Adapted Protocol)
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells, SH-SY5Y human neuroblastoma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of Treatment Media: Prepare sterile stock solutions of this compound, Choline Chloride (as a control), and Sodium Lactate (as a control) in cell culture media.

  • Treatment: Remove the existing media from the cells and replace it with the treatment media containing various concentrations of this compound and the respective controls. A vehicle-only control should also be included.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (Adapted Protocol)
  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a qPCR instrument and a suitable master mix. Use primers specific for target genes involved in one-carbon metabolism (e.g., DNMT1, MTHFR), and genes known to be regulated by histone lactylation (e.g., ARG1 in macrophages).[7] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Histone Modification Analysis (Adapted Protocol)
  • Histone Extraction: After treatment, harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for histone modifications of interest (e.g., anti-H3K9me3, anti-H3K27me3, anti-pan-Kla). Subsequently, incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use an antibody against total histone H3 as a loading control.

Mass Spectrometry for Histone Lactylation Site Identification (Adapted Protocol)
  • Histone Extraction and Digestion: Extract histones as described above. Digest the histones into peptides using a suitable enzyme (e.g., trypsin).

  • Enrichment of Lactylated Peptides: Enrich for lactylated peptides using immunoaffinity purification with an anti-lactyl-lysine antibody.[18]

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Use specialized software to identify and quantify the lactylated peptides and pinpoint the specific lysine residues that are modified.[18]

Conclusion and Future Directions

While direct experimental evidence for the effects of this compound on gene expression is currently lacking, the well-established roles of its individual components provide a strong rationale for its potential as a dual-action modulator of epigenetic mechanisms. The choline moiety is a key player in the one-carbon metabolism pathway, supplying the necessary methyl groups for DNA and histone methylation.[1][2][3][4][5] The lactate moiety can fuel histone lactylation, a recently discovered epigenetic mark associated with transcriptional activation.[6][7][8][9][10][11][12][13]

The independent validation of this compound's role in gene expression requires rigorous experimental investigation. The proposed experimental workflow and adapted protocols provide a starting point for researchers to explore the synergistic or independent effects of the choline and lactate components of this molecule. Future studies should focus on comparing the efficacy of this compound with other choline forms and methyl donors in various cellular and in vivo models. A deeper understanding of the bioavailability, metabolic fate, and precise molecular targets of this compound will be crucial for its potential application in therapeutic strategies aimed at modulating gene expression in health and disease.

References

A Comparative Analysis of Water-Soluble and Lipid-Soluble Choline Forms for Neurological Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate choline (B1196258) precursor is a critical decision in the design of studies targeting neurological health and cognitive function. Choline, an essential nutrient, plays a pivotal role in the synthesis of the neurotransmitter acetylcholine (B1216132) and the structural integrity of cell membranes via phospholipids.[1][2] The bioavailability and efficacy of choline supplementation are largely dependent on its chemical form, broadly categorized as water-soluble and lipid-soluble. This guide provides an objective comparison of these two classes of choline compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Water-soluble choline forms, such as choline chloride and choline bitartrate, are readily absorbed and lead to rapid increases in plasma choline levels. However, their ability to cross the blood-brain barrier is less efficient compared to their lipid-soluble counterparts. Lipid-soluble forms, including Citicoline (B1669096) (CDP-choline), Alpha-Glycerophosphocholine (Alpha-GPC), and phosphatidylcholine (PC), exhibit superior blood-brain barrier penetration and offer additional benefits through their metabolic byproducts.[3][4][5] Clinical evidence suggests that lipid-soluble forms, particularly Alpha-GPC and Citicoline, may be more effective in improving cognitive function in certain populations.[6][7]

Data Presentation: Comparative Performance Metrics

The following tables summarize key quantitative data from comparative studies on various choline forms.

Table 1: Comparative Pharmacokinetics of Water-Soluble vs. Lipid-Soluble Choline Forms

Choline FormPeak Plasma Choline Time (Tmax)Relative Bioavailability (Plasma Choline AUC)Primary MetabolitesReference
Water-Soluble
Choline Chloride~1 hourSimilar to other formsBetaine, Trimethylamine N-oxide (TMAO)[8][9]
Choline Bitartrate~1-2 hoursSimilar to other formsBetaine, TMAO[9][10][11]
Lipid-Soluble
Alpha-GPC~1-2 hoursSimilar to other formsCholine, Glycerophosphate[11][12][13]
Citicoline (CDP-Choline)Biphasic/DelayedSimilar to other formsCholine, Cytidine[14]
Phosphatidylcholine (PC)~3 hours (latest peak)Similar to other formsCholine, Fatty Acids, Glycerol-3-phosphate[8][9][10]

AUC: Area Under the Curve, a measure of total drug exposure over time.

Table 2: Comparative Efficacy on Cognitive Function (Dementia Patients)

Choline FormAssessment ScaleOutcomeReference
Alpha-GPCSCAG Global Score & Domains, WMS, WFTSignificantly more effective than Citicoline in improving overall clinical condition, cognitive function, and memory.[6][7]
CiticolineSCAG Global Score & Domains, WMS, WFTEffective in improving cognitive deficits, but less so than Alpha-GPC in direct comparisons.[6][7]

SCAG: Sandoz Clinical Assessment Geriatric Scale; WMS: Wechsler Memory Scale; WFT: Word Fluency Test.

Experimental Protocols

Measurement of Plasma Choline Concentration by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of choline and its metabolites in biological fluids.

1. Sample Preparation:

  • Collect whole blood in EDTA- or heparin-containing tubes.[15]
  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d9-choline).
  • Precipitate proteins by adding 400 µL of acetonitrile.
  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a mobile phase for injection into the LC-MS/MS system.[16][17]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate choline from other plasma components.
  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Quantification: Monitor specific precursor-to-product ion transitions for choline and its internal standard to ensure accurate quantification.[16][17][18]

Assessment of Cognitive Function using Cognitrax®

Cognitrax® is a computerized neurocognitive test battery that assesses various domains of cognitive function.[19][20]

1. Test Administration:

  • The test is administered in a quiet, controlled environment.
  • The patient interacts with a computer to complete a series of subtests.
  • The core battery typically includes tests for:
  • Verbal and Visual Memory: Assessing immediate and delayed recall.
  • Psychomotor Speed: Measuring fine motor control and reaction time.
  • Processing Speed: Evaluating the speed of information processing.
  • Attention: Assessing simple and complex attention.
  • Executive Function: Measuring cognitive flexibility and problem-solving.[19][21]

2. Data Analysis:

  • The software automatically scores the performance on each subtest.
  • Scores are compared to an age-matched normative database to generate standardized scores and identify any cognitive deficits.
  • The platform provides a comprehensive report with a domain dashboard for clinical interpretation.[20]

In Situ Brain Perfusion Technique for Blood-Brain Barrier Transport

This technique allows for the direct measurement of the transport of substances across the blood-brain barrier (BBB) in a live animal model.

1. Surgical Preparation:

  • Anesthetize a rat and expose the common carotid artery.
  • Insert a catheter into the external carotid artery, pointing towards the internal carotid artery.
  • Ligate the external carotid artery and its branches to ensure the perfusate flows to the brain.[22][23]

2. Perfusion:

  • Perfuse a physiological buffer containing the radiolabeled choline form of interest at a constant rate.
  • The perfusion duration is typically short (e.g., 30-60 seconds) to measure the initial rate of uptake.[24][25][26]

3. Sample Collection and Analysis:

  • At the end of the perfusion, decapitate the animal and collect the brain.
  • Dissect the brain region of interest and measure the radioactivity using a scintillation counter.
  • Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product to quantify the rate of BBB transport.[22][23]

Mandatory Visualization

Choline Metabolism and Signaling Pathways

The following diagrams illustrate the key metabolic pathways of water-soluble and lipid-soluble choline forms and their subsequent signaling roles.

G cluster_water Water-Soluble Choline Metabolism Choline Chloride Choline Chloride Free Choline Free Choline Choline Chloride->Free Choline Choline Bitartrate Choline Bitartrate Choline Bitartrate->Free Choline Betaine Betaine Free Choline->Betaine Oxidation TMAO TMAO Free Choline->TMAO Gut Microbiota Acetylcholine Acetylcholine Free Choline->Acetylcholine Acetylation

Metabolism of Water-Soluble Choline Forms

G cluster_lipid Lipid-Soluble Choline Metabolism Alpha-GPC Alpha-GPC Choline Choline Alpha-GPC->Choline Glycerophosphate Glycerophosphate Alpha-GPC->Glycerophosphate Citicoline Citicoline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Choline Fatty Acids Fatty Acids Phosphatidylcholine->Fatty Acids Membrane Synthesis Membrane Synthesis Phosphatidylcholine->Membrane Synthesis Acetylcholine Acetylcholine Choline->Acetylcholine Acetylation Choline->Membrane Synthesis

Metabolism of Lipid-Soluble Choline Forms

G Choline Choline Choline Kinase Choline Kinase Choline->Choline Kinase Phosphocholine Phosphocholine Choline Kinase->Phosphocholine CTP:phosphocholine cytidylyltransferase CTP:phosphocholine cytidylyltransferase Phosphocholine->CTP:phosphocholine cytidylyltransferase CDP-Choline CDP-Choline CTP:phosphocholine cytidylyltransferase->CDP-Choline Cholinephosphotransferase Cholinephosphotransferase CDP-Choline->Cholinephosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->Cholinephosphotransferase Phosphatidylcholine Phosphatidylcholine Cholinephosphotransferase->Phosphatidylcholine Cell Membrane Cell Membrane Phosphatidylcholine->Cell Membrane

CDP-Choline Pathway for Phosphatidylcholine Synthesis

References

Choline Form Is a Key Determinant of TMAO Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of different choline (B1196258) forms is critical, particularly in the context of cardiovascular health and the gut microbiome's role in producing the proatherogenic metabolite trimethylamine-N-oxide (TMAO). This guide provides an objective comparison of how different forms of choline impact circulating TMAO levels, supported by experimental data, detailed protocols, and pathway visualizations.

Recent clinical trials have demonstrated that not all forms of dietary choline equally contribute to the generation of TMAO. The chemical structure of the choline source significantly influences its availability for gut microbial metabolism into trimethylamine (B31210) (TMA), the precursor to TMAO. This guide synthesizes findings from key studies to elucidate these differences.

Quantitative Impact of Choline Forms on TMAO Levels

A pivotal randomized clinical trial investigated the effects of equivalent total choline doses from choline bitartrate (B1229483), phosphatidylcholine, and whole eggs on plasma and urine TMAO levels in healthy individuals with normal renal function. The results, summarized below, highlight a stark contrast in TMAO production based on the choline source.

Choline FormDosageDurationBaseline Plasma TMAO (µM) (Median [IQR])End-of-Study Plasma TMAO (µM) (Median [IQR])P-value
Choline Bitartrate~450 mg total choline/day4 weeks1.9 [1.4 - 3.4]11.1 [7.1 - 25.4]<0.0001
Choline Bitartrate + Whole Eggs~450 mg total choline/day from supplement4 weeks2.3 [1.5 - 2.8]12.3 [5.1 - 26.5]<0.0001
Choline Bitartrate + Egg Whites~450 mg total choline/day from supplement4 weeks2.6 [1.8 - 5.3]28.1 [9.2 - 44.1]<0.0001
Whole EggsFour large eggs/day (~450 mg total choline)4 weeks2.0 [1.4 - 3.5]2.3 [1.9 - 3.7]0.20
PhosphatidylcholineEquivalent total choline to supplements4 weeks2.8 [2.0 - 5.1]3.4 [2.3 - 6.0]0.27

Data sourced from a randomized clinical trial published in The American Journal of Medicine.[1][2]

The data clearly indicates that supplementation with choline bitartrate, a form of free choline, leads to a significant, more than 10-fold increase in fasting plasma TMAO levels.[3][4][5] In contrast, the consumption of an equivalent amount of choline from whole eggs or phosphatidylcholine supplements did not result in a statistically significant elevation of plasma TMAO.[1][2] These findings suggest that the form of choline ingested is a more critical factor than the total amount of choline consumed in determining the downstream production of TMAO.[1][2]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in the studies.

Protocol 1: Human Choline Supplementation Study

Objective: To compare the effects of different forms of choline on fasting plasma and urine TMAO levels.

Study Design: A randomized, controlled, parallel-group trial.[1][2]

Participants: Healthy volunteers with normal renal function (eGFR > 60), typically non-smokers and without a recent history of antibiotic use.[3][4]

Interventions:

  • Group 1 (Choline Bitartrate): Daily oral supplementation of choline bitartrate providing approximately 450 mg of total choline.[3][4]

  • Group 2 (Phosphatidylcholine): Daily oral supplementation of phosphatidylcholine capsules containing an equivalent total choline dose to the choline bitartrate group.[1][2]

  • Group 3 (Whole Eggs): Daily consumption of four large hardboiled eggs, providing a comparable total choline content.[1][2]

  • Control/Baseline: Participants' baseline TMAO levels are measured before the intervention period.

Duration: 4 weeks.[1][2]

Sample Collection:

  • Fasting blood samples are collected via venipuncture at baseline and at the end of the 4-week intervention period.

  • Fasting urine samples are also collected at these time points.

Biochemical Analysis:

  • Plasma and urine TMAO concentrations are quantified using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Platelet aggregation responsiveness can also be assessed using light transmission aggregometry.

Protocol 2: Quantification of TMAO in Plasma and Urine by LC-MS/MS

Objective: To accurately measure TMAO concentrations in biological samples.

Sample Preparation:

  • To 50 µL of plasma or urine, add 10 µL of a deuterated internal standard (d9-TMAO) solution.

  • Precipitate proteins by adding 200 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column.

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for TMAO and its deuterated internal standard.

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved, the following diagrams have been generated using the DOT language.

Choline_Metabolism_to_TMAO cluster_diet Dietary Intake cluster_gut Gut Lumen cluster_liver Liver Choline Bitartrate Choline Bitartrate Gut Microbiota Gut Microbiota Choline Bitartrate->Gut Microbiota High Bioavailability Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Gut Microbiota Lower Bioavailability Eggs Eggs Eggs->Gut Microbiota Lower Bioavailability TMA Trimethylamine (TMA) Gut Microbiota->TMA Choline TMA-lyase FMO3 Flavin-containing monooxygenase 3 (FMO3) TMA->FMO3 Portal Vein TMAO Trimethylamine-N-oxide (TMAO) FMO3->TMAO Systemic Circulation Systemic Circulation TMAO->Systemic Circulation

Caption: Biochemical pathway of choline metabolism to TMAO.

Experimental_Workflow Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Baseline Sample Collection Baseline Sample Collection Randomization->Baseline Sample Collection Intervention Intervention Baseline Sample Collection->Intervention End-of-Study Sample Collection End-of-Study Sample Collection Intervention->End-of-Study Sample Collection Sample Analysis Sample Analysis End-of-Study Sample Collection->Sample Analysis Data Analysis Data Analysis Sample Analysis->Data Analysis

Caption: Generalized workflow for a human choline intervention study.

Conclusion

The available evidence strongly indicates that the chemical form of ingested choline is a primary determinant of systemic TMAO levels. Free choline, such as that provided by choline bitartrate supplements, is readily metabolized by the gut microbiota to TMA, leading to a significant increase in circulating TMAO. Conversely, choline from phosphatidylcholine and whole eggs appears to be less available for microbial conversion, resulting in minimal to no change in TMAO concentrations.

These findings have significant implications for dietary recommendations and the development of therapeutic strategies targeting the gut microbiome to mitigate cardiovascular disease risk. For researchers and drug development professionals, understanding these nuances is crucial for designing studies that accurately assess the metabolic and health effects of choline and for developing interventions that can selectively modulate TMAO production. Future research should continue to explore the specific microbial species and enzymatic pathways responsible for these differential effects.

References

A Comparative Analysis of the Efficiency of Natural vs. Synthetic Choline Sources

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Choline (B1196258), an essential nutrient, plays a critical role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism.[1][2][3] While the human body can synthesize choline endogenously, the amount is insufficient to meet metabolic needs, necessitating dietary intake.[2] Choline is available from natural food sources and as synthetic supplements, each with distinct metabolic fates and efficiencies. This guide provides a comprehensive comparison of natural and synthetic choline sources, supported by experimental data, to inform research and development.

Categorization of Choline Sources

For the purpose of this guide, choline sources are categorized as follows:

  • Natural Choline: Primarily refers to phosphatidylcholine (PC) , a phospholipid that is the most common form of choline found in food.[2] Rich dietary sources include egg yolks, soy, beef liver, and cruciferous vegetables.[1][2]

  • Synthetic Choline: These are forms commonly manufactured for dietary supplements and functional foods. They include:

    • Simple Choline Salts: Choline bitartrate (B1229483) and choline chloride.[4]

    • Advanced Choline Analogs: Alpha-GPC (L-alpha-glycerylphosphorylcholine) and Citicoline (CDP-choline).[4][5]

Comparative Data on Choline Source Efficiency

The efficiency of a choline source is determined by its bioavailability, metabolic pathway, and functional efficacy. The following tables summarize key quantitative data from comparative studies.

Table 1: Choline Content and Bioavailability of Common Choline Sources

Choline FormTypeCholine Content (% by weight)Key Bioavailability Characteristics
Phosphatidylcholine (PC) Natural~13%Absorbed as part of a phospholipid; may be more efficiently absorbed than choline salts.[6][7]
Choline Bitartrate Synthetic~41%[4]Lower bioavailability; less effective at crossing the blood-brain barrier.[4][8]
Choline Chloride Synthetic~75%Water-soluble; less bioavailable for cognitive benefits compared to other forms.[4]
Alpha-GPC Synthetic~41%[5]Highly bioavailable; readily crosses the blood-brain barrier.[4][5][9][10]
Citicoline (CDP-choline) Synthetic~18%[5][11]Highly bioavailable; provides both choline and cytidine, which converts to uridine.[4][11][12]

Table 2: Summary of a Randomized Trial Comparing Natural vs. Synthetic Choline Absorption

ParameterNatural Choline (Egg Yolk Phospholipid)Synthetic Choline (Choline Bitartrate)Key Finding
Plasma Choline Response (iAUC) 4x higherBaselineNatural choline from egg yolk phospholipids (B1166683) is significantly better absorbed.[6][7]
Plasma Betaine Response Significantly increasedLower increaseSuggests more efficient conversion to this key metabolite from natural sources.[6]
Plasma Dimethylglycine Response Significantly increasedLower increaseIndicates more efficient participation in one-carbon metabolism.[6]

Metabolic Pathways and Byproducts

The structural form of choline influences how it is metabolized, which in turn affects its physiological impact and the production of potentially harmful byproducts.

General Metabolic Pathways

Choline is crucial for synthesizing the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine. It is also a precursor to betaine, a critical methyl donor in the one-carbon metabolism cycle.

cluster_intake Choline Intake cluster_absorption Absorption & Metabolism cluster_functions Physiological Functions Natural Choline (PC) Natural Choline (PC) Free Choline Free Choline Natural Choline (PC)->Free Choline Gut Microbiota Gut Microbiota Natural Choline (PC)->Gut Microbiota Less Substrate Synthetic Choline (Salts, Alpha-GPC, Citicoline) Synthetic Choline (Salts, Alpha-GPC, Citicoline) Synthetic Choline (Salts, Alpha-GPC, Citicoline)->Free Choline Synthetic Choline (Salts, Alpha-GPC, Citicoline)->Gut Microbiota More Substrate Acetylcholine Acetylcholine (Neurotransmitter) Free Choline->Acetylcholine Phosphatidylcholine Phosphatidylcholine (Cell Membranes) Free Choline->Phosphatidylcholine Betaine Betaine (Methyl Donor) Free Choline->Betaine TMA TMA Gut Microbiota->TMA TMAO TMAO (Liver) TMA->TMAO

Caption: Metabolic fate of different choline sources.
The Trimethylamine-N-Oxide (TMAO) Issue

A significant point of differentiation between choline sources is their propensity to be converted by gut microbiota into trimethylamine (B31210) (TMA), which is then oxidized in the liver to trimethylamine-N-oxide (TMAO). Elevated TMAO levels have been associated with an increased risk of cardiovascular disease.[3][13]

  • Synthetic Choline Salts: Studies have shown that supplementation with synthetic forms like choline bitartrate can significantly increase plasma TMAO levels.[13]

  • Natural Phosphatidylcholine: In contrast, dietary phosphatidylcholine from sources like eggs does not appear to raise TMAO levels to the same extent.[13][14] One study in rats found that dietary PC, unlike choline chloride, does not increase plasma TMAO levels.[14] This suggests that the phospholipid structure of natural choline may lead to a different interaction with gut microbiota.

Experimental Protocols

Understanding the methodologies behind the data is crucial for evaluation. Below are summaries of typical experimental protocols used in choline research.

Protocol 1: Bioavailability Assessment (Human Cross-Over Trial)

This protocol is based on a study comparing the absorption of choline from egg yolk phospholipids versus choline bitartrate.[6][7]

  • Study Design: A randomized, double-blind, cross-over trial.

  • Participants: A cohort of healthy adults (e.g., n=18).

  • Intervention: Participants consume two different test drinks on separate occasions, with a washout period in between.

    • Test Drink 1 (Natural): Contains a specified amount of choline from egg yolk phospholipids (e.g., 3g).

    • Test Drink 2 (Synthetic): Contains an equivalent amount of choline from choline bitartrate (e.g., 3g).

  • Data Collection: Blood samples are collected at baseline (pre-consumption) and at multiple time points post-consumption (e.g., 0.5, 1, 2, 4, 6 hours).

  • Analysis: Plasma is analyzed for concentrations of choline, betaine, and dimethylglycine. Analytical methods often include high-pressure liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[15][16]

  • Outcome Measures: The primary outcome is the incremental area under the curve (iAUC) for plasma choline and its metabolites, which represents the total absorption over time.

cluster_setup Study Setup cluster_intervention Intervention (Cross-Over) cluster_data Data Collection & Analysis P Healthy Adult Participants R Randomization P->R G1 Group 1: Natural Choline Drink R->G1 G2 Group 2: Synthetic Choline Drink R->G2 W Washout Period G1->W BS Blood Sampling (Timed) G1->BS G2->W G2->BS G1_2 Group 1: Synthetic Choline Drink W->G1_2 G2_2 Group 2: Natural Choline Drink W->G2_2 G1_2->BS G2_2->BS PA Plasma Analysis (HPLC / GC-MS) BS->PA OC Outcome Calculation (iAUC for Choline, Betaine) PA->OC

Caption: Workflow for a choline bioavailability study.
Protocol 2: Choline Uptake and Metabolism Measurement

This protocol describes a general method for measuring choline uptake, for instance in synaptosomal preparations, to assess transport and metabolic conversion.[17]

  • Preparation: Isolation of synaptosomes (nerve terminals) from brain tissue.

  • Incubation: Synaptosomes are incubated in a buffer solution containing a specific form of choline (e.g., radiolabeled or isotopically labeled choline) for various time periods.

  • Separation: The incubation is stopped, and synaptosomes are separated from the incubation medium via centrifugation or filtration.

  • Lysis and Extraction: The synaptosomes are lysed, and intracellular choline and its metabolites (e.g., acetylcholine, phosphocholine) are extracted.

  • Quantification: The amount of choline and its metabolites is quantified using techniques like capillary electrophoresis with electrochemical detection or liquid chromatography-mass spectrometry (LC-MS).[17][18] This allows for the determination of uptake kinetics and metabolic rates.

Functional Efficacy: Brain vs. Systemic Health

The choice of choline source should be guided by the intended therapeutic or research target.

  • For Cognitive and Neurological Applications: Synthetic forms like Alpha-GPC and Citicoline are generally preferred.[4] Their chemical structures facilitate passage across the blood-brain barrier, making them more effective at increasing brain choline levels and supporting acetylcholine synthesis.[5][9][10][19] Studies suggest Alpha-GPC leads to a quicker increase in plasma choline levels compared to other forms.[5] Citicoline offers a dual benefit by also supplying cytidine, a precursor to uridine, which aids in the synthesis of neuronal membranes.[11][12]

  • For Liver Health and General Nutrition: Phosphatidylcholine (PC) , the natural form, is highly effective. It is integral to the structure of cell membranes and is essential for lipid transport out of the liver, playing a role in preventing non-alcoholic fatty liver disease.[20][21] Simple salts like choline bitartrate can raise systemic choline levels but are less potent for cognitive benefits due to lower bioavailability and poor blood-brain barrier penetration.[4][8][22]

cluster_sources Choline Sources cluster_properties Key Properties cluster_applications Primary Applications Natural Natural (PC) BioA High Systemic Bioavailability Natural->BioA TMAO_risk Low TMAO Production Risk Natural->TMAO_risk Synthetic Synthetic (Salts, Alpha-GPC, Citicoline) BBB Crosses Blood-Brain Barrier Effectively Synthetic->BBB Alpha-GPC, Citicoline TMAO_risk_high Higher TMAO Production Risk Synthetic->TMAO_risk_high Choline Salts Liver Liver Health, Systemic Nutrition BioA->Liver Brain Cognitive Function, Neuroprotection BBB->Brain

Caption: Logical relationships of choline sources.

Conclusion

The evaluation of choline source efficiency is multifaceted, with no single form being superior for all applications.

  • Natural choline sources , such as phosphatidylcholine, demonstrate excellent systemic bioavailability and a lower risk of producing the pro-atherogenic metabolite TMAO.[6][7][13][14] This makes them a preferred choice for supporting general and liver health.

  • Synthetic choline sources offer targeted benefits. Advanced forms like Alpha-GPC and Citicoline are engineered for high neural uptake and are the leading candidates for cognitive enhancement and neurological research due to their ability to efficiently cross the blood-brain barrier.[4][5][9] Conversely, simpler synthetic salts like choline bitartrate, while cost-effective, exhibit lower bioavailability and may pose a higher risk of TMAO formation.[4][13]

For researchers and developers, the selection of a choline source must be aligned with the specific biological system and desired outcome, taking into account the comparative data on absorption, metabolism, and functional efficacy.

References

Choline Supplementation: A Comparative Review of Clinical Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of choline (B1196258) supplementation studies reveals varying degrees of efficacy in cognitive function, liver health, and neural tube defect prevention. This review synthesizes quantitative data from key clinical trials, details the experimental protocols employed, and visualizes the underlying biological pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Choline, an essential nutrient, plays a critical role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid metabolism.[1] Its supplementation has been investigated for a range of health benefits, leading to a diverse landscape of clinical research. This guide provides a comparative analysis of these studies, focusing on the quantitative outcomes and the methodologies used to obtain them.

Cognitive Function Enhancement

Choline is a precursor to acetylcholine, a neurotransmitter vital for memory and cognitive processes.[2] Consequently, various forms of choline supplements, including choline bitartrate (B1229483), alpha-glycerylphosphorylcholine (alpha-GPC), and citicoline (B1669096), have been evaluated for their potential to enhance cognitive function, particularly in aging populations and individuals with cognitive decline.[3][4]

A systematic review of multiple human trials suggests that choline supplementation, in general, has positive effects on memory and cognition, though results can vary depending on the specific choline form, dosage, and study design.[3] For instance, a meta-analysis of studies on citicoline indicated improvements in cognitive function for individuals with or at risk of dementia. Conversely, a study on healthy young adults using choline bitartrate found no acute effects on memory.

Recent randomized controlled trials (RCTs) have aimed to provide more definitive evidence. One such trial investigating egg-yolk-derived choline in older adults with forgetfulness reported a modest improvement in verbal memory after 12 weeks.[5] Another RCT focusing on citicoline in healthy older adults with age-associated memory impairment demonstrated significant improvements in episodic memory.

Table 1: Comparative Efficacy of Choline Supplementation on Cognitive Function

Study PopulationCholine FormDosageDurationKey Cognitive OutcomesReference
Older adults with forgetfulnessEgg-yolk-derived choline300 mg/day12 weeksImproved verbal memory scores on the Cognitrax test.[5]
Healthy older adults with AAMICiticoline500 mg/day12 weeksSignificant improvement in episodic memory (Paired Associate test).
Patients with dementia disordersAlpha-GPC vs. Citicoline1200 mg/day (Alpha-GPC)90-180 daysAlpha-GPC showed greater improvement in clinical conditions (SCAG score) compared to citicoline.[6]
Healthy young adultsCholine Bitartrate2.0-2.5 g (acute)Single doseNo significant improvement in working or declarative memory.
Experimental Protocols: Cognitive Function Studies

The methodologies employed in these studies are critical for interpreting their findings. A common design is the randomized, double-blind, placebo-controlled trial.

Typical Experimental Workflow for Cognitive Function Trials:

G cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis s1 Participant Recruitment (e.g., older adults with memory complaints) s2 Informed Consent s1->s2 s3 Baseline Assessments: - Cognitive Tests (e.g., Cognitrax, MMSE) - Plasma Choline Levels - Dietary Surveys s2->s3 r1 Randomization s3->r1 i1 Choline Supplementation Group (e.g., 300mg/day egg-yolk choline) r1->i1 i2 Placebo Group r1->i2 f1 Mid-point Assessments (e.g., 6 weeks) i1->f1 i2->f1 f2 End-of-Study Assessments (e.g., 12 weeks) - Repeat Cognitive Tests - Repeat Plasma Choline Levels f1->f2 f1->f2 a1 Statistical Analysis (e.g., ANCOVA) f2->a1 G cluster_screening Baseline Assessment cluster_intervention Treatment Phase cluster_analysis Post-Intervention Evaluation s1 Patient Recruitment (Diagnosed with NAFLD via ultrasound) s2 Informed Consent s1->s2 s3 Baseline Measurements: - Anthropometrics (BMI) - Liver Ultrasound (size, steatosis) - Liver Enzymes (ALT, AST) - Lipid Profile - Oxidative Stress Markers (TBARS) s2->s3 r1 Randomization s3->r1 i1 Choline Group (e.g., 2400mg/day Phosphatidylcholine) r1->i1 i2 Control Group (Conventional Management) r1->i2 f1 End-of-Study Measurements (e.g., 12 weeks) - Repeat all baseline assessments i1->f1 i2->f1 a1 Comparative Statistical Analysis f1->a1 G cluster_recruitment Participant Recruitment cluster_data Data Collection cluster_analysis Analysis r1 Case Group: Mothers of infants with NTDs d1 In-person Interviews r1->d1 r2 Control Group: Mothers of non-malformed infants r2->d1 d2 Food Frequency Questionnaires (assessing periconceptional diet) d1->d2 a1 Estimation of Nutrient Intake (Choline, Betaine, Folate, etc.) a2 Statistical Analysis (e.g., calculating odds ratios, adjusting for covariates) a1->a2 G cluster_acetylation Neurotransmission cluster_phosphorylation Phospholipid Synthesis (Kennedy Pathway) cluster_oxidation Methyl Metabolism choline Choline acetylcholine Acetylcholine choline->acetylcholine Acetylation phosphocholine Phosphocholine choline->phosphocholine Phosphorylation betaine Betaine choline->betaine Oxidation phosphatidylcholine Phosphatidylcholine (Cell Membranes) phosphocholine->phosphatidylcholine homocysteine Homocysteine betaine->homocysteine Methyl Donor methionine Methionine homocysteine->methionine

References

Choline Lactate in Biocatalysis: A Comparative Guide to a Greener Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sustainable and efficient biocatalytic systems is paramount. Ionic liquids (ILs) have emerged as promising "green" solvents, and among them, choline-based ILs are gaining significant attention due to their biocompatibility and biodegradability. This guide provides a comparative benchmark of choline (B1196258) lactate (B86563) against other common ionic liquids in biocatalysis, supported by available experimental data and detailed protocols.

Choline lactate, an ionic liquid derived from renewable resources, offers a unique combination of properties, including low toxicity and high thermal stability, making it an attractive medium for enzymatic reactions.[1] However, its performance in comparison to more established ionic liquids, such as those based on imidazolium (B1220033) cations, requires careful consideration for specific applications.

Performance Benchmark: this compound vs. Other Ionic Liquids

The choice of an ionic liquid can significantly impact enzyme activity, stability, and selectivity. The following tables summarize available quantitative data comparing the performance of enzymes in this compound and other relevant ionic liquids.

Table 1: Relative Performance of Candida antarctica Lipase (B570770) B (CaLB) in Various Ionic Liquids

Ionic LiquidCationAnionRelative Reaction Rate (Transesterification)Reference
This compound CholineLactateSlower than [BMIm][BF4][2]
[BMIm][BF4]1-Butyl-3-methylimidazoliumTetrafluoroborateBaseline[2]
[EMIm][OAc]1-Ethyl-3-methylimidazoliumAcetate (B1210297)-[3]
Choline Dihydrogen Phosphate (B84403)CholineDihydrogen Phosphate-[3]
Choline MalonateCholineMalonate-[4]
Choline SuccinateCholineSuccinate-[4]

Note: A quantitative, direct comparison of reaction rates across multiple studies is challenging due to varying experimental conditions. The data indicates a qualitative performance difference.

Table 2: Enzyme Compatibility and Stability in Choline-Based Media

EnzymeMediumObservationReference
UnspecifiedThis compound (up to 20% conc.)Notable compatibility[5]
Cellulase (B1617823)Choline Chloride:Lactic Acid (DES)Deleterious effect on structure and thermal stability[4][6]
Lysozyme & α-ChymotrypsinCholine Malonate, Succinate, ValinateThermostability remained the same or decreased[4]
CellulaseCholine-based Surface Active ILs7- to 13-fold higher activity than in buffer[2]

Note: This table includes data on deep eutectic solvents (DES) containing choline and lactic acid, which are distinct from the ionic liquid this compound but provide context on the interaction of these components with enzymes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of ionic liquids in biocatalysis. Below are representative protocols for the synthesis of this compound and a general method for lipase-catalyzed hydrolysis, which can be adapted for benchmarking studies.

Synthesis of this compound

A common method for synthesizing this compound is through anion-exchange chromatography.[7]

Materials:

  • Choline chloride

  • Lactic acid

  • Anion-exchange resin (e.g., Amberlite)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of choline chloride in deionized water.

  • Pass the choline chloride solution through an anion-exchange resin column charged with hydroxide (B78521) anions.

  • Collect the eluate over a solution containing an equimolar amount of lactic acid.

  • Remove the water from the resulting solution using a rotary evaporator.

  • The final product, this compound, is obtained as a pale oil.

General Protocol for Lipase-Catalyzed Hydrolysis of p-Nitrophenyl Acetate

This spectrophotometric assay is widely used to determine lipase activity and can be adapted to compare enzyme performance in different ionic liquids.

Materials:

  • Lipase (e.g., Candida antarctica Lipase B)

  • p-Nitrophenyl acetate (pNPA)

  • Ionic Liquid (e.g., this compound)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the lipase in the chosen buffer.

  • Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).[8]

  • In a cuvette, mix the buffer, the ionic liquid at the desired concentration, and the pNPA stock solution.

  • Initiate the reaction by adding a small volume of the lipase stock solution.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • The experiment should be repeated with different ionic liquids to compare their effect on lipase activity.

Visualizing Experimental Workflows

Understanding the logical flow of experimental procedures is essential for reproducibility and comparison.

ExperimentalWorkflow General Workflow for Benchmarking Ionic Liquids in Biocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison IL_Prep Ionic Liquid Preparation (e.g., this compound Synthesis) Reaction_Setup Reaction Setup: Mix IL, Buffer, and Substrate IL_Prep->Reaction_Setup Enzyme_Prep Enzyme Solution Preparation Reaction_Start Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Start Substrate_Prep Substrate Solution Preparation Substrate_Prep->Reaction_Setup Reaction_Setup->Reaction_Start Incubation Incubation (Controlled Temperature) Reaction_Start->Incubation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Incubation->Data_Acquisition Kinetic_Analysis Kinetic Analysis (Initial Rate Calculation) Data_Acquisition->Kinetic_Analysis Comparative_Analysis Comparative Analysis of Enzyme Performance in Different Ionic Liquids Kinetic_Analysis->Comparative_Analysis

Caption: Workflow for comparing enzyme activity in different ionic liquids.

Logical Relationships in Biocatalysis

The interplay of components in a biocatalytic system determines its overall efficiency.

LogicalRelationships Key Interactions in Ionic Liquid-Based Biocatalysis Enzyme Enzyme Activity Enzyme Activity Enzyme->Activity Stability Enzyme Stability Enzyme->Stability IL Ionic Liquid (e.g., this compound) IL->Activity modulates IL->Stability influences Substrate Substrate Substrate->Activity Product Product Activity->Product

Caption: Factors influencing biocatalytic outcomes in ionic liquids.

Conclusion and Future Outlook

This compound presents a promising, environmentally benign alternative to conventional ionic liquids for biocatalysis. Its biocompatibility and origin from renewable resources are significant advantages. However, the available data suggests that its performance, particularly in terms of reaction rates, may not universally surpass that of established ionic liquids like imidazolium-based ILs for all enzymes and reactions. For instance, in the case of Candida antarctica lipase B, lactate-containing ILs have been shown to result in slower transesterification reactions.[2]

Conversely, the compatibility of this compound with certain enzymes at moderate concentrations and the enhanced activity of cellulase in the presence of other choline-based ILs highlight the nuanced and system-dependent nature of these interactions.[2][5] The deleterious effects observed with deep eutectic solvents of choline chloride and lactic acid on cellulase suggest that the specific chemical nature of the ionic liquid, rather than just its constituent ions, is critical.[4][6]

Further direct, quantitative benchmarking of this compound against a wider array of ionic liquids for various biocatalytic transformations is necessary to fully elucidate its potential. Researchers are encouraged to utilize standardized protocols to contribute to a growing body of comparable data. The development of such datasets will be invaluable for the rational design of greener and more efficient biocatalytic processes in the pharmaceutical and other chemical industries.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Choline Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of choline (B1196258) lactate (B86563), ensuring the protection of personnel and the environment. While choline lactate is not broadly classified as a hazardous substance, it is imperative to follow institutional and local regulations.

I. Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use impermeable, chemical-resistant gloves.

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.

II. Step-by-Step Disposal Protocol

The primary directive for chemical disposal is to adhere to local and institutional regulations.[2] The following steps provide a general framework for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads from spills, and empty containers, must also be disposed of as chemical waste.[3]

  • Solutions: Aqueous solutions of this compound should not be poured down the drain.[3] They must be collected in a designated and properly labeled waste container.

Step 2: Waste Collection and Storage

  • Container: Use a compatible, leak-proof container for collecting this compound waste. Ensure the container is kept tightly closed when not in use.[3][4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" (or as required by your institution), and include the full chemical name "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]

  • Follow all institutional procedures for waste manifest documentation and pickup.

Step 4: Spill Management

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: Evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material such as sand or earth to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.[3]

  • Decontamination: Thoroughly clean the spill area.

III. Quantitative Data Summary

While specific quantitative data for this compound was not found in the provided search results, the table below summarizes relevant information for the closely related compound, choline chloride, which can serve as a general reference.

PropertyValueSource(s)
Acute Oral Toxicity (LD50) 3,900 mg/kg (Estimate)
Log Pow (n-octanol/water) -3.77 at 25 °C[1]
Ecotoxicity (Water Flea) EC50: > 320 mg/L, 48h (Daphnia magna)[1]
Ecotoxicity (Algae) EC50: > 500 mg/L, 72h (Desmodesmus subspicatus)[1][2]

This data is for Choline Chloride and is provided for reference. Bioaccumulation is not expected based on the log Pow value.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CholineLactateDisposal cluster_prep Preparation cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type pure Pure this compound waste_type->pure Pure solution This compound Solution waste_type->solution Solution contaminated Contaminated Materials (e.g., gloves, paper towels) waste_type->contaminated Contaminated collect Collect in a Labeled, Leak-Proof Container pure->collect solution->collect contaminated->collect storage Store in Designated Hazardous Waste Area collect->storage contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Choline Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Choline (B1196258) lactate (B86563) (CAS: 99150-55-7) was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, such as Choline chloride and Choline tosylate, and general laboratory safety best practices. It is imperative for researchers, scientists, and drug development professionals to consult with their institution's Environmental Health and Safety (EHS) department and, if possible, obtain a substance-specific SDS from the supplier before handling Choline lactate.

This document provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The content herein is intended to offer procedural, step-by-step guidance to directly answer specific operational questions, building trust by providing value beyond the product itself.

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment required. Based on the hazards associated with similar choline compounds, which include potential skin, eye, and respiratory irritation, the following PPE is recommended.[1][2][3]

PPE TypeSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2]To protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.[1]To prevent skin contact.
Body Protection Laboratory coat or other protective clothing.To protect skin and clothing from contamination.[1]
Respiratory Protection Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[1]To prevent inhalation of airborne particles.

Operational Plan for Handling this compound

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Locate the nearest eyewash station and safety shower before beginning work.[1]

  • Ensure all necessary PPE is donned correctly before handling the chemical.[1]

2. Handling the Compound:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Unused or expired this compound should be treated as chemical waste and disposed of through a licensed waste disposal company.[4][5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as PPE, absorbent materials from spills, and empty containers, must also be disposed of as chemical waste.[4]

  • Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, properly labeled waste container.[4]

Experimental Protocols

Due to the lack of a specific SDS for this compound, detailed experimental protocols are not available. The handling and disposal procedures outlined above are based on general best practices for similar chemicals.

Visual Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation prep_2->prep_3 handle_1 Weigh/Measure Chemical prep_3->handle_1 Proceed to Handling handle_2 Perform Experiment handle_1->handle_2 disp_1 Segregate Waste handle_2->disp_1 Proceed to Disposal disp_2 Label Waste Container disp_1->disp_2 disp_3 Store in Designated Area disp_2->disp_3

Caption: General workflow for the safe handling of this compound.

This guide is intended to provide a foundation for safe laboratory practices when working with this compound. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。